N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine
Description
BenchChem offers high-quality N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C35H38N6O6 |
|---|---|
Molecular Weight |
638.7 g/mol |
IUPAC Name |
N-[9-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C35H38N6O6/c1-22(2)32(42)39-34-38-31-30(33(43)40-34)37-21-41(31)29-19-36-18-28(47-29)20-46-35(23-8-6-5-7-9-23,24-10-14-26(44-3)15-11-24)25-12-16-27(45-4)17-13-25/h5-17,21-22,28-29,36H,18-20H2,1-4H3,(H2,38,39,40,42,43)/t28-,29+/m0/s1 |
InChI Key |
ISIIWZPHHVOJLJ-URLMMPGGSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CNC[C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CNCC(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Foundational & Exploratory
N²-iso-Butyryl-7'-O-DMT-morpholinoguanine: A Technical Guide for Advanced Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N²-iso-Butyryl-7'-O-DMT-morpholinoguanine, a critical building block in the synthesis of phosphorodiamidate morpholino oligomers (PMOs). PMOs are a class of antisense oligonucleotides that have gained significant attention for their therapeutic potential, including several FDA-approved drugs. This document delves into the chemical properties, synthesis, and application of this specialized morpholino phosphoramidite. We will explore the strategic importance of the isobutyryl and dimethoxytrityl (DMT) protecting groups, outline the general principles of its incorporation into synthetic oligonucleotides, and discuss the nuances of deprotection and analysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of nucleic acid chemistry, drug development, and molecular biology.
Introduction: The Role of Modified Guanine in Morpholino Oligonucleotides
Phosphorodiamidate morpholino oligonucleotides (PMOs) are synthetic analogs of nucleic acids where the deoxyribose or ribose sugar is replaced by a morpholine ring, and the phosphodiester backbone is substituted with phosphorodiamidate linkages. This unique structure confers several advantageous properties, including resistance to nuclease degradation, high affinity for target RNA, and a neutral backbone that can improve cellular uptake.
The synthesis of high-quality PMOs relies on the precise and efficient coupling of phosphoramidite monomers. Guanine, with its reactive exocyclic amine and lactam functions, presents a particular challenge in oligonucleotide synthesis.[1] Unprotected or improperly protected guanine residues can lead to side reactions, resulting in truncated sequences and impurities that are difficult to separate from the final product.[1]
The subject of this guide, N²-iso-Butyryl-7'-O-DMT-morpholinoguanine, is a key reagent designed to address these challenges. It incorporates two crucial protecting groups:
-
N²-isobutyryl (iBu): This group protects the exocyclic amine of the guanine base, preventing its participation in unwanted side reactions during the coupling cycle. The isobutyryl group offers a balance of stability during synthesis and relative ease of removal during the final deprotection step.[2][3]
-
7'-O-Dimethoxytrityl (DMT): The DMT group is a bulky, acid-labile protecting group attached to the 7'-hydroxyl of the morpholino ring. Its primary function is to cap the 5'-end of the growing oligonucleotide chain, preventing self-polymerization and allowing for the stepwise, controlled addition of monomers.[] The release of the DMT cation upon acid treatment provides a convenient method for monitoring coupling efficiency in real-time.[5]
Chemical Properties
A thorough understanding of the chemical properties of N²-iso-Butyryl-7'-O-DMT-morpholinoguanine is essential for its effective use in oligonucleotide synthesis.
| Property | Value | Source |
| Chemical Formula | C₃₅H₃₈N₆O₆ | [6] |
| Molecular Weight | 638.71 g/mol | [6] |
| CAS Number | 2243974-78-7 | [6] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in acetonitrile, dichloromethane, and other common organic solvents used in oligonucleotide synthesis. | General knowledge for phosphoramidites |
| Storage | Store at -20°C under an inert atmosphere (e.g., argon) to prevent degradation from moisture and oxidation. | General recommendation for phosphoramidites |
Synthesis of N²-iso-Butyryl-7'-O-DMT-morpholinoguanine
While a detailed, publicly available protocol for the specific synthesis of N²-iso-Butyryl-7'-O-DMT-morpholinoguanine is not readily found, the general synthetic strategy for morpholino monomers involves a multi-step process starting from the corresponding ribonucleoside. The synthesis of guanine morpholino subunits often requires a "doubly protected" strategy to mitigate side reactions associated with the O6 position of the guanine base.[7]
The key steps in the synthesis of a morpholino guanine phosphoramidite generally include:
-
Protection of the Guanine Base: The exocyclic N²-amino group of guanosine is first protected with isobutyryl chloride or anhydride.[8] In some strategies, the O6 position is also protected to enhance solubility and prevent side reactions.[7]
-
Formation of the Morpholino Ring: The protected guanosine undergoes oxidative cleavage of the ribose ring, followed by reductive amination to form the morpholino ring structure.
-
Protection of the 7'-Hydroxyl Group: The 7'-hydroxyl group of the morpholino ring is protected with the acid-labile DMT group using DMT-chloride.
-
Phosphitylation: The final step involves the phosphitylation of the morpholino nitrogen to introduce the reactive phosphoramidite moiety. This is typically achieved using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
Caption: Generalized synthetic pathway for N²-iso-Butyryl-7'-O-DMT-morpholinoguanine phosphoramidite.
Application in Automated Oligonucleotide Synthesis
N²-iso-Butyryl-7'-O-DMT-morpholinoguanine is designed for use in automated solid-phase oligonucleotide synthesizers. The synthesis cycle is a repetitive four-step process that enables the sequential addition of monomers to a growing oligonucleotide chain attached to a solid support.
The Four-Step Synthesis Cycle
The phosphoramidite method for oligonucleotide synthesis is a well-established and highly efficient process.[]
Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
Step 1: Deblocking (Detritylation) The cycle begins with the removal of the acid-labile DMT group from the 5'-end of the solid-support-bound oligonucleotide. This is typically achieved by treating the support with a solution of a weak acid, such as trichloroacetic acid (TCA) in dichloromethane.[5] The resulting free 5'-hydroxyl group is then available for the coupling reaction. The orange color of the released trityl cation can be measured spectrophotometrically to monitor the efficiency of the previous coupling step.[5]
Step 2: Coupling The activated N²-iso-Butyryl-7'-O-DMT-morpholinoguanine phosphoramidite is delivered to the synthesis column along with an activator, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI).[9][10] The activator protonates the diisopropylamino group of the phosphoramidite, creating a good leaving group and facilitating nucleophilic attack by the free 5'-hydroxyl of the growing chain. This reaction forms a phosphite triester linkage. Achieving high coupling efficiency (ideally >99%) is critical for the synthesis of full-length oligonucleotides.[11]
Step 3: Capping To prevent the elongation of unreacted chains (failure sequences), a capping step is performed. Any free 5'-hydroxyl groups that did not react during the coupling step are acetylated using a mixture of acetic anhydride and N-methylimidazole.[3] This effectively terminates these chains, simplifying the purification of the final product.
Step 4: Oxidation The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate triester. This is typically accomplished using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.[3] This step stabilizes the oligonucleotide backbone for the subsequent synthesis cycles.
Deprotection and Cleavage
After the desired sequence has been assembled, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The deprotection strategy must be carefully chosen to ensure the complete removal of all protecting groups without degrading the oligonucleotide.
The isobutyryl group on guanine is more robust than some other protecting groups, such as dimethylformamidine (dmf), and typically requires harsher deprotection conditions.[2] A common method for the deprotection of oligonucleotides containing N²-isobutyryl-guanine is treatment with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours.[3]
Deprotection Protocol for Oligonucleotides with Isobutyryl-Protected Guanosine
-
Cleavage from Support: The solid support is treated with concentrated ammonium hydroxide at room temperature to cleave the oligonucleotide from the support.
-
Base Deprotection: The resulting solution, containing the partially protected oligonucleotide, is heated in a sealed vial at 55°C for 8-12 hours to remove the isobutyryl and other base-protecting groups.[11]
-
Work-up: The vial is cooled, and the ammoniacal solution is carefully transferred to a new tube. The solid support is washed with nuclease-free water, and the wash is combined with the solution.
-
Evaporation: The ammonia is removed by vacuum centrifugation.
-
Reconstitution: The resulting oligonucleotide pellet is dissolved in an appropriate buffer for purification and analysis.
Caption: General workflow for the deprotection and purification of morpholino oligonucleotides.
Quality Control and Analysis
The purity and identity of the synthesized morpholino oligonucleotides should be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) and ion-exchange HPLC (IE-HPLC) are commonly used to assess the purity of the crude and purified oligonucleotides.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) are used to confirm the molecular weight of the final product.[12][13][14] Tandem mass spectrometry (MS/MS) can be used for sequence verification.[13][14]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place, away from moisture and oxidizing agents. Keep the container tightly sealed when not in use.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
N²-iso-Butyryl-7'-O-DMT-morpholinoguanine is a vital component in the synthesis of therapeutic morpholino oligonucleotides. The strategic use of the isobutyryl and DMT protecting groups ensures the stability of the monomer and the fidelity of the synthesis process. A thorough understanding of its chemical properties and the nuances of its application in automated synthesis is crucial for the successful production of high-quality PMOs. This guide provides a foundational understanding for researchers and professionals working in this exciting and rapidly advancing field.
References
- BenchChem. (2025).
-
PubMed. (2025). Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras. [Link]
- Schulhof, J. C., Molko, D., & Teoule, R. (n.d.). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups.
- Biosynth. (2021).
- BenchChem. (2025). A Comparative Analysis of DMF and Isobutyryl Protecting Groups for Guanosine in Oligonucleotide Synthesis.
- Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis.
- Tsukamoto, M., & Hayakawa, Y. (2018). Various Coupling Agents in the Phosphoramidite Method for Oligonucleotide Synthesis. In Synthesis of Therapeutic Oligonucleotides (pp. 17-39). Springer Singapore.
- Glen Research. (n.d.). Deprotection Guide.
- 5'-O-DMT-N2-isobutyryl-2'-O-(2-methoxyethyl)guanosine 3'-CE phosphoramidite. (n.d.).
- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
- Glen Research. (n.d.). Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers.
- Ohkubo, A., et al. (n.d.). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. PubMed Central.
- Pon, R. T., Damha, M. J., & Ogilvie, K. K. (n.d.). Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides.
- BOC Sciences. (n.d.). Phosphoramidite Chemistry for DNA and RNA Synthesis.
- Pon, R. T., Damha, M. J., & Ogilvie, K. K. (n.d.). Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides.
- Wei, T., et al. (2024). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry.
- Wei, T., et al. (2024). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. PubMed.
- Tsukamoto, M., & Hayakawa, Y. (n.d.). Various Coupling Agents in the Phosphoramidite Method for Oligonucleotide Synthesis | Request PDF.
- Wei, T., et al. (n.d.). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry.
- Li, C., et al. (n.d.). Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry | Request PDF.
- Biosynth. (n.d.). N2-Isobutyryl-7'-O-DMT-morpholino guanine | 2243974-78-7 | NI180545.
- Plesner, C. F., et al. (2021). On-demand synthesis of phosphoramidites.
- Wei, T., et al. (2025). Development of a Two-dimensional Liquid Chromatography/Mass Spectrometry Workflow for Characterization of Phosphorodiamidate Morpholino Oligomers.
- Köksal, E., et al. (n.d.). Isolation, Characterization and Antiproliferative Activity of Secondary Metabolites from Tanacetum alyssifolium (Bornm.) Griers.
- Biosynth. (n.d.). N2-Isobutyryl-5'-O-DMT-morpholinoguanosine-N'-CE phosphoramidite | 2243974-81-2.
- Google Patents. (n.d.). US8076476B2 - Synthesis of morpholino oligomers using doubly protected guanine morpholino subunits.
- Taj, S. A. S., et al. (2008).
- BOC Sciences. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.
- Amerigo Scientific. (n.d.). N2-Isobutyryl-N-trityl-morpholino guanine.
- BOC Sciences. (n.d.). Phosphoramidites.
- Sherwood, A. M., et al. (n.d.).
- Sherwood, A. M., et al. (n.d.). Synthesis and characterization of high-purity N,N-dimethyltryptamine (DMT) hemifumarate for human clinical trials.
- Brinson, R. G., et al. (n.d.).
Sources
- 1. Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 5. atdbio.com [atdbio.com]
- 6. N2-Isobutyryl-7'-O-DMT-morpholino guanine | 2243974-78-7 | NI180545 [biosynth.com]
- 7. US8076476B2 - Synthesis of morpholino oligomers using doubly protected guanine morpholino subunits - Google Patents [patents.google.com]
- 8. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Various Coupling Agents in the Phosphoramidite Method for Oligonucleotide Synthesis [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine: A Technical Guide for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine, a critical precursor in the development of morpholino oligonucleotides, a class of antisense therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed protocol and the scientific rationale behind the synthetic strategy.
Introduction: The Significance of Morpholino Oligonucleotides and their Precursors
Morpholino oligonucleotides are synthetic molecules that can block the translation of specific messenger RNA (mRNA) transcripts, thereby inhibiting the expression of disease-causing proteins. Their unique morpholine-based backbone provides high specificity and stability in biological systems, making them a promising therapeutic modality for a range of genetic disorders. The synthesis of high-purity morpholino oligomers relies on the availability of well-defined and protected monomer precursors, such as N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine.
The N2-isobutyryl group serves as a protecting group for the exocyclic amine of guanine, preventing unwanted side reactions during oligonucleotide synthesis.[1] The 4,4'-dimethoxytrityl (DMT) group protects the 7'-hydroxyl group of the morpholino ring, which is the site of chain elongation.[][3] This strategic protection is essential for the controlled, stepwise assembly of the morpholino oligonucleotide chain using phosphoramidite chemistry.[4][5]
This guide will detail a robust synthetic pathway for N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine, providing not just a step-by-step protocol but also the underlying chemical principles that ensure a high-yield and high-purity product.
Synthetic Strategy: A Multi-Step Approach
The synthesis of N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine is a multi-step process that begins with the protection of the guanosine base, followed by the formation of the morpholino scaffold, and finally the selective protection of the 7'-hydroxyl group.
Overall Synthetic Workflow
Caption: Synthetic workflow for N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine.
Experimental Protocols
Part 1: Synthesis of N2-iso-Butyroyl-guanosine
The first step involves the selective protection of the exocyclic amine of guanosine with an isobutyryl group. This is a crucial step to prevent side reactions at this position during subsequent synthetic transformations.
Protocol:
-
Suspend guanosine in a mixture of pyridine and trimethylsilyl chloride (TMSCl). The TMSCl temporarily protects the hydroxyl groups, enhancing the solubility of guanosine and directing the acylation to the exocyclic amine.
-
Cool the reaction mixture to 0°C and add isobutyric anhydride dropwise. The anhydride reacts selectively with the N2-amino group.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the addition of aqueous ammonia. This removes the TMS protecting groups from the hydroxyls.
-
The product, N2-iso-Butyroyl-guanosine, will precipitate from the solution.
-
Collect the precipitate by filtration, wash with water and ethanol, and dry under vacuum.
Causality: The use of a transient protection strategy with TMSCl is a common and effective method to achieve selective acylation of the exocyclic amines of nucleosides.[6] The isobutyryl group is chosen for its stability under the conditions of the subsequent reactions and its eventual facile removal during the final deprotection of the oligonucleotide.[7]
Part 2: Formation of the Morpholino Scaffold
The formation of the morpholino ring from the ribose sugar of N2-iso-Butyroyl-guanosine is the key step in constructing the backbone of the morpholino oligonucleotide precursor. This transformation is typically achieved through a periodate oxidation followed by a reductive amination.
Protocol:
-
Dissolve N2-iso-Butyroyl-guanosine in an aqueous solvent system.
-
Add sodium periodate to the solution. The periodate will cleave the cis-diol of the ribose ring, forming a dialdehyde intermediate.
-
After the oxidation is complete, add a source of ammonia, such as ammonium bicarbonate, to the reaction mixture. The ammonia will react with the dialdehyde to form a cyclic imine.
-
Reduce the imine in situ with a mild reducing agent like sodium cyanoborohydride or sodium borohydride to yield the stable morpholino ring.
-
Purify the resulting N2-iso-Butyroyl-morpholinoguanine by silica gel chromatography.
Causality: The periodate oxidation is a classic and highly specific reaction for the cleavage of vicinal diols.[8] The subsequent reductive amination is a robust method for the formation of the morpholino ring structure. The choice of a mild reducing agent is critical to avoid the reduction of other functional groups in the molecule.
Part 3: Selective 7'-O-DMT Protection
The final step is the protection of the primary hydroxyl group at the 7' position of the morpholino ring with a DMT group. This protection is essential for the subsequent use of the precursor in automated oligonucleotide synthesis.
Protocol:
-
Co-evaporate the dried N2-iso-Butyroyl-morpholinoguanine with anhydrous pyridine to remove any residual water.
-
Dissolve the substrate in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in a slight molar excess. The DMT group will preferentially react with the sterically less hindered primary 7'-hydroxyl group.[9]
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Extract the product into an organic solvent like dichloromethane and wash with aqueous sodium bicarbonate solution to remove pyridinium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine, by silica gel chromatography.
Causality: The DMT group is the protecting group of choice for the 5'-hydroxyl in standard oligonucleotide synthesis due to its acid lability, which allows for its easy removal during the automated synthesis cycle.[10][11] Its bulky nature leads to a high degree of selectivity for the primary hydroxyl group over any secondary hydroxyls.[9] Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.[3]
Data Presentation: Key Reaction Parameters
| Step | Reactant | Reagent | Molar Ratio (Reactant:Reagent) | Solvent | Reaction Time | Expected Yield |
| 1 | Guanosine | Isobutyric Anhydride | 1 : 1.5 | Pyridine | 2-3 hours | 85-95% |
| 2 | N2-iso-Butyroyl-guanosine | Sodium Periodate | 1 : 1.1 | Water/Dioxane | 1-2 hours | 70-80% |
| 3 | N2-iso-Butyroyl-morpholinoguanine | DMT-Cl | 1 : 1.2 | Pyridine | 12-16 hours | 80-90% |
Characterization of the Final Product
The identity and purity of the synthesized N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[12]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Conclusion
The synthesis of N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine is a critical process for the advancement of morpholino oligonucleotide-based therapeutics. The multi-step protocol outlined in this guide, based on well-established chemical principles, provides a reliable pathway to this essential precursor. By understanding the causality behind each experimental choice, researchers can optimize the synthesis for both yield and purity, ultimately contributing to the development of novel and life-saving therapies.
References
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. Retrieved from [Link]
-
Beaucage, S. L. (2018). The Phosphoramidite Approach for Oligonucleotide Synthesis. ResearchGate. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Katajisto, J., Heinonen, P., & Lönnberg, H. (2004). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molecules, 9(5), 353–361. [Link]
-
Summerton, J. E., & Weller, D. D. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5437. [Link]
-
Ohkubo, A., Kuwayama, Y., Nishino, Y., & Seio, K. (2013). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. International Journal of Molecular Sciences, 14(12), 23516–23533. [Link]
-
van der Marel, G. A., van Boeckel, C. A. A., Wille, G., & van Boom, J. H. (1981). An Efficient Synthesis of N2-Isobutyryl-O6-[2-(4-nitrophenyl)ethyl]-5′-O-Dimethoxytrityl-2′-deoxyguanosine. Tetrahedron Letters, 22(40), 3887–3890. [Link]
- Cole, D. L., & Anderson, K. P. (2006). U.S. Patent No. 7,002,006. Washington, DC: U.S.
-
Guga, P., & Stec, W. J. (2025). Morpholino-based phosphorothioate analogs via oxathiaphospholane chemistry: synthesis, structural insights and stability. RSC Chemical Biology. [Link]
-
Kumar, R. P., & Barman, J. (2020). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. ChemRxiv. [Link]
-
ResearchGate. (2024). I would like to know why dmt protection is 5'OH specific? Retrieved from [Link]
Sources
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. atdbio.com [atdbio.com]
- 4. twistbioscience.com [twistbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DNA寡核苷酸合成 [sigmaaldrich.com]
- 11. US7002006B2 - Protection of nucleosides - Google Patents [patents.google.com]
- 12. N2-Isobutyryl-7'-O-DMT-morpholino guanine | 2243974-78-7 | NI180545 [biosynth.com]
An In-depth Technical Guide to the Role of the Isobutyryl Protecting Group in Guanine Modification
Abstract
In the field of synthetic nucleic acid chemistry, the success of constructing high-fidelity oligonucleotides is fundamentally reliant on a robust and meticulously planned protecting group strategy. The guanine nucleobase, with its reactive exocyclic N2-amino group and O6-lactam function, presents unique challenges that necessitate effective chemical shielding during automated solid-phase synthesis. The N2-isobutyryl (iBu) group has long been established as a cornerstone of guanine protection. This technical guide provides an in-depth analysis of the isobutyryl group's role, grounded in chemical principles and field-proven applications. We will explore the causality behind its selection, its chemical properties, the detailed methodologies for its use, and a comparative analysis against alternative protective moieties, offering researchers and drug development professionals a comprehensive resource for making informed strategic decisions in oligonucleotide synthesis.
The Imperative for Guanine Protection in Oligonucleotide Synthesis
The automated, stepwise assembly of oligonucleotides via the phosphoramidite method is a cyclical process involving four key steps: detritylation, coupling, capping, and oxidation.[1] During the coupling step, a highly reactive phosphoramidite monomer is activated and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain attached to a solid support.
The primary exocyclic amino groups on adenine (N6), cytosine (N4), and guanine (N2) are nucleophilic and, if left unprotected, would compete with the 5'-hydroxyl group for reaction with the activated phosphoramidite.[2] This would lead to the catastrophic formation of branched, non-sequential oligonucleotide chains, terminating the synthesis of the desired product.[2] Therefore, rendering these amino groups unreactive throughout the synthesis is non-negotiable for achieving sequence fidelity.[2]
Guanine is particularly susceptible to side reactions. Beyond the N2-amine, the O6-carbonyl group can undergo undesired phosphitylation, which can ultimately lead to chain cleavage. While standard protocols often rely solely on N2 protection, certain complex syntheses may require dual protection strategies.[3][4] The isobutyryl group is the most common and robust protecting group used for the N2-amino position of guanine in standard DNA and RNA synthesis.[5][6]
Chemical Profile of the N2-Isobutyryl Group
The isobutyryl group is a simple, yet effective, acyl protecting group. Its selection is a deliberate choice balancing stability and eventual removability.
-
Robust Stability: The amide bond formed between the isobutyryl group and the N2-amine of guanine is highly stable. It is resistant to the acidic conditions (typically dichloroacetic or trichloroacetic acid in dichloromethane) used for the repeated removal of the 5'-dimethoxytrityl (DMT) group at the beginning of each synthesis cycle.[7][8] This stability is paramount to prevent premature deprotection and subsequent chain branching.
The chemical structures of unprotected and N2-isobutyryl-protected deoxyguanosine are illustrated below.
Caption: Chemical structures of guanine with and without the N2-isobutyryl protecting group.
Comparative Analysis: Isobutyryl vs. Alternative Guanine Protecting Groups
The choice of protecting group is a critical parameter that dictates the overall deprotection strategy. The primary trade-off is between stability during synthesis and the mildness of the final deprotection conditions.[9] The isobutyryl group represents the "standard" robust option, while alternatives like N,N-dimethylformamidine (dmf) are employed when milder deprotection is required.[9][10]
| Parameter | N2-Isobutyryl (iBu) | N,N-Dimethylformamidine (dmf) | Rationale & Causality |
| Chemical Class | Acyl (Amide) | Amidine | The amide linkage of iBu is significantly more stable to hydrolysis than the amidine linkage of dmf. |
| Stability | More stable, robust.[9] | Less stable, more labile.[9] | The greater resonance stabilization and bond strength of the amide makes it resistant to premature cleavage. |
| Deprotection Reagent | Concentrated Ammonium Hydroxide.[9] | Concentrated Ammonium Hydroxide.[9] | Both are cleaved by ammonolysis, but the required conditions differ significantly. |
| Deprotection Temp. | 55°C or higher.[9] | Room Temperature to 55°C.[9] | More thermal energy is required to overcome the activation energy for hydrolyzing the stable iBu amide bond. |
| Deprotection Time | ≥ 5 hours at 55°C.[1][9] | ~1 hour at 55°C; ~2 hours at RT.[9][10] | The dmf group is known to be removed approximately four times faster than the iBu group.[11] |
| Key Advantage | High stability during synthesis, minimizing side reactions.[8] | Allows for rapid and mild deprotection, preserving sensitive modifications.[9][10] | The choice is dictated by the final product; robust synthesis vs. protection of labile moieties. |
| Primary Limitation | Requires harsh deprotection conditions (heat, long duration).[3][9] | Can be less stable during synthesis, potentially leading to lower yields of longmers.[3] | The strength of the iBu group is also its main drawback, as harsh conditions can damage sensitive oligos. |
Field Insight: The cleavage of the isobutyryl group from guanine is often the rate-determining step in the entire oligonucleotide deprotection process.[1][10] For standard DNA oligonucleotides, the robustness of the iBu group is perfectly sufficient and cost-effective. However, for synthesizing RNA (where the 2'-hydroxyl protecting group is also base-labile) or modified oligonucleotides with base-sensitive functional groups, the harsh conditions required for iBu removal are detrimental. In these advanced applications, a more labile group like dimethylformamidine (dmf) is the superior choice, as it allows for deprotection under much milder conditions.[1][10]
Experimental Protocols & Methodologies
A self-validating protocol requires precise execution and an understanding of the function of each step. Below are foundational workflows for the synthesis of the protected monomer and the deprotection of a final oligonucleotide product.
Synthesis of N2-Isobutyryl-5'-O-DMT-2'-Deoxyguanosine
This protocol outlines a general procedure for protecting deoxyguanosine for subsequent phosphitylation.
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalirjpac.com [journalirjpac.com]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atdbio.com [atdbio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Gatekeeper of Morpholino Synthesis: A Technical Guide to the 5'-O-DMT Protecting Group
Introduction
Phosphorodiamidate Morpholino Oligomers (PMOs) have emerged as a premier class of antisense agents, renowned for their gene knockdown capabilities in developmental biology and their therapeutic potential, underscored by several FDA-approved drugs.[1][2] PMOs function through a steric-blocking mechanism, are stable against nuclease degradation, and possess a neutral backbone, which contributes to their favorable toxicological profile.[3][4]
The synthesis of these sophisticated molecules is a testament to precision in organic chemistry, relying on a cyclical, solid-phase approach. Central to the success and fidelity of PMO synthesis is the strategic use of protecting groups. This guide provides a deep technical dive into the cornerstone of this strategy: the 4,4'-dimethoxytrityl (DMT) group, specifically its role in protecting the 5'-hydroxyl function of morpholino nucleosides. We will explore its multifaceted functions, from ensuring the directional integrity of synthesis to enabling robust purification and real-time monitoring of reaction efficiency. While standard oligonucleotide synthesis proceeds in the 3' to 5' direction, it is noteworthy that traditional PMO synthesis occurs in the 5' to 3' direction.[3] However, newer methods using phosphoramidite chemistry allow for the more conventional 3' to 5' synthesis on automated DNA synthesizers.[5] For the purpose of this guide, we will focus on the widely adopted 3' to 5' synthesis paradigm, where the 5'-O-DMT group plays its pivotal role.
Section 1: The Morpholino Nucleoside and the Strategic Placement of the DMT Group
To appreciate the function of the 5'-O-DMT group, one must first understand the unique architecture of the morpholino nucleoside. Unlike natural nucleotides, which feature a deoxyribose or ribose sugar, PMOs are built from a morpholine ring. This structural difference necessitates a distinct approach to its chemical synthesis.
The 5'-hydroxyl group of the morpholino nucleoside is the primary reactive site for chain elongation in the 3' to 5' synthesis direction.[6][7] To prevent uncontrolled polymerization and ensure that nucleoside addition occurs sequentially and in the correct orientation, this hydroxyl group must be reversibly blocked. The 4,4'-dimethoxytrityl (DMT) group is the protecting group of choice for this critical task.[6][8]
The selection of the DMT group is a result of its unique chemical properties:
-
Acid Lability: The DMT group is stable under the neutral and basic conditions required for the coupling and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions, which allows for its timely removal to expose the 5'-hydroxyl for the next coupling reaction.[8][9]
-
Steric Hindrance: The bulky nature of the DMT group provides substantial steric protection for the 5'-hydroxyl, effectively preventing its participation in any unwanted side reactions.[7][8]
-
Lipophilicity: The hydrophobic nature of the DMT group is instrumental in the purification of the final product, a feature we will explore in detail in Section 2.2.
Caption: Structure of a 5'-O-DMT protected morpholino nucleoside monomer.
Section 2: Core Functions of the 5'-O-DMT Group in Morpholino Synthesis
The DMT group is not merely a passive shield; it is an active participant in the synthesis workflow, enabling key process steps that are critical for achieving high-purity, full-length PMOs.
2.1: Ensuring Directional Synthesis: The Synthesis Cycle
The solid-phase synthesis of morpholino oligonucleotides is a cyclical process, with each cycle adding a single monomer to the growing chain. The DMT group orchestrates the first step of each cycle.
-
Deblocking (Detritylation): The cycle begins with the removal of the 5'-DMT group from the nucleoside attached to the solid support. This is accomplished by treating the support with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).[9][10] This step exposes the free 5'-hydroxyl group, making it available for the subsequent reaction.
-
Coupling: The next activated morpholino phosphoramidite monomer, with its own 5'-DMT group intact, is introduced along with an activator (e.g., 5-ethylthio-1H-tetrazole, ETT).[2] The free 5'-hydroxyl of the support-bound chain attacks the phosphoramidite, forming a new phosphoramidate linkage.
-
Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in deletion sequences, they are permanently blocked ("capped") using reagents like acetic anhydride.[10][11]
-
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable P(V) phosphorodiamidate linkage using an oxidizing agent, typically an iodine solution.[10]
This four-step cycle is repeated until the desired sequence is synthesized. The presence of the DMT group on each incoming monomer is fundamental to this directional, step-wise elongation.[6]
Caption: The four-step phosphoramidite synthesis cycle for morpholino oligonucleotides.
2.2: Enabling "Trityl-On" Purification
One of the most powerful applications of the DMT group is in the purification of the final product. At the end of the synthesis, the final DMT group can be left on the full-length oligonucleotide, a state referred to as "trityl-on".[12] This lipophilic DMT group acts as a handle for purification by reverse-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE) cartridges.[13][14][15]
The principle is straightforward: the trityl-on, full-length product is significantly more hydrophobic than the "trityl-off" failure sequences (which do not have the final DMT group). When the crude mixture is passed through a reverse-phase column, the DMT-containing product binds strongly, while the more polar, shorter failure sequences are washed away.[15][16] The purified, full-length product can then be detritylated on the column and eluted, or eluted while still trityl-on and detritylated in a subsequent step.[17]
Experimental Protocol: Trityl-On Purification using SPE Cartridge
-
Cleavage & Deprotection: The synthesized morpholino oligomer is cleaved from the solid support and the base-protecting groups are removed, typically with aqueous ammonia at elevated temperatures, while keeping the 5'-DMT group intact.[3][18]
-
Cartridge Conditioning: A reverse-phase SPE cartridge (e.g., Glen-Pak) is conditioned by washing with acetonitrile followed by an ion-pairing agent solution (e.g., triethylammonium acetate).
-
Sample Loading: The deprotected, trityl-on morpholino solution is loaded onto the conditioned cartridge.
-
Washing: The cartridge is washed with a low-concentration acetonitrile solution to elute the hydrophilic, trityl-off failure sequences. A salt wash can also be employed to remove any remaining impurities.[15]
-
Detritylation (On-Column): A solution of mild acid (e.g., 2% trifluoroacetic acid) is passed through the cartridge to cleave the DMT group from the bound, full-length product.
-
Elution: The now detritylated ("trityl-off"), purified morpholino oligomer is eluted from the cartridge with a higher concentration of acetonitrile.
-
Desalting: The final product is desalted to remove any residual salts from the purification process.
Caption: Workflow for the "Trityl-On" purification of morpholino oligonucleotides.
2.3: Monitoring Synthesis Efficiency
The acid-catalyzed cleavage of the DMT group releases a dimethoxytrityl carbocation, which has a characteristic bright orange color and a strong absorbance maximum around 495-498 nm.[8][9][19] This property provides a convenient and quantitative method for monitoring the efficiency of each coupling step in real-time.
By measuring the absorbance of the solution collected during the detritylation step of each cycle, one can calculate the amount of DMT cation released. This amount is directly proportional to the number of successfully coupled monomers in the preceding cycle.[8][17] A high and consistent absorbance reading from cycle to cycle indicates a successful synthesis, while a drop in absorbance signals a problem with the coupling efficiency.
Data Presentation: Coupling Efficiency and Yield
| Coupling Efficiency per Step | Overall Yield for a 25-mer Oligo |
| 99.5% | (0.995)^24 = 88.7% |
| 99.0% | (0.990)^24 = 78.5% |
| 98.0% | (0.980)^24 = 61.6% |
| 95.0% | (0.950)^24 = 29.2% |
This table clearly demonstrates how critical a high stepwise coupling efficiency, as monitored by DMT cation release, is to the final yield of the full-length product.
Section 3: The Chemistry of Detritylation: A Critical Step
While the removal of the DMT group is essential, the acidic conditions required for this step must be carefully controlled. The phosphorodiamidate linkage in the morpholino backbone can be susceptible to degradation under harsh acidic conditions.[3] Therefore, the choice of acid and the reaction time are critical parameters.
Common Detritylation Reagents
| Reagent | Typical Concentration | Advantages | Considerations |
| Trichloroacetic Acid (TCA) | 3% in DCM | Fast and efficient deprotection.[9] | Can be too harsh for sensitive linkages. |
| Dichloroacetic Acid (DCA) | 3% in DCM | Milder than TCA, reducing risk of backbone degradation.[8] | Requires slightly longer reaction times. |
| Acetic Acid | 80% aqueous | Used for manual detritylation post-purification.[17] | Slower reaction, not suitable for automated synthesis cycles. |
Experimental Protocol: Manual Post-Purification Detritylation
This protocol is intended for removing the DMT group from a purified, trityl-on morpholino oligomer.
-
Dissolution: Dissolve the dried, purified trityl-on morpholino in 200-500 µL of 80% aqueous acetic acid.[17]
-
Incubation: Allow the reaction to proceed for 20-30 minutes at room temperature. The solution will not turn orange because the aqueous environment quenches the DMT cation to form dimethoxytritanol.[17]
-
Neutralization/Removal: Add an equal volume of ethanol and lyophilize the sample to remove the acetic acid.[17] Alternatively, the reaction can be neutralized with a base like triethylamine.
-
Desalting: The final detritylated product should be desalted to remove the dimethoxytritanol byproduct and any remaining salts.
Conclusion
The 5'-O-DMT group is far more than a simple protecting group in the synthesis of morpholino oligonucleotides. It is a master regulator of the entire process, serving as a gatekeeper for directional synthesis, a purification handle for isolating the desired product, and a real-time reporter for monitoring reaction efficiency. Its unique combination of steric bulk, acid lability, and hydrophobicity has made it an indispensable tool for the production of high-purity PMOs for research and therapeutic applications. A thorough understanding of its function and the precise control of its application and removal are paramount for any scientist engaged in the synthesis of these powerful antisense molecules.
References
-
Dimethoxytrityl. Wikipedia. Available from: [Link]
-
Solid Phase Oligonucleotide Synthesis. Biotage. Available from: [Link]
-
Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. National Institutes of Health. Available from: [Link]
-
Solid-phase oligonucleotide synthesis. ATDBio. Available from: [Link]
-
Synthesis of morpholino nucleosides starting from enantiopure glycidol. SciSpace. Available from: [Link]
-
Protecting Groups in Oligonucleotide Synthesis. Springer Nature Experiments. Available from: [Link]
- Method of synthesis of morpholino oligomers. Google Patents.
-
Deprotection Guide. Glen Research. Available from: [Link]
-
I would like to know why dmt protection is 5'OH specific? ResearchGate. Available from: [Link]
-
Synthesis, Cleavage and Deprotection of PACE Oligonucleotides. Glen Research. Available from: [Link]
-
Synthesis of Oligonucleotides. Biomers.net. Available from: [Link]
-
Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method. ChemRxiv. Available from: [Link]
-
Proposed mechanistic pathways during the reaction of 5'-O-DMT-morpholinothymidine phosphordiamidites 1 a,b with 3'. ResearchGate. Available from: [Link]
-
Avoiding Depurination During Trityl-on Purification. Phenomenex. Available from: [Link]
-
High performance DNA oligonucleotide purification using Agilent TOP-DNA. Agilent Technologies. Available from: [Link]
-
Synthesis of Capped RNA using a DMT Group as a Purification Handle. ResearchGate. Available from: [Link]
-
Optimizing purification of oligonucleotides with reversed phase trityl-on solid phase extraction. DiVA portal. Available from: [Link]
-
In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. Glen Research. Available from: [Link]
-
Trityl-ON oligos. Yale University. Available from: [Link]
- Synthesis of backbone modified morpholino oligonucleotides and chimeras using phosphoramidite chemistry. Google Patents.
-
An Update on Protection of 5'-Hydroxyl Functions of Nucleosides and Oligonucleotides. Current Protocols. Available from: [Link]
-
Synthesis of 5'-Thiol Functionalized Morpholino Oligo-Nucleotide and Subsequent Conjugation with IGT to Improve Delivery and Antisense Efficacy In Vitro. PubMed. Available from: [Link]
-
Morpholino nucleic acid. Wikipedia. Available from: [Link]
-
Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach. National Institutes of Health. Available from: [Link]
-
Phosphoramidite Chemistry. Eurofins Genomics. Available from: [Link]
-
Chemical Modifications of Antisense Morpholino Oligomers Enhance Their Efficacy against Ebola Virus Infection. National Institutes of Health. Available from: [Link]
-
Morpholino Antisense Oligomers: Design, Preparation, and Properties. Gene Tools. Available from: [Link]
-
Morpholino antisense oligonucleotides: tools for investigating vertebrate development. Genome Biology. Available from: [Link]
-
Phosphorodiamidate morpholino oligomers suppress mutant huntingtin expression and attenuate neurotoxicity. National Institutes of Health. Available from: [Link]
-
Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds. National Institutes of Health. Available from: [Link]
Sources
- 1. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]
- 2. Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20220144867A1 - Synthesis of backbone modified morpholino oligonucleotides and chimeras using phosphoramidite chemistry - Google Patents [patents.google.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. atdbio.com [atdbio.com]
- 11. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 12. Trityl-ON oligos | Yale Research [research.yale.edu]
- 13. glenresearch.com [glenresearch.com]
- 14. phenomenex.com [phenomenex.com]
- 15. diva-portal.org [diva-portal.org]
- 16. agilent.com [agilent.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. glenresearch.com [glenresearch.com]
- 19. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to N2-isobutyryl-dG in Oligonucleotide Synthesis: Robustness as a Core Advantage
Abstract
In the landscape of solid-phase oligonucleotide synthesis, the strategic selection of protecting groups is paramount to achieving high fidelity, yield, and purity. For the exocyclic amine of 2'-deoxyguanosine (dG), the N2-isobutyryl (iBu) group has long been established as a robust and reliable standard. This technical guide delves into the core advantages of employing iBu protection for dG, framed from the perspective of field-proven application science. We will explore the causal chemistry behind its stability, its role in preventing critical side reactions, and the practical implications for synthesis workflows. By contrasting its performance with more labile alternatives, this paper provides researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific synthesis needs, validating why this "workhorse" protecting group remains a cornerstone of modern oligonucleotide production.
The Imperative of Exocyclic Amine Protection in Synthesis
The automated phosphoramidite method for oligonucleotide synthesis is a cyclical process of sequential nucleotide additions. The exocyclic primary amino groups on the heterocyclic bases of adenine (A), cytosine (C), and guanine (G) are nucleophilic.[1] To prevent their participation in undesirable side reactions during the phosphoramidite coupling step, they must be chemically masked with protecting groups. The ideal protecting group exhibits two primary characteristics: complete stability throughout the repeated cycles of synthesis (including detritylation, coupling, capping, and oxidation) and quantitative removal under conditions that do not compromise the integrity of the final oligonucleotide.
For deoxyguanosine, the N2 position is particularly crucial. A variety of protecting groups have been developed, with the most common being acyl groups like isobutyryl (iBu) and labile amidine groups like dimethylformamidine (dmf). The choice between these hinges on a critical trade-off between stability during synthesis and the mildness of the final deprotection conditions.[2]
N2-isobutyryl (iBu): The Foundation of Stability
The isobutyryl group is a simple, yet highly effective, acyl protecting group. Its chemical robustness is its defining advantage, making it a reliable choice for the synthesis of standard DNA oligonucleotides.[3] This stability ensures that the N2 amine of guanine remains inert through dozens of synthesis cycles, preventing branching or other modifications at this site.
While newer "fast-deprotecting" groups have emerged, the historical and continued prevalence of iBu-dG is a testament to its reliability and cost-effectiveness in applications where extreme sensitivity to basic conditions is not a primary concern.
Core Advantage I: Mitigation of Depurination
A recurring challenge in oligonucleotide synthesis is depurination—the acid-catalyzed cleavage of the N-glycosidic bond that links the purine base (A or G) to the deoxyribose sugar.[4] This occurs during the detritylation step, where an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) is used to remove the 5'-dimethoxytrityl (DMT) group.
The nature of the N2 protecting group significantly influences the stability of this bond. Electron-withdrawing acyl groups, such as isobutyryl and benzoyl, can destabilize the glycosidic bond, making the purine more susceptible to cleavage.[4][5] Conversely, electron-donating formamidine (dmf) groups stabilize the bond, offering superior resistance to depurination.[4][5][6]
Despite being an electron-withdrawing group, iBu provides a sufficient level of stability for routine synthesis of standard-length oligonucleotides, especially when milder deblocking agents like DCA are employed.[4] The risk of depurination with iBu-dG becomes a more significant consideration for the synthesis of very long oligonucleotides (>75 bases), where the cumulative exposure to acid is substantial.[6] For such demanding applications, an electron-donating group like dmf is often the superior choice.[5][7]
Figure 2: Automated phosphoramidite synthesis cycle workflow.
Cleavage and Deprotection Protocol for iBu-Protected Oligonucleotides
This protocol describes the standard procedure for releasing the oligonucleotide from the solid support and removing all protecting groups (base and phosphate).
-
Preparation: Place the solid support (e.g., CPG) containing the synthesized oligonucleotide into a 2 mL screw-cap vial.
-
Cleavage & Deprotection: Add 1-2 mL of concentrated ammonium hydroxide to the vial. Seal the vial tightly.
-
Incubation: Place the sealed vial in a heating block or oven set to 55 °C. Incubate for a minimum of 8 hours (or overnight). This step is critical for the complete removal of the N2-isobutyryl group from all guanine residues.
-
Cooling & Collection: After incubation, allow the vial to cool completely to room temperature. Carefully uncap the vial in a well-ventilated fume hood.
-
Transfer: Transfer the ammoniacal solution containing the oligonucleotide to a new microcentrifuge tube. Wash the solid support with nuclease-free water and combine the wash with the solution.
-
Drying: Evaporate the ammonia to dryness using a vacuum concentrator.
-
Final Step: Resuspend the oligonucleotide pellet in an appropriate buffer for subsequent purification (e.g., HPLC, PAGE) and analysis.
Conclusion: An Enduring Standard for Routine Synthesis
The N2-isobutyryl protecting group for deoxyguanosine represents a classic case of balancing chemical stability with reaction requirements. Its primary advantage is its robustness, which ensures high fidelity and coupling efficiency during the demanding cyclical process of solid-phase synthesis. [3]This makes iBu-dG an exceptionally reliable and cost-effective choice for the routine production of standard DNA oligonucleotides.
The principal limitation—the need for extended, heated incubation in a strong base for its removal—is a critical consideration. [8]For researchers working with sensitive dyes, modified bases, RNA, or other labile moieties, the milder and significantly faster deprotection offered by alternatives like dmf-dG is a clear and necessary advantage. [2][9] Ultimately, the choice of a guanosine protecting group is application-dependent. While advanced chemistries provide essential tools for complex and sensitive molecules, the N2-isobutyryl group's proven track record of performance and reliability ensures its continued role as a validated and indispensable component in the modern synthesis laboratory.
References
- Current time information in Washington, DC, US. Google Search.
- A Comparative Analysis of DMF and Isobutyryl Protecting Groups for Guanosine in Oligonucleotide Synthesis. Benchchem.
- Oligonucleotide synthesis under mild deprotection conditions.
- Oligonucleotide synthesis under mild deprotection conditions. Royal Society of Chemistry (RSC).
- (PDF) Oligonucleotide synthesis under mild deprotection conditions.
- A Comparative Guide to dG(dmf) and dG(iBu) in Target Sequence Synthesis. Benchchem.
- Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
- Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig.
- Evaluating Alternatives to the Isobutyryl Protecting Group for Deoxyadenosine in Oligonucleotide Synthesis. Benchchem.
- Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Research.
- Deprotection Guide. Glen Research.
- A Comparative Guide to Guanosine Protection Strategies in Oligonucleotide Synthesis. Benchchem.
- Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research, Oxford Academic.
- Protecting groups for the exocyclic amine on the base.
- Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis.
- Technical Support Center: Optimizing Long Oligonucleotide Synthesis with dG(dmf) Phosphoramidite. Benchchem.
- Glen Report 28.14 - New Product - Depurination Resistant dA-CE Phosphoramidite. Glen Research.
- Products for DNA Research. Glen Research.
- improved synthesis of oligodeoxynucleotide N3′→P5′ phosphoramidates and their chimera using hindered phosphoramidite monomers and a novel handle for reverse phase purification. Nucleic Acids Research, Oxford Academic.
- Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research.
- Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Glen Research.
- Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks.... MDPI.
- Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks.... PubMed Central.
- The Strategic Advantage of N-Acetyl-Protected Guanosine in Oligonucleotide Synthesis: A Compar
- Glen Report 22.19 - Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. Glen Research.
- Application Notes and Protocols for the Chemical Synthesis of 2'-O-Methylguanosine Phosphoramidites.... Benchchem.
- Solid Phase Oligonucleotide Synthesis. Biotage.
- Synthesis of N2-Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides. Current Protocols in Nucleic Acid Chemistry.
- post-synthetic substitution - convertible nucleosides. Glen Research.
- (PDF) Protection of the Guanine Residue During Synthesis of 2?-O-Alkylguanosine Derivatives.
- N2-Isobutyryl Guanosine (CAS Number: 64350-24-9). Cayman Chemical.
- Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine.... PubMed.
- Modification of guanine bases: Reaction of N2-acylated guanine nucleosides with dichloro-(N,N-diisopropylamino)phosphine.
Sources
- 1. atdbio.com [atdbio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
chemical stability of N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine
An In-depth Technical Guide to the Chemical Stability of N²-iso-Butyryl-DMT-Morpholinoguanine
Abstract
N²-iso-Butyryl-7'-O-DMT-morpholinoguanine is a critical building block in the synthesis of phosphorodiamidate morpholino oligomers (PMOs), a class of antisense therapeutics renowned for their stability and efficacy. The chemical stability of this monomer is paramount, dictating the efficiency of oligonucleotide synthesis, the purity of the final product, and its shelf-life. This guide provides a detailed analysis of the stability profile of this compound, dissecting the distinct contributions of its core components: the morpholino scaffold, the acid-labile dimethoxytrityl (DMT) protecting group, and the base-labile N²-isobutyryl protecting group. We will explore the primary degradation pathways under acidic, basic, oxidative, and thermal stress, and present validated protocols for assessing its stability. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and quality control of morpholino-based oligonucleotides.
Introduction to the Molecular Architecture
To comprehend the stability of N²-iso-Butyryl-DMT-morpholinoguanine, one must first understand its structure and the function of each constituent part. This monomer is not a naturally occurring nucleoside but a highly engineered synthetic unit designed for the stepwise assembly of PMOs.
-
Morpholino Scaffold: Unlike natural DNA or RNA, which have deoxyribose or ribose sugar backbones, this monomer is built on a six-membered morpholine ring. This fundamental alteration is the primary reason for the exceptional stability of the resulting oligomers. The morpholine rings are connected by non-ionic phosphorodiamidate linkages, which are resistant to degradation by cellular enzymes like nucleases.[1][2][3]
-
N²-iso-Butyryl Group: The exocyclic amine (N²) on the guanine base is nucleophilic and must be protected to prevent unwanted side reactions during the phosphoramidite coupling steps of oligonucleotide synthesis.[][5] The isobutyryl group serves as a robust, temporary shield that is stable during the synthesis cycle but can be removed under specific basic conditions at the final deprotection stage.
-
Dimethoxytrityl (DMT) Group: The DMT group is a bulky, acid-labile protecting group attached to the primary hydroxyl of the morpholino ring (conventionally at the 5' position in standard nucleosides).[6] Its role is twofold: 1) It prevents the hydroxyl group from reacting out of turn, ensuring chain elongation occurs in the correct 3'-to-5' direction.[] 2) Upon its removal by acid, it forms a stable, bright orange carbocation, which allows for the real-time monitoring of coupling efficiency during automated synthesis.[7][8]
The structure below illustrates the key chemical moieties that define the compound's stability profile.
Caption: Key functional groups dictating stability.
Stability Profile of the Core Morpholino Scaffold
The foundational stability of the monomer is derived from its morpholino backbone. This synthetic design confers remarkable resistance to chemical and biological degradation compared to natural nucleic acids.
-
Enzymatic Stability: The phosphorodiamidate linkage and morpholine ring are not recognized by nucleases, proteases, or esterases.[9][10] This makes PMOs, and their constituent monomers, exceptionally stable in biological fluids like serum and plasma, which is a key advantage for in vivo applications.[3][9]
-
Chemical Stability: The morpholino backbone is chemically stable under a wide range of conditions, including the basic and neutral environments used during oligonucleotide synthesis and purification.[1][11] While stable in basic conditions, it can be sensitive to strongly acidic conditions (pH < 3), though the primary site of acid-catalyzed degradation in the full monomer is the DMT group.[12]
Lability of the N²-iso-Butyryl Protecting Group
The isobutyryl group is a standard amide protecting group for guanine. Its stability is defined by its resistance to the conditions of the synthesis cycle and its clean removal during final deprotection.
-
Mechanism of Removal: The N²-isobutyryl group is removed by nucleophilic acyl substitution, typically via ammonolysis. This is achieved by heating the synthesized oligonucleotide in concentrated aqueous ammonia. The reaction hydrolyzes the amide bond, liberating the free exocyclic amine on the guanine base and releasing isobutyramide as a byproduct.
-
Stability Window: The group is stable to the acidic conditions used for detritylation (e.g., trichloroacetic acid in dichloromethane) and the neutral conditions of coupling and oxidation.
-
Degradation Pathway (Basic Conditions): The primary "degradation" of this group is its intended removal. Incomplete deprotection is a critical process impurity. If milder bases or insufficient heating are used, residual isobutyryl groups may remain on the final oligonucleotide, impacting its hybridization properties and biological activity. Conversely, excessively harsh basic conditions, while effective for deprotection, can promote degradation of other sensitive modifications if present in the oligomer.
The Critical Role and Acid-Labile Nature of the DMT Group
The DMT group is the most chemically sensitive part of the molecule. Its lability is not a flaw but a crucial design feature that enables controlled, stepwise oligonucleotide synthesis.
-
Mechanism of Acid-Catalyzed Detritylation: The removal of the DMT group is a classic example of an acid-catalyzed cleavage of a trityl ether. The reaction proceeds rapidly in the presence of a non-aqueous acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[7][13] The acid protonates the ether oxygen, converting the hydroxyl into a good leaving group. The C-O bond then cleaves to form a highly stabilized tertiary carbocation (the dimethoxytrityl cation), which is intensely colored.[8][14]
Caption: Acid-catalyzed removal of the DMT group.
-
Primary Degradation Pathway (Acidic Conditions): The primary instability concern is premature or excessive exposure to acid.
-
Depurination: Guanine is the most susceptible of the canonical bases to depurination, where the N-glycosidic bond linking the base to the backbone is cleaved under acidic conditions.[15] While detritylation is rapid, prolonged exposure to the acid can lead to loss of the guanine base, creating an abasic site in the growing oligonucleotide chain. This is a critical impurity that truncates the final product. Milder acids or shorter exposure times are often used to mitigate this risk.[15]
-
Intrinsic Stability of the Guanine Moiety
Beyond depurination, the guanine base itself is susceptible to other modes of degradation, particularly under oxidative stress.
-
Oxidative Damage: Guanine has the lowest oxidation potential among the DNA bases, making it a primary target for reactive oxygen species (ROS).[16] Forced degradation studies using agents like hydrogen peroxide (H₂O₂) can lead to the formation of various oxidation products, most notably 8-oxo-guanine.[17][18] The presence of these adducts can compromise the integrity and biological function of the final oligonucleotide.
-
Thermal Stability: The monomer is generally stable at ambient and refrigerated temperatures in its solid, anhydrous form.[19] In solution, prolonged heating can accelerate hydrolysis and other degradation pathways, particularly depurination if the solution is acidic.[20]
Recommended Protocols for Stability Assessment
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[17][21] The primary analytical technique for this assessment is Ion-Pair Reverse-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), often coupled with Mass Spectrometry (MS).[22][23][24]
Experimental Workflow
Caption: Workflow for a forced degradation study.
Step-by-Step Protocols
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the monomer in an acetonitrile/water (50:50) mixture.
-
Stress Conditions: Aliquot the stock solution and subject it to the following conditions. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Acidic: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep at room temperature.
-
Basic: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.
-
Oxidative: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal: Dilute an aliquot with an equal volume of water. Heat in a sealed vial at 80°C.[20]
-
-
Sample Analysis:
-
At each time point, withdraw a sample. For acid/base conditions, neutralize the sample before injection.
-
Analyze all samples by a validated IP-RP-HPLC-MS method.[25][26] Use a C18 column with a mobile phase containing an ion-pairing agent (e.g., triethylamine and hexafluoroisopropanol) and an acetonitrile gradient.
-
Monitor at a suitable UV wavelength (e.g., 260 nm).
-
Data Presentation: Expected Degradation Products
The results of the forced degradation study can be summarized as follows:
| Stress Condition | Primary Lability Site | Expected Major Degradants |
| Acidic (HCl) | DMT Group, Guanine | 5'-OH-Monomer (Detritylation), Free Guanine (Depurination) |
| Basic (NaOH) | N²-iso-Butyryl Group | N²-deprotected monomer |
| Oxidative (H₂O₂) | Guanine Base | 8-oxo-guanine adduct, other oxidative products |
| Thermal (Heat) | Multiple | Accelerated acid/base hydrolysis products, potential depurination |
Summary of Stability and Handling Recommendations
The chemical stability of N²-iso-Butyryl-DMT-morpholinoguanine is a balance between the robust morpholino core and the labile protecting groups essential for its function in synthesis.
| Moiety | Stable Conditions | Labile Conditions |
| Morpholino Backbone | Basic, Neutral, Enzymatic | Strongly Acidic (pH < 3) |
| DMT Group | Basic, Neutral | Mildly to Strongly Acidic (e.g., TCA, HCl) |
| N²-iso-Butyryl Group | Acidic, Neutral | Basic (e.g., NH₄OH, NaOH) |
| Guanine Base | Neutral, Mildly Basic | Acidic (Depurination), Oxidizing (e.g., ROS) |
Handling & Storage Recommendations:
-
Solid Form: The compound should be stored as a lyophilized solid, under argon or nitrogen, at low temperatures (-20°C is recommended for long-term storage) and protected from moisture and light.
-
In Solution: Prepare solutions fresh in anhydrous solvents (e.g., acetonitrile) for synthesis. Avoid aqueous and protic solvents for storage, as they can facilitate hydrolysis. Do not store in acidic buffers. For analytical purposes, solutions should be used promptly or stored frozen at -80°C.
References
-
Hudziak, R. M., et al. (1996). Resistance of morpholino phosphorodiamidate oligomers to enzymatic degradation. Antisense & Nucleic Acid Drug Development, 6(4), 267-72.
-
ATDBio Ltd. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio.
-
Guga, P., et al. (2010). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. Organic letters, 12(21), 4932-4935.
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Biotage.
-
Russell, M., et al. (2009). The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. Organic & Biomolecular Chemistry, 7(1), 134-140.
-
Laws, A. P., et al. (2008). The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. ResearchGate.
-
Creative Proteomics. (n.d.). Forced Degradation Studies of DNA & RNA Drugs. Creative Proteomics.
-
BenchChem. (n.d.). The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group. BenchChem.
-
Gene Tools, LLC. (n.d.). Morpholino Antisense Oligos. Gene Tools, LLC.
-
IntegrateRNA. (n.d.). Oligonucleotide Analytical Methods Development & Stability Study. IntegrateRNA.
-
Summerton, J. E., & Weller, D. D. (2008). Using Morpholinos to Control Gene Expression. Current Protocols in Molecular Biology, Chapter 26, Unit 26.8.
-
IDT (Integrated DNA Technologies). (n.d.). Manual Detritylation of Oligonucleotides after Deprotection. IDT.
-
Wikipedia. (n.d.). Morpholino. Wikipedia.
-
Agilent Technologies. (2024). Forced Degradation Studies of Synthetic Oligonucleotide Using the Agilent 6545XT AdvanceBio LC/Q-TOF. Agilent Technologies.
-
Biosynth. (n.d.). Phosphorodiamidate Morpholino Oligomers (PMOs). Biosynth.
-
Page, M. I., et al. (2009). Acid binding and detritylation during oligonucleotide synthesis. Semantic Scholar.
-
Gleave, M. E., & Monia, B. P. (2005). Phosphorodiamidate morpholino oligomers: Favorable properties for sequence-specific gene inactivation. Antisense and Nucleic Acid Drug Development, 15(4), 235-247.
-
Summerton, J. E. (2017). History and Properties of Morpholino Antisense Oligos. Austin Journal of Drug and Drug Abuse, 3(1), 1010.
-
Moulton, H. M. (2008). Antisense Morpholino Oligomers and Their Peptide Conjugates. Methods in Molecular Biology, 429, 47-64.
-
Geller, B. L., et al. (2008). Using Morpholinos to Control Gene Expression. Current Protocols in Molecular Biology.
-
Cayman Chemical. (n.d.). N²-Isobutyryl Guanosine. Cayman Chemical.
-
PPD. (2016). Force Degradation of an Oligonucleotide – A Case Study. PPD.
-
Thermo Fisher Scientific. (n.d.). Identification and quantitation of oligonucleotides, impurities, and degradation products. Thermo Fisher Scientific.
-
Thermo Fisher Scientific. (n.d.). Oligonucleotide Analysis Using HPLC Columns. Thermo Fisher Scientific.
-
BOC Sciences. (n.d.). Principles of Phosphoramidite Reactions in DNA Assembly. BOC Sciences.
-
Wikipedia. (n.d.). Dimethoxytrityl. Wikipedia.
-
ResearchGate. (n.d.). Why is DMT protection 5'OH specific?. ResearchGate.
-
Beaucage, S. L. (2006). Protection of nucleosides. U.S. Patent No. 7,002,006.
-
Agilent Technologies. (n.d.). Analytical Strategies To Conduct Oligonucleotide Stability Studies and Bioanalysis. Agilent Technologies.
-
Geller, B. L., et al. (2018). Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds. Frontiers in Microbiology, 9, 2368.
-
Sigma-Aldrich. (n.d.). DNA Oligonucleotide Synthesis. Sigma-Aldrich.
-
Gilar, M., et al. (2019). Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry. Journal of Chromatography A, 1604, 460368.
-
Glen Research. (n.d.). Glen Report 9.12: Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Research.
-
Separation Science. (2025). Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. Separation Science.
-
McGinley, M. (2011). Preparation and LC/MS Analysis of Oligonucleotide Therapeutics from Biological Matrices. Chromatography Today.
-
Reese, C. B. (2002). Protection of 2′-Hydroxy Functions of Ribonucleosides. Current Protocols in Nucleic Acid Chemistry.
-
Beaucage, S. L., & Iyer, R. P. (1992). Protecting Groups in Oligonucleotide Synthesis. Methods in Molecular Biology, 26, 33-61.
-
BenchChem. (n.d.). Comparative analysis of different guanosine protection strategies. BenchChem.
-
Biosynth. (n.d.). N2-Isobutyrylguanine. Biosynth.
-
Pfleiderer, W., et al. (1990). Protection of the Guanine Residue During Synthesis of 2′-O-Alkylguanosine Derivatives. ResearchGate.
-
Pon, R. T., & Yu, S. (1997). Modification of guanine bases: Reaction of N2-acylated guanine nucleosides with dichloro-(N,N-diisopropylamino)phosphine. ResearchGate.
-
Neeley, W. L., & Delaney, J. C. (2012). Products of Oxidative Guanine Damage Form Base Pairs with Guanine. Molecules, 17(9), 10569-10584.
-
Zhang, X., & Le, N. P. (2008). Oligonucleotide synthesis under mild deprotection conditions. Nucleic Acids Research, 36(14), 4849-4856.
-
Sato, Y., et al. (2013). Tolerance of N2-heteroaryl modifications on guanine bases in a DNA G-quadruplex. Organic & Biomolecular Chemistry, 11(32), 5288-5293.
-
Loakes, D., & Brown, D. M. (1992). Synthesis and Hydrolysis of Oligodeoxyribonucleotides Containing 2-Aminopurine. Nucleic Acids Research, 20(23), 6265-6269.
-
PubChem. (n.d.). guanosine nucleotides degradation III. PubChem.
-
Guengerich, F. P., et al. (1993). Formation of 1,N2- and N2,3-ethenoguanine from 2-halooxiranes. Chemical Research in Toxicology, 6(5), 659-667.
-
Kandasamy, G., et al. (2020). Some relevant intermediates in the degradation of oxidised guanine. ResearchGate.
Sources
- 1. Morpholino Antisense Oligos | Gene Tools, LLC [gene-tools.com]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US7002006B2 - Protection of nucleosides - Google Patents [patents.google.com]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Resistance of morpholino phosphorodiamidate oligomers to enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds [frontiersin.org]
- 11. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atdbio.com [atdbio.com]
- 15. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. caymanchem.com [caymanchem.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Forced Degradation Studies of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]
- 22. Oligonucleotide Analytical Methods Development & Stability Study - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 23. ppd.com [ppd.com]
- 24. chromatographytoday.com [chromatographytoday.com]
- 25. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - UK [thermofisher.com]
- 26. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
An In-Depth Technical Guide to N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine: Structure and Molecular Weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine, a critical building block in the synthesis of Morpholino oligonucleotides. We will dissect its chemical structure, provide a transparent calculation of its molecular weight, and discuss the significance of this parameter in the context of antisense therapeutic development.
Structural Elucidation: Deconstructing the Monomer
N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine is a highly modified guanine nucleoside analog designed for incorporation into phosphorodiamidate Morpholino oligomers (PMOs).[1][2] PMOs are a class of antisense oligonucleotides that act via a steric-blocking mechanism to modulate gene expression, making them valuable tools in research and as therapeutic agents.[1][3] The precise structure of each monomer unit is fundamental to the physicochemical properties and biological activity of the final oligomer.
The name of the compound itself describes its key chemical features:
-
Guanine: The core purine nucleobase (C₅H₅N₅O).
-
Morpholino: The standard ribose or deoxyribose sugar is replaced by a six-membered methylenemorpholine ring.[1] This modification confers significant resistance to nuclease degradation and imparts a neutral charge to the backbone of the resulting oligomer.[1][2]
-
N2-iso-Butyroyl: The exocyclic amine at the N2 position of the guanine base is protected by an isobutyryl group (-CO-CH(CH₃)₂). This protection prevents unwanted side reactions during the automated solid-phase synthesis of the oligonucleotide.[4]
-
7'-O-DMT: A dimethoxytrityl (DMT) group, a bulky lipophilic protecting group, is attached to an oxygen atom on the morpholino ring. The "7'-O" is a specific nomenclature for this morpholino scaffold. The DMT group is crucial for purification and is removed at the beginning of each coupling cycle during synthesis.
Based on chemical supplier data, the definitive molecular formula for this compound is C₃₅H₃₈N₆O₆ .[5][]
Below is a diagram illustrating the logical relationship of these components.
Determination of Molecular Weight
The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule.[7][8] It is a critical parameter for ensuring accurate stoichiometry during oligonucleotide synthesis, performing quality control via mass spectrometry, and for various analytical procedures.[7][]
The molecular formula for N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine is C₃₅H₃₈N₆O₆ .[5][]
The calculation is performed by multiplying the count of each element by its standard atomic weight and summing the results.[7][8][10]
Calculation Steps:
-
Carbon (C): 35 atoms × 12.011 u = 420.385 u
-
Hydrogen (H): 38 atoms × 1.008 u = 38.304 u
-
Nitrogen (N): 6 atoms × 14.007 u = 84.042 u
-
Oxygen (O): 6 atoms × 15.999 u = 95.994 u
Total Molecular Weight = 420.385 + 38.304 + 84.042 + 95.994 = 638.725 u
This calculated value aligns with the molecular weight of 638.71 g/mol provided by chemical suppliers.[5][] The minor difference is attributable to rounding of atomic weight values.
Table 1: Summary of Atomic Contributions to Molecular Weight
| Element | Symbol | Atom Count | Atomic Weight (u) | Total Contribution (u) | Percent Contribution |
| Carbon | C | 35 | 12.011 | 420.385 | 65.82% |
| Hydrogen | H | 38 | 1.008 | 38.304 | 5.99% |
| Nitrogen | N | 6 | 14.007 | 84.042 | 13.16% |
| Oxygen | O | 6 | 15.999 | 95.994 | 15.03% |
| Total | 85 | 638.725 | 100.00% |
Significance in Oligonucleotide Synthesis and Drug Development
The precise molecular weight of monomer building blocks like N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine is not merely an academic detail; it is a cornerstone of process control and quality assurance in the synthesis of therapeutic oligonucleotides.
Experimental Protocol: Role in Solid-Phase Synthesis
In automated solid-phase synthesis, monomer solutions of known concentration are delivered to a reaction column. The molecular weight is essential for preparing these solutions accurately. An error in this value would lead to incorrect stoichiometry in the coupling step, resulting in failed sequences, lower yield of the full-length product, and complex purification challenges.
Simplified Synthesis Workflow:
-
Deblocking: The DMT group of the resin-bound nucleotide is removed.
-
Coupling: A solution of the activated incoming monomer (e.g., N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine, often as a phosphoramidate) is added. The concentration of this solution, prepared using its molecular weight, is critical for driving the reaction to completion.
-
Capping: Any unreacted sites on the growing chain are permanently blocked.
-
Oxidation: The newly formed phosphorus linkage is oxidized to a stable state.
-
Iteration: The cycle repeats until the desired sequence is synthesized.
The diagram below illustrates this cyclical process.
References
-
BYJU'S. Molecular Weight Formula. [Link]
-
Chemistry LibreTexts. (2019). 3.2: Formula and Molecular Weights. [Link]
-
ChemBK. N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine. [Link]
- Google Patents. US8076476B2 - Synthesis of morpholino oligomers using doubly protected guanine morpholino subunits.
-
AHH Chemical Co., Ltd. CAS 2243974-78-7 N2-iso-Butyroyl-7'-O-(4,4'-dimethoxytrityloxy)morpholinoguanine. [Link]
-
Mattelaer, G., et al. (2024). Structural insights into the morpholino nucleic acid/RNA duplex using the new XNA builder Ducque in a molecular modeling pipeline. Nucleic Acids Research. [Link]
-
Wikipedia. Morpholino nucleic acid. [Link]
-
Amerigo Scientific. 5-O-DMT-N2-isobutyryl-2-O-(2-methoxyethyl)guanosine 3-CE phosphoramidite. [Link]
-
ResearchGate. Chemical structure of morpholino oligonucleotides. [Link]
-
ChemGenes. Morpholino Amidates. [Link]
-
PubChem. 2'-Deoxy-5'-O-DMT-2'-fluoro-N2-isobutyrylguanosine. [Link]
-
Ali, S. T., et al. (2008). Process research on the preparation of DMT protected 2'-O-methoxyethylguanosine for oligonucleotide synthesis in therapeutic applications. Nucleosides, Nucleotides & Nucleic Acids. [Link]
- Google Patents. US20090131624A1 - Synthesis of morpholino oligomers using doubly protected guanine morpholino subunits.
-
PubChem. N,N-Dimethyltryptamine. [Link]
Sources
- 1. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]
- 2. chemgenes.com [chemgenes.com]
- 3. Structural insights into the morpholino nucleic acid/RNA duplex using the new XNA builder Ducque in a molecular modeling pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20090131624A1 - Synthesis of morpholino oligomers using doubly protected guanine morpholino subunits - Google Patents [patents.google.com]
- 5. N2-Isobutyryl-7'-O-DMT-morpholino guanine | 2243974-78-7 | NI180545 [biosynth.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. byjus.com [byjus.com]
- 10. selleckchem.com [selleckchem.com]
An In-Depth Technical Guide to N2-iso-Butyroyl-7'-O-(4,4'-dimethoxytrityloxy)morpholinoguanine (CAS No. 2243974-78-7) for Advanced Research Applications
This guide provides a comprehensive technical overview of N2-iso-Butyroyl-7'-O-(4,4'-dimethoxytrityloxy)morpholinoguanine, a key building block in the synthesis of morpholino oligonucleotides. Intended for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis, and applications of this modified nucleoside, with a focus on its role in the development of antisense therapies.
Introduction: The Significance of Modified Nucleosides in Modern Therapeutics
The field of nucleic acid-based therapeutics has witnessed a paradigm shift with the advent of chemically modified oligonucleotides. These synthetic analogues of DNA and RNA offer enhanced stability, improved cellular uptake, and increased binding affinity to their target sequences, overcoming the limitations of their natural counterparts. Among these, morpholino oligonucleotides, or phosphorodiamidate morpholino oligomers (PMOs), have emerged as a powerful class of antisense agents. Their unique morpholine ring backbone and phosphorodiamidate linkages confer exceptional resistance to nuclease degradation and a neutral charge, which influences their pharmacokinetic and pharmacodynamic properties.
At the heart of synthesizing these therapeutic agents lies the use of high-purity, specifically modified nucleoside monomers. N2-iso-Butyroyl-7'-O-(4,4'-dimethoxytrityloxy)morpholinoguanine (CAS No. 2243974-78-7) is a critical guanine-containing building block for the solid-phase synthesis of PMOs. The strategic placement of the isobutyryl and dimethoxytrityl (DMT) protecting groups is central to the efficiency and success of oligonucleotide synthesis.
Core Properties of N2-iso-Butyroyl-7'-O-(4,4'-dimethoxytrityloxy)morpholinoguanine
A thorough understanding of the physicochemical properties of this morpholino monomer is essential for its effective use in research and development.
| Property | Value | Reference(s) |
| CAS Number | 2243974-78-7 | [1][2] |
| Molecular Formula | C35H38N6O6 | [1][2] |
| Molecular Weight | 638.71 g/mol | [1][2] |
| IUPAC Name | N-(9-((2R,6S)-6-(((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)morpholin-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in common organic solvents used in oligonucleotide synthesis such as dichloromethane and acetonitrile. | |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [2] |
Key Structural Features and Their Functional Significance:
-
Morpholino Ring: This six-membered ring replaces the deoxyribose or ribose sugar of natural nucleosides. This fundamental alteration is responsible for the high nuclease resistance of the resulting oligonucleotides.
-
N2-isobutyryl Group: This acyl group serves as a protecting group for the exocyclic amine of the guanine base. This protection is crucial to prevent unwanted side reactions during the phosphoramidite coupling steps of oligonucleotide synthesis. The isobutyryl group is known for its stability during synthesis and can be efficiently removed under standard deprotection conditions.
-
7'-O-(4,4'-dimethoxytrityl) (DMT) Group: The DMT group is a bulky, acid-labile protecting group attached to the 7'-hydroxyl position of the morpholino ring. Its presence is essential for the stepwise, 3'-to-5' synthesis of oligonucleotides on a solid support. The DMT group is cleaved at the beginning of each coupling cycle to provide a free hydroxyl group for the addition of the next monomer. The orange color of the released trityl cation provides a convenient method for monitoring the coupling efficiency.[]
Synthesis and Purification of Morpholino Monomers: A General Overview
The synthesis of N2-iso-Butyroyl-7'-O-(4,4'-dimethoxytrityloxy)morpholinoguanine is a multi-step process that begins with a ribonucleoside precursor. While a specific, detailed protocol for this exact compound is proprietary to manufacturers, the general synthetic strategy for morpholino monomers is well-documented in the scientific literature.[4]
The process typically involves the following key transformations:
-
Protection of the Exocyclic Amine: For guanosine, the exocyclic N2 amine is first protected, in this case with an isobutyryl group, to prevent its participation in subsequent reactions.[4]
-
Oxidative Cleavage of the Ribose Ring: The ribose ring of the protected guanosine is opened by periodate oxidation to form a dialdehyde.
-
Reductive Cyclization: The dialdehyde is then reacted with an amine source, followed by reduction to form the morpholine ring.
-
Protection of the 7'-Hydroxyl Group: The primary hydroxyl group on the morpholine ring is protected with the DMT group to yield the final monomer ready for phosphitylation and use in solid-phase synthesis.
Diagram of the General Synthesis Pathway for a Morpholino Monomer:
Sources
Rationale for the Morpholino Backbone in Oligonucleotides: A Guide to Superior Specificity and Stability in Antisense Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Antisense technology represents a powerful strategy for modulating gene expression, with profound implications for basic research and therapeutic development. However, early-generation antisense oligonucleotides, based on natural nucleic acid chemistry, are hampered by poor biological stability and significant off-target effects. Morpholino oligonucleotides, or phosphorodiamidate morpholino oligomers (PMOs), were engineered to overcome these limitations through a radical redesign of the oligonucleotide backbone. This guide provides a detailed technical examination of the rationale for using the morpholino backbone, detailing its unique chemical structure, steric-blocking mechanism of action, and the resultant advantages of superior stability, exquisite specificity, and low toxicity. We will explore its diverse applications, from developmental biology to FDA-approved therapeutics, and provide a practical experimental framework for its use.
Introduction: The Challenge of Antisense and the Morpholino Solution
The central premise of antisense technology is elegant in its simplicity: synthetic oligonucleotides can bind to specific RNA sequences via Watson-Crick base pairing and inhibit protein production.[1] This allows for the targeted knockdown of gene expression, providing a powerful tool to study gene function and develop therapeutics for a host of intractable diseases.[2]
However, the practical application of this concept using oligonucleotides with natural DNA or RNA backbones is fraught with challenges. The phosphodiester linkages of natural nucleic acids are rapidly degraded by cellular nucleases, resulting in half-lives of only a few minutes in biological systems.[2] Early attempts to improve stability, such as phosphorothioate (PS) modifications, introduced new problems, including non-specific protein binding due to their polyanionic nature, leading to off-target effects and toxicity.[3][4]
The morpholino oligo was conceived as a ground-up solution to these issues.[2] By replacing the deoxyribose sugar of DNA with a six-membered morpholine ring and the anionic phosphate linkage with an uncharged phosphorodiamidate group, a new class of antisense agent was created.[5][6] This novel backbone confers complete resistance to nucleases, exceptional specificity, and a mechanism of action that avoids the pitfalls of earlier technologies.[7][8]
The Morpholino Backbone: A Radical Chemical Redesign
The defining feature of a morpholino is its synthetic, uncharged backbone. This structure is fundamentally different from that of DNA or RNA, which is the source of its significant advantages.[2][5]
Key structural features include:
-
Six-Membered Morpholine Ring: The five-membered deoxyribose sugar is replaced by a more stable six-membered methylenemorpholine ring.[2][9]
-
Non-Ionic Phosphorodiamidate Linkage: The anionic phosphodiester linkage is substituted with an uncharged phosphorodiamidate group.[5][6] This eliminates the negative charge characteristic of DNA, RNA, and phosphorothioates, which is crucial for minimizing non-specific interactions with cellular proteins.[3][10]
These modifications create a molecule that still presents the standard A, C, G, and T nucleobases for high-affinity, sequence-specific binding to a complementary RNA target, but is not recognized by cellular enzymes like nucleases or proteases.[6][11]
Mechanism of Action: Steric Blocking
Unlike phosphorothioates or siRNAs, which recruit cellular enzymes (RNase H and the RISC complex, respectively) to degrade their target mRNA, morpholinos act via a steric-blocking mechanism.[5][12] They do not trigger the degradation of their RNA target.[6] Instead, a morpholino acts like "masking tape," binding to its complementary sequence and physically obstructing the cellular machinery that needs to access that site.[12][13]
This simple yet powerful mechanism can be leveraged in two primary ways:
-
Translation Blocking: By designing a morpholino complementary to the 5' untranslated region (UTR) or the AUG start codon of an mRNA, it can prevent the assembly of the ribosomal initiation complex.[12][14] This effectively halts the translation of the mRNA into protein without altering the mRNA's stability.[6]
-
Splice Modification: Morpholinos can be targeted to splice junctions or splice regulatory sites within a pre-mRNA.[10][11] By blocking the binding of small nuclear ribonucleoproteins (snRNPs) and other components of the spliceosome, a morpholino can modulate the splicing pattern, for example, by causing an exon to be skipped or an intron to be retained.[10][15] This application is the basis for several FDA-approved drugs for Duchenne muscular dystrophy.[15]
Core Advantages of the Morpholino Backbone
The unique chemistry and mechanism of morpholinos confer a suite of properties that make them a superior choice for many antisense applications.[3]
-
Exceptional Stability: The backbone is completely resistant to degradation by nucleases and proteases, giving it a very long functional half-life in biological systems.[2] This allows for long-term experiments and reduces the required dosing frequency in therapeutic contexts.
-
Exquisite Specificity: Morpholinos exhibit significantly fewer off-target effects than RNase H-dependent oligos or siRNAs.[1][3] This is because their steric-blocking mechanism requires a longer region of complementarity (about 15 bases) to achieve knockdown, whereas enzyme-based systems can be activated by as few as 7 complementary bases.[3] Furthermore, the uncharged backbone does not interact with Toll-like receptors or other proteins that can cause non-antisense effects.[3]
-
High Efficacy & Predictable Targeting: Standard 25-base morpholinos are highly effective, often reducing protein expression to levels undetectable by Western blot.[3] Their targeting is predictable, focusing on accessible sites like the start codon or splice junctions.[16]
-
Low Toxicity: The lack of an ionic backbone minimizes non-specific binding to cellular proteins, making morpholinos exceptionally non-toxic.[3][17] This property has made them the preferred knockdown tool in sensitive systems like developing embryos of zebrafish and frogs, where other antisense types are often toxic or teratogenic.[13][17]
Comparative Summary of Antisense Technologies
| Feature | Morpholino Oligos (PMO) | siRNA | Phosphorothioate Oligos (PS-ASO) |
| Backbone Chemistry | Morpholine rings, phosphorodiamidate linkages | Ribose, phosphate linkages | Deoxyribose, phosphorothioate linkages |
| Charge | Neutral[5][10] | Anionic | Anionic |
| Mechanism of Action | Steric Blocking (RNase H-independent)[5][14] | RNA Interference (RISC-mediated cleavage) | RNase H-mediated cleavage |
| Stability in Vivo | Very High (nuclease resistant)[2][7] | Low to Moderate (requires modification) | Moderate |
| Specificity | Very High (requires ~15 base pairing)[3] | Moderate (off-target effects common) | Low to Moderate (off-target effects common) |
| Toxicity | Very Low[3][17] | Moderate (can trigger immune response) | Moderate to High (protein binding) |
| Primary Application | Translation block, splice modulation[6] | mRNA degradation | mRNA degradation |
Applications in Research and Therapeutics
The unique advantages of morpholinos have led to their widespread adoption in both fundamental research and clinical drug development.
-
Research Applications: Morpholinos are considered the premier tool for transient gene knockdowns in developmental biology.[8][18] They are routinely injected into embryos of zebrafish, Xenopus, and chicks to elucidate gene function during development.[17] Their low toxicity is critical for obtaining reliable results in these sensitive systems.[13]
-
Therapeutic Applications: The high specificity, stability, and safety profile of morpholinos make them excellent candidates for therapeutic drugs. Several morpholino-based drugs have received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of Duchenne muscular dystrophy (DMD).[5][19] These drugs—Eteplirsen (Exondys 51), Golodirsen, Viltolarsen, and Casimersen—are designed to modify the splicing of the dystrophin pre-mRNA to skip a specific exon, restoring the reading frame and allowing for the production of a truncated but functional dystrophin protein.[15][19][20]
Experimental Workflow: A Practical Guide to Gene Knockdown
This section outlines a typical workflow for a translation-blocking experiment in cultured cells using a morpholino oligo and a delivery reagent.
Step-by-Step Methodology
-
Oligo Design and Synthesis:
-
Targeting Oligo: Design a 25-base morpholino sequence that is complementary to the region spanning the AUG start codon of your target mRNA.[16] The target site should be from the 5' cap to no more than 25 bases downstream of the start codon.
-
Control Oligo: A standard control oligo with a sequence that has no significant targets in the relevant species should be used as a negative control to account for non-specific effects of the delivery process.[14] A 5-mismatch oligo can also be used as a specificity control.[10]
-
Order oligos lyophilized and sterile from a reputable supplier (e.g., Gene Tools, LLC).
-
-
Preparation of Reagents:
-
Cell Culture and Delivery:
-
Plate your cells of interest (e.g., HeLa, HEK293) in a multi-well plate and grow to 80-100% confluence.
-
For delivery, use a commercially available reagent such as Endo-Porter, which facilitates endocytosis of the morpholino.[21]
-
Replace the cell culture medium with fresh medium (can contain up to 10% serum).
-
Add the morpholino stock solution to the desired final concentration (e.g., 1-10 µM).
-
Add the Endo-Porter reagent to its recommended final concentration (e.g., 6 µM) and swirl to mix.[21]
-
-
Incubation and Analysis:
-
Incubate the cells for 24 to 72 hours. The required incubation time depends on the half-life of the target protein.
-
Harvest the cells and prepare a protein lysate.
-
Validation: Perform a Western blot to assess the level of the target protein. Compare the protein levels in cells treated with the targeting morpholino to those treated with the control oligo and untreated cells. A significant reduction in the protein band for the targeted sample indicates successful knockdown.
-
Important Note: Because morpholinos do not degrade their target, RT-PCR is not a suitable method for validating a translation-blocking morpholino's efficacy.[6] It is, however, the correct method for validating a splice-modifying morpholino.
-
Challenges and Future Directions: The Delivery Hurdle
The primary challenge for morpholino utility, particularly for systemic therapeutic applications, is cellular delivery.[7][17] As large (typically 8-10 kDa), uncharged molecules, morpholinos do not readily cross cell membranes.[17][22]
Significant research has focused on overcoming this barrier:
-
Microinjection/Electroporation: Effective for in vitro and ex vivo applications and in embryos, but not feasible for systemic administration in adult animals.[17]
-
Conjugation to Delivery Moieties: Covalently attaching cell-penetrating peptides (CPPs) or dendrimeric guanidinium scaffolds (as in Vivo-Morpholinos) can greatly enhance cellular uptake in vivo.[5][22][23] These delivery-enabled morpholinos have shown efficacy in a wide range of animal models.[23] However, the delivery moiety itself can introduce toxicity, requiring careful dose optimization.[22][24]
The future of morpholino therapeutics will likely involve the development of novel, highly efficient, and non-toxic delivery systems that can target specific tissues or cell types, expanding their therapeutic reach.
Conclusion
The rationale for using a morpholino backbone in oligonucleotides is grounded in its intelligent chemical design. By replacing the native sugar-phosphate backbone with a synthetic, nuclease-resistant, and uncharged structure, morpholinos overcome the fundamental limitations of stability and specificity that have hindered other antisense platforms. Their steric-blocking mechanism provides a clean, predictable, and highly effective method for modulating gene expression by either blocking translation or altering pre-mRNA splicing. This powerful combination of properties has established morpholinos as an indispensable tool in the laboratory and as a promising and clinically validated platform for the development of novel therapeutics.
References
-
Wikipedia. (n.d.). Morpholino nucleic acid. Retrieved from [Link]
-
Gene Tools, LLC. (2019, April 4). What are Morpholinos [Video]. YouTube. Retrieved from [Link]
-
Gene Tools, LLC. (2016, September 19). Morpholino drug approved by FDA. Retrieved from [Link]
-
Various Authors. (2025, August 6). Morpholino antisense oligomers: The case for an RNase H-independent structural type. ScienceDirect. Retrieved from [Link]
-
Gene Tools, LLC. (n.d.). Morpholino Antisense Oligos: Applications in Biopharmaceutical Research. Retrieved from [Link]
-
Gene Tools, LLC. (n.d.). Why Choose Morpholinos. Retrieved from [Link]
-
Moulton, J. D. (2017). In Vivo Delivery of Morpholino Oligos as Therapeutics: What Barriers Still Exist?. Austin Publishing Group. Retrieved from [Link]
-
Moulton, J. (2023, February 1). Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos. Pharma's Almanac. Retrieved from [Link]
-
Moulton, J. D. (2016). Guide for Morpholino Users: Toward Therapeutics. International Zebrafish Society. Retrieved from [Link]
-
Morcos, P. A. (2007). Using Morpholinos to Control Gene Expression. Current Protocols in Molecular Biology. Retrieved from [Link]
-
Moulton, J. D. (2016, May 3). Guide for Morpholino Users: Toward Therapeutics. Gene Tools, LLC. Retrieved from [Link]
-
Wang, Y., et al. (2023). Current FDA Approved PMO Drugs for the Treatment of DMD. ResearchGate. Retrieved from [Link]
-
Langner, H. K., et al. (2023, July 13). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. National Center for Biotechnology Information. Retrieved from [Link]
-
Xu, J., et al. (2009, July 1). Delivery of Morpholino Antisense Oligos into Mouse and Monkey Ovarian Follicles. Biology of Reproduction. Retrieved from [Link]
-
Gene Tools, LLC. (n.d.). Morpholino Antisense Oligos. Retrieved from [Link]
-
Du, L., et al. (2010). Potential therapeutic applications of antisense morpholino oligonucleotides in modulation of splicing in primary immunodeficiency diseases. National Center for Biotechnology Information. Retrieved from [Link]
-
Morcos, P. A. (2017). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Austin Publishing Group. Retrieved from [Link]
-
Gene Tools, LLC. (n.d.). Morpholinos compared to other gene knockdown systems. Retrieved from [Link]
-
Moulton, H. M., & Moulton, J. D. (2012). In vivo delivery of morpholino oligos by cell-penetrating peptides. PubMed. Retrieved from [Link]
-
Langner, H. K., et al. (2023). Chemical structure of morpholino oligonucleotides. ResearchGate. Retrieved from [Link]
-
Gene Tools, LLC. (2021, December 13). ENDO-PORTER DELIVERY OF MORPHOLINO OLIGOS. Retrieved from [Link]
-
D'Alonzo, D., et al. (2022, April 13). Synthesis of morpholino nucleosides starting from enantiopure glycidol. Royal Society of Chemistry. Retrieved from [Link]
-
Gene Tools, LLC. (2017, October 24). ON-based drugs approved by the FDA. Retrieved from [Link]
-
Gerety, S. S., & Wilkinson, D. G. (2011). Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development. National Center for Biotechnology Information. Retrieved from [Link]
-
Summerton, J. E. (2017). History and Properties of Morpholino Antisense Oligos. Austin Publishing Group. Retrieved from [Link]
-
Gene Tools, LLC. (2009, February 16). Morpholino Oligomers Essential Information. Retrieved from [Link]
-
symplr. (2021, February 25). FDA Approves Targeted Treatment for Rare DMD Mutation. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Morpholino Oligo Synthesis. Retrieved from [Link]
-
Heasman, J. (2002). Morpholino antisense oligonucleotides: Tools for investigating vertebrate development. Developmental Biology. Retrieved from [Link]
-
Parmar, R., et al. (2021). Improved In Vivo Metabolic Stability and Silencing Efficacy of siRNAs with Phosphorothioate Linkage-Free, GalNAc-Conjugated Sense Strands Containing Morpholino-LNA Modifications. National Center for Biotechnology Information. Retrieved from [Link]
-
Olthoff, J. T., & Cannon, S. C. (2015). Morpholino-driven gene editing: a new horizon for disease treatment and prevention. National Center for Biotechnology Information. Retrieved from [Link]
-
Summerton, J., & Weller, D. (1997). Morpholino antisense oligomers: design, preparation, and properties. Semantic Scholar. Retrieved from [Link]
-
Gene Tools, LLC. (n.d.). Download Protocols, Publications and Useful Documents. Retrieved from [Link]
-
Moulton, J. D. (2017, January 9). (PDF) Guide for Morpholino Users: Toward Therapeutics. ResearchGate. Retrieved from [Link]
-
Gene Tools, LLC. (n.d.). Home. Retrieved from [Link]
-
Ferguson, B. S., et al. (2014). Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. gene-tools.com [gene-tools.com]
- 3. Why Choose Morpholinos | Gene Tools, LLC [gene-tools.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]
- 6. Morpholino Antisense Oligos | Gene Tools, LLC [gene-tools.com]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. Home | Gene Tools, LLC [gene-tools.com]
- 9. Morpholino Oligo Synthesis - Amerigo Scientific [amerigoscientific.com]
- 10. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential therapeutic applications of antisense morpholino oligonucleotides in modulation of splicing in primary immunodeficiency diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. gene-tools.com [gene-tools.com]
- 14. researchgate.net [researchgate.net]
- 15. Morpholino drug approved by FDA | Gene Tools, LLC [gene-tools.com]
- 16. gene-tools.com [gene-tools.com]
- 17. izfs.org [izfs.org]
- 18. austinpublishinggroup.com [austinpublishinggroup.com]
- 19. researchgate.net [researchgate.net]
- 20. symplr.com [symplr.com]
- 21. gene-tools.com [gene-tools.com]
- 22. austinpublishinggroup.com [austinpublishinggroup.com]
- 23. In vivo delivery of morpholino oligos by cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Lessons learned from vivo-morpholinos: How to avoid vivo-morpholino toxicity - PMC [pmc.ncbi.nlm.nih.gov]
discovery and development of modified guanine phosphoramidites
An In-Depth Technical Guide to the Discovery and Development of Modified Guanine Phosphoramidites
Abstract
The chemical synthesis of oligonucleotides via phosphoramidite chemistry has become the bedrock of genetic research and therapeutic development.[1][] Within this landscape, guanine, with its unique electronic and structural properties, presents both challenges and unparalleled opportunities for modification. This guide provides a comprehensive exploration of the , from the foundational chemistry to their application in cutting-edge therapeutics and diagnostics. We will delve into the evolution of protecting group strategies that enabled high-fidelity synthesis, provide detailed protocols for the creation of key modified guanine synthons, and discuss their profound impact on the structure, function, and therapeutic potential of oligonucleotides.
Chapter 1: The Foundation: Phosphoramidite Chemistry and the Guanine Challenge
The automated solid-phase synthesis of oligonucleotides is a cyclical process involving four key steps: detritylation, coupling, capping, and oxidation.[3] This method's success hinges on the use of nucleoside phosphoramidites, which are building blocks where reactive functional groups are temporarily masked by protecting groups.[4][5]
While the chemistry is robust for all four nucleobases, guanine introduces specific complexities. The exocyclic N2 amine must be protected to prevent side reactions during coupling. More critically, the O6 lactam oxygen is nucleophilic and can react with the activated phosphoramidite during the coupling step.[6][7] This side reaction leads to the formation of a branched oligonucleotide, which is unstable and can result in chain cleavage upon oxidation, significantly reducing the yield of the desired full-length product.[8][9] Early research quickly identified that overcoming this inherent reactivity was paramount to the successful synthesis of guanine-rich sequences.
Chapter 2: Evolution of Guanine Protecting Groups: Enabling High-Fidelity Synthesis
The strategic protection of guanine's exocyclic amine (N2) and, in some cases, the O6 position, has been a major area of development. The choice of protecting group is a delicate balance between ensuring stability during synthesis and enabling rapid, clean removal during final deprotection without damaging the oligonucleotide product.
The N2-Acyl Protecting Groups: The Workhorses
The most common strategy involves the protection of the exocyclic N2 amine. The isobutyryl (iBu) group was an early and widely adopted protecting group for guanine.[4] While effective, its removal requires prolonged treatment with concentrated ammonium hydroxide at elevated temperatures. This became a significant limitation for the synthesis of oligonucleotides containing base-labile modifications.
To address this, "fast-deprotecting" groups were developed. The most successful of these is the dimethylformamidine (DMF) group.[10][11] The DMF group is significantly more labile than the iBu group, allowing for much milder and faster deprotection conditions, which is crucial for preserving sensitive modified bases within the oligonucleotide.[3]
| Protecting Group | Structure | Deprotection Conditions (Typical) | Advantages | Disadvantages |
| Isobutyryl (iBu) | -(C=O)CH(CH₃)₂ | Concentrated NH₄OH, 8-16 hours at 55°C | Robust, high coupling efficiency | Harsh deprotection can damage sensitive modifications |
| Dimethylformamidine (DMF) | -CH=N(CH₃)₂ | Concentrated NH₄OH, 2 hours at 55°C or AMA, 15 min at 65°C[3] | Rapid deprotection, mild conditions | Can be less stable during synthesis than iBu |
O6 Protection: Eliminating Side Reactions
For particularly demanding syntheses, such as those for very long or G-rich sequences, direct protection of the O6 position is employed to completely prevent phosphitylation.[8] Groups like the p-nitrophenylethyl (NPE) have been used successfully to block this problematic side reaction, ensuring higher fidelity and yield.[6][7] More recent innovations include concepts like the O6-tert-butyl/N2-tert-butyloxycarbonyl protection for guanosine phosphoramidites, which offers an efficient synthetic route.[12]
Chapter 3: Synthesis of Key Modified Guanine Phosphoramidites: A Technical Deep Dive
The ability to modify guanine at various positions has unlocked new avenues for research and drug development. These modifications can alter duplex stability, create probes for DNA damage, or enhance the therapeutic properties of oligonucleotides.
Workflow: General Synthesis of a Modified Guanosine Phosphoramidite
The synthesis of a modified guanosine phosphoramidite is a multi-step process that requires careful protection and activation of the nucleoside.
Caption: General workflow for modified guanosine phosphoramidite synthesis.
8-Oxo-Guanine: A Marker of Oxidative Stress
7,8-dihydro-8-oxoguanine (8-oxo-dG) is a major product of oxidative DNA damage and is highly mutagenic.[13] The incorporation of 8-oxo-dG phosphoramidites into synthetic oligonucleotides is essential for studying DNA repair mechanisms and the structural consequences of this lesion.[14][15]
Experimental Protocol: Synthesis of 8-Oxo-dG Phosphoramidite [14]
-
Starting Material: Commercially available 2'-deoxyguanosine.
-
Oxidation: Treatment of 2'-deoxyguanosine with an oxidizing agent (e.g., ascorbic acid/H₂O₂) to generate 8-oxo-2'-deoxyguanosine.
-
Protection Strategy: The resulting 8-oxo-dG is highly susceptible to further oxidation. A robust protection strategy is critical. The O6 and N7 positions are protected, for example, with bisdiphenylcarbamoyl groups.[14]
-
5'-DMT Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group using DMT-chloride in pyridine.
-
Phosphitylation: The 3'-hydroxyl group is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., diisopropylethylamine) to yield the final phosphoramidite.
-
Purification: The final product is purified by silica gel chromatography to ensure high purity for oligonucleotide synthesis.
O6-Alkyl-Guanine: Probing DNA Repair
O6-alkylguanine lesions, such as O6-methylguanine (O6-Me-dG), are cytotoxic and mutagenic lesions repaired by the protein O6-methylguanine-DNA methyltransferase (MGMT).[16] Oligonucleotides containing O6-Me-dG are invaluable tools for studying MGMT activity and for developing inhibitors that can sensitize cancer cells to alkylating chemotherapeutic agents.[16][17]
Synthetic Pathway for O6-Methyl-dG Phosphoramidite
Caption: Key steps in the synthesis of O6-methyl-dG phosphoramidite.
C8-Aryl-Guanine: Inducing Conformational Changes
The addition of bulky aryl groups at the C8 position of guanine can dramatically alter DNA structure, notably by stabilizing the alternative Z-DNA conformation.[18][19] The synthesis of these adducts typically involves a Suzuki coupling reaction on a C8-bromo-2'-deoxyguanosine precursor.[18] These modified phosphoramidites allow researchers to probe the biological roles of non-B-form DNA structures.
Chapter 4: Incorporation into Oligonucleotides and Downstream Processing
The use of modified guanine phosphoramidites in automated DNA synthesizers often requires optimization of standard protocols.
-
Coupling: Modified phosphoramidites, especially those with bulky protecting groups, may exhibit slower coupling kinetics. Extending the coupling time (e.g., from 30 seconds to 180 seconds) is often necessary to achieve high incorporation efficiency.[10][16]
-
Cleavage and Deprotection: The final cleavage from the solid support and removal of all protecting groups is the most critical step. The choice of deprotection cocktail must be compatible with all bases in the sequence. For oligonucleotides containing sensitive modifications like O6-methylguanine, standard ammonium hydroxide treatment is too harsh. Milder conditions, such as treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous methanol, are required.[17][20][21]
Experimental Protocol: Cleavage and Deprotection of an O6-Me-dG Oligonucleotide [17]
-
Resin Transfer: Transfer the CPG solid support from the synthesis column to a screw-cap vial.
-
Deprotection Cocktail: Prepare a solution of 10% DBU (v/v) in anhydrous methanol. Add 1 mL of this solution to the CPG.
-
Incubation: Seal the vial tightly and incubate at room temperature in the dark for 48-72 hours. This step cleaves the oligonucleotide from the support and removes the phosphate and base protecting groups.
-
Solvent Removal: Carefully remove the supernatant and evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitution: Dissolve the resulting oligonucleotide pellet in an appropriate buffer (e.g., 10 mM sodium hydroxide or sterile water) for quantification and purification.
-
Purification: Purify the oligonucleotide using HPLC or PAGE to isolate the full-length product.
Chapter 5: Applications in Research and Drug Development
Modified guanine phosphoramidites are integral to the development of next-generation oligonucleotide therapeutics and advanced molecular probes.
-
Antisense Oligonucleotides (ASOs): Modifications that increase nuclease resistance and binding affinity to target mRNA are crucial.[22][23] Guanine modifications can be used to fine-tune these properties. For instance, incorporating guanidinium groups into the backbone can reduce charge repulsion and enhance duplex stability with RNA targets.[24][25]
-
CpG Oligonucleotides: The immunostimulatory properties of oligonucleotides containing unmethylated CpG motifs are highly dependent on the structure of the cytosine and guanine bases.[26] Modified guanine phosphoramidites are used to probe the specific functional groups required for receptor recognition and to develop more potent immune adjuvants.
-
Probes and Diagnostics: The unique properties of modified guanines are harnessed for diagnostics. For example, oligonucleotides containing guanine analogs can be designed as fluorescent probes to detect specific DNA sequences or lesions.[27]
Conclusion and Future Outlook
The journey from overcoming the fundamental challenges of guanine chemistry to the sophisticated design of modified guanine phosphoramidites has been transformative for nucleic acid chemistry. The continued development of novel protecting group strategies and synthetic methodologies will enable the creation of oligonucleotides with increasingly complex architectures and tailored functionalities. As our understanding of the intricate roles of nucleic acids in biology deepens, so too will the demand for custom-designed guanine phosphoramidites to probe these functions and to build the therapeutic and diagnostic tools of the future.
References
- Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End.
- Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research, Oxford Academic.
- A status update of modified oligonucleotides for chemotherapeutics applic
- DNA Oligonucleotide Synthesis. Sigma-Aldrich.
- Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innov
- The Phosphoramidite Approach for Oligonucleotide Synthesis.
- An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis.
- Prevention of guanine modification and chain cleavage during the solid phase synthesis of oligonucleotides using phosphoramidite derivatives.
- A Short History of Oligonucleotide Synthesis. TriLink BioTechnologies.
- Therapeutic Oligonucleotides: St
- Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT).
- Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Applic
- Guanine modification of inhibitory oligonucleotides potenti
- An In-depth Technical Guide to 5'-O-DMT-N2-DMF-dG Phosphoramidite: Core Features and Applic
- Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry.
- Design and applications of modified oligonucleotides. SciELO.
- The Evolution of Protecting Groups in Nucleoside Phosphoramidites: A Technical Guide. Benchchem.
- Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry. Benchchem.
- Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides.
- Effect of chemical modifications of cytosine and guanine in a CpG-motif of oligonucleotides: structure-immunostimulatory activity rel
- Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues.
- Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. PubMed Central.
- Synthesis of 8-oxoguanosine phosphoramidite and its incorpor
- A Technical Guide to 5'-O-DMT-N2-DMF-dG in Solid-Phase Oligonucleotide Synthesis. Benchchem.
- Impact of guanidine-containing backbone linkages on stereopure antisense oligonucleotides in the CNS.
- post-synthetic substitution - convertible nucleosides. Glen Research.
- Guanine modification during chemical DNA synthesis.
- O6-Me-dG-CE Phosphoramidite. Glen Research.
- Modified Phosphoramidites in RNAi Research. BroadPharm.
- In-Depth Technical Guide: DMT-dG(dmf) Phosphoramidite in Oligonucleotide Synthesis. Benchchem.
- O6-Me-dG (iBu) CE-Phosphoramidite. LGC, Biosearch Technologies.
- A General Synthesis of C8-Arylpurine Phosphoramidites. MDPI.
- Synthesis of 8-Oxoguanosine Phosphoramidite and Its Incorporation into Oligoribonucleotides.
- Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA.
- Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases.
- Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides. Nucleic Acids Research, Oxford Academic.
- Synthesis and Characterization of C8- Guanine Modified DNA Oligonucleotides to Study B Form to Z Form Transitions in DNA Secondary Structure.
- Applications of Phosphoramidite Chemistry in Modern Research. BOC Sciences.
- Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides.
- Impact of the Guanidinium Group on Hybridization and Cellular Uptake of Cationic Oligonucleotides.
- Synthesis of 2'-deoxy-7,8-dihydro-8-oxoguanosine and 2'.
- Scheme for the synthesis of 8-oxoA phosphoramidite with a key step using sodium benzylate or 2-mercaptoethanol.
- Phosphoramidite Chemistry for DNA and RNA Synthesis. BOC Sciences.
- DNA Phosphoramidites for Oligonucleotide Synthesis. Tokyo Chemical Industry (India) Pvt. Ltd..
- Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks.
- Modifications of guanine bases during oligonucleotide synthesis.
Sources
- 1. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journalirjpac.com [journalirjpac.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 8-oxoguanosine phosphoramidite and its incorporation into Oligoribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Novel synthesis of O6-alkylguanine containing oligodeoxyribonucleotides as substrates for the human DNA repair protein, O6-methylguanine DNA methyltransferase (MGMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. O6-Me-dG (iBu) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. glenresearch.com [glenresearch.com]
- 21. glenresearch.com [glenresearch.com]
- 22. A status update of modified oligonucleotides for chemotherapeutics applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Effect of chemical modifications of cytosine and guanine in a CpG-motif of oligonucleotides: structure-immunostimulatory activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Guanine modification of inhibitory oligonucleotides potentiates their suppressive function - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Automated Synthesis of Morpholino Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Morpholinos as a Gene Silencing Tool
Phosphorodiamidate morpholino oligonucleotides (PMOs), commonly known as morpholinos, are a class of synthetic antisense oligonucleotides that have become indispensable tools in molecular biology and are at the forefront of therapeutic development.[1][2] Unlike natural nucleic acids, morpholinos possess a neutral backbone composed of morpholine rings linked by phosphorodiamidate groups, which replaces the negatively charged deoxyribose-phosphate backbone of DNA and RNA.[2][3][4] This fundamental structural alteration confers several advantageous properties, including exceptional stability against nuclease degradation, high water solubility, and a lack of non-antisense effects, making them highly effective for in vivo applications.[2][]
Morpholinos function through a steric-blocking mechanism.[2][][6] By binding to a complementary sequence in a target RNA molecule, they physically obstruct the cellular machinery involved in gene expression, such as ribosomes or splicing factors. This can effectively inhibit protein translation or modulate pre-mRNA splicing to achieve gene knockdown or functional modification.[3][4][] The clinical success of PMO-based drugs like Exondys 51 for Duchenne muscular dystrophy has underscored their therapeutic potential.[1][7]
Despite their utility, the synthesis of high-quality morpholinos has historically been challenging.[1][6] However, recent advancements in automated solid-phase synthesis have made this technology more accessible to the broader research community. This document provides a detailed guide to the principles and protocols for the automated synthesis of morpholino oligonucleotides.
The Chemistry of Automated Morpholino Synthesis
The automated synthesis of morpholinos is performed on a solid support, typically controlled pore glass (CPG), and proceeds in a series of repetitive cycles. Each cycle adds a single morpholino monomer to the growing oligonucleotide chain. While several chemical approaches exist, the most established method utilizes activated phosphoramidate monomers. More recent developments have also introduced phosphoramidite and Fmoc-based chemistries to enhance efficiency and compatibility with standard DNA/RNA synthesizers.[1][6][7][8]
The core synthesis cycle, regardless of the specific chemistry, consists of four main steps:
-
Deblocking (or Deprotection): The terminal protecting group on the growing morpholino chain is removed to expose a reactive amine.
-
Coupling: An activated morpholino monomer, corresponding to the next base in the desired sequence, is added and reacts with the deprotected amine to form a new phosphorodiamidate linkage.
-
Capping: Any unreacted amines on the solid support are acetylated to prevent the formation of deletion sequences (oligonucleotides missing a base).
-
Oxidation (in phosphoramidite chemistry): The newly formed phosphite triester linkage is oxidized to a stable phosphate triester.
This cycle is repeated until the desired sequence is assembled.
Key Chemical Approaches:
-
Chlorophosphoramidate Chemistry: This traditional method involves the use of trityl (Tr) or monomethoxytrityl (MMTr) as the 5'-protecting group and chlorophosphoramidate-activated monomers.[7][9][10]
-
Fmoc Chemistry: The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group offers an alternative deprotection strategy using a base, such as piperidine, which can be advantageous for certain applications and may be suitable for peptide synthesizers.[1][7][11]
-
Phosphoramidite Chemistry: This approach, adapted from standard DNA/RNA synthesis, allows for the use of DNA synthesizers and may facilitate the creation of chimeric oligonucleotides.[2][6][8]
Visualizing the Synthesis Workflow
The overall process from sequence design to the final purified product can be visualized as a multi-stage workflow.
Caption: Workflow for automated morpholino oligonucleotide synthesis.
Detailed Protocol for Automated Solid-Phase Synthesis
This protocol outlines a generalized procedure for the automated synthesis of morpholino oligonucleotides using an automated DNA/RNA synthesizer. Specific parameters may need to be optimized based on the synthesizer, reagents, and desired scale.
I. Pre-Synthesis Preparation
-
Sequence Design:
-
Design the morpholino sequence to be complementary to the target RNA.[3]
-
For translation blocking, target the region from the 5' UTR to the first 25 bases of the coding sequence.[12]
-
For splice modification, target a splice junction or a splice-regulatory element.[12]
-
Perform a BLAST search to ensure target specificity and avoid significant homology with off-target RNAs.[3]
-
Design appropriate control sequences (e.g., mismatch or scrambled oligos).
-
-
Reagent Preparation:
-
Prepare solutions of morpholino monomers (A, C, G, T) with the appropriate protecting groups (e.g., Trityl or Fmoc) and activation chemistry (e.g., chlorophosphoramidate).
-
Ensure all reagents, including deblocking solutions, coupling activators, capping reagents, and solvents, are fresh and anhydrous.
-
II. Automated Synthesis Cycle
The following steps are performed automatically by the synthesizer for each monomer addition.
Caption: The core automated solid-phase synthesis cycle for morpholinos.
-
Deblocking: The 5'-terminal protecting group (e.g., Trityl) of the growing chain attached to the solid support is removed using an acidic solution (e.g., 3-cyanopyridine and trifluoroacetic acid in dichloromethane).[7]
-
Coupling: The next activated morpholino monomer, along with a coupling agent (e.g., 5-ethylthio-1H-tetrazole (ETT) or iodine) and a base (e.g., N-ethylmorpholine), is delivered to the synthesis column.[7][13] The activated monomer reacts with the newly exposed amine on the growing chain.
-
Capping: Any unreacted amines are capped by acetylation using a mixture of acetic anhydride and a base (e.g., N,N-diisopropylethylamine).[7]
This cycle is repeated until the full-length morpholino is synthesized.
III. Cleavage and Deprotection
-
After the final synthesis cycle, the solid support is removed from the synthesizer.
-
The morpholino oligonucleotide is cleaved from the solid support and the base-protecting groups are removed by incubation in a basic solution, typically concentrated aqueous ammonia.[6][14]
-
The incubation is usually performed at an elevated temperature (e.g., 55°C) for several hours.[7][14]
IV. Post-Synthesis Processing
-
Purification: The crude morpholino product is purified to remove truncated sequences, protecting groups, and other impurities. High-performance liquid chromatography (HPLC) is the most common method for purification.
-
Quality Control: The purity and identity of the final product are confirmed using techniques such as:
-
HPLC: To assess purity.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight and sequence identity.
-
-
Quantification and Formulation: The purified morpholino is quantified, typically by UV spectrophotometry, and then lyophilized or dissolved in sterile water for storage.[12]
Optimization and Troubleshooting
Achieving high yield and purity in morpholino synthesis requires careful optimization of several parameters.
| Parameter | Recommended Condition | Rationale and Key Considerations |
| Coupling Time | 45-90 minutes | Shorter times may lead to incomplete coupling and lower yields. Can be significantly reduced with fast-flow synthesis platforms.[13][15] |
| Coupling Temperature | 30°C | Higher temperatures can increase reaction rates but may also lead to reagent degradation.[11][13] |
| Coupling Activator | ETT, Iodine, LiI | These have been shown to be effective in promoting efficient coupling of morpholino monomers.[7][13] |
| Base | N-ethylmorpholine (NEM) | An organic base is required to neutralize acids formed during the coupling reaction.[7][13] |
| Monomer Concentration | 0.1 M | Higher concentrations can improve coupling efficiency, but solubility of the monomers must be considered.[16] |
| Cleavage Conditions | Conc. aq. NH3, 55°C, 16h | Ensures complete cleavage from the solid support and removal of base-protecting groups.[7] |
Common Issues and Solutions:
-
Low Yield:
-
Cause: Inefficient coupling.
-
Solution: Optimize coupling time, temperature, and activator concentration. Ensure reagents are fresh and anhydrous.
-
-
Truncated Sequences:
-
Cause: Incomplete capping or inefficient coupling.
-
Solution: Ensure the capping step is efficient. Optimize coupling conditions.
-
-
Difficulty Resuspending Final Product:
Conclusion
The automated synthesis of morpholino oligonucleotides is a powerful technique that enables researchers to harness the potential of this unique class of antisense agents. By understanding the underlying chemistry and carefully optimizing the synthesis protocol, it is possible to produce high-quality morpholinos for a wide range of research and therapeutic applications. The continued development of novel chemistries and automated platforms promises to further enhance the efficiency and accessibility of morpholino synthesis.
References
-
Kundu, J., Ghosh, A., Ghosh, U., et al. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. The Journal of Organic Chemistry, 87(15), 9466–9478. [Link]
-
Li, C., Callahan, A. J., Simon, M. D., et al. (2021). Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers. Nature Communications, 12(1), 4396. [Link]
-
Ghosh, A., Banerjee, A., Gupta, S., & Sinha, S. (2025). Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras. Current Protocols, 5(6), e70162. [Link]
-
Kundu, J., Ghosh, U., Ghosh, A., et al. (2020). Synthesis and Delivery of Phosphorodiamidatemorpholino Oligonucleotides. ChemRxiv. [Link]
-
Bhadra, J., Pattanayak, S., & Sinha, S. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Current Protocols in Nucleic Acid Chemistry, 62, 4.65.1–4.65.26. [Link]
-
Gene Tools, LLC. (n.d.). Synthesis of morpholino monomers, chlorophosphoramidate monomers, and solid-phase synthesis of short morpholino oligomers. [Link]
-
Sinha, S., et al. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5434. [Link]
-
Kundu, J., Ghosh, A., et al. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. ACS Publications. [Link]
-
Ghosh, A., Banerjee, A., Gupta, S., & Sinha, S. (2024). A Unified Phosphoramidite Platform for the Synthesis of Morpholino Oligonucleotides and Diverse Chimeric Backbones. Journal of the American Chemical Society. [Link]
-
Kundu, J., Ghosh, A., et al. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. Semantic Scholar. [Link]
-
Gene Tools, LLC. (n.d.). Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers. [Link]
-
Gene Tools, LLC. (n.d.). Troubleshooting. [Link]
-
ResearchGate. (2025). Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras. [Link]
-
National Institutes of Health. (n.d.). Oligonucleotide synthesis under mild deprotection conditions. [Link]
-
ResearchGate. (2016). My morpholino antisense oligomer sometimes precipitates. What could the problem be? [Link]
-
ACS Publications. (2022). Helix-Stabilized Cell-Penetrating Peptides for Delivery of Antisense Morpholino Oligomers: Relationships among Helicity, Cellular Uptake, and Antisense Activity. [Link]
-
Sierra BioSystems. (n.d.). Cleavage and Deprotection of Oligonucleotides. [Link]
-
National Institutes of Health. (n.d.). Advanced method for oligonucleotide deprotection. [Link]
-
National Institutes of Health. (2017). Using Morpholinos to Control Gene Expression. [Link]
-
National Institutes of Health. (2017). Using Morpholinos to Control Gene Expression. [Link]
Sources
- 1. Synthesis and Delivery of Phosphorodiamidatemorpholino Oligonucleotides [morressier.com]
- 2. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A Unified Phosphoramidite Platform for the Synthesis of Morpholino Oligonucleotides and Diverse Chimeric Backbones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid‐Phase Synthesis of Short Morpholino Oligomers | Semantic Scholar [semanticscholar.org]
- 10. Synthesis of morpholino monomers, chlorophosphoramidate monomers, and solid-phase synthesis of short morpholino oligomers | Gene Tools, LLC [gene-tools.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Troubleshooting | Gene Tools, LLC [gene-tools.com]
- 13. Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides [jsyx.magtechjournal.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers | Gene Tools, LLC [gene-tools.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine for antisense oligonucleotide synthesis
Application Note & Protocol
Topic: High-Fidelity Antisense Oligonucleotide Synthesis Utilizing N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Morpholino Oligonucleotide in Modern Therapeutics
Phosphorodiamidate Morpholino Oligonucleotides (PMOs) represent a significant advancement in antisense technology, offering a unique combination of high specificity, stability, and low toxicity.[1][2] Unlike natural nucleic acids, PMOs feature a neutral backbone of morpholine rings linked by phosphorodiamidate groups, rendering them resistant to nuclease degradation and minimizing off-target effects related to protein binding.[2][3] This robust architecture has led to the development of several FDA-approved drugs for treating genetic disorders like Duchenne Muscular Dystrophy, highlighting the therapeutic potential of this class of compounds.[1]
The successful solid-phase synthesis of high-purity PMOs is critically dependent on the quality and chemical design of the monomer building blocks. The strategic use of protecting groups on the nucleobase and the morpholino ring is paramount to prevent side reactions and ensure high stepwise coupling efficiency. This guide focuses on the application of N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine , a key building block for incorporating guanine into a growing PMO chain. We will explore the rationale behind its specific protecting groups and provide a detailed protocol for its use in automated synthesis.
The Strategic Importance of Protecting Groups
The chemical structure of N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine is optimized for modern solid-phase synthesis. Each protecting group serves a distinct and critical function.
-
The N2-iso-Butyroyl (iBu) Group: The exocyclic amine (N2) of guanine is a reactive nucleophile that must be protected to prevent unwanted side reactions during the phosphoramidite coupling step.[4][5] The iso-butyryl group is a robust acyl protecting group that offers excellent stability under the conditions of the synthesis cycle, including the acidic detritylation step.[4][6] While it requires stronger basic conditions for its eventual removal compared to more labile groups like dimethylformamidine (dmf), its stability is advantageous for ensuring high fidelity during the synthesis of long or complex sequences.[7][8]
-
The 7'-O-Dimethoxytrityl (DMT) Group: The 4,4'-dimethoxytrityl (DMT) group is the industry standard for protecting the 5'-hydroxyl group in conventional oligonucleotide synthesis.[9] In the context of a morpholino monomer, it protects the equivalent 7'-O position.[] The DMT group has two primary functions:
-
Enforcing Directionality: It "caps" the reactive end of the monomer, ensuring that coupling occurs exclusively at the activated phosphoramidate moiety, thus enforcing the correct 3' to 5' or 5' to 3' synthesis direction.[9]
-
Monitoring Synthesis Efficiency: The DMT group is quantitatively cleaved at the beginning of each synthesis cycle using a mild acid.[11] The released DMT cation has a characteristic orange color and a strong absorbance at approximately 495 nm, which allows for real-time spectrophotometric monitoring of the stepwise coupling efficiency—a critical quality control measure.[11]
-
Physicochemical Properties and Handling
Proper handling and storage of phosphoramidite monomers are essential for successful oligonucleotide synthesis.
| Property | Value | Source / Notes |
| Chemical Name | N-(9-((2R,6S)-6-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)morpholin-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide | IUPAC Name[] |
| CAS Number | 2243974-78-7 | [][12] |
| Molecular Formula | C35H38N6O6 | [12] |
| Molecular Weight | 638.71 g/mol | [12] |
| Appearance | White to off-white powder or foam | Typical for phosphoramidites |
| Storage | Store at -20°C under an inert atmosphere (Argon or Nitrogen). Keep dry and protected from light. | [] |
| Handling | Monomer is sensitive to moisture and oxidation. Allow the vial to warm to room temperature before opening. Use anhydrous solvents for dissolution. | Standard phosphoramidite handling procedure. |
Automated Synthesis of Morpholino Oligonucleotides
The following protocol outlines the steps for automated solid-phase synthesis of PMOs on a standard DNA/RNA synthesizer using phosphoramidite chemistry.[13][14] The cycle is conceptually similar to DNA synthesis but may require optimized timing and reagents for PMO-specific monomers.
Diagram: The PMO Solid-Phase Synthesis Cycle
Caption: From automated synthesis to purified PMO product.
Purification Protocol (DMT-Off RP-HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for purifying oligonucleotides. [15]
-
Sample Preparation: Re-dissolve the dried crude PMO in an appropriate starting buffer (e.g., 100 mM Triethylammonium Acetate (TEAA), pH 7.0).
-
Chromatography:
-
Column: C18 silica column.
-
Mobile Phase A: 100 mM TEAA in water.
-
Mobile Phase B: 100 mM TEAA in 50% acetonitrile.
-
Gradient: Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotide. The full-length PMO is typically the major, most hydrophobic (latest eluting) peak.
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Desalting: Pool the pure fractions and remove the volatile TEAA buffer salts using a desalting column or by repeated co-evaporation with water.
-
Quantification and Analysis: Quantify the final product by UV absorbance at 260 nm. Confirm the identity and purity of the final product using Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF mass spectrometry. [1]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Stepwise Coupling Efficiency | 1. Inactive monomer (moisture/oxidation).2. Incomplete detritylation.3. Insufficient activator concentration or activity. | 1. Use fresh, anhydrous acetonitrile for dissolution. Ensure inert gas atmosphere in vials.2. Increase detritylation time or use fresh deblocking solution.3. Use fresh activator solution at the recommended concentration. |
| Presence of n-1 Sequences | Inefficient capping step. | Ensure capping reagents are fresh and anhydrous. Increase capping time if necessary. |
| Incomplete Deprotection of Guanine | Insufficient deprotection time or temperature. | Increase the duration of the ammonia/AMA treatment to the full 16 hours. Ensure the temperature is maintained at 55-65°C. |
| Broad Peaks in HPLC | 1. Poorly synthesized oligo.2. Column degradation.3. Secondary structure formation. | 1. Review synthesis coupling efficiencies.2. Use a new or thoroughly cleaned HPLC column.3. Add a denaturant (e.g., 10 mM NaOH for anion exchange) or heat the sample before injection. [16] |
Conclusion
N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine is a robust and reliable building block for the synthesis of high-quality phosphorodiamidate morpholino oligonucleotides. The strategic combination of a stable N2-iso-butyroyl group and a 7'-O-DMT group enables high stepwise coupling efficiencies and facilitates critical in-process quality control. By following the detailed protocols for automated synthesis, deprotection, and purification outlined in this guide, researchers can confidently produce high-purity PMOs suitable for demanding applications in basic research and therapeutic development.
References
-
Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC. (2023, July 13). National Institutes of Health (NIH). [Link]
-
Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method. ChemRxiv. [Link]
-
Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. (2022, July 15). ACS Publications. [Link]
-
Purification of antisense oligonucleotides. PubMed. [Link]
-
Membrane Purification of an Antisense Oligonucleotide. ACS Publications. [Link]
-
Synthesis of morpholino nucleosides starting from enantiopure glycidol. (2022, April 13). RSC Publishing. [Link]
-
Synthesis and Delivery of Phosphorodiamidatemorpholino Oligonucleotides. Morressier. [Link]
-
Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry. Gene Tools, LLC. [Link]
-
Antisense Oligonucleotide Purification Process: Successes and Challenges During Scale-up. (2020, March 10). Biopharma Webinars. [Link]
-
Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics. National Institutes of Health (NIH). [Link]
-
PREPARING OLIGONUCLEOTIDES FOR ANTISENSE EXPERIMENTS. Glen Research. [Link]
-
Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides. Journal of China Pharmaceutical University. [Link]
-
Manual Oligonucleotide Synthesis Using the Phosphoramidite Method. Springer Protocols. [Link]
-
Synthesis of phosphorodiamidate morpholino oligonucleotides by H-phosphonate method. (2020, September 13). ScienceDirect. [Link]
-
Oligonucleotide Purification. Phenomenex. [Link]
-
Chemical structure of morpholino oligonucleotides. ResearchGate. [Link]
-
Lessons from morpholino-based screening in zebrafish. Gene Tools, LLC. [Link]
-
Solid Phase Oligonucleotide Synthesis. Biotage. [Link]
-
Using Morpholinos to Control Gene Expression. National Institutes of Health (NIH). [Link]
-
AMOD: a morpholino oligonucleotide selection tool. Oxford Academic. [Link]
-
Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks. MDPI. [Link]
-
improved synthesis of oligodeoxynucleotide N3′→P5′ phosphoramidates and their chimera using hindered phosphoramidite monomers. Oxford Academic. [Link]
-
Dimethoxytrityl. Wikipedia. [Link]
-
Solid-phase oligonucleotide synthesis. ATDBio. [Link]
-
Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. [Link]
-
Oligonucleotide synthesis under mild deprotection conditions. National Institutes of Health (NIH). [Link]
-
Deprotection Guide. Glen Research. [Link]
-
Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. ResearchGate. [Link]
-
N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine. CliniSciences. [Link]
-
Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. National Institutes of Health (NIH). [Link]
-
(Butylthio)carbonyl group: a new protecting group for the guanine and uracil residues in oligoribonucleotide synthesis. PubMed. [Link]
-
Oligonucleotide Deprotection Guide. Glen Research. [Link]
-
Perspectives on the Designation of Oligonucleotide Starting Materials. National Institutes of Health (NIH). [Link]
-
Process research on the preparation of DMT protected 2'-O-methoxyethylguanosine for oligonucleotide synthesis in therapeutic applications. PubMed. [Link]
-
Studies on base-boronated oligonucleotides. 2 (1). Incompatibility of DMT and cyanoborane groups during oligonucleotide synthesis. PubMed. [Link]
Sources
- 1. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. atdbio.com [atdbio.com]
- 12. NB-64-95812-50mg | N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine [2243974 [clinisciences.com]
- 13. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry | Gene Tools, LLC [gene-tools.com]
- 14. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
- 15. Purification of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. glenresearch.com [glenresearch.com]
Application Notes & Protocols: Solid-Phase Synthesis of Morpholino Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Steric Blockade
Phosphorodiamidate Morpholino Oligonucleotides (PMOs), commonly known as Morpholinos, represent a powerful class of antisense agents for modulating gene expression. Unlike many antisense counterparts that trigger enzymatic degradation of their target RNA, Morpholinos operate via a steric-blocking mechanism.[1][2][3] Their unique, uncharged backbone, composed of methylenemorpholine rings linked by phosphorodiamidate groups, makes them resistant to nuclease degradation and affords high target specificity.[2][3][4] This robust profile has led to their extensive use in developmental biology and the landmark FDA approval of several Morpholino-based drugs for Duchenne muscular dystrophy, highlighting their therapeutic potential.[3][5]
This guide provides a detailed protocol for the automated solid-phase synthesis of Morpholinos using phosphoramidite chemistry, explaining the critical steps and the chemical principles that ensure a high-quality final product.
Principle of Synthesis: A Modified Phosphoramidite Cycle
The synthesis of Morpholinos is accomplished using an automated synthesizer, adapting the well-established phosphoramididate chemistry used for DNA and RNA synthesis.[1][6][7][8] The process builds the oligomer sequentially, one monomer at a time, on a solid support, typically controlled pore glass (CPG) or polystyrene resin.[9] A key distinction from standard DNA synthesis is that Morpholinos are typically assembled in the 5' to 3' direction.[1]
The synthesis cycle consists of four primary chemical steps:
-
Deblocking (Detritylation): Removal of the acid-labile protecting group from the morpholino nitrogen.
-
Coupling: Formation of the phosphorodiamidate linkage between the support-bound subunit and an activated monomer.
-
Oxidation: Conversion of the newly formed phosphite triester linkage to a stable phosphorodiamidate linkage.
-
Capping: Acetylation of any unreacted morpholino nitrogens to prevent the formation of deletion-mutant sequences (n-1 oligomers).
Core Reagents and Equipment
Successful synthesis requires high-purity reagents and a properly maintained automated DNA/RNA synthesizer.
Key Reagents & Solutions
| Reagent/Solution | Purpose & Typical Composition | Key Considerations |
| Morpholino Monomers | Building blocks for synthesis. Typically 3'-N-Trityl or MMTr protected, 5'-phosphoramidite activated. | Must be anhydrous and stored under inert gas. Stability in solution can be a concern.[5] |
| Solid Support | Starting point for synthesis (e.g., CPG or Polystyrene) pre-loaded with the first morpholino subunit. | Loading capacity (µmol/g) determines synthesis scale. |
| Deblocking Solution | Removes the Trityl/MMTr protecting group. | A common solution is 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[1][5] Other reagents like 3-cyanopyridinium trifluoroacetate (CYTFA) may also be used.[10] |
| Activator Solution | Activates the incoming phosphoramidite monomer for coupling. | 5-Ethylthio-1H-tetrazole (ETT) is a highly effective activator for Morpholino synthesis.[1][5] N-Methyl imidazole (NMI) buffered ETT can improve coupling efficiency.[9] |
| Oxidizing Solution | Oxidizes the P(III) linkage to the stable P(V) phosphorodiamidate. | A solution of Iodine in a mixture of THF, Pyridine, and Water is standard.[8] For PMO synthesis, this step often includes Dimethylamine (Me2NH) to form the phosphorodiamidate linkage.[9] |
| Capping Solutions | Acetylates unreacted sites. Typically a two-part system. | Cap A: Acetic Anhydride in THF. Cap B: N-Methylimidazole (NMI) or DIPEA in THF.[8][9] |
| Cleavage & Deprotection | Releases the oligo from the support and removes base-protecting groups. | Concentrated aqueous ammonia (NH4OH) at elevated temperature (e.g., 55°C) is standard.[1][5] |
| Solvents | Anhydrous Acetonitrile (ACN) for reagent dissolution and washing; Dichloromethane (DCM) for deblocking. | Must be of the highest purity and extremely low water content. |
Detailed Synthesis Protocol
This protocol outlines the steps for automated solid-phase synthesis on a standard DNA/RNA synthesizer. All reagents should be fresh and anhydrous.
Synthesis Cycle
The core of the process is the iterative four-step cycle that elongates the Morpholino chain.
// Node Definitions Start [label="Support-Bound Oligo\n(N-Trityl Protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deblock [label="1. Deblocking\n(Detritylation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Deblocked_Oligo [label="Support-Bound Oligo\n(Free Morpholino-NH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Couple [label="2. Coupling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupled_Product [label="Elongated Oligo\n(P(III) Linkage)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidize [label="3. Oxidation", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidized_Product [label="Elongated Oligo\n(P(V) Linkage)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cap [label="4. Capping", fillcolor="#34A853", fontcolor="#FFFFFF"]; Capped_Product [label="Capped Oligo\n(Ready for next cycle)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0]; inv3 [shape=point, width=0];
// Edges Start -> Deblock [label="3% TCA in DCM"]; Deblock -> Deblocked_Oligo; Deblocked_Oligo -> Couple [label="Activated Monomer\n+ ETT"]; Couple -> Coupled_Product; Coupled_Product -> Oxidize [label="Iodine/Me2NH/THF"]; Oxidize -> Oxidized_Product; Oxidized_Product -> Cap [label="Acetic Anhydride/\nNMI"]; Cap -> Capped_Product; Capped_Product -> inv1 [arrowhead=none]; inv1 -> inv2 [label="Repeat for\nNext Monomer", style=dashed, arrowhead=none]; inv2 -> inv3 [arrowhead=none]; inv3 -> Start [style=dashed, arrowhead=open]; }
Sources
- 1. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]
- 4. gene-tools.com [gene-tools.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atdbio.com [atdbio.com]
- 8. biotage.com [biotage.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. US8299206B2 - Method of synthesis of morpholino oligomers - Google Patents [patents.google.com]
Application Note & Protocol Guide: Strategies for Efficient Cleavage and Deprotection of Oligonucleotides Containing N2-isobutyryl-Guanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fidelity of synthetic oligonucleotides hinges on the quantitative removal of protecting groups from the nucleobases, phosphate backbone, and the cleavage from the solid support. The N2-isobutyryl group on guanine (dG-iBu) is a stalwart protecting group, offering excellent stability during synthesis, but its removal requires carefully optimized conditions to ensure the integrity of the final product. This guide provides a comprehensive overview of the principles and detailed protocols for the cleavage and deprotection of oligonucleotides, with a specific focus on strategies for the efficient removal of the N2-isobutyryl-guanine modification. We will explore the kinetics and mechanisms of various deprotection methodologies, from traditional ammonium hydroxide treatment to accelerated amine-based reagents and gas-phase techniques.
The Imperative of Protecting Groups in Oligonucleotide Synthesis
Automated solid-phase synthesis of oligonucleotides via phosphoramidite chemistry is a cyclical process involving the sequential addition of nucleotide monomers to a growing chain anchored to a solid support.[1] To ensure the regioselectivity of the phosphoramidite coupling reaction and to prevent unwanted side reactions, the exocyclic amino groups of adenine, guanine, and cytosine are temporarily masked with protecting groups.[1] The N2-isobutyryl group is a commonly used protecting group for guanine due to its high stability during the acidic detritylation step of the synthesis cycle.[2]
Upon completion of the synthesis, these protecting groups, along with the 2-cyanoethyl groups on the phosphate backbone, must be quantitatively removed, and the oligonucleotide must be cleaved from the solid support to yield a biologically active molecule.[1] The choice of deprotection strategy is critical and depends on the overall composition of the oligonucleotide, including the presence of sensitive modifications or labels.[1]
The N2-isobutyryl-Guanine (dG-iBu) Protecting Group: A Double-Edged Sword
The isobutyryl group on the N2 position of guanine is an amide, and its removal is achieved by nucleophilic acyl substitution, typically mediated by a strong base. While its stability is an asset during synthesis, it also renders it one of the more resilient protecting groups to remove. Incomplete deprotection of dG-iBu results in a modified oligonucleotide with altered hybridization properties and biological function, underscoring the need for robust and validated deprotection protocols.
Deprotection Methodologies: A Comparative Analysis
Several methods are available for the cleavage and deprotection of oligonucleotides containing dG-iBu. The choice of method often represents a trade-off between speed, mildness, and compatibility with other modifications present in the oligonucleotide.
Standard Deprotection: Concentrated Ammonium Hydroxide
This is the most traditional and widely used method for oligonucleotide deprotection.[3] Concentrated ammonium hydroxide (28-30%) is used to simultaneously cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone.[1][4]
Mechanism: The deprotection of dG-iBu with ammonium hydroxide proceeds via nucleophilic attack of ammonia on the carbonyl carbon of the isobutyryl group, leading to the formation of a tetrahedral intermediate that subsequently collapses to regenerate the free amine on the guanine base and release isobutyramide as a byproduct.
Key Considerations:
-
Time and Temperature: The removal of the dG-iBu group with ammonium hydroxide is relatively slow and typically requires elevated temperatures.[3]
-
Reagent Freshness: The concentration of ammonia in aqueous solutions can decrease over time, leading to incomplete deprotection. It is crucial to use fresh ammonium hydroxide for reliable results.[3]
Accelerated Deprotection: AMA Reagent
To expedite the deprotection process, a mixture of concentrated A mmonium hydroxide and 40% aqueous M ethyla mine (1:1 v/v), known as AMA, was developed.[5][6] Methylamine is a stronger nucleophile than ammonia, leading to a significant reduction in deprotection times.[5]
Mechanism: The mechanism is analogous to that of ammonium hydroxide, but the higher nucleophilicity of methylamine accelerates the rate of attack on the isobutyryl carbonyl group.
Key Advantages:
-
Speed: AMA dramatically reduces deprotection times, often from hours to minutes.[3][5]
-
Efficiency: It is highly effective for the removal of stubborn protecting groups like dG-iBu.[7]
-
RNA Synthesis: AMA is the recommended reagent for the deprotection of RNA oligonucleotides as it minimizes the degradation that can occur with prolonged exposure to ammonium hydroxide.[5]
Important Caveat: When using AMA, it is imperative to use acetyl-protected dC (dC-Ac) instead of benzoyl-protected dC (dC-Bz). The use of dC-Bz with AMA can lead to a transamination side reaction, converting cytosine to N4-methyl-cytosine.[5][7]
Gas-Phase Deprotection
For high-throughput applications, gas-phase deprotection using gaseous ammonia or methylamine offers a streamlined workflow.[8][9][10] This method involves exposing the solid support-bound oligonucleotides to the reagent gas in a sealed chamber.[10]
Mechanism: The deprotection mechanism is the same as in the liquid phase, but the reaction occurs at the gas-solid interface.
Advantages:
-
High Throughput: Allows for the simultaneous deprotection of a large number of oligonucleotides, often in a 96-well format.[11]
-
Reduced Handling: Eliminates the need for manual pipetting of corrosive reagents and subsequent evaporation steps.[11][12]
Considerations: This method requires specialized equipment to handle the pressurized and corrosive gases safely.[7]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the cleavage and deprotection of oligonucleotides containing N2-isobutyryl-guanine.
Protocol 1: Standard Deprotection with Concentrated Ammonium Hydroxide
This protocol is suitable for standard DNA oligonucleotides without sensitive modifications.
Materials:
-
Synthesized oligonucleotide on solid support (e.g., CPG in a synthesis column).
-
Concentrated ammonium hydroxide (28-30%, fresh).
-
Screw-cap, chemically resistant vials (e.g., 2 mL).
-
Heating block or oven.
-
Vacuum concentrator.
Procedure:
-
Carefully transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial.
-
Tightly seal the vial to prevent the escape of ammonia gas.
-
Incubate the vial at 55°C for 8-16 hours or at 65°C for 8 hours.[3][4] The exact time and temperature will depend on the specific protecting groups used.
-
After incubation, allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Dry the oligonucleotide solution in a vacuum concentrator.
-
Resuspend the dried oligonucleotide in an appropriate buffer or sterile water for quantification and downstream applications.
Protocol 2: Accelerated Deprotection with AMA
This protocol is recommended for rapid deprotection of DNA and RNA oligonucleotides. Ensure that acetyl-protected dC was used during synthesis.
Materials:
-
Synthesized oligonucleotide on solid support.
-
AMA reagent (1:1 v/v mixture of concentrated ammonium hydroxide and 40% aqueous methylamine). Prepare fresh or use a commercially available solution.
-
Screw-cap, chemically resistant vials.
-
Heating block or water bath.
-
Vacuum concentrator.
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add 1-2 mL of the AMA solution to the vial.
-
Tightly seal the vial.
-
For cleavage, let the vial stand at room temperature for 5 minutes.[4]
-
For deprotection, incubate the vial at 65°C for 10-15 minutes.[4][13]
-
Cool the vial to room temperature.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Dry the oligonucleotide solution in a vacuum concentrator.
-
Resuspend the oligonucleotide as required.
Protocol 3: Gas-Phase Deprotection (Conceptual Overview)
This method requires a specialized reactor capable of handling gaseous amines at elevated temperatures and pressures. The specific parameters will be instrument-dependent.
General Workflow:
-
The solid supports (e.g., in a 96-well plate) are placed inside a reaction vessel.
-
The vessel is sealed, and gaseous ammonia or a mixture of ammonia and methylamine is introduced.
-
The vessel is heated to a set temperature (e.g., 70°C) for a defined period (e.g., 4 hours) to effect cleavage and deprotection.[14]
-
After the reaction, the vessel is purged with an inert gas.
-
The deprotected oligonucleotides are eluted from the solid support with water or a suitable buffer.
Data Presentation and Comparison
The following table summarizes the key parameters of the different deprotection methods for oligonucleotides containing N2-isobutyryl-guanine.
| Method | Reagent | Temperature | Time | Advantages | Considerations |
| Standard | Concentrated NH₄OH | 55-65°C | 8-16 hours[3] | Widely used, simple setup | Slow, potential for base modification with prolonged heating |
| Accelerated | AMA (NH₄OH/MeNH₂) | 65°C | 10-15 minutes | Very fast, efficient for RNA[5] | Requires Ac-dC to avoid side reactions[5] |
| Gas-Phase | Gaseous NH₃ or NH₃/MeNH₂ | ~70°C | ~4 hours | High-throughput, automated[11] | Requires specialized equipment[7] |
Visualization of the Deprotection Workflow
The following diagram illustrates the general workflow for oligonucleotide cleavage and deprotection.
Caption: General workflow for oligonucleotide cleavage and deprotection.
The chemical transformation at the core of dG-iBu deprotection is illustrated below.
Caption: Simplified mechanism of dG-iBu deprotection.
Conclusion
The successful deprotection of oligonucleotides containing N2-isobutyryl-guanine is a critical final step in ensuring their functionality. While standard ammonium hydroxide treatment remains a viable option, accelerated methods using AMA offer a significant improvement in speed and efficiency, particularly for high-throughput workflows and sensitive molecules like RNA. The choice of the optimal deprotection strategy requires a thorough understanding of the oligonucleotide's chemistry and the kinetics of the deprotection reaction. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently and effectively deprotect their synthetic oligonucleotides, ensuring high purity and biological activity for their downstream applications.
References
-
Glen Research. (n.d.). Glen Report 26.14 - Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. Retrieved from [Link]
-
Reddy, M. P., et al. (1994). Advanced method for oligonucleotide deprotection. ResearchGate. Retrieved from [Link]
-
Surzhikov, S. A., et al. (n.d.). Advanced method for oligonucleotide deprotection. PMC - NIH. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]
- Hogrefe, R. I., et al. (2000, August 22). Reagents for oligonucleotide cleavage and deprotection. Google Patents.
- Kempe, T., et al. (1996, May 7). Recovery of oligonucleotides by gas phase cleavage. Google Patents.
-
Glen Research. (n.d.). Glen Report 27.13 - Technical Brief - APA: An alternative to AMA deprotection. Retrieved from [Link]
-
Boal, J. H., et al. (1996). Cleavage of Oligodeoxyribonucleotides from Controlled-Pore Glass Supports and Their Rapid Deprotection by Gaseous Amines. Nucleic Acids Research, 24(15), 3115–3117. Retrieved from [Link]
-
Kumar, P., et al. (2001). Rapid conditions for the cleavage of oligodeoxyribonucleotides from cis-diol-bearing universal polymer supports and their deprotection. Nucleic Acids Research, 29(19), e93. Retrieved from [Link]
-
Jensen, M. A., et al. (2010). GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES. PMC - NIH. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Fergione, S., et al. (n.d.). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. Retrieved from [Link]
-
Jensen, M. A., et al. (2010, January 1). Gas-Phase Cleavage and Dephosphorylation of Universal Linker-Bound Oligodeoxynucleotides. ResearchGate. Retrieved from [Link]
Sources
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. CA2468425A1 - Reagents for oligonucleotide cleavage and deprotection - Google Patents [patents.google.com]
- 9. US5514789A - Recovery of oligonucleotides by gas phase cleavage - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
- 11. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: A Comprehensive Guide to the Deprotection of Isobutyryl-Guanine in Synthetic Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The isobutyryl (iBu) group is a cornerstone in the protection strategy for the exocyclic amine of guanine (dG) during solid-phase oligonucleotide synthesis. Its stability under the acidic conditions required for detritylation and the oxidative conditions of the synthesis cycle makes it a robust choice. However, the very stability that makes it advantageous during synthesis necessitates specific and sometimes harsh conditions for its removal, a critical step often referred to as deprotection. This guide provides a detailed exploration of the conditions required for the efficient and complete removal of the isobutyryl protecting group from guanine residues in synthetic DNA and RNA.
The Chemistry of Isobutyryl-Guanine Deprotection
The removal of the isobutyryl group from the N2 position of guanine is a hydrolysis reaction, typically carried out under basic conditions. The isobutyryl group, an amide, is significantly more resistant to hydrolysis than other commonly used protecting groups, such as the benzoyl (Bz) group on adenine and cytosine.[1] This resistance often makes the deprotection of isobutyryl-guanine the rate-determining step in the overall deprotection of a synthetic oligonucleotide.[1]
The reaction proceeds via nucleophilic attack of a hydroxide ion or an amine on the carbonyl carbon of the isobutyryl group. This forms a tetrahedral intermediate which then collapses, releasing the free exocyclic amine of guanine and isobutyramide as a byproduct. Elevated temperatures are frequently employed to accelerate this slow reaction.
Figure 1: Generalized mechanism for the base-catalyzed deprotection of isobutyryl-guanine.
Standard Deprotection Protocols
The choice of deprotection strategy is paramount and is dictated by the overall composition of the oligonucleotide, including the presence of sensitive modifications or dyes.[2][3]
Protocol 1: Concentrated Ammonium Hydroxide
This is the most traditional and widely used method for the deprotection of standard oligonucleotides synthesized with benzoyl-dA, benzoyl-dC, and isobutyryl-dG.
Rationale: Ammonium hydroxide provides the basic environment necessary for the hydrolysis of the amide protecting groups. Heating is essential to drive the slow deprotection of the isobutyryl group on guanine to completion.[1] It's crucial to use a fresh, unopened bottle of concentrated ammonium hydroxide as its ammonia concentration can decrease over time, leading to incomplete deprotection.[2]
Experimental Protocol:
-
Following solid-phase synthesis, the controlled pore glass (CPG) or polystyrene support is transferred to a screw-cap vial.
-
Add fresh, concentrated ammonium hydroxide (28-30%) to the vial, ensuring the support is completely submerged (typically 1-2 mL for a 1 µmol synthesis).
-
Securely cap the vial to prevent the escape of ammonia gas.
-
Incubate the vial in a heating block or oven at 55°C for a minimum of 8 hours, or overnight (12-16 hours). For G-rich sequences, extending the incubation time is advisable.
-
After incubation, allow the vial to cool to room temperature.
-
Carefully uncap the vial in a fume hood.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the support with 0.5-1 mL of water or 0.1 M triethylammonium acetate (TEAA) buffer and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
| Parameter | Condition | Rationale |
| Reagent | Concentrated Ammonium Hydroxide (28-30%) | Provides the necessary basic conditions for hydrolysis. |
| Temperature | 55°C | Accelerates the slow hydrolysis of the iBu group on guanine. |
| Time | 8-16 hours | Ensures complete removal of the resistant iBu group. |
Accelerated Deprotection Protocols
For high-throughput applications or when faster turnaround times are required, more aggressive deprotection strategies have been developed.
Protocol 2: AMA (Ammonium Hydroxide/Methylamine)
AMA is a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.[2] This reagent significantly reduces deprotection times.
Rationale: Methylamine is a stronger nucleophile than ammonia, which accelerates the rate of amide hydrolysis for all protecting groups, including the stubborn isobutyryl group on guanine.[4][5] This allows for complete deprotection in a much shorter time frame at elevated temperatures. However, AMA is more aggressive and may not be compatible with all modifications. It's important to note that when using AMA, acetyl-dC (Ac-dC) is preferred over benzoyl-dC (Bz-dC) to prevent a transamination side reaction at the cytosine base.[2]
Experimental Protocol:
-
Transfer the synthesis support to a screw-cap vial.
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine in a fume hood.
-
Add the freshly prepared AMA solution to the vial (1-2 mL for a 1 µmol synthesis).
-
Securely cap the vial.
-
Incubate at 65°C for 10-15 minutes.
-
Cool the vial to room temperature before opening in a fume hood.
-
Proceed with recovery and drying of the oligonucleotide as described in Protocol 1.
| Parameter | Condition | Rationale |
| Reagent | AMA (1:1 v/v NH₄OH/40% aq. CH₃NH₂) | Methylamine is a stronger nucleophile, accelerating deprotection. |
| Temperature | 65°C | High temperature combined with a strong nucleophile for rapid reaction. |
| Time | 10-15 minutes | Significantly reduced time compared to standard ammonia deprotection. |
Protocol 3: Gaseous Ammonia/Methylamine
For very high-throughput synthesis, deprotection can be carried out using anhydrous ammonia or methylamine gas. This method allows for the deprotection to occur while the oligonucleotide is still on the support, followed by elution of the fully deprotected product.[6]
Rationale: This method eliminates the need for handling aqueous solutions and can be automated. The high concentration of the gaseous base at elevated temperatures and pressures allows for very rapid deprotection.
Note: This protocol requires specialized equipment capable of handling heated, pressurized, and corrosive gases and is typically integrated into high-throughput synthesis platforms.
Mild Deprotection Strategies
The presence of base-sensitive functional groups, such as certain dyes or modified nucleobases, necessitates the use of milder deprotection conditions.[2][3] This is typically achieved by using more labile protecting groups on all nucleobases during synthesis, which can then be removed under less harsh conditions. While isobutyryl-dG is not considered a "mild" protecting group, its removal can be accomplished under milder conditions if the overall synthesis strategy is designed accordingly.
Protocol 4: tert-Butylamine/Water/Methanol
This method is often employed for oligonucleotides containing sensitive modifications like TAMRA.
Rationale: tert-Butylamine is a weaker base than methylamine and ammonia, providing a gentler deprotection environment. The presence of methanol and water facilitates the reaction. This method requires a longer incubation time but is effective at preserving sensitive functionalities.
Experimental Protocol:
-
Transfer the synthesis support to a screw-cap vial.
-
Prepare a 1:1:2 (v/v/v) solution of tert-butylamine, methanol, and water.
-
Add the solution to the vial.
-
Incubate at 55°C overnight.[2]
-
Cool, recover, and dry the oligonucleotide as previously described.
| Parameter | Condition | Rationale |
| Reagent | t-Butylamine/Methanol/Water (1:1:2) | Milder basic conditions to protect sensitive modifications. |
| Temperature | 55°C | Provides sufficient energy for the reaction to proceed. |
| Time | Overnight | Longer reaction time is necessary due to the milder conditions. |
Protocol 5: Potassium Carbonate in Methanol
This is considered an "ultramild" deprotection method and is only suitable when very labile protecting groups are used for all bases during synthesis, such as phenoxyacetyl (Pac) for dA and dG, and acetyl (Ac) for dC.[2] Isobutyryl-dG is generally not compatible with this extremely mild deprotection.
Troubleshooting and Considerations
-
Incomplete Deprotection: This is often due to the use of old ammonium hydroxide, insufficient reaction time or temperature, or the presence of G-rich sequences. The issue can be identified by mass spectrometry, which will show residual mass corresponding to the isobutyryl group (+70 Da). To resolve this, re-treat the oligonucleotide with fresh deprotection solution under the recommended conditions.
-
Side Reactions: During deprotection, the β-cyanoethyl protecting groups on the phosphate backbone are removed, generating acrylonitrile as a byproduct.[7][8] Acrylonitrile can alkylate the nucleobases, particularly thymine and guanine.[9][10] While standard deprotection conditions with ammonia minimize this, the presence of primary amines in amino-modified oligonucleotides can be particularly susceptible.[11]
-
Compatibility with Modifications: Always consult the supplier's recommendations for the deprotection of oligonucleotides containing modified bases, linkers, or dyes.[2][3] The choice of deprotection conditions is primarily dictated by the most sensitive component of the oligonucleotide.
Figure 2: Decision workflow for selecting an appropriate deprotection protocol for oligonucleotides containing isobutyryl-guanine.
References
-
Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(3), 397–416. [Link]
-
Maurins, Y., & Vilde, R. (2008). Fast Deprotection of Synthetic Oligodeoxyribonucleotides Using Standard Reagents under Microwave Irradiation. Oligonucleotides, 18(1), 79-86. [Link]
-
Deprotection Guide. Glen Research. [Link]
-
Synthesis, Cleavage and Deprotection of PACE Oligonucleotides. Glen Research. Glen Report 20.22. [Link]
- Deprotection of synthetic oligonucleotides using acrylonitrile scavenger.
-
Reddy, M. P., Farooqui, F., & Hanna, N. B. (1995). A new procedure for rapid deprotection of synthetic oligodeoxynucleotides. Tetrahedron Letters, 36(49), 8929-8932. [Link]
-
Prakash, T. P., & Kumar, P. (2018). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 23(10), 2463. [Link]
-
Salo, H., Virta, P., Hakala, H., Prakash, T. P., Kawasaki, A. M., Manoharan, M., & Lönnberg, H. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Tetrahedron, 70(17), 2891-2896. [Link]
-
Salo, H., Virta, P., Hakala, H., Prakash, T. P., Kawasaki, A. M., Manoharan, M., & Lönnberg, H. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. ResearchGate. [Link]
-
Wolter, A., & Koester, H. (1996). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research, 24(5), 851–855. [Link]
-
Solid Phase Oligonucleotide Synthesis. Biotage. [Link]
-
Ohkubo, A., Kuwayama, Y., Nishino, Y., Tsunoda, H., & Seio, K. (2012). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. International Journal of Molecular Sciences, 13(5), 5563–5581. [Link]
- Method for deprotecting oligonucleotides.
- Reagents for oligonucleotide cleavage and deprotection.
-
Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. [Link]
-
Jin, Y., & Wang, J. (2021). Oligonucleotide synthesis under mild deprotection conditions. Chemical Science, 12(12), 4333–4338. [Link]
- Methods and reagents for cleaving and deprotecting oligonucleotides.
-
Zhang, D., Chen, J., & Zhang, S. (2004). Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides. Biological & Pharmaceutical Bulletin, 27(8), 1269-1273. [Link]
-
Jin, Y., & Wang, J. (2021). Oligonucleotide synthesis under mild deprotection conditions. RSC Publishing. [Link]
-
Protection of the Guanine Residue During Synthesis of 2?-O-Alkylguanosine Derivatives. ResearchGate. [Link]
-
Wolter, A., & Koester, H. (1996). Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. PMC. [Link]
-
Methods to Avoid Inactivation of Primary Amines. Glen Research. [Link]
-
Gonzalez, R., & McFail-Isom, L. (2007). GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES. PMC. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. glenresearch.com [glenresearch.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. researchgate.net [researchgate.net]
- 5. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 9. CN1444595A - Deprotection of synthetic oligonucleotides using acrylonitrile scavenger - Google Patents [patents.google.com]
- 10. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
Precision Deprotection: Optimized Detritylation of 7'-O-DMT Morpholino Oligonucleotides
Introduction: The Critical Role of Detritylation in Morpholino Oligonucleotide Synthesis
Phosphorodiamidate morpholino oligonucleotides (PMOs), a cornerstone of modern antisense therapy and research, are synthetic analogs of nucleic acids distinguished by a morpholine ring in place of the sugar moiety and a phosphorodiamidate linkage instead of the native phosphodiester backbone.[1][2] This unique chemical architecture confers upon them remarkable resistance to enzymatic degradation, a feature critical for their in vivo stability and therapeutic efficacy.[3][4][5] The synthesis of these high-purity oligonucleotides is a meticulous process, with each step demanding precision to maximize yield and minimize impurities. Among the most critical steps in the solid-phase synthesis cycle is the removal of the 7'-O-dimethoxytrityl (DMT) protecting group, a process known as detritylation.
The DMT group serves as a temporary shield for the 7'-hydroxyl function of the morpholino subunit, preventing unwanted side reactions during the coupling phase. Its efficient removal is paramount to ensure the availability of the hydroxyl group for the subsequent addition of the next monomer. However, the acidic conditions required for detritylation present a significant challenge: the potential for side reactions, most notably depurination and, to a lesser extent, backbone cleavage.[6][7] This guide provides a comprehensive overview of the principles and best practices for the detritylation of 7'-O-DMT morpholino oligonucleotides, offering detailed protocols and the scientific rationale behind them to empower researchers in the synthesis of high-quality PMOs.
The Chemistry of Detritylation: A Balancing Act
Detritylation is an acid-catalyzed reaction that proceeds via the cleavage of the ether linkage between the 7'-oxygen of the morpholino ring and the trityl group. The mechanism involves the protonation of the ether oxygen by an acid, typically a haloacetic acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA), followed by the departure of the highly stable, resonance-stabilized DMT carbocation.[8] The liberation of this cation, which imparts a characteristic orange color to the reaction mixture, is often used as a real-time indicator of coupling efficiency in automated synthesizers.
While the removal of the DMT group is the intended outcome, the acidic environment can also promote undesirable side reactions. The most significant of these is depurination, the acid-catalyzed hydrolysis of the N-glycosidic bond that links purine bases (adenine and guanine) to the morpholino ring.[6][7] This results in the formation of an abasic site, which can lead to chain cleavage during subsequent basic deprotection steps, ultimately reducing the yield of the full-length oligonucleotide.[7]
The phosphorodiamidate backbone of morpholinos, while highly resistant to nucleases, exhibits some lability to aqueous acid.[4][9] This necessitates a carefully optimized detritylation protocol that ensures complete and rapid removal of the DMT group while minimizing the exposure time to acid, thereby preserving the integrity of both the purine bases and the oligonucleotide backbone.
Key Considerations for Morpholino Detritylation
Several factors must be carefully considered to achieve optimal detritylation of 7'-O-DMT morpholino oligonucleotides:
-
Choice of Acid: The strength of the acid is a critical parameter. Stronger acids, such as TCA (pKa ≈ 0.7), lead to faster detritylation but also increase the risk of depurination.[6] Dichloroacetic acid (DCA, pKa ≈ 1.3) offers a milder alternative, often providing a better balance between efficient deprotection and minimizing side reactions.[10][11] The choice between TCA and DCA may depend on the specific sequence (purine-rich sequences are more susceptible to depurination) and the scale of the synthesis.
-
Acid Concentration: The concentration of the acid directly influences the rate of both detritylation and depurination. Higher concentrations can accelerate DMT removal but also increase the risk of unwanted side reactions.[6] Typical concentrations range from 2-3% (v/v) in an appropriate solvent.
-
Solvent System: Dichloromethane (DCM) is the most commonly used solvent for detritylation due to its ability to swell the solid support and its compatibility with the reagents. Toluene is another potential solvent.[12]
-
Reaction Time: The duration of acid exposure is a crucial factor to control. The goal is to achieve complete detritylation in the shortest possible time to minimize the risk of depurination and backbone degradation.[10] Automated synthesizers allow for precise control over reaction times, which are typically in the range of 60 to 120 seconds.
-
Temperature: Detritylation is typically performed at ambient temperature. While elevated temperatures can increase the reaction rate, they can also accelerate the rate of depurination.[2]
Visualizing the Detritylation Workflow
The following diagram illustrates the key steps in the detritylation process during solid-phase synthesis of morpholino oligonucleotides.
Caption: Workflow for the detritylation of 7'-O-DMT morpholino oligonucleotides.
Comparative Data: Detritylation Conditions
The selection of appropriate detritylation conditions is a critical aspect of optimizing morpholino oligonucleotide synthesis. The following table summarizes typical reagents and reaction times, highlighting the balance between detritylation efficiency and the risk of side reactions.
| Parameter | Condition A: Standard DNA Oligos | Condition B: Optimized for Morpholino Oligos | Rationale for Morpholino Optimization |
| Deblocking Reagent | 3% Trichloroacetic Acid (TCA) in DCM | 3% Dichloroacetic Acid (DCA) in DCM | DCA is a slightly weaker acid than TCA, which helps to minimize the risk of depurination and potential phosphorodiamidate backbone cleavage while still being effective for DMT removal.[6][10] |
| Reaction Time | 60 - 180 seconds | 90 - 120 seconds | A slightly longer, controlled reaction time ensures complete detritylation, which can be slower with the milder DCA, without undue risk of side reactions. |
| Primary Concern | Depurination | Depurination and Backbone Integrity | The phosphorodiamidate linkage in morpholinos has different acid stability compared to the phosphodiester bond in DNA, necessitating careful control of acid exposure.[4][9] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Detritylation of 7'-O-DMT Morpholino Oligonucleotides
This protocol is intended for use with an automated oligonucleotide synthesizer.
Materials:
-
7'-O-DMT morpholino oligonucleotide bound to a solid support (e.g., CPG or polystyrene)
-
Deblocking Solution: 3% (v/v) Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM)
-
Washing Solvent: Anhydrous Acetonitrile
-
Capping Solution A: Acetic Anhydride/Lutidine/THF
-
Capping Solution B: 16% N-Methylimidazole in THF
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water
-
Neutralizing Solution: As recommended by the synthesizer manufacturer (e.g., a solution of a non-nucleophilic base in a suitable solvent)
Procedure:
-
Pre-Synthesis: Ensure that all reagents are fresh and anhydrous, and that the synthesizer is properly calibrated.
-
Program the Synthesis Cycle: Set the detritylation step parameters as follows:
-
Reagent: 3% DCA in DCM
-
Delivery Time: 90-120 seconds (this may require optimization based on the specific synthesizer and scale of synthesis)
-
Wait Time: 0 seconds
-
-
Initiate Synthesis: Start the automated synthesis protocol. The synthesizer will perform the following steps in each cycle: a. Acetonitrile Wash: The column is washed with acetonitrile to remove residual moisture and reagents from the previous cycle. b. Detritylation: The deblocking solution is delivered to the column and allowed to react for the programmed time. The effluent containing the DMT cation can be collected for trityl monitoring. c. Acetonitrile Wash: The column is thoroughly washed with acetonitrile to remove the acid and the cleaved DMT group. d. Coupling: The next phosphoramidite monomer is delivered to the column to react with the free 7'-hydroxyl group. e. Capping: Any unreacted 7'-hydroxyl groups are capped to prevent the formation of n-1 shortmer impurities. f. Oxidation: The phosphite triester linkage is oxidized to the stable phosphorodiamidate linkage.
-
Post-Synthesis: After the final cycle, the oligonucleotide can be cleaved from the solid support and deprotected according to standard protocols.
Protocol 2: Manual Off-Column Detritylation of Purified 7'-O-DMT Morpholino Oligonucleotides
This protocol is suitable for the detritylation of DMT-on morpholino oligonucleotides that have been purified by reverse-phase HPLC.
Materials:
-
Lyophilized, purified 7'-O-DMT morpholino oligonucleotide
-
Detritylation Solution: 80% (v/v) Acetic Acid in water
-
Quenching Solution: 3 M Sodium Acetate
-
Ethanol (95% and 70%)
-
Nuclease-free water
Procedure:
-
Dissolution: Dissolve the lyophilized DMT-on morpholino oligonucleotide in 200-500 µL of 80% acetic acid. The solution will not turn orange as the DMT cation is immediately quenched by the water in the acetic acid solution to form dimethoxytritanol.[6]
-
Incubation: Let the solution stand at room temperature for 20-30 minutes.
-
Precipitation: Add 5 µL of 3 M sodium acetate and 100 µL of cold 95% ethanol per ODU of oligonucleotide. Vortex thoroughly.
-
Incubation: Place the tube at -20°C for 30 minutes to facilitate precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 12,000 x g) for 10-15 minutes to pellet the detritylated oligonucleotide.
-
Washing: Carefully remove the supernatant. Wash the pellet with 500 µL of cold 70% ethanol to remove residual acetic acid and salts.
-
Centrifugation: Centrifuge again for 5-10 minutes.
-
Drying: Carefully remove the supernatant and dry the oligonucleotide pellet using a vacuum concentrator or by air drying.
-
Resuspension: Resuspend the detritylated morpholino oligonucleotide in a suitable volume of nuclease-free water or buffer for downstream applications.
Troubleshooting and Expert Recommendations
-
Incomplete Detritylation: If trityl monitoring indicates incomplete detritylation, consider slightly increasing the acid delivery time in the automated synthesis cycle. For manual detritylation, ensure the oligonucleotide is fully dissolved in the acetic acid solution.
-
Low Yield of Full-Length Product: This can be indicative of depurination. If purine-rich sequences are being synthesized, consider switching from TCA to DCA as the deblocking reagent. Ensure that the acid exposure time is not excessive.
-
Backbone Cleavage: While less common than depurination, backbone cleavage can occur with prolonged exposure to strong acids. Adhering to optimized reaction times and using milder acidic conditions are the best preventative measures.
-
Monitoring Oligonucleotide Integrity: After synthesis and purification, the integrity of the morpholino oligonucleotide can be assessed by methods such as anion-exchange HPLC (AEX-HPLC), reverse-phase HPLC (RP-HPLC), and mass spectrometry (MALDI-TOF or ESI-MS). These techniques can resolve full-length product from shorter fragments resulting from depurination-induced cleavage.
Conclusion: The Path to High-Purity Morpholino Oligonucleotides
The detritylation of 7'-O-DMT morpholino oligonucleotides is a pivotal step that directly impacts the overall yield and purity of the final product. A thorough understanding of the underlying chemistry, coupled with the implementation of optimized protocols, is essential for success. By carefully selecting the deblocking reagent, controlling the reaction time, and employing appropriate analytical techniques for quality control, researchers can confidently synthesize high-purity morpholino oligonucleotides for a wide range of research and therapeutic applications. The principles and protocols outlined in this guide provide a solid foundation for achieving this goal, empowering scientists to harness the full potential of this powerful class of antisense molecules.
References
-
Gene Tools, LLC. (n.d.). Review Article Morpholino Antisense Oligomers: Design, Preparation, and Properties. Retrieved from [Link]
-
Paul, S., & Caruthers, M. H. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5380. [Link]
-
Austin Publishing Group. (n.d.). History and Properties of Morpholino Antisense Oligos. Retrieved from [Link]
- Zhang, L., & Zhang, L. (2001). Synthesis and properties of morpholino chimeric oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1229-1232.
- Morcos, P. A. (2007). Morpholino antisense oligomers: the case for an RNase H-independent structural type. Molecules and Cells, 23(3), 263-270.
-
Septak, M. (1996). Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. Nucleic Acids Research, 24(15), 3053–3058. [Link]
- Sarepta Therapeutics. (2016). EXONDYS 51 (eteplirsen) injection, for intravenous use. U.S.
-
Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. Retrieved from [Link]
- Tram, K., Sanghvi, Y. S., & Yan, H. (2011). Further optimization of detritylation in solid-phase oligodeoxyribonucleotide synthesis. Nucleosides, Nucleotides & Nucleic Acids, 30(1), 12-19.
-
Huang, Z., & Wang, J. (2013). Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up. Journal of Nucleic Acids, 2013, 839294. [Link]
- Ravikumar, V. T., & Krotz, A. H. (2001). Controlled Detritylation of Antisense Oligonucleotides. Organic Process Research & Development, 5(5), 481-485.
-
Glen Research. (n.d.). Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. Retrieved from [Link]
- DuPont. (n.d.). Guide to cartridge purification of oligonucleotides with DuPont™ AmberChrom™ Resins.
- Phenomenex. (n.d.). Clarity® QSP™ Bio-Affinity Solid Phase Extraction.
- Gilar, M., & Bouvier, E. S. (2000). Sequencing of Phosphoramidate Oligonucleotides by Acid Hydrolysis and Mass Spectrometry. Analytical Chemistry, 72(18), 4481-4487.
- Caruthers, M. H. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5380.
-
ResearchGate. (n.d.). (PDF) Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Retrieved from [Link]
- PubMed. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry.
-
Glen Research. (n.d.). Deblocking (Detritylation) Reagent for Oligonucleotide Synthesis. Retrieved from [Link]
- Barsegov, V., & Zhmurov, A. (2021). Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics. Biophysical Journal, 120(15), 3127-3141.
- Williams, N. H., & Douglas, K. T. (2008). The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution. Organic & Biomolecular Chemistry, 6(24), 4614-4619.
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gene-tools.com [gene-tools.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Further optimization of detritylation in solid-phase oligodeoxyribonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Strategic Incorporation of N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine for the Development of Therapeutic Morpholino Oligonucleotides
Abstract
Therapeutic oligonucleotides represent a powerful modality for modulating gene expression to treat a wide range of diseases.[1] Among the various classes of synthetic nucleic acids, Morpholino oligonucleotides, or phosphorodiamidate morpholino oligomers (PMOs), have emerged as a clinically validated platform for antisense therapy.[2] Unlike oligonucleotides that trigger enzymatic degradation of target RNA, PMOs function via a steric-blocking mechanism, offering a distinct profile of specificity and safety.[3] The successful synthesis of these high-purity therapeutic agents relies on specialized phosphoramidite building blocks. This guide provides an in-depth examination of N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine , a critical monomer for the incorporation of guanine into PMO sequences. We will detail its chemical rationale, its role in automated solid-phase synthesis, and provide comprehensive protocols for the synthesis, purification, and analysis of therapeutic-grade Morpholino oligonucleotides.
The Rationale for Morpholino Oligonucleotides in Therapeutics
Morpholino oligonucleotides are synthetic analogs of nucleic acids where the conventional ribose or deoxyribose sugar-phosphate backbone is replaced by a backbone of morpholine rings linked by non-ionic phosphorodiamidate groups.[3][4] This fundamental structural change imparts several properties that are highly advantageous for therapeutic applications.
Mechanism of Action: Steric Blockade
The primary mechanism of action for Morpholinos is steric hindrance.[2] By binding with high affinity and sequence specificity to a complementary target RNA sequence, they physically obstruct the binding of cellular machinery. This can be strategically employed to:
-
Block Translation: By targeting the 5' untranslated region (UTR) or the start codon of a messenger RNA (mRNA), a Morpholino can prevent the assembly or progression of the ribosome, thereby inhibiting protein synthesis.[3]
-
Modulate Pre-mRNA Splicing: By binding to splice junctions or splicing enhancer/silencer sites on a pre-mRNA, a Morpholino can redirect the splicing machinery. This can be used to exclude a disease-causing exon, include a missing exon, or correct an aberrant splice site, as is the case with the FDA-approved drug Eteplirsen for Duchenne muscular dystrophy.[2][5]
This mechanism contrasts with other antisense platforms like siRNAs or phosphorothioate "gapmers," which induce the enzymatic cleavage of the target RNA via the RISC or RNase H pathways, respectively.[6][7] The steric-blocking approach of Morpholinos can avoid off-target effects associated with these enzymatic pathways.[8]
Key Physicochemical and Therapeutic Properties
-
Nuclease Resistance: The phosphorodiamidate backbone is not recognized by cellular nucleases, granting the oligonucleotides exceptional stability in biological systems.[8]
-
High Specificity: The uncharged nature of the backbone minimizes non-specific electrostatic interactions with cellular proteins, reducing off-target effects and toxicity.[8]
-
Water Solubility: Despite being uncharged, Morpholinos exhibit good water solubility, which is a crucial attribute for pharmaceutical formulation.[3]
-
Predictable Behavior: Their simple, specific binding mechanism allows for rational design with predictable outcomes.
The Role of the N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine Monomer
The synthesis of a high-purity, sequence-defined Morpholino oligonucleotide is achieved through automated solid-phase phosphoramidite chemistry.[] The N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine monomer is a phosphoramidite building block specifically designed for this process. Each part of its structure serves a critical function.
-
Morpholine-Guanine Core: This forms the fundamental unit of the growing oligonucleotide chain.
-
N2-iso-Butyryl Group: The exocyclic amine on the guanine base is nucleophilic and would interfere with the coupling chemistry during synthesis. The isobutyryl group acts as a robust "protecting group" to prevent these unwanted side reactions.[10] It remains stable throughout the synthesis cycles and is removed during the final deprotection step under basic conditions.[10][11]
-
7'-O-DMT (Dimethoxytrityl) Group: The DMT group is a bulky, acid-labile protecting group attached to the 7'-hydroxyl position of the morpholine ring.[12][] Its role is twofold:
-
Synthesis Control: It "caps" the monomer, ensuring only one end is reactive at a time. The synthesis cycle begins by removing the DMT group from the growing chain with a mild acid, exposing a free hydroxyl group ready for coupling with the next incoming phosphoramidite.[][14]
-
Purification Aid: The significant hydrophobicity of the DMT group is exploited in a purification technique known as "DMT-on" reversed-phase HPLC. Full-length, successfully synthesized oligonucleotides will retain their final DMT group, making them stick much more strongly to the HPLC column than shorter, "failure" sequences that lack the DMT group. This allows for excellent separation and purification.[15]
-
-
Phosphoramidite Group: This is the reactive moiety at the 3' position. In the presence of an activator, its diisopropylamino group is displaced, allowing it to form a phosphorodiamidate linkage with the free 7'-hydroxyl of the growing chain.[][16]
Protocols for Synthesis, Purification, and Analysis
The following protocols outline the standard workflow for producing therapeutic-grade Morpholino oligonucleotides using N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine and other corresponding phosphoramidites.
Protocol: Automated Solid-Phase Synthesis
Modern oligonucleotide synthesis is performed on an automated synthesizer that controls the precise delivery of reagents for each step in the cycle. The process begins with the first nucleoside pre-attached to a solid support, typically controlled pore glass (CPG).[14]
Step-by-Step Cycle:
-
Detritylation (Deblocking): The DMT group on the 5'-end of the growing chain is removed using a solution of a mild acid (e.g., 3% trichloroacetic acid in dichloromethane), exposing a free hydroxyl group.
-
Coupling: The N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine phosphoramidite is activated with a weak acid catalyst (e.g., 5-ethylthio-1H-tetrazole, ETT) and delivered to the column.[17] The activated phosphoramidite reacts with the free hydroxyl group, extending the oligonucleotide chain by one unit.
-
Capping: To prevent unreacted chains (which have a free hydroxyl group) from participating in subsequent cycles, a capping step is performed. A mixture of acetic anhydride and N-methylimidazole acetylates and permanently blocks these failure sequences.[14]
-
Oxidation: The newly formed phosphite triester linkage is unstable. It is oxidized to a stable phosphorodiamidate linkage using a solution of iodine in a water/pyridine/tetrahydrofuran mixture.[17]
This four-step cycle is repeated until the desired sequence is fully assembled.
| Step | Reagent/Solution | Purpose | Typical Time |
| Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Removes 5'-DMT protecting group | 60-120 seconds |
| Coupling | 0.1 M Phosphoramidite + 0.25 M Activator (e.g., ETT) in Acetonitrile | Forms the new internucleoside linkage | 180-300 seconds |
| Capping | Acetic Anhydride/Lutidine/THF (Cap A) + N-Methylimidazole/THF (Cap B) | Blocks unreacted 5'-hydroxyl groups | 30-60 seconds |
| Oxidation | 0.02 M Iodine in THF/Pyridine/Water | Stabilizes the phosphite to a phosphorodiamidate | 30-60 seconds |
Protocol: Cleavage and Deprotection
Once synthesis is complete, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups (N2-isobutyryl on G, and equivalents on A and C) must be removed.
-
Transfer the solid support (CPG) from the synthesis column to a screw-cap vial.
-
Add concentrated aqueous ammonia (Ammonium Hydroxide, 28-30%).
-
Seal the vial tightly and place it in an oven or heating block at 55-65°C for 12-16 hours.[17] This single step accomplishes both cleavage from the support and removal of the base-protecting groups.
-
After cooling, carefully uncap the vial in a fume hood.
-
Transfer the ammonia solution containing the crude oligonucleotide to a new tube.
-
Evaporate the ammonia to dryness using a vacuum concentrator.
-
Resuspend the resulting crude oligonucleotide pellet in sterile, nuclease-free water for purification.
Protocol: Purification by Reversed-Phase HPLC (DMT-on)
RP-HPLC is the method of choice for purifying Morpholinos, especially when using the "DMT-on" strategy, which provides superior resolution.[15][18]
-
Column Equilibration: Equilibrate a suitable C18 reversed-phase column with the starting mobile phase conditions (e.g., 95% Buffer A, 5% Buffer B). Elevated temperature (50-60°C) is often used to improve peak shape by disrupting secondary structures.[1]
-
Sample Injection: Inject the resuspended crude "DMT-on" oligonucleotide.
-
Gradient Elution: Elute the bound oligonucleotides using a linear gradient of increasing Buffer B concentration. The non-DMT (failure) sequences will elute early, while the highly hydrophobic, DMT-bearing full-length product will be retained longer and elute as a major, late peak.[15]
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Post-Purification Detritylation: Pool the collected fractions and treat with 80% aqueous acetic acid for 15-30 minutes at room temperature to cleave the final DMT group.
-
Final Cleanup: Neutralize the solution and desalt the purified oligonucleotide using a method like gel filtration or ethanol precipitation to remove salts and acetic acid.[15][18]
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., Agilent AdvanceBio Oligonucleotide)[1] |
| Buffer A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |
| Buffer B | 100% Acetonitrile |
| Gradient | 5% to 50% Buffer B over 30 minutes |
| Flow Rate | 1.0 mL/min (analytical) or scaled for preparative |
| Temperature | 60°C[1] |
| Detection | UV Absorbance at 260 nm |
Protocol: Quality Control and Final Preparation
The final product must be rigorously analyzed to confirm its identity and purity.
-
Purity Analysis: Inject a small aliquot of the final product onto an analytical HPLC system (either RP-HPLC or Anion-Exchange). Purity should typically be >90% for therapeutic research applications.[19]
-
Identity Verification: Determine the molecular weight of the oligonucleotide using Mass Spectrometry (MALDI-TOF or LC-ESI-MS). The observed mass should match the calculated theoretical mass of the desired sequence.
-
Quantification: Resuspend the final lyophilized oligonucleotide in sterile water. To measure concentration, dilute a sample in 0.1 M HCl (to fully unstack the bases for accurate measurement) and read the absorbance at 265 nm (A265) using a spectrophotometer.[3][20]
-
Storage: Store the purified Morpholino as a lyophilized powder or as a 1 mM stock solution in sterile water at room temperature.[21] Avoid freezing, as this can cause the oligo to precipitate. If precipitation occurs, heating to 65°C for 10 minutes can help redissolve it.[21]
Conclusion
The development of effective Morpholino oligonucleotide therapeutics is critically dependent on the ability to synthesize high-purity material in a reliable and scalable manner. The N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine phosphoramidite is an expertly designed chemical building block that enables the seamless incorporation of guanine into PMO sequences via automated solid-phase synthesis. The strategic use of its isobutyryl and DMT protecting groups ensures high coupling efficiency and facilitates downstream purification, respectively. The protocols and principles outlined in this guide provide researchers and drug developers with a comprehensive framework for leveraging this key reagent in the advancement of next-generation steric-blocking oligonucleotide therapies.
References
-
Pharma's Almanac. (2023). Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos. [Link]
-
Agilent Technologies. (2022). Analysis & Purification of Therapeutic Oligonucleotides. [Link]
-
Du, L., et al. (2010). Potential therapeutic applications of antisense morpholino oligonucleotides in modulation of splicing in primary immunodeficiency diseases. PubMed Central. [Link]
-
Li, Y. F. (2014). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. MedCrave. [Link]
-
Summerton, J. E., & Weller, D. L. (2016). Using Morpholinos to Control Gene Expression. PubMed Central. [Link]
-
Gene Tools. (2023). Gene Tools - What are morpholinos? YouTube. [Link]
-
ATDBio. Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. [Link]
-
YMC America. Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. [Link]
-
Jurk, M., et al. (2013). Guanine modification of inhibitory oligonucleotides potentiates their suppressive function. The Journal of Immunology. [Link]
-
Barman, J., et al. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. PubMed Central. [Link]
-
ResearchGate. (2016). Using Morpholinos to Control Gene Expression. [Link]
-
Salo, H., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. PubMed. [Link]
-
Twist Bioscience. Phosphoramidite Chemistry for DNA Synthesis. [Link]
-
ResearchGate. (1990). An Efficient Synthesis of N2-Isobutyryl-O6-[2-(4-nitrophenyl)ethyl]-5′-O-Dimethoxytrityl-2′-deoxyguanosine. [Link]
-
Wikipedia. Nucleoside phosphoramidite. [Link]
-
Rigo, F., et al. (2022). Impact of guanidine-containing backbone linkages on stereopure antisense oligonucleotides in the CNS. PubMed Central. [Link]
-
ResearchGate. (2019). General protocol for the synthesis of PMOs morpholine-based oligomers. [Link]
-
Gene Tools. (2009). Morpholino Oligomers Essential Information. [Link]
-
ResearchGate. (2017). EFFECT OF GUANINE BASES MODIFICATIONS AND L-DNA ON STABILITY AND KINETIC OF FORMATION OF TETRAMOLECULAR QUADRUPLEXES. [Link]
-
Abdu, K. (2016). Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry. [Link]
-
Eurofins Genomics. Phosphoramidite Chemistry. [Link]
-
Taylor, M. J., et al. (2021). Modified Nucleic Acids: Expanding the Capabilities of Functional Oligonucleotides. MDPI. [Link]
- Gaus, H., et al. (2008). Process for the synthesis of oligonucleotides.
-
CliniSciences. N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine. [Link]
-
Iwamura, M., et al. (2014). Utility of 5'-O-2,7-dimethylpixyl for solid-phase synthesis of oligonucleotides containing acid-sensitive 8-aryl-guanine adducts. PubMed. [Link]
-
Sood, A., et al. (1997). Studies on base-boronated oligonucleotides. 2 (1). Incompatibility of DMT and cyanoborane groups during oligonucleotide synthesis. Duke Scholars. [Link]
-
Pon, R. T., et al. (1986). Modification of guanine bases: Reaction of N2-acylated guanine nucleosides with dichloro-(N,N-diisopropylamino)phosphine. ResearchGate. [Link]
-
Yamamoto, T., et al. (2023). Alteration of target cleavage patterns and off-target reduction of antisense oligonucleotides incorporating 2-N-carbamoyl- or (2-pyridyl)guanine. PubMed. [Link]
-
ResearchGate. (1995). Protection of the Guanine Residue During Synthesis of 2?-O-Alkylguanosine Derivatives. [Link]
-
Grzela, R., et al. (2024). The Synergistic Effect of N2 and N7 Modifications on the Inhibitory Efficacy of mRNA Cap Analogues. MDPI. [Link]
-
Sharma, T., & Sharma, A. (2023). Therapeutic Oligonucleotides: An Outlook on Chemical Strategies to Improve Endosomal Trafficking. PubMed Central. [Link]
-
Sousa, D., et al. (2021). From Antisense RNA to RNA Modification: Therapeutic Potential of RNA-Based Technologies. PubMed Central. [Link]
-
Khvorova, A., & Watts, J. K. (2017). The chemical evolution of oligonucleotide therapies of clinical utility. PubMed Central. [Link]
-
Scoles, D. R., & Min, E. (2015). Antisense Therapy in Neurology. PubMed Central. [Link]
-
Reddy, M. P., et al. (2012). Process research on the preparation of DMT protected 2'-O-methoxyethylguanosine for oligonucleotide synthesis in therapeutic applications. PubMed. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. youtube.com [youtube.com]
- 3. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ymcamerica.com [ymcamerica.com]
- 5. Potential therapeutic applications of antisense morpholino oligonucleotides in modulation of splicing in primary immunodeficiency diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. Impact of guanidine-containing backbone linkages on stereopure antisense oligonucleotides in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. journalirjpac.com [journalirjpac.com]
- 11. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. twistbioscience.com [twistbioscience.com]
- 14. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 15. atdbio.com [atdbio.com]
- 16. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 17. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 20. researchgate.net [researchgate.net]
- 21. gene-tools.com [gene-tools.com]
synthesis of G-rich sequences using N2-isobutyryl guanine
Application Notes & Protocols
Topic: Synthesis of G-Rich Oligonucleotides Using N2-isobutyryl-dG Phosphoramidite
Audience: Researchers, scientists, and drug development professionals in molecular biology, chemistry, and therapeutics.
Navigating the Synthesis of G-Rich Oligonucleotides: A Guide to Using N²-isobutyryl Guanine
Introduction: The Challenge and Significance of G-Rich Sequences
Guanine-rich (G-rich) nucleic acid sequences are pivotal players in cellular processes and promising targets for therapeutic intervention. These sequences, characterized by tracts of consecutive guanines, can fold into non-canonical secondary structures known as G-quadruplexes.[1][2][3] G-quadruplexes are implicated in the regulation of gene expression, replication, and the maintenance of telomere integrity, making them attractive targets for anticancer and antiviral drug development.[4][5]
However, the very characteristic that imparts their biological function—the propensity to form stable, four-stranded structures—poses significant hurdles for their chemical synthesis.[1] During solid-phase synthesis, G-rich oligonucleotides can aggregate and form these complex structures on the support, leading to reduced coupling efficiency, lower yields of the full-length product, and considerable purification challenges.[1][6] The selection of an appropriate protecting group for the exocyclic N²-amino group of guanine is therefore a critical parameter for success. The N²-isobutyryl (iBu) protecting group offers a robust and well-established strategy to mitigate these issues, providing stability during synthesis while allowing for effective deprotection.[7][8][9]
This guide provides a comprehensive overview and detailed protocols for the synthesis of G-rich oligonucleotides using N²-isobutyryl-2'-deoxyguanosine (iBu-dG) phosphoramidite, focusing on the underlying chemistry, experimental workflows, and troubleshooting.
Rationale for N²-isobutyryl Guanine Protection
The standard phosphoramidite method for oligonucleotide synthesis requires the protection of all reactive functional groups on the nucleobases that are not involved in the coupling reaction.[8][10] For guanosine, the exocyclic N²-amino group is nucleophilic and must be masked to prevent side reactions.
The isobutyryl group is an acyl protecting group that provides excellent stability under the conditions of automated solid-phase synthesis, including the acidic detritylation step.[9][11] While more labile protecting groups like dimethylformamidine (dmf) exist, which allow for faster deprotection, the robustness of the iBu group is often advantageous for ensuring high fidelity during the synthesis of complex or long sequences.[7][12] The key trade-off lies in the deprotection step; the stability of the iBu group necessitates more stringent conditions for its removal compared to more labile alternatives.[7][13] The cleavage of the N²-isobutyryl group from guanine is typically the rate-determining step in the final deprotection process.[11][13]
Below is a diagram illustrating the structure of the protected phosphoramidite monomer used in synthesis.
Caption: Structure of iBu-dG Phosphoramidite Monomer.
Experimental Workflow & Protocols
The synthesis of G-rich oligonucleotides follows the standard phosphoramidite cycle. The key distinctions lie in the post-synthesis cleavage, deprotection, and purification steps, which must be optimized to handle the aggregation-prone nature of the product.
Caption: Overall workflow for G-rich oligonucleotide synthesis.
Protocol 1: Solid-Phase Synthesis
This protocol assumes the use of a standard automated DNA synthesizer.
-
Reagents:
-
Anhydrous Acetonitrile (ACN)
-
5'-O-DMT-N²-isobutyryl-dG-3'-O-(β-cyanoethyl-N,N-diisopropylamino) phosphoramidite (iBu-dG phosphoramidite) and other standard DNA phosphoramidites (0.1 M in ACN).[14]
-
Activator: 0.45 M Tetrazole or 0.25 M Dicyanoimidazole (DCI) in ACN.
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Capping Solution A: Acetic Anhydride/Pyridine/THF.
-
Capping Solution B: 16% N-Methylimidazole/THF.
-
Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
-
Procedure:
-
Program the DNA synthesizer with the desired G-rich sequence.
-
Ensure all reagent bottles are filled with fresh solutions and properly installed.
-
Initiate the synthesis run on the desired scale (e.g., 1 µmol).
-
The synthesizer will automatically perform the iterative four-step cycle (Detritylation, Coupling, Capping, Oxidation) for each base addition.[8]
-
Expert Tip: For G-rich sequences, extending the coupling time for guanosine additions by 1.5-2x the standard time can help improve coupling efficiency, especially for runs of four or more consecutive G's.
-
Protocol 2: Cleavage and Deprotection (Standard Method)
This method utilizes concentrated ammonium hydroxide and heat to cleave the oligonucleotide from the support and remove all protecting groups.
-
Reagents:
-
Concentrated Ammonium Hydroxide (28-30%).
-
-
Procedure:
-
After synthesis, transfer the CPG support from the synthesis column to a 2 mL screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly. Ensure the cap has a proper seal to withstand pressure at elevated temperatures.
-
Incubate the vial at 55°C for 8-16 hours.[13][15][16] This extended heating is necessary to ensure the complete removal of the robust iBu group from all guanine residues.[11]
-
After incubation, allow the vial to cool completely to room temperature before opening in a fume hood.
-
Carefully transfer the ammoniacal solution containing the oligonucleotide to a new microcentrifuge tube, leaving the CPG behind.
-
Wash the CPG with 0.5 mL of nuclease-free water and combine the wash with the solution.
-
Evaporate the solution to dryness using a vacuum concentrator. The resulting pellet is the crude, deprotected oligonucleotide.
-
Protocol 3: Fast Deprotection using AMA
AMA, a mixture of ammonium hydroxide and methylamine, dramatically reduces deprotection time.[17][18][19] CAUTION: This method requires the use of acetyl-protected dC (Ac-dC) phosphoramidite during synthesis to prevent transamination of cytosine to N⁴-methyl-cytosine.[18][19]
-
Reagents:
-
AMA solution: 1:1 (v/v) mixture of Concentrated Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine.
-
-
Procedure:
| Parameter | Standard (NH₄OH) | Fast (AMA) |
| Reagent | Conc. Ammonium Hydroxide | 1:1 NH₄OH / Methylamine |
| Temperature | 55°C | 65°C |
| Time | 8-16 hours | 10-15 minutes |
| dC Requirement | Benzoyl (Bz) or Acetyl (Ac) | Acetyl (Ac) required |
| Considerations | Slower, established method | Rapid, high-throughput |
Table 1: Comparison of Deprotection Protocols.
Purification and Analysis
Purification is a critical and often challenging step for G-rich sequences due to their tendency to form G-quadruplexes, which can cause peak broadening and the appearance of multiple peaks in chromatographic analyses.[1]
-
Recommended Method: Denaturing HPLC
-
Ion-Exchange (IE) HPLC: This is a highly effective method as the highly alkaline mobile phase disrupts the hydrogen bonding responsible for G-quadruplex formation, resulting in sharper peaks and better separation.[21]
-
Reversed-Phase (RP) HPLC: Can also be used, but often requires elevated column temperatures (e.g., 60-80°C) to denature the secondary structures and achieve good peak shape.[22]
-
-
General Purification Protocol (Illustrative):
-
Resuspend the crude oligonucleotide pellet in an appropriate buffer (e.g., 100 mM Triethylammonium Acetate).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto an appropriate HPLC column (anion-exchange or reverse-phase).
-
Run a gradient of increasing salt concentration (for IE-HPLC) or increasing organic solvent (e.g., ACN for RP-HPLC) to elute the oligonucleotide.
-
Collect fractions corresponding to the main peak (the full-length product).
-
Confirm the identity and purity of the collected fractions using Mass Spectrometry (ESI-MS) and Capillary Electrophoresis (CE).
-
Desalt the purified fractions using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).
-
Lyophilize the final product to a dry pellet.
-
Troubleshooting & Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Full-Length Product | 1. Inefficient coupling due to G-quadruplex formation on support. 2. Depurination during acidic detritylation steps. | 1. Extend coupling times for G phosphoramidites. 2. Use a milder deblocking agent if depurination is confirmed by MS (+1 fragments). Consider using dmf-dG which is more resistant to depurination.[6] |
| Multiple Peaks during HPLC Analysis | 1. Aggregation/G-quadruplex formation. 2. Incomplete deprotection of iBu groups (+70 Da mass shift). 3. Presence of failure sequences (n-1, n-2). | 1. Increase column temperature (60-80°C) or use denaturing buffers (high pH for IE-HPLC).[22] 2. Extend the deprotection time or ensure the deprotection temperature was maintained. Re-treat the sample under deprotection conditions. 3. Optimize synthesis coupling efficiency; ensure high-purity phosphoramidites. |
| Difficulty Resuspending Crude Pellet | High degree of aggregation of the G-rich sequence. | Use a dilute basic solution (e.g., 10 mM NaOH) for initial resuspension, followed by neutralization. Gentle heating (50-60°C) can also aid dissolution. |
Table 2: Common Issues and Solutions in G-Rich Oligonucleotide Synthesis.
Caption: Key steps in the cleavage and deprotection process.
Conclusion
The synthesis of G-rich oligonucleotides is a formidable but manageable challenge. The N²-isobutyryl protecting group for guanosine provides the necessary stability to achieve high-fidelity synthesis. Success hinges on a holistic approach that combines optimized solid-phase synthesis with robust, tailored protocols for deprotection and purification that account for the unique biophysical properties of G-quadruplex-forming sequences. By understanding the causality behind each experimental choice—from extended coupling times to denaturing purification conditions—researchers can reliably produce high-purity G-rich oligonucleotides for advanced research and therapeutic applications.
References
-
Synthesis, Purification and Crystallization of Guanine-rich RNA Oligonucleotides. (n.d.). PMC. Retrieved January 7, 2026, from [Link]
-
New G-Quadruplex-Forming Oligodeoxynucleotides Incorporating a Bifunctional Double-Ended Linker (DEL). (2019, February 12). NIH. Retrieved January 7, 2026, from [Link]
-
Synthesis of quadruplex‐forming tetra‐end‐linked oligonucleotides: Effects of the linker size on quadruplex topology and stability. (n.d.). Semantic Scholar. Retrieved January 7, 2026, from [Link]
- Purification methods for guanine-rich oligonucleotides. (n.d.). Google Patents.
-
G-Quadruplex-Forming Oligonucleotide Conjugated to Magnetic Nanoparticles: Synthesis, Characterization, and Enzymatic Stability Assays. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]
-
Technical Brief - APA: An alternative to AMA deprotection. (n.d.). Glen Research. Retrieved January 7, 2026, from [Link]
-
Solid Phase Oligonucleotide Synthesis. (n.d.). Biotage. Retrieved January 7, 2026, from [Link]
-
Synthesis and Investigation of the G-Quadruplex Binding Properties of Kynurenic Acid Derivatives with a Dihydroimidazoquinoline-3,5-dione Core. (2022, April 27). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Studies on the synthesis of a G-rich octaoligoisonucleotide (isoT)2(isoG)4(isoT)2 by the phosphotriester approach and its formation of G-quartet structure. (n.d.). NIH. Retrieved January 7, 2026, from [Link]
-
Deprotection - Volumes 1-5. (n.d.). Glen Research. Retrieved January 7, 2026, from [Link]
-
Deprotection Guide. (n.d.). Glen Research. Retrieved January 7, 2026, from [Link]
-
Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides. (2003). PubMed. Retrieved January 7, 2026, from [Link]
-
Chapter 5: Solid-phase oligonucleotide synthesis. (n.d.). ATDBio. Retrieved January 7, 2026, from [Link]
-
Advanced method for oligonucleotide deprotection. (2025, August 5). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. (n.d.). International Research Journal of Pure and Applied Chemistry. Retrieved January 7, 2026, from [Link]
-
improved synthesis of oligodeoxynucleotide N3′→P5′ phosphoramidates and their chimera using hindered phosphoramidite monomers and a novel handle for reverse phase purification. (n.d.). Oxford Academic. Retrieved January 7, 2026, from [Link]
-
GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES. (n.d.). NIH. Retrieved January 7, 2026, from [Link]
-
Cleavage of Oligodeoxyribonucleotides from Controlled-Pore Glass Supports and Their Rapid Deprotection by Gaseous Amines. (2025, August 7). ResearchGate. Retrieved January 7, 2026, from [Link]
-
G-Quadruplex-Forming Oligonucleotide Conjugated to Magnetic Nanoparticles: Synthesis, Characterization, and Enzymatic Stability Assays. (2025, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Beyond small molecules: targeting G-quadruplex structures with oligonucleotides and their analogues. (n.d.). Oxford Academic. Retrieved January 7, 2026, from [Link]
-
The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. (n.d.). NIH. Retrieved January 7, 2026, from [Link]
-
TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. (n.d.). Glen Research. Retrieved January 7, 2026, from [Link]
-
An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. (2014, May 1). PubMed. Retrieved January 7, 2026, from [Link]
-
Synthesis of Oligoribonucleotides Containing a 2′-Amino-5′-S-phosphorothiolate Linkage. (n.d.). PMC. Retrieved January 7, 2026, from [Link]
-
Tuning G-Quadruplex Nanostructures with Lipids. Towards Designing Hybrid Scaffolds for Oligonucleotide Delivery. (n.d.). PMC. Retrieved January 7, 2026, from [Link]
-
Combined nucleobase and backbone modifications enhance DNA duplex stability and preserve biocompatibility. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]
-
Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. (n.d.). Glen Research. Retrieved January 7, 2026, from [Link]
-
Purification of Guanine-Quadruplex Using Monolithic Stationary Phase Under Ion-Exchange Conditions. (n.d.). Sartorius BIA Separations. Retrieved January 7, 2026, from [Link]
-
Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. (2026, January 2). LCGC International. Retrieved January 7, 2026, from [Link]
-
Guidebook for the Synthesis of Oligonucleotides. (n.d.). Chemie Brunschwig. Retrieved January 7, 2026, from [Link]
-
Deprotection Guide. (n.d.). Glen Research. Retrieved January 7, 2026, from [Link]
-
Deprotection – Volume 4 – Alternatives to Ammonium Hydroxide. (n.d.). Glen Research. Retrieved January 7, 2026, from [Link]
-
Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]
-
Modification of guanine bases: Reaction of N2-acylated guanine nucleosides with dichloro-(N,N-diisopropylamino)phosphine. (2025, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. (n.d.). Glen Research. Retrieved January 7, 2026, from [Link]
Sources
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. New G-Quadruplex-Forming Oligodeoxynucleotides Incorporating a Bifunctional Double-Ended Linker (DEL): Effects of DEL Size and ODNs Orientation on the Topology, Stability, and Molecularity of DEL-G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2020055922A1 - Purification methods for guanine-rich oligonucleotides - Google Patents [patents.google.com]
- 4. Synthesis and Investigation of the G-Quadruplex Binding Properties of Kynurenic Acid Derivatives with a Dihydroimidazoquinoline-3,5-dione Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. glenresearch.com [glenresearch.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. journalirjpac.com [journalirjpac.com]
- 11. atdbio.com [atdbio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotage.com [biotage.com]
- 14. iright.com [iright.com]
- 15. rsc.org [rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. glenresearch.com [glenresearch.com]
- 18. glenresearch.com [glenresearch.com]
- 19. glenresearch.com [glenresearch.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. 寡核苷酸纯化 [sigmaaldrich.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Morpholino Phosphoramidite Coupling Reactions
Introduction: The Unique Chemistry of Morpholino Oligonucleotides
Phosphorodiamidate Morpholino Oligonucleotides (PMOs) have emerged as a cornerstone of antisense therapy and gene function studies, a prominence underscored by the FDA approval of several PMO-based drugs for Duchenne muscular dystrophy (DMD)[1][2]. Unlike natural nucleic acids, which possess a deoxyribose or ribose sugar backbone, PMOs feature a six-membered morpholine ring. These rings are interconnected by uncharged phosphorodiamidate linkages instead of the anionic phosphate groups found in DNA and RNA[3][4]. This fundamental structural alteration confers upon PMOs a unique set of properties: they are resistant to nuclease degradation, highly water-soluble, and exhibit minimal off-target effects because they do not trigger RNase H activity[1][5][6][7]. PMOs function through a steric-blocking mechanism, physically obstructing the binding of cellular machinery to specific RNA sequences to modulate translation or pre-mRNA splicing[2][3][5].
The synthesis of these powerful molecules, however, presents unique challenges, particularly at the crucial coupling step where a new morpholino subunit is added to the growing chain. This guide provides an in-depth exploration of the coupling reaction conditions for morpholino phosphoramidites, offering both theoretical understanding and practical, field-proven protocols for researchers, scientists, and drug development professionals.
The Coupling Reaction: A Tale of Two Chemistries
The solid-phase synthesis of PMOs has traditionally relied on activated phosphoramidate P(V) species, specifically chlorophosphoramidates[1][2][8][9]. However, to leverage the widespread availability and efficiency of automated DNA synthesizers, methods utilizing phosphoramidite P(III) chemistry, analogous to standard DNA/RNA synthesis, have been developed[2][5][10][11]. This guide will focus on the phosphoramidite approach, which offers compatibility with established instrumentation and opens avenues for creating novel chimeric oligonucleotides[2][10].
The core of the synthesis cycle involves the sequential addition of protected morpholino monomers to a growing chain anchored to a solid support. The cycle, typically performed on an automated synthesizer, consists of four key steps: deblocking, coupling, capping, and oxidation.
Figure 1: The automated solid-phase synthesis cycle for Morpholino oligonucleotides using phosphoramidite chemistry.
Part 1: Critical Components of the Coupling Reaction
The success of the coupling step is contingent on the precise interplay of the morpholino phosphoramidite monomer, the activator, and the reaction conditions.
Morpholino Phosphoramidite Monomers
The building blocks for this synthesis are 3'-N-protected, 5'-phosphoramidite-activated morpholino monomers[10].
-
Protecting Groups: The 3'-morpholino nitrogen is typically protected with an acid-labile group like Trityl (Tr) or Monomethoxytrityl (MMTr)[8][10]. Fmoc protection has also been explored, offering an alternative deprotection strategy using a base like piperidine, which may be advantageous for scaling up synthesis in peptide synthesizers[1].
-
Phosphoramidite Moiety: The 5'-position is activated with a phosphoramidite group, commonly a 2-cyanoethyl (CE) or tert-butyl (tBu) phosphoramidite[10][12]. These are stable enough for storage but highly reactive upon activation[12][13]. Standard exocyclic amine protecting groups (e.g., benzoyl for A and C, isobutyryl for G) are used for the nucleobases[10].
Figure 2: Key components of a generic Morpholino phosphoramidite monomer. (Note: Image placeholder used for the chemical structure).
The Activator: The Catalyst for Linkage Formation
The activator is arguably the most critical reagent in the coupling step. Its role is to protonate the nitrogen of the phosphoramidite, making the phosphorus atom highly electrophilic and susceptible to nucleophilic attack by the free 3'-nitrogen of the support-bound morpholino chain[][15][16].
The choice of activator is a balance between reactivity and stability. An overly acidic activator can cause premature detritylation of the incoming monomer, leading to side reactions[15][17]. Conversely, a weak activator will result in slow and inefficient coupling.
Several activators have been successfully employed in morpholino synthesis:
-
Tetrazole and its Derivatives: While 1H-Tetrazole is the classic activator for standard oligonucleotide synthesis, its acidity can be problematic. Derivatives like 5-Ethylthio-1H-tetrazole (ETT) are often preferred for modified chemistries like PMOs[2][9]. ETT provides a good balance of acidity and nucleophilicity for efficient activation[1][2].
-
4,5-Dicyanoimidazole (DCI): DCI has emerged as a highly effective activator. It is less acidic than tetrazole (pKa 5.2 vs. 4.8), which significantly reduces undesired detritylation of the monomer in solution[17][18][19]. Its high solubility in acetonitrile allows for the use of higher concentrations, driving the coupling reaction forward more efficiently and often enabling shorter coupling times[19][20]. Studies have shown that DCI can double the rate of coupling compared to tetrazole[18][19].
-
Additives and Co-activators: In some protocols, additives are used to enhance coupling efficiency. N-Methylimidazole (NMI) can be used to buffer more acidic activators, improving yields[12]. Other additives like Lithium Bromide (LiBr) or iodine have been screened and found to improve coupling, particularly in chlorophosphoramidate chemistry, by acting as potent coupling agents[1][21].
| Activator | Typical Concentration | Key Advantages | Considerations |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.12 M - 0.25 M in Acetonitrile | Well-established for modified oligos; good balance of reactivity.[2] | Can be more acidic than DCI, requiring careful optimization. |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M in Acetonitrile | Low acidity reduces side reactions; high solubility allows for faster coupling.[17][18][19] | Purity is critical to avoid contaminant peaks in the final product.[19] |
| ETT / N-Methylimidazole (NMI) | Varies | Buffered system mitigates the acidity of ETT, improving yields.[12] | Requires optimization of the component ratio. |
Table 1: Comparison of Common Activators for Morpholino Phosphoramidite Coupling.
Part 2: Experimental Protocols and Methodologies
The following protocols are designed for use with an automated DNA/RNA synthesizer. All reagents should be anhydrous and of the highest purity available.
Reagent Preparation
-
Morpholino Phosphoramidite Monomers: Dissolve to a concentration of 0.1 M - 0.15 M in anhydrous acetonitrile.
-
Activator Solution:
-
DCI: Prepare a 0.25 M to 0.5 M solution in anhydrous acetonitrile.
-
ETT: Prepare a 0.25 M solution in anhydrous acetonitrile.
-
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (DCM).
-
Capping Solution:
-
Cap A: Acetic Anhydride/2,6-Lutidine/THF (1:1:8 v/v/v).
-
Cap B: 16% N-Methylimidazole in THF.
-
-
Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water (e.g., 90:5:5 v/v/v). For PMO synthesis, this step is often an "oxidative coupling" where an amine solution is introduced with the oxidizer to form the phosphorodiamidate link[12]. A typical solution might be 0.05 M iodine and 2.0 M dimethylamine in THF[2].
-
Neutralization Solution: 20% N,N-Diisopropylethylamine (DIPEA) in THF or acetonitrile. This step is crucial after deblocking to neutralize any residual acid salts on the morpholino nitrogen, which would otherwise inhibit coupling[12].
Automated Solid-Phase Synthesis Protocol
This protocol outlines a single synthesis cycle on a Controlled Pore Glass (CPG) solid support.
| Step | Action | Reagent(s) | Duration | Purpose |
| 1 | Deblocking | 3% TCA in DCM | 60-90 sec | Removes the 3'-N-Trityl/MMTr group, exposing the free morpholino nitrogen. |
| 2 | Washing | Anhydrous Acetonitrile | 30-60 sec | Removes deblocking solution and cleaved protecting groups. |
| 3 | Neutralization | 20% DIPEA in THF | 30 sec | Neutralizes residual acid to enable efficient coupling.[12] |
| 4 | Washing | Anhydrous Acetonitrile | 30-60 sec | Removes neutralization solution. |
| 5 | Coupling | Monomer + Activator (e.g., DCI) | 120-300 sec | Forms the new P(III) internucleotide linkage. |
| 6 | Washing | Anhydrous Acetonitrile | 30 sec | Removes excess monomer and activator. |
| 7 | Capping | Cap A + Cap B | 30-45 sec | Acetylates any unreacted morpholino nitrogens to prevent the formation of n-1 shortmers. |
| 8 | Washing | Anhydrous Acetonitrile | 30 sec | Removes capping reagents. |
| 9 | Oxidation | Iodine/Amine Solution | 60-120 sec | Converts the unstable phosphite triester to the stable phosphorodiamidate linkage. |
| 10 | Washing | Anhydrous Acetonitrile | 60 sec | Prepares the support-bound oligo for the next cycle. |
Table 2: Detailed Step-by-Step Synthesis Cycle for Morpholino Oligonucleotides.
Post-Synthesis: Cleavage and Deprotection
After the final cycle is complete, the oligonucleotide must be cleaved from the solid support and the nucleobase protecting groups removed.
-
Transfer the solid support (e.g., CPG) to a sealed vial.
-
Add concentrated aqueous ammonia (e.g., 30% NH₃-H₂O solution)[1].
-
Heat the vial at 55 °C for 12-16 hours[1][2]. This single step accomplishes both cleavage from the support and removal of the base protecting groups.
-
After cooling, evaporate the ammonia solution to yield the crude PMO product.
-
The crude product should be purified, typically by reverse-phase HPLC or ion-exchange chromatography.
Part 3: Optimization and Troubleshooting
Achieving high coupling efficiency (ideally >98% per step) is paramount for obtaining a high yield of the full-length product, especially for longer oligonucleotides.
-
Low Coupling Efficiency:
-
Cause: Inadequate activation, moisture in reagents, or steric hindrance.
-
Solution: Increase the coupling time or switch to a more potent activator like DCI[18][19]. Ensure all reagents and solvents are strictly anhydrous. For difficult couplings (e.g., consecutive G residues), a "double coupling" step (repeating the coupling step before capping) may be necessary.
-
-
Premature Detritylation:
-
Formation of n-1 Shortmers:
-
Cause: Incomplete coupling followed by inefficient capping.
-
Solution: Optimize the coupling reaction as described above. Ensure capping reagents are fresh and effective.
-
The optimal coupling time is a critical parameter that depends on the activator, its concentration, and the specific morpholino monomer. A study optimizing PMO solid-phase synthesis identified an optimal temperature of 30°C and a duration of 90 minutes for their specific system using an additive[21]. However, with highly efficient activators like DCI, coupling times on automated synthesizers are typically much shorter, in the range of 2-5 minutes[2]. It is essential to validate coupling efficiency for your specific conditions, often by performing a trityl cation assay after each coupling step to quantify the yield.
Conclusion
The phosphoramidite-based approach to synthesizing Morpholino oligonucleotides represents a significant advancement, making this powerful class of antisense agents more accessible to the broader research community by leveraging standard automated DNA synthesis platforms[10][22]. The success of this synthesis hinges on a well-optimized coupling reaction. By carefully selecting a high-purity, low-acidity activator like 4,5-dicyanoimidazole, ensuring strictly anhydrous conditions, and incorporating a critical neutralization step, researchers can achieve the high stepwise coupling efficiencies required to produce full-length, high-purity PMOs for therapeutic and research applications.
References
-
Bhadra, J., Pattanayak, S., & Sinha, S. (2020). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method. ChemRxiv. [Link]
-
Bhadra, J., Pattanayak, S., & Sinha, S. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid‐Phase Synthesis of Short Morpholino Oligomers. Current Protocols in Nucleic Acid Chemistry, 62(1), 4.64.1-4.64.28. [Link]
-
Kupryushkin, M. S., et al. (2014). Solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics. Beilstein Journal of Organic Chemistry, 10, 1151–1158. [Link]
-
Li, J., et al. (2024). Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides. Chinese Journal of New Drugs. [Link]
-
Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]
-
Kupryushkin, M. S., et al. (2014). Solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics. PubMed. [Link]
-
Glen Research. (n.d.). 4,5-Dicyanoimidazole (DCI) for use in Oligonucleotide Synthesis. Glen Research. [Link]
-
EMP Biotech. (n.d.). Activators for Oligonucleotide Synthesis. EMP Biotech. [Link]
-
Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Activators in Oligonucleotide Synthesis: A Look at DCI. Inno Pharmchem. [Link]
-
Wikipedia. (n.d.). Morpholino nucleic acid. Wikipedia. [Link]
-
Le, B. T., & Caruthers, M. H. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5380. [Link]
-
Bio-Synthesis Inc. (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. Bio-Synthesis. [Link]
-
Le, B. T., & Caruthers, M. H. (2023). Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras. Current Protocols, 3(6), e791. [Link]
-
ResearchGate. (n.d.). Chemical structure of morpholino oligonucleotides. ResearchGate. [Link]
-
ResearchGate. (n.d.). Chemical structure of phosphorodiamidate morpholino oligomer (PMO). ResearchGate. [Link]
-
ResearchGate. (n.d.). General protocol for the synthesis of PMOs morpholine‐based oligomers. ResearchGate. [Link]
-
Le, B. T., & Caruthers, M. H. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5380. [Link]
-
Gualandi, C., et al. (2022). Synthesis of morpholino nucleosides starting from enantiopure glycidol. Organic & Biomolecular Chemistry, 20(15), 3112-3116. [Link]
-
ResearchGate. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. ResearchGate. [Link]
-
Gene Tools, LLC. (n.d.). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry. Gene Tools. [Link]
-
ResearchGate. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. ResearchGate. [Link]
-
Das, A., et al. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. The Journal of Organic Chemistry, 87(15), 9466–9478. [Link]
-
Abes, S., et al. (2008). Antisense Morpholino Oligomers and Their Peptide Conjugates. Methods in Molecular Biology, 427, 47-64. [Link]
- Caruthers, M. H., et al. (1998). Improved coupling activators for oligonucleotide synthesis.
-
Li, C., et al. (2021). Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers. Nature Communications, 12(1), 4396. [Link]
-
Le, B. T., & Caruthers, M. H. (2023). A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. ChemRxiv. [Link]
-
ResearchGate. (2023). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides (PMOs) Using Staudinger Reduction as a Deblocking Condition and Its Usefulness for Orthogonal Conjugation in Bi. ResearchGate. [Link]
-
Das, A., et al. (2022). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. ACS Publications. [Link]
-
Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743. [Link]
-
Bartoli, F., et al. (2022). Practical Synthesis of Quinoline-Protected Morpholino Oligomers for Light-Triggered Regulation of Gene Function. Molecules, 27(19), 6598. [Link]
-
Paul, S., et al. (2023). Synthesis and Biophysical Studies of High Affinity Morpholino Oligomers Containing G-clamp Analogs. ChemRxiv. [Link]
-
Summerton, J., & Weller, D. (1997). Morpholino Antisense Oligomers: Design, Preparation, and Properties. Antisense & Nucleic Acid Drug Development, 7(3), 187-195. [Link]
-
Bhadra, J., Pattanayak, S., & Sinha, S. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. PubMed. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholino nucleic acid - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Practical Synthesis of Quinoline-Protected Morpholino Oligomers for Light-Triggered Regulation of Gene Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gene-tools.com [gene-tools.com]
- 8. Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid‐Phase Synthesis of Short Morpholino Oligomers | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry | Gene Tools, LLC [gene-tools.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. medkoo.com [medkoo.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 18. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. nbinno.com [nbinno.com]
- 21. Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides [jsyx.magtechjournal.com]
- 22. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Post-Synthesis Modification of Morpholino Oligonucleotides
Prepared by: Gemini, Senior Application Scientist
Introduction
Morpholino oligonucleotides (PMOs) have emerged as a premier tool in antisense technology, valued for their high specificity, stability, and low toxicity in regulating gene expression.[1][2][3] Unlike traditional nucleic acids, their uncharged phosphorodiamidate backbone prevents electrostatic interactions with cellular proteins, minimizing off-target effects, while their unique structure renders them resistant to nuclease degradation.[1][2] However, the neutral backbone and high molecular weight of unmodified Morpholinos present challenges for cellular uptake and in vivo delivery, and their inherent structure lacks functionalities for detection or advanced applications.[1][3]
Post-synthesis modification is therefore a critical step to functionalize Morpholino oligos, equipping them with moieties for visualization, enhanced cellular delivery, and sophisticated biological applications.[1][] This guide provides a comprehensive overview of the strategies and detailed protocols for the chemical modification of Morpholino oligonucleotides, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in robust chemical principles.
The primary sites for modification are the 3' and 5' ends of the Morpholino oligo, as modifications to the bases or the backbone linkages could sterically or electronically interfere with Watson-Crick base pairing to the target RNA.[1] The native 3'-end of an unmodified Morpholino possesses a secondary amine, which serves as a key reactive handle for conjugation.[2][5] For greater reactivity and versatility, a primary amine can be introduced at either terminus during synthesis, providing a more nucleophilic site for a wider array of chemical reactions.[2][]
This document will cover three principal and widely applicable modification workflows:
-
Amine-Reactive Labeling: For attaching fluorophores, biotin, and other reporters.
-
Thiol-Maleimide Ligation: A highly specific reaction for conjugating molecules to thiol-functionalized Morpholinos.
-
Azide-Alkyne "Click" Chemistry: A robust and bio-orthogonal method for a wide range of conjugations.
Section 1: Amine-Reactive Labeling for Functionalization
The most straightforward and common method for modifying Morpholinos is through the acylation of a primary amine. This amine is typically installed at the 3' or 5' end of the oligo during solid-phase synthesis. The high nucleophilicity of the primary amine allows for efficient reaction with various electrophilic reagents, most notably N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[1][]
Principle of Amine-Reactive Labeling
The reaction between a primary amine on the Morpholino and an NHS-ester-activated molecule (e.g., a fluorescent dye or biotin) proceeds via nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide linkage and the release of the NHS leaving group. This reaction is highly efficient and specific for primary amines at a slightly alkaline pH, which ensures the amine is deprotonated and thus maximally nucleophilic.
Workflow for Amine-Reactive Labeling
The overall process involves dissolving the amine-modified Morpholino and the NHS-ester reagent, mixing them in an appropriate buffer, allowing the reaction to proceed, and finally, purifying the conjugated product.
Caption: Workflow for Amine-Reactive Labeling of Morpholinos.
Detailed Protocol: Fluorescent Labeling of an Amine-Modified Morpholino
This protocol is optimized for labeling approximately 100 µg of a 5'- or 3'-amine-modified Morpholino oligonucleotide (18-25 bases).[6]
Materials:
-
Amine-modified Morpholino oligo
-
NHS-ester of the desired fluorescent dye (e.g., Fluorescein-NHS, Cy5-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium tetraborate, pH 8.5
-
Nuclease-free water
-
Purification column (e.g., size-exclusion chromatography) or HPLC system
Procedure:
-
Prepare Morpholino Solution:
-
Dissolve the amine-modified Morpholino in nuclease-free water to a final concentration of 1-5 mg/mL. The exact concentration can be confirmed by UV absorbance at 265 nm in 0.1 M HCl.[5]
-
-
Prepare Reactive Dye Solution:
-
Immediately before use, prepare a 10 mM stock solution of the amine-reactive dye in anhydrous DMF or DMSO. Vortex briefly to ensure it is fully dissolved.[6]
-
Scientist's Note: NHS-esters are moisture-sensitive. Using anhydrous solvent and preparing the solution just before the reaction is crucial to prevent hydrolysis of the ester, which would render it inactive.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the Morpholino solution with the Labeling Buffer.
-
Add a 10- to 20-fold molar excess of the reactive dye solution to the Morpholino solution. Mix gently by pipetting.
-
Rationale: A molar excess of the dye drives the reaction to completion, ensuring that the majority of the Morpholino oligos are labeled. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil, especially when using photolabile fluorescent dyes.[2][7]
-
-
Purification of the Conjugate:
-
Separate the labeled Morpholino from unreacted dye and hydrolysis products. This is a critical step to avoid interference from free dye in downstream applications.
-
Size-Exclusion Chromatography (e.g., Gel Filtration): This is a common and effective method. Use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25) to separate the high-molecular-weight conjugate from the low-molecular-weight free dye.
-
Reverse-Phase HPLC (RP-HPLC): This technique provides higher resolution and is suitable for obtaining highly pure conjugates. The increased hydrophobicity of the labeled Morpholino allows it to be separated from the unlabeled oligo.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the conjugate using MALDI-TOF or HILIC-MS/MS mass spectrometry to verify the mass of the final product.[8]
-
Quantify the final product using UV-Vis spectrophotometry, measuring absorbance at both 265 nm (for the Morpholino) and the dye's maximum absorbance wavelength.
-
Store the purified, fluorescently-labeled Morpholino in a light-protected container at -20°C.[2] For long-term storage, aliquoting is recommended to avoid multiple freeze-thaw cycles.
-
Section 2: Thiol-Maleimide Ligation
For applications requiring a different conjugation strategy or when the molecule to be attached is not available as an NHS-ester, thiol-maleimide chemistry offers a highly specific and efficient alternative. This requires the Morpholino to be synthesized with a terminal thiol (-SH) group.
Principle of Thiol-Maleimide Ligation
The reaction involves the nucleophilic attack of a thiol group from the Morpholino onto the double bond of a maleimide moiety. This Michael addition reaction forms a stable thioether bond. The reaction is highly specific for thiols at a neutral to slightly acidic pH (6.5-7.5), minimizing side reactions with other nucleophiles like amines.[9][10]
Workflow for Thiol-Maleimide Ligation
Caption: Workflow for CuAAC "Click" Chemistry with Morpholinos.
Detailed Protocol: Labeling an Alkyne-Morpholino with an Azide-Fluorophore
This protocol describes the conjugation of a Cy5-azide dye to a 5'-alkyne-modified Morpholino.
Materials:
-
5'-Alkyne-functionalized Morpholino oligo
-
Azide-functionalized fluorescent dye (e.g., Cy5-azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Reaction Buffer: PBS or Tris buffer
-
Solvent: DMSO
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the alkyne-Morpholino in the Reaction Buffer.
-
Dissolve the Cy5-azide in DMSO to make a 10 mM stock solution.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water. This must be made fresh.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the alkyne-Morpholino solution.
-
Add the Cy5-azide stock to the tube (e.g., 2-5 molar equivalents).
-
Catalyst Pre-mixing: In a separate tube, pre-mix the CuSO₄ and TBTA solutions. The ligand protects the Cu(I) from oxidation and increases reaction efficiency. Add the Sodium Ascorbate (reductant) to this mixture to reduce Cu(II) to the active Cu(I) catalyst.
-
Add the catalyst mixture to the Morpholino/dye solution to initiate the reaction. The final concentrations should be approximately 1-2 mM Sodium Ascorbate and 0.1-0.5 mM CuSO₄/TBTA.
-
Incubate at room temperature for 1-4 hours.
-
-
Purification:
-
The presence of copper and ligand necessitates a robust purification step. RP-HPLC is highly recommended to separate the desired conjugate from all reactants and catalyst components.
-
-
Characterization:
-
Confirm the final product's identity and purity via mass spectrometry.
-
Section 4: Quantitative Data and Comparison
The choice of modification chemistry depends on the desired final product, the available functional groups on the molecule to be conjugated, and the required reaction conditions.
| Modification Chemistry | Functional Groups | pH Range | Key Advantages | Considerations |
| Amine-Reactive (NHS-Ester) | Morpholino-NH₂ + Reagent-NHS | 8.0 - 9.0 | Simple, widely available reagents, stable amide bond. [1][] | NHS-esters are moisture sensitive; potential for side reactions at high pH. |
| Thiol-Reactive (Maleimide) | Morpholino-SH + Reagent-Maleimide | 6.5 - 7.5 | Highly specific for thiols, efficient reaction. [9][10] | Thiols can oxidize; maleimide stability can be an issue in solution. [11] |
| Click Chemistry (CuAAC) | Morpholino-Alkyne + Reagent-Azide | 4.0 - 8.0 | Bio-orthogonal, high yield, robust reaction. [1][12] | Requires a copper catalyst which must be removed; strain-promoted versions (SPAAC) are catalyst-free but slower. [12] |
Conclusion
Post-synthesis modification is an indispensable step in harnessing the full potential of Morpholino oligonucleotides for research and therapeutic development. By selecting the appropriate chemical strategy—be it the straightforward amine-reactive coupling, the specific thiol-maleimide ligation, or the robust click chemistry—researchers can functionalize Morpholinos for a myriad of applications. The protocols provided in this guide offer a solid foundation for these modifications. Careful execution of the reaction steps and, critically, rigorous purification of the final conjugate are paramount to ensure the generation of high-quality, reliable reagents for downstream biological experiments.
References
-
Functionalizing Morpholino Oligos for Antisense Drug Research and Development. (n.d.). Gene Tools, LLC. Retrieved from [Link]
-
Morpholino Antisense Oligos. (n.d.). Gene Tools, LLC. Retrieved from [Link]
-
Summerton, J. E., & Stein, D. (2000). Using Morpholinos to Control Gene Expression. Current Protocols in Molecular Biology, Chapter 26, Unit 26.6. Retrieved from [Link]
-
Paul, S., & Caruthers, M. H. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5410. Retrieved from [Link]
- Caruthers, M. H., & Paul, S. (2018). Synthesis of backbone modified morpholino oligonucleotides and chimeras using phosphoramidite chemistry. (WO2018057430A1). Google Patents.
-
Sinha, S., et al. (2023). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides (PMOs) Using Staudinger Reduction as a Deblocking Condition and Its Usefulness for Orthogonal Conjugation in Bi. ResearchGate. Retrieved from [Link]
-
Paul, S., & Caruthers, M. H. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. ResearchGate. Retrieved from [Link]
-
Li, N., et al. (2022). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. Analytical Chemistry, 94(35), 12049–12056. Retrieved from [Link]
-
Summerton, J. E. (2007). Using Morpholinos to Control Gene Expression. Current Protocols in Nucleic Acid Chemistry, Chapter 4, Unit 4.30. Retrieved from [Link]
-
Phosphorodiamidate Morpholinos and Thiomorpholinos for Therapeutic Oligonucleotides. (2024). Bio-Synthesis Inc.. Retrieved from [Link]
-
Deiters, A., et al. (2022). Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. ACS Chemical Biology, 17(5), 1146–1152. Retrieved from [Link]
-
Geller, B. L., et al. (2013). Combined effect of a peptide–morpholino oligonucleotide conjugate and a cell-penetrating peptide as an antibiotic. Proceedings of the National Academy of Sciences, 110(49), 19829–19834. Retrieved from [Link]
-
Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. (2022). MDPI. Retrieved from [Link]
-
Sinha, S., et al. (2022). Synthesis of 5'-Thiol Functionalized Morpholino Oligo-Nucleotide and Subsequent Conjugation with IGT to Improve Delivery and Antisense Efficacy In Vitro. Bioconjugate Chemistry, 33(12), 2297–2303. Retrieved from [Link]
-
Arora, V., et al. (2012). Development of a general methodology for labelling peptide–morpholino oligonucleotide conjugates using alkyne–azide click chemistry. Chemical Communications, 48(84), 10446-10448. Retrieved from [Link]
-
Geller, B. L., et al. (2009). Basic peptide-morpholino oligomer conjugate that is very effective in killing bacteria by gene-specific and nonspecific modes. Proceedings of the National Academy of Sciences, 106(33), 13945–13950. Retrieved from [Link]
-
Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. (2022). Chemical Reviews. Retrieved from [Link]
-
Maleimide labeling of thiolated biomolecules. (2022). Bio-Synthesis Inc.. Retrieved from [Link]
-
Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications. (2022). MDPI. Retrieved from [Link]
-
Martínez-Jothar, L., et al. (2018). Insights into maleimide-thiol conjugation chemistry. Journal of Controlled Release, 282, 101–109. Retrieved from [Link]
-
Click Chemistry Methodology: The Novel Paintbrush of Drug Design. (2022). Molecules, 27(19), 6639. Retrieved from [Link]
-
Goya, R. G., et al. (2021). Enhanced delivery of peptide-morpholino oligonucleotides with a small molecule to correct splicing defects in the lung. Nucleic Acids Research, 49(13), 7267–7280. Retrieved from [Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021). Chemical Reviews. Retrieved from [Link]
-
Abes, S., et al. (2007). Arginine-rich peptide conjugation to morpholino oligomers: effects on antisense activity and specificity. Nucleic Acids Research, 35(13), 4495–4502. Retrieved from [Link]
Sources
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorodiamidate Morpholinos and Thiomorpholinos for Therapeutic Oligonucleotides [biosyn.com]
- 5. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Morpholino Antisense Oligos | Gene Tools, LLC [gene-tools.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Purification of Morpholino Oligonucleotides by High-Performance Liquid Chromatography
Abstract
Morpholino oligonucleotides (MOs) are synthetic nucleic acid analogs that have become indispensable tools in developmental biology, gene silencing, and therapeutic applications for their ability to block translation or alter splicing of target RNAs.[1] Their unique, uncharged phosphorodiamidate backbone imparts high specificity and nuclease resistance.[1][2] However, the chemical synthesis process, while efficient, inevitably produces failure sequences such as truncations (n-1, n-2) and other impurities.[2][3][4] Achieving high purity is critical for ensuring experimental reproducibility and therapeutic safety. This application note provides a comprehensive guide to the purification of MOs using High-Performance Liquid Chromatography (HPLC), focusing on Anion-Exchange (AEX) and Ion-Pair Reversed-Phase (IP-RP) chromatography. We present detailed protocols, optimization strategies, and troubleshooting advice for researchers, scientists, and drug development professionals.
Introduction: The Imperative for High-Purity Morpholinos
Morpholino oligos function via a steric-blocking mechanism and do not degrade their RNA targets.[1] Their neutral backbone at physiological pH is a key feature contributing to their stability and low off-target effects.[2] However, this neutrality also presents a purification challenge. During solid-phase synthesis, coupling efficiencies of approximately 99% still result in a significant population of failure sequences, particularly for longer oligos.[2][4] These impurities can interfere with downstream applications, potentially leading to misleading results or toxicity.[5] Therefore, robust HPLC purification is not just recommended but often essential, especially for sensitive applications like in vivo studies or the generation of oligo conjugates.[2][6]
Principles of Morpholino Purification by HPLC
The two primary modes of HPLC employed for MO purification are Anion-Exchange (AEX) and Ion-Pair Reversed-Phase (IP-RP) chromatography. The choice between them depends on the specific properties of the MO and the desired purity level.
Anion-Exchange (AEX) Chromatography
AEX separates molecules based on their net negative charge. While the MO backbone is neutral, a clever manipulation of pH allows for AEX purification. Under basic conditions (typically pH > 9.5), the guanine (G) and thymine (T) bases become deprotonated, imparting a sequence-dependent net negative charge to the molecule.[2] This induced charge allows the MO to bind to a positively charged stationary phase (anion exchanger).
-
Mechanism: The full-length product (FLP), containing the maximum number of G and T bases, will have the strongest negative charge and bind most tightly to the column. Truncated sequences, missing one or more bases (especially G or T), will have a lower net charge and elute earlier in a salt or pH gradient.[2]
-
Strengths: AEX is highly effective at removing failure sequences, particularly truncations that differ in their G/T content.[2]
-
Limitations: This method has poor resolution for impurities with identical charge characteristics. For example, an n-1 truncation missing an adenine (A) or cytosine (C) will have the same charge as the FLP and will co-elute.[2]
Ion-Pair Reversed-Phase (IP-RP) Chromatography
IP-RP is a powerful and widely used technique for oligonucleotide purification.[4][7][8] It separates molecules based on hydrophobicity. To retain the polar, uncharged MOs on a hydrophobic (e.g., C8 or C18) stationary phase, a mobile phase additive called an ion-pairing (IP) agent is used.[7][9][10]
-
Mechanism: The IP reagent, typically a bulky alkylamine like triethylamine (TEA), possesses a hydrophobic tail and a positive charge.[7][11] It interacts with the MO, forming a neutral, more hydrophobic complex that can be retained by the reversed-phase column. Elution is achieved by increasing the concentration of an organic solvent like acetonitrile or methanol, which disrupts the hydrophobic interactions.[10]
-
Strengths: IP-RP offers excellent resolution for separating oligos based on length and the presence of hydrophobic modifications (e.g., dyes, peptides).[5] It is often considered the go-to method for achieving high purity.[9]
-
Key Reagents:
-
Triethylammonium Acetate (TEAA): A traditional IP agent, effective but can exhibit sequence-specific retention bias and suppress mass spectrometry (MS) signals.[7][12]
-
Triethylamine/Hexafluoroisopropanol (TEA/HFIP): The gold standard for LC-MS applications.[7][13][14] HFIP is a weak acid that improves the ion-pairing efficiency of TEA and is highly volatile, ensuring it doesn't suppress the MS signal.[13][15] Increasing the concentration of both TEA and HFIP generally improves separation performance.[7][15]
-
Experimental Protocols
Protocol 1: Anion-Exchange HPLC Purification
This protocol is adapted from the methodology used by Gene Tools, LLC, a primary manufacturer of Morpholinos.[2]
Instrumentation & Consumables:
-
HPLC System: Biocompatible system with a gradient pump.
-
Column: Strong anion-exchange column (e.g., TSKgel SuperQ-5PW).
-
Mobile Phase A: 20 mM NaOH, pH ~12.
-
Mobile Phase B: 20 mM NaOH, 1.0 M NaCl, pH ~12.
-
Sample Preparation: Dissolve crude lyophilized MO in Mobile Phase A to a concentration of ~5-10 mg/mL.
Methodology:
-
Column Equilibration: Equilibrate the AEX column with 100% Mobile Phase A for at least 10 column volumes at a flow rate of 1.0 mL/min.
-
Injection: Inject the prepared MO sample.
-
Gradient Elution: Apply a linear gradient to elute the bound oligos.
-
0-5 min: 100% A
-
5-45 min: 0-100% B (linear gradient)
-
45-50 min: 100% B
-
50-55 min: 100% A (re-equilibration)
-
-
Detection: Monitor the elution profile at 260 nm. The main peak, corresponding to the full-length product, should be the last major peak to elute.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Post-Purification: Immediately neutralize and desalt the collected fractions using a solid-phase extraction (SPE) cartridge or other desalting method (see Section 5).[2]
Protocol 2: Ion-Pair Reversed-Phase HPLC Purification (LC-MS Compatible)
This protocol is designed for high-resolution purification and is compatible with subsequent mass spectrometry analysis.
Instrumentation & Consumables:
-
HPLC System: Binary or quaternary pump system, preferably with temperature control.
-
Column: High-quality reversed-phase column (e.g., C18, 1.7-3.5 µm particle size, 130-300 Å pore size).
-
Mobile Phase A: 400 mM HFIP, 16 mM TEA in LC-MS grade water.
-
Mobile Phase B: 400 mM HFIP, 16 mM TEA in LC-MS grade Methanol.
-
Sample Preparation: Dissolve crude MO in water to a concentration of ~1 mg/mL.[16][17]
Methodology:
-
Column Equilibration: Equilibrate the RP column with 95% A / 5% B for at least 10 column volumes. A column temperature of 50-60°C is recommended to improve peak shape.[7][13]
-
Injection: Inject the prepared MO sample.
-
Gradient Elution:
-
0-3 min: 5% B
-
3-23 min: 5-50% B (linear gradient)
-
23-25 min: 50-95% B
-
25-28 min: 95% B
-
28-30 min: 5% B (re-equilibration)
-
-
Detection: Monitor at 260 nm. If coupled to a mass spectrometer, operate in negative ion mode.
-
Fraction Collection: Collect the main peak.
-
Post-Purification: The collected fractions contain volatile IP agents (TEA/HFIP) and can often be lyophilized directly. For ultra-pure samples, a desalting step is still recommended.
Method Comparison and Optimization
| Feature | Anion-Exchange (AEX) HPLC | Ion-Pair Reversed-Phase (IP-RP) HPLC |
| Principle | Separation by charge (induced at high pH) | Separation by hydrophobicity |
| Primary Use | Removing charge-different impurities (e.g., G/T truncations) | High-resolution separation of FLP from n-1, conjugates, and modified oligos |
| Strengths | Effective for unmodified oligos | High resolution, MS-compatible (with TEA/HFIP), versatile |
| Limitations | Poor resolution of charge-identical impurities (A/C truncations) | Requires careful mobile phase preparation, can be complex to optimize |
| Key Reagents | High pH buffers (NaOH), Salt (NaCl) | Alkylamines (TEA), Acidifiers (HFIP, Acetic Acid), Organic Solvents (MeOH, ACN) |
Optimization Strategies:
-
Ion-Pair Reagent Concentration: Increasing the concentration of TEA and HFIP can improve peak resolution and retention time.[7]
-
Temperature: Elevated column temperatures (50-80°C) can reduce secondary structures in the MO, leading to sharper peaks and better resolution.[7][18]
-
Gradient Slope: A shallower gradient around the elution point of the target MO will increase resolution between the FLP and closely eluting impurities like n-1 sequences.
-
Column Choice: The choice of stationary phase is critical. Columns with larger pore sizes are suitable for longer oligos.[4][7] Hybrid particle columns offer greater pH stability.[7]
Workflow and Post-Purification Processing
A robust purification workflow ensures the final product is ready for its intended application.
Caption: General workflow for Morpholino oligonucleotide purification.
Desalting: This is a critical step after purification, especially following AEX-HPLC, to remove non-volatile salts (NaCl) and buffer components.[2] For IP-RP fractions containing TEAA, desalting is necessary before MS analysis to prevent signal suppression.[12]
-
Methods: Solid-Phase Extraction (SPE) cartridges, centrifugal gel filtration devices (spin columns), or ethanol precipitation are common methods.[12][19] Spin columns are often faster and more convenient than precipitation.[12]
Quality Control and Troubleshooting
After purification, the identity and purity of the MO should be confirmed.
Quality Control Methods: [20]
-
Mass Spectrometry (ESI-MS or MALDI-TOF): Confirms the molecular weight of the full-length product.
-
Analytical HPLC (AEX or IP-RP): Assesses the purity of the final product.
-
Capillary Gel Electrophoresis (CGE): Provides high-resolution separation to determine purity and resolve n-1 impurities.
-
UV Spectrophotometry: Used for accurate quantification of the final product.
Troubleshooting Common HPLC Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape / Broad Peaks | - Secondary structure of MO- Suboptimal mobile phase- Column degradation | - Increase column temperature (e.g., to 60°C).[7]- Optimize IP agent concentration.[7]- Use a new or different column; check pH stability. |
| Low Recovery | - MO precipitation on column or in vial- Irreversible binding to column | - Ensure MO is fully dissolved before injection (heat to 65°C if necessary).[16]- Check mobile phase compatibility with the column. |
| Poor Resolution of n-1 Peak | - Gradient is too steep- Inappropriate column chemistry or IP agent | - Decrease the gradient slope (%B/min) around the elution time of the FLP.- Try a different column (e.g., different particle size or chemistry).- For IP-RP, try a more hydrophobic alkylamine to increase retention differences.[9] |
| Ghost Peaks / Carryover | - Contamination in HPLC system- Strong retention of previous sample | - Run several blank gradients with a strong solvent (e.g., high %B) to clean the system.- Ensure adequate column re-equilibration time between runs. |
Conclusion
High-performance liquid chromatography is an indispensable technique for obtaining the high-purity Morpholino oligonucleotides required for rigorous scientific research and therapeutic development. Both Anion-Exchange and Ion-Pair Reversed-Phase HPLC offer robust solutions, with the choice depending on the specific separation challenge. By understanding the underlying principles and carefully optimizing key parameters such as mobile phase composition, temperature, and gradient profile, researchers can effectively remove synthesis-related impurities. Coupling these purification strategies with appropriate post-processing and rigorous quality control ensures the generation of reliable, high-quality reagents critical for advancing biological and biomedical science.
References
- Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. (n.d.). Google Vertex AI Search.
- HPLC purification of Morpholino Oligos. (n.d.). Gene Tools.
- Apffel, A., et al. (1997). Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry. Analytical Chemistry.
- Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry. (n.d.). Google Vertex AI Search.
- Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. (2018, September 14). Gene Tools, LLC.
- Analysis of native and chemically modified oligonucleotides by tandem ion-pair reversed-phase high-performance liquid chromatography/electrospray ionization mass spectrometry. (2025, August 6). ResearchGate.
- Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. (n.d.). Google Vertex AI Search.
- The Effects of Stationary Phases on Retention and Selectivity of Oligonucleotides in IP-RP-HPLC. (n.d.). PMC - NIH.
- Gilar, M., et al. (2001). The Effects of Stationary Phases on Retention and Selectivity of Oligonucleotides in IP-RP-HPLC.
- Quality Control of Oligonucleotide. (n.d.). Creative Biogene.
- troubleshooting failed reactions in solid-phase oligonucleotide synthesis. (n.d.). Benchchem.
- Morpholino Oligomers Essential Information. (2009, February 16). Gene Tools.
- Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. (n.d.). Google Vertex AI Search.
- Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. (n.d.). Google Vertex AI Search.
- Home. (n.d.). Gene Tools, LLC.
- Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. (2026, January 2). LCGC International.
-
Home. (n.d.). Gene Tools, LLC. Retrieved from [Link]
- Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. (n.d.). Agilent.
- RP-HPLC Purification of Oligonucleotides. (n.d.). Mass Spectrometry Research Facility.
- Protocols. (n.d.). Confluence - Atlassian.
- Rapid and Cost-Effective Desalting of HPLC-Purified Oligonucleotides. (2025, August 20). Agilent.
- Purifying Oligonucleotides. (n.d.). Waters Corporation.
- Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography. (2025, April 14). Google Vertex AI Search.
- How can I remove salts from a small sample of short oligonucleotides?. (2025, March 19). ResearchGate.
- Oligonucleotide Purification. (n.d.). Sigma-Aldrich.
Sources
- 1. Home | Gene Tools, LLC [gene-tools.com]
- 2. gene-tools.com [gene-tools.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. agilent.com [agilent.com]
- 5. オリゴヌクレオチド精製 [sigmaaldrich.com]
- 6. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples | Gene Tools, LLC [gene-tools.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. The Effects of Stationary Phases on Retention and Selectivity of Oligonucleotides in IP-RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. users.ox.ac.uk [users.ox.ac.uk]
- 16. gene-tools.com [gene-tools.com]
- 17. zfin.atlassian.net [zfin.atlassian.net]
- 18. lcms.labrulez.com [lcms.labrulez.com]
- 19. researchgate.net [researchgate.net]
- 20. Quality Control of Oligonucleotide - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
Application Notes and Protocols: A Guide to the Large-Scale Synthesis of Morpholino Antisense Oligomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
Phosphorodiamidate Morpholino Oligomers (PMOs), a cornerstone of antisense therapy, represent a unique class of synthetic molecules capable of modulating gene expression with high specificity and stability.[1][2][3] Their neutral backbone, which replaces the canonical ribose-phosphate structure with morpholine rings and phosphorodiamidate linkages, confers resistance to nucleases and reduces off-target effects, making them ideal candidates for therapeutic development.[2][4][5][6] Several PMO-based drugs have already received FDA approval for treating genetic disorders like Duchenne muscular dystrophy (DMD).[1][4] However, the transition from laboratory-scale synthesis to large-scale manufacturing presents significant challenges, including process scalability, cost-efficiency, and ensuring stringent quality control.[7][8][9] This comprehensive guide provides an in-depth exploration of the methodologies and critical considerations for the large-scale synthesis of Morpholino antisense oligomers. We will delve into the intricacies of solid-phase synthesis, purification strategies, and the analytical techniques required to ensure the production of high-purity, therapeutically viable PMOs.
Introduction: The Rationale for Large-Scale Morpholino Synthesis
The therapeutic promise of Morpholino oligomers lies in their ability to act as steric blockers, binding to complementary RNA sequences to inhibit translation or modify pre-mRNA splicing.[3][5][6] This mechanism, distinct from other antisense technologies that rely on RNA degradation, offers a highly specific and predictable mode of action.[10][11] As PMO-based therapies advance through clinical trials and into commercialization, the demand for manufacturing processes capable of producing kilograms of highly pure material becomes paramount.
The primary challenges in scaling up oligonucleotide synthesis are multifaceted. They include the cumulative loss in yield with each nucleotide addition, the high cost of specialized reagents, and the environmental impact of the manufacturing process.[7][8] Furthermore, ensuring batch-to-batch consistency and minimizing impurities are critical for regulatory approval and patient safety.[9][12] This document aims to provide a robust framework for addressing these challenges, drawing upon established protocols and recent innovations in the field.
The Chemical Foundation: From Ribonucleosides to Activated Monomers
The journey to a full-length Morpholino oligomer begins with the chemical transformation of ribonucleosides into activated Morpholino monomers. This foundational stage is critical for the overall efficiency and purity of the final product.
The process typically starts with the conversion of ribonucleosides to Morpholino subunits.[13] This involves a periodate cleavage of the ribose ring, followed by Schiff base formation and a reduction cycle to form the morpholine ring.[14] The exocyclic amines of the nucleobases (Adenine, Cytosine, and Guanine) must be protected to prevent side reactions during oligomer assembly. Common protecting groups include benzoyl for Adenine and Cytosine, and isobutyryl for Guanine.
Once the Morpholino subunits are formed, they are protected with a trityl group and activated to create phosphoroamidate linking agents, typically chlorophosphoramidate monomers.[13][14][15] This activation step is crucial for the subsequent coupling reactions during solid-phase synthesis.
The Core Process: Solid-Phase Synthesis
Solid-phase synthesis (SPS) is the cornerstone of large-scale Morpholino production.[7] This method involves the sequential addition of activated monomers to a growing oligomer chain that is covalently attached to a solid support, typically a cross-linked polystyrene resin.[2] The key advantage of SPS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily washed away from the immobilized product.
The Synthesis Cycle: A Step-by-Step Protocol
The synthesis of a Morpholino oligomer proceeds in a cyclical fashion, with each cycle adding one monomer to the growing chain. A typical cycle consists of the following steps:
-
Deprotection (Detritylation): The trityl protecting group on the 5'-terminus of the growing chain is removed using an acidic solution (e.g., trichloroacetic acid in dichloromethane) to expose the free amine for the next coupling reaction.[13]
-
Coupling: The activated Morpholino monomer is added, along with a suitable coupling agent or organic base (e.g., N-ethylmorpholine), to facilitate the formation of the phosphorodiamidate linkage.[15][16] Additives like lithium iodide can be used to enhance coupling efficiency.[16]
-
Capping (Optional but Recommended): To prevent the formation of deletion impurities (n-1 sequences), any unreacted 5'-amines are "capped" by acetylation. This step is crucial for ensuring the homogeneity of the final product.
-
Washing: The solid support is thoroughly washed with appropriate solvents to remove excess reagents and byproducts before initiating the next cycle.
This cycle is repeated until the desired full-length oligomer is assembled. The efficiency of each coupling step is critical, as even a small decrease in yield at each step can significantly impact the overall yield of the final product.[7]
Experimental Workflow: Solid-Phase Synthesis of a 25-mer Morpholino Oligo
Caption: Automated solid-phase synthesis cycle for Morpholino oligomers.
Downstream Processing: Cleavage, Deprotection, and Purification
Upon completion of the solid-phase synthesis, the full-length Morpholino oligomer must be cleaved from the solid support and all protecting groups must be removed.
Cleavage and Deprotection
This is typically achieved in a single step by treating the resin with concentrated aqueous ammonia at an elevated temperature.[17] The ammonia serves to cleave the linker attaching the oligomer to the solid support and to remove the protecting groups from the nucleobases. Care must be taken to avoid side reactions, such as the alkylation of thymine residues.[18]
Purification: Achieving Therapeutic-Grade Purity
Purification is arguably the most critical and challenging step in large-scale oligonucleotide manufacturing, often accounting for a significant portion of the overall cost and material usage.[7] The goal is to separate the full-length product from shorter failure sequences (e.g., n-1, n-2) and other process-related impurities.
High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying Morpholino oligomers.[16][19] Given the neutral backbone of PMOs, purification strategies often employ:
-
Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. While resolution can sometimes be challenging, it is a widely used method.[19]
-
Anion-Exchange HPLC (AEX-HPLC): By running the separation at a high pH, the guanine and thymine bases can be deprotonated, imparting a negative charge to the oligomer and allowing for separation on an anion-exchange column.[19]
The choice of purification method will depend on the specific sequence and properties of the Morpholino oligomer. In many cases, a multi-step purification process may be necessary to achieve the high purity required for therapeutic applications.
Quality Control and Characterization: Ensuring a Validated Product
Stringent quality control is non-negotiable in the manufacturing of therapeutic oligonucleotides.[9][12][20] A comprehensive analytical strategy must be in place to ensure the identity, purity, and integrity of the final product.
Key Analytical Techniques:
| Analytical Technique | Purpose | Key Parameters Measured |
| Mass Spectrometry (MS) | To confirm the molecular weight of the final product and identify impurities.[21] | Molecular weight of the full-length product, presence of deletion or addition sequences. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product.[16][21] | Percentage of full-length product, presence of failure sequences and other impurities. |
| UV Spectroscopy | To quantify the concentration of the final product.[13] | Absorbance at 260 nm (OD260). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the Morpholino oligomer.[16] | Proton and phosphorus spectra to verify the backbone and base structures. |
| Sequencing Analysis | To confirm the correct sequence of the synthesized oligomer.[21][22] | Tandem mass spectrometry (MS/MS) can be used to fragment the oligomer and confirm the base sequence.[22] |
A robust quality control program will involve in-process controls at critical stages of the synthesis and purification process, as well as final release testing of the drug substance.
Quality Control Workflow
Caption: Quality control workflow for synthesized Morpholino oligomers.
Future Directions and Innovations
The field of oligonucleotide synthesis is continually evolving, with new technologies emerging to address the challenges of large-scale manufacturing.
-
Automated Fast-Flow Synthesis: Recent developments in automated flow-based synthesizers have shown promise in significantly reducing coupling times and improving overall efficiency.[2][23]
-
Liquid-Phase Synthesis: While solid-phase synthesis is the current standard, liquid-phase synthesis offers potential advantages for scalability and may become a viable alternative in the future.[24]
-
Enzymatic Synthesis: Enzymatic approaches to oligonucleotide synthesis are being explored as a more sustainable and potentially more efficient alternative to chemical synthesis.[8]
-
Convergent Synthesis: The use of H-phosphonate chemistry in a convergent approach, where smaller fragments are synthesized and then ligated together, could facilitate the large-scale production of PMOs.[25]
As the demand for Morpholino-based therapeutics continues to grow, these and other innovations will be crucial for making these life-changing medicines more accessible to patients.
Conclusion
The large-scale synthesis of Morpholino antisense oligomers is a complex but well-established process that requires a deep understanding of organic chemistry, process engineering, and analytical science. By carefully controlling each step of the process, from monomer synthesis to final purification and quality control, it is possible to produce high-purity, therapeutic-grade PMOs at a scale sufficient to meet the growing clinical and commercial demand. The protocols and considerations outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals working to advance this important class of therapeutics.
References
- Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method. ChemRxiv.
- Oligonucleotide manufacturing – challenges & solutions. Single Use Support.
- Solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics. PMC - NIH.
- Optimization of solid-phase synthesis process of phosphorodiamid
- Oligonucleotide manufacturing innovation: challenges, risks, and opportunities. Insights.bio.
- Large Scale Oligonucleotide Synthesis. Glen Research.
- Solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics. PubMed.
- Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid‐Phase Synthesis of Short Morpholino Oligomers. Semantic Scholar.
- Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach.
- Morpholino History, Production, and Properties. Gene Tools, LLC.
- Revolutionizing Biologics: Unveiling the Challenges and Innovations in Large-Scale Oligonucleotide Synthesis. Oxford Global.
- The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology.
- Morpholino oligonucleotide manufacturing method.
- Fully automated fast-flow synthesis of antisense phosphorodiamid
- Characterizing Oligomers Using a 2D-LC–MS Workflow.
- Custom Morpholino Oligo. BOC Sciences.
- Fully automated fast-flow synthesis of antisense phosphorodiamid
- Phosphorodiamidate Morpholino Oligomers Synthesis Service.
- A Novel and Highly Effective LC/MS Method for Phosphorodiamidate Morpholino Oligomer (PMO) Impurity and Sequencing Analysis.
- Processes for preparing phosphorodiamidate morpholino oligomers.
- Custom Morpholino (PMO) Synthesis.
- Morpholino Oligo Synthesis. Amerigo Scientific.
- Quality Control Oligonucleotides Synthesis.
- Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras. PubMed.
- Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry.
- Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Gene Tools, LLC.
- Morpholino antisense oligomers: design, prepar
- Morpholino Oligomers Synthesis Service.
- Using Morpholinos to Control Gene Expression. PMC - PubMed Central - NIH.
- Morpholino Oligomers.
- Morpholino Oligomers Essential Inform
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholino Oligo Synthesis - Amerigo Scientific [amerigoscientific.com]
- 4. Phosphorodiamidate Morpholino Oligomers Synthesis Service - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 5. Custom Morpholino (PMO) Synthesis | Bio-Synthesis [new.biosyn.com]
- 6. Morpholino Oligomers Synthesis Service - Creative Biogene [creative-biogene.com]
- 7. susupport.com [susupport.com]
- 8. Oligonucleotide manufacturing innovation: challenges, risks, and opportunities [insights.bio]
- 9. oxfordglobal.com [oxfordglobal.com]
- 10. Morpholino antisense oligomers: design, preparation, and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gene-tools.com [gene-tools.com]
- 12. exactmer.com [exactmer.com]
- 13. Morpholino History, Production, and Properties | Gene Tools, LLC [gene-tools.com]
- 14. Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid‐Phase Synthesis of Short Morpholino Oligomers | Semantic Scholar [semanticscholar.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides [jsyx.magtechjournal.com]
- 17. Solid-phase-supported synthesis of morpholinoglycine oligonucleotide mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. glenresearch.com [glenresearch.com]
- 19. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples | Gene Tools, LLC [gene-tools.com]
- 20. Quality Control Oligonucleotides Synthesis [biosyn.com]
- 21. lcms.cz [lcms.cz]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers | Gene Tools, LLC [gene-tools.com]
- 24. US9790497B2 - Morpholino oligonucleotide manufacturing method - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with N2-isobutyryl-dG Phosphoramidite
Welcome to the technical support center for oligonucleotide synthesis. This guide provides in-depth troubleshooting for researchers experiencing low coupling efficiency specifically with N2-isobutyryl-2'-deoxyguanosine (dG) phosphoramidite. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why is N2-isobutyryl-dG phosphoramidite notoriously more difficult to couple than other standard phosphoramidites?
The challenges with dG phosphoramidite stem from a combination of chemical properties. Firstly, dG phosphoramidites are significantly more susceptible to degradation in solution, especially in the presence of trace amounts of water, when compared to T, dC, and dA amidites.[1][2] This degradation, primarily through hydrolysis to the H-phosphonate, can be autocatalytic, meaning the degradation products accelerate further breakdown.[1][3]
Secondly, the N2-isobutyryl protecting group, while necessary, can impart a degree of steric hindrance around the reaction center. This can slow the kinetics of the coupling reaction compared to less bulky protected nucleosides.
Finally, the guanine base itself is susceptible to side reactions. The glycosidic bond is prone to cleavage under the acidic conditions of the deblocking step (depurination), and the exocyclic amine can be a site for other unwanted modifications.[4][5]
Q2: What are the most immediate and common causes of a sudden drop in dG coupling efficiency?
The most frequent culprits for low coupling efficiency are universally linked to reagent integrity and environmental conditions.[6] These include:
-
Moisture Contamination: This is the primary cause of failure. Water reacts with the activated phosphoramidite faster than the 5'-hydroxyl of the growing oligonucleotide chain, effectively terminating the reaction for that cycle.[1][7] Contamination can arise from the acetonitrile (ACN), the activator solution, or leaks in the synthesizer's gas lines.[6][7]
-
Phosphoramidite Degradation: dG phosphoramidite has a limited shelf life once dissolved in acetonitrile.[2] Using a solution that is more than a few days old, or one that has been improperly stored, is a common source of error.
-
Activator Potency: An old or improperly prepared activator solution will not efficiently protonate the phosphoramidite, leading to incomplete activation and, consequently, poor coupling.[6][]
Q3: How significantly does a minor decrease in coupling efficiency affect the final yield of my oligonucleotide?
The impact is exponential and critically important, especially for long oligonucleotides. The overall theoretical yield is calculated as (Coupling Efficiency)^(n-1), where 'n' is the number of bases. A seemingly small drop in efficiency per cycle results in a dramatic reduction of the full-length product.
| Average Coupling Efficiency | Theoretical Yield of a 20-mer | Theoretical Yield of a 70-mer |
| 99.5% | 90.9% | 70.4% |
| 99.0% | 82.6% | 49.5% |
| 98.0% | 67.6% | 24.3%[6] |
As the table demonstrates, maintaining the highest possible coupling efficiency is paramount for synthesizing usable quantities of the desired product.
In-Depth Troubleshooting Guide
This section addresses specific problems identified during synthesis or analysis and provides targeted solutions based on chemical principles.
Problem 1: HPLC/MS analysis shows low yield of full-length product (FLP) and a major n-1 peak.
This is the classic symptom of failed coupling at one or more positions in the sequence.
Caption: Troubleshooting workflow for low coupling efficiency.
-
The "Why": As established, dG phosphoramidite is the least stable of the four standard amidites in acetonitrile.[1][2] Moisture initiates hydrolysis, converting the active phosphoramidite to an inactive H-phosphonate, which will not couple. The activator, a mild acid, is the catalyst for the coupling reaction; if it has degraded or is contaminated with water, activation will be inefficient.[]
-
Actionable Solutions:
-
Replace Reagents: Discard the current dG phosphoramidite and activator solutions. Prepare fresh solutions from new vials of solid reagent and a fresh, sealed bottle of anhydrous-grade acetonitrile (water content <30 ppm, ideally <10 ppm).[1][7]
-
Verify Solvent Quality: If you suspect systemic solvent contamination, use Karl Fischer titration to verify the water content of your bulk acetonitrile bottle. Ensure an in-line drying filter is used for the inert gas supplied to the synthesizer.[1][7]
-
-
The "Why": The inherent reactivity of dG is lower than other amidites. Standard coupling times (typically 30-60 seconds) that are sufficient for dA, dC, and T may not be long enough to drive the dG coupling reaction to >99% completion.[4] Likewise, a standard activator like 1H-Tetrazole may not be potent enough to overcome the activation energy barrier for the sterically demanding dG amidite.[9][10]
-
Actionable Solutions:
-
Extend Coupling Time: Modify your synthesis protocol to increase the coupling wait step specifically for dG additions. A time of 3 to 5 minutes is a common and effective adjustment.[11][12]
-
Use a More Potent Activator: Replace 1H-Tetrazole with a stronger activator. 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT) are excellent choices that significantly enhance coupling kinetics for hindered phosphoramidites.[9][13]
-
Implement a "Double Couple" Protocol: Program the synthesizer to perform two consecutive couplings for the dG base. This involves delivering the phosphoramidite and activator, waiting for the coupling time, and then repeating the delivery and wait step before proceeding to capping and oxidation.
-
Problem 2: Analysis shows a significant n+1 peak, particularly after a G incorporation.
This impurity, which has the mass of an additional guanosine nucleotide, is often the result of GG dimer formation.
-
The "Why": The activators used in synthesis are mild acids. Highly acidic activators like BTT or ETT can prematurely remove a small percentage of the 5'-DMT protecting group from the dG phosphoramidite in solution before it is delivered to the column.[7] This newly deprotected 5'-OH on one dG monomer can then react with another activated dG monomer, forming a GG dimer. This dimer, now possessing a phosphoramidite group, can be incorporated into the growing oligonucleotide chain, resulting in an n+1 product.[7] Guanosine is most susceptible because it detritylates faster than other bases.[7]
-
Actionable Solutions:
-
Switch to a Less Acidic Activator: The best way to minimize this side reaction is to use an activator that is potent but less acidic. DCI (pKa 5.2) is an ideal choice as it is a powerful activator due to its high nucleophilicity but is less acidic than ETT (pKa 4.3) or BTT (pKa 4.1).[7]
-
Problem 3: Analysis shows multiple truncated sequences, shorter than n-1, after final cleavage and deprotection.
This pattern often points to depurination, the cleavage of the N-glycosidic bond that connects the guanine base to the deoxyribose sugar.
-
The "Why": During the deblocking step, the oligonucleotide is exposed to an acid (typically TCA or DCA) to remove the 5'-DMT group. This acid can also protonate the N7 position of the guanine base, weakening the glycosidic bond and causing the base to be cleaved off.[7][14] This creates an abasic site. The synthesis continues, but during the final high-pH ammonia deprotection step, the oligonucleotide chain is cleaved at these abasic sites, leading to a ladder of truncated products.[5] The use of acyl protecting groups like isobutyryl can make the glycosidic bond more susceptible to this acid-catalyzed cleavage.[5]
-
Actionable Solutions:
-
Use a Milder Deblocking Acid: Replace Trichloroacetic Acid (TCA, pKa ~0.7) with the milder Dichloroacetic Acid (DCA, pKa ~1.5) in your deblocking solution.[15][16] DCA is strong enough to efficiently remove the DMT group but significantly reduces the rate of depurination.[5][17]
-
Minimize Acid Exposure: Ensure your deblocking step time is not excessively long. Use the minimum time required for complete detritylation, as confirmed by trityl cation monitoring.
-
Experimental Protocols
Protocol 1: Double Coupling for N2-isobutyryl-dG
Objective: To maximize the coupling efficiency of a challenging dG incorporation by providing a second opportunity for the reaction to occur.
-
Program the Synthesizer: Access the synthesis protocol editor on your instrument.
-
Isolate the dG Step: Create a specific protocol to be used only for dG phosphoramidite bottles.
-
Modify the Cycle: After the initial "Coupling" step (which includes phosphoramidite + activator delivery and the subsequent wait time), insert a second, identical "Coupling" step.
-
Standard Procedure: Ensure the sequence of steps is: Deblock -> Wash -> Couple 1 -> Couple 2 -> Wash -> Cap -> Oxidize -> Wash.
-
Assign and Run: Assign this modified protocol to the dG phosphoramidite position on the synthesizer and run your synthesis.
Protocol 2: Preparation and Handling of Anhydrous Solvents
Objective: To ensure all solvents and reagents used in the coupling step are free of moisture, a primary cause of coupling failure.[6]
-
Source Material: Begin with a new, sealed bottle of anhydrous-grade acetonitrile (≤30 ppm water).
-
Molecular Sieves (Optional but Recommended): For ultimate assurance, activate 3Å molecular sieves by heating them in a vacuum oven at 250-300°C for at least 3 hours. Cool the sieves under a stream of dry argon. Add the cooled sieves to the acetonitrile bottle (~50g per liter).[6] Allow the solvent to stand for 24 hours before use.
-
Inert Gas Handling: When preparing phosphoramidite or activator solutions, use an inert gas (dry argon or nitrogen) manifold.
-
Technique: Puncture the septum of the solvent/reagent bottle with a needle connected to the inert gas line to create positive pressure. Use a clean, dry syringe to withdraw the required volume of solvent and transfer it to the vial containing the solid phosphoramidite or activator. Swirl gently to dissolve. Never open bottles to the atmosphere.
Technical Deep Dive: Reaction Mechanisms
The Phosphoramidite Coupling Reaction
The coupling reaction is a two-step process: activation followed by nucleophilic attack. Understanding this mechanism highlights the critical roles of the activator and anhydrous conditions.
Caption: The phosphoramidite activation and coupling pathway.
-
Activation: The activator, a weak acid like DCI, protonates the nitrogen atom of the phosphoramidite's diisopropylamino group.[] This transforms the leaving group into a good one (a neutral amine).
-
Coupling: The now highly reactive phosphoramidite intermediate is susceptible to nucleophilic attack. The free 5'-hydroxyl group of the growing oligonucleotide chain attacks the phosphorus center, forming the desired phosphite triester linkage.[]
-
Hydrolysis (Side Reaction): If water is present, it can compete with the 5'-hydroxyl group, attacking the activated intermediate and hydrolyzing it to an inactive H-phosphonate.[1]
References
- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. Vertex AI Search.
- TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research.
- Thiophosphoramidites and Their Use in Synthesizing Oligonucleotide Phosphorodithio
- Coupling Activators for Oligonucleotide Synthesis. TCI Chemicals.
- Identifying and minimizing side reactions during oligonucleotide synthesis. BenchChem.
- An In-Depth Technical Guide to Phosphoramidite Chemistry Using dG Amidites. BenchChem.
- Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience.
- Oligonucleotide synthesis basics: Introduction to phosphoramidite chemistry. LGC Biosearch Technologies.
- Troubleshooting low coupling efficiency in oligonucleotide synthesis. BenchChem.
- Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach.
- Synthesis of Oligonucleotides. Royal Society of Chemistry.
- Avoiding Depurination During Trityl-on Purific
- Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis.
- Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. Glen Research.
- Troubleshooting Low Coupling Efficiency with 2'-TBDMS Phosphoramidites. BenchChem.
- Phosphoramidite Stability and Coupling Efficiency. BenchChem.
- Troubleshooting dA(Bz) Phosphoramidite Coupling. BenchChem.
- Kinetic Studies on Depurination and Detitylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Oxford Academic.
- Source of Impurities in Small Nucleic Acid Drugs. BOC Sciences.
- A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis. Entegris.
- The Degradation of dG Phosphoramidites in Solution. PubMed.
- Post-synthetic substitution - convertible nucleosides. Glen Research.
- Glen Report. Glen Research.
- N2-Ethyl-dG CE-Phosphoramidite. LGC Biosearch Technologies.
- Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. phenomenex.com [phenomenex.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Deprotection of N2-isobutyryl Guanine
Welcome to the technical support center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the incomplete deprotection of N2-isobutyryl guanine (iBu-dG). As a robust and widely used protecting group in oligonucleotide synthesis, the successful removal of the isobutyryl group is critical for obtaining high-purity, functional oligonucleotides.[1][2] This resource provides in-depth troubleshooting protocols and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of incomplete N2-isobutyryl guanine deprotection?
A1: Incomplete deprotection is most commonly identified through analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Reversed-Phase HPLC (RP-HPLC): Incompletely deprotected oligonucleotides, still retaining the hydrophobic isobutyryl group, will typically appear as broader, later-eluting peaks compared to the sharp peak of the desired fully deprotected product.[3]
-
Mass Spectrometry (MS): Mass spectral analysis will reveal a mass addition corresponding to the isobutyryl group (70.09 Da) for each guanine residue that has not been successfully deprotected. This is a definitive method for confirming the presence of residual protecting groups.[4]
Q2: Why is the deprotection of N2-isobutyryl guanine often the most challenging step?
A2: The removal of the N2-isobutyryl group from guanine is frequently the rate-limiting step in the final deprotection of an oligonucleotide.[3][5] This is due to the chemical stability of the amide bond linking the isobutyryl group to the exocyclic amine of guanine. This robustness, while advantageous for stability during the cycles of solid-phase synthesis, necessitates more stringent basic conditions (e.g., elevated temperature and/or extended reaction time) for its complete cleavage compared to other common protecting groups.[1][6]
Q3: Can the oligonucleotide sequence influence the efficiency of iBu-dG deprotection?
A3: Absolutely. Guanine-rich sequences are particularly susceptible to incomplete deprotection.[3] The higher density of the relatively difficult-to-remove iBu groups necessitates more rigorous deprotection conditions. Furthermore, sequences prone to forming stable secondary structures, such as hairpins or G-quadruplexes, can sterically hinder the access of the deprotection reagent (e.g., ammonium hydroxide) to the guanine bases within the folded structure, leading to incomplete removal of the protecting groups.[3]
Q4: What are the immediate consequences of incomplete deprotection for my downstream applications?
A4: The presence of residual isobutyryl groups on guanine bases can have significant detrimental effects on the functionality of the oligonucleotide. These bulky, hydrophobic adducts can interfere with:
-
Hybridization: Altering the hydrogen bonding properties of the guanine base, leading to reduced binding affinity and specificity to the target sequence.
-
Enzymatic Reactions: Hindering the interaction with enzymes such as polymerases, ligases, and nucleases.
-
Structural Integrity: Disrupting the formation of desired secondary or tertiary structures.
This can lead to unreliable and misleading results in applications like PCR, sequencing, gene silencing, and diagnostics.
In-Depth Troubleshooting Guide
Re-evaluation of Deprotection Conditions
The primary cause of incomplete deprotection is often suboptimal reaction conditions. The interplay between the deprotection reagent, temperature, and time is crucial.
The choice and quality of the basic reagent are paramount.
-
Ammonium Hydroxide (NH₄OH): This is the most traditional reagent. Ensure you are using a fresh, concentrated solution (28-30%). Ammonia solutions can lose concentration over time, leading to reduced deprotection efficiency.[7]
-
Aqueous Methylamine (CH₃NH₂): Methylamine is a stronger nucleophile than ammonia and can often achieve complete deprotection under milder conditions or in a shorter time frame.[8]
-
Ammonium Hydroxide/Methylamine (AMA): A 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine is a highly effective and rapid deprotection solution.[9][10] However, it is more aggressive and may not be suitable for all modified or sensitive oligonucleotides.
The deprotection of N2-isobutyryl guanine is highly dependent on both temperature and time.
| Reagent | Temperature (°C) | Time (hours) | Notes |
| Conc. NH₄OH | 55 | 8-16 | Standard condition for iBu-dG.[11] |
| Conc. NH₄OH | 65 | 4-8 | Increased temperature can reduce time. |
| AMA | 65 | 0.17 (10 min) | Rapid deprotection, but requires Ac-dC.[9][10] |
| Aq. Methylamine | Room Temp | 4-6 | Milder conditions, may require longer times. |
Troubleshooting Protocol: Optimizing Deprotection Conditions
-
Verify Reagent Freshness: If using ammonium hydroxide, open a fresh bottle.
-
Increase Incubation Time: Extend the deprotection time in 2-hour increments and re-analyze the product by HPLC or MS. For G-rich sequences, longer incubation times are often necessary.[3]
-
Elevate Temperature: Increase the temperature of the incubation, for example, from 55°C to 65°C. Ensure your reaction vessel is properly sealed to prevent evaporation of the deprotection solution.
-
Consider an Alternative Reagent: If prolonged heating with ammonium hydroxide is still insufficient or undesirable for sensitive oligos, consider switching to aqueous methylamine or AMA, being mindful of their compatibility with other modifications.[6][8]
Analytical Diagnosis of the Issue
A systematic analytical approach is key to confirming and resolving the problem.
Workflow for Diagnosing Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete deprotection.
Addressing Sequence-Specific Challenges
For guanine-rich sequences or those with known secondary structures, standard protocols may be insufficient.
Protocol for Deprotecting Difficult Sequences
-
Thermal Denaturation Pre-treatment: Before adding the deprotection solution, consider heating the oligonucleotide still on the solid support in a neutral buffer to disrupt secondary structures. Lyophilize and then proceed with the standard deprotection protocol.
-
Use of Chaotropic Agents: In some specialized cases, the addition of a chaotropic agent like urea to the deprotection solution can help to denature secondary structures and improve reagent access. This should be approached with caution and validated for your specific sequence.
-
Alternative Protecting Groups: For future syntheses of particularly challenging sequences, consider using a more labile protecting group for guanine, such as dimethylformamidine (dmf), which can be removed under milder conditions.[2]
Visualizing the Deprotection Mechanism
The deprotection of N2-isobutyryl guanine is a base-catalyzed hydrolysis of an amide bond.
Caption: Mechanism of N2-isobutyryl guanine deprotection.
Summary of Key Recommendations
| Issue | Recommendation | Rationale |
| Late-eluting peaks in HPLC | Extend deprotection time and/or increase temperature. | The isobutyryl group is sterically hindered and requires more energy/time for complete hydrolysis. |
| Mass additions in MS | Confirm the mass corresponds to the iBu group (+70.09 Da). | Provides definitive evidence of incomplete deprotection. |
| Guanine-rich sequences | Use harsher deprotection conditions (e.g., AMA) or consider alternative protecting groups for future syntheses. | Higher density of iBu groups requires more efficient deprotection. |
| Oligos with secondary structure | Consider a thermal pre-treatment to denature the structure before deprotection. | Improves accessibility of the deprotection reagent to the nucleobases. |
| Consistently poor results | Use a fresh bottle of deprotection reagent. | Reagents like ammonium hydroxide can degrade over time, losing potency.[7] |
By systematically evaluating your deprotection protocol and using the appropriate analytical tools, you can effectively troubleshoot and resolve issues of incomplete N2-isobutyryl guanine deprotection, ensuring the quality and reliability of your synthetic oligonucleotides.
References
- (Butylthio)carbonyl group: a new protecting group for the guanine and uracil residues in oligoribonucletide synthesis. PubMed.
- A Comparative Guide to Guanosine Protection Strategies in Oligonucleotide Synthesis. Benchchem.
- Incomplete deprotection of oligonucleotides and how to resolve it. Benchchem.
- The Strategic Advantage of N-Acetyl-Protected Guanosine in Oligonucleotide Synthesis: A Comparative Guide. Benchchem.
- A Comparative Analysis of DMF and Isobutyryl Protecting Groups for Guanosine in Oligonucleotide Synthesis. Benchchem.
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. Benchchem.
- Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Research.
- The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. National Institutes of Health.
- Solid Phase Oligonucleotide Synthesis. Biotage.
- Deprotection Guide. Glen Research.
- Advanced method for oligonucleotide deprotection. ResearchGate.
- An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. PubMed.
- Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies.
- Protecting Groups in Oligonucleotide Synthesis. Springer Nature Experiments.
- Deprotection Guide. Glen Research.
- CHAPTER 2 Protection of Nucleosides for Oligonucleotide Synthesis. Deep Blue Repositories.
- Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research.
- Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. National Institutes of Health.
- In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. Glen Research.
- Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside. PubMed.
- N2-Isobutyryl-guanosine. ChemBK.
- (PDF) Protection of the Guanine Residue During Synthesis of 2?-O-Alkylguanosine Derivatives. ResearchGate.
- A convenient route to synthesize N2-(isobutyryl)-9-(carboxymethyl)guanine for aeg-PNA backbone. PubMed.
- Evaluating and Isolating Synthetic Oligonucleotides. Thermo Fisher Scientific.
- Modifications of guanine bases during oligonucleotide synthesis. National Institutes of Health.
- Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. ACS Publications.
- Analytical and Structural Studies for the Investigation of Oxidative Stress in Guanine Oligonucleotides. MDPI.
- Troubleshooting incomplete Fmoc deprotection of His(Boc) residues. Benchchem.
- Modification of guanine bases: Reaction of N2-acylated guanine nucleosides with dichloro-(N,N-diisopropylamino)phosphine. ResearchGate.
- Oligonucleotide synthesis under mild deprotection conditions. RSC Publishing.
- N2-Isobutyryl Guanosine (CAS Number: 64350-24-9). Cayman Chemical.
- An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. ResearchGate.
- Influence of percentage of guanine molecules, OH radicals, UV irradiation and temperature on electrooxidation of short synthetic oligonucleotides. PubMed.
- Cleavage of oligodeoxyribonucleotides from controlled-pore glass supports and their rapid deprotection by gaseous amines. PubMed.
- Chemical synthesis of RNA using fast oligonucleotide deprotection chemistry. National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Chemical synthesis of RNA using fast oligonucleotide deprotection chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isobutyryl Protecting Group in Oligonucleotide Synthesis
Introduction: The Role of the Isobutyryl (iBu) Group for Guanosine Protection
In solid-phase oligonucleotide synthesis via the phosphoramidite method, the exocyclic amino groups of adenosine (A), guanosine (G), and cytosine (C) must be protected to prevent unwanted side reactions during the sequential coupling steps. For guanosine, the N2-isobutyryl (iBu) group is a widely used protecting group. It offers a balance of stability during the acidic detritylation steps and sufficient lability for removal during the final basic deprotection.
However, the chemical properties that make the iBu group robust also make it the most difficult to remove among standard acyl protecting groups (e.g., benzoyl on A and C).[1][2] This slower deprotection kinetic is often the rate-limiting step in the final cleavage and deprotection process and, if not managed correctly, can lead to a range of side reactions and impurities that compromise the yield and purity of the final oligonucleotide product.[1][3]
This guide provides a comprehensive troubleshooting framework for researchers encountering issues related to the use of the N2-isobutyryl-deoxyguanosine (dG-iBu) phosphoramidite in their experiments.
Frequently Asked Questions (FAQs)
Q1: My mass spectrometry (MS) results show a persistent +70 Da adduct on my guanine residues. What is the cause? A: A +70 Da adduct on a guanine residue corresponds to a remaining isobutyryl group. This indicates incomplete deprotection. The iBu group on guanine is significantly more resistant to hydrolysis than the benzoyl (Bz) groups on adenine and cytosine.[1][2] You must extend your deprotection time or increase the temperature as recommended in the troubleshooting section.
Q2: I see a peak with a mass of +53 Da on my analytical HPLC/MS. What is this side product? A: This adduct is the result of N3-cyanoethylation, a Michael addition of acrylonitrile to a nucleobase, most commonly thymine, but possible on guanine as well.[1][4] Acrylonitrile is generated as a byproduct during the β-elimination of the cyanoethyl protecting groups from the phosphate backbone.[1][4] This side reaction is more prominent under strongly basic conditions. Using deprotection reagents containing an amine scavenger like methylamine (e.g., AMA) can minimize this issue.[4]
Q3: Why are my G-rich sequences particularly difficult to deprotect and purify? A: The removal of the iBu group from guanine is often the rate-limiting step in deprotection.[3] In sequences with a high guanine content, the cumulative effect of this slow deprotection requires more stringent conditions (longer time, higher temperature) to ensure complete removal from all G residues.[3] Furthermore, G-rich sequences can form stable secondary structures (like G-quadruplexes) that may physically hinder the access of the deprotection reagent to the protecting groups.[3]
Q4: Can I use the same deprotection protocol for a standard oligo and one containing sensitive dyes? A: No, this is highly discouraged. Many fluorescent dyes, quenchers, and other modifications are not stable under the standard heating conditions (e.g., 55°C for 8+ hours in ammonium hydroxide) required for complete iBu removal.[5][6] For sensitive modifications, you must use "UltraMILD" phosphoramidites (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) which allow for deprotection under much gentler conditions, such as using potassium carbonate in methanol at room temperature.[5][7]
Troubleshooting Guide: Common Side Reactions and Solutions
This section details the most common problems associated with the iBu protecting group, their chemical origins, and validated protocols for their resolution.
Problem 1: Incomplete Deprotection of N2-isobutyryl-dG
Incomplete removal of the iBu group is the most frequent issue. Its steric hindrance and chemical stability make it slow to hydrolyze compared to other standard protecting groups.
-
Symptoms:
-
Appearance of later-eluting peaks in reverse-phase HPLC analysis due to the increased hydrophobicity of the oligo with the iBu group still attached.[3]
-
Mass spectrometry data showing +70 Da adducts for each remaining iBu group.
-
Broad or shouldered peaks in anion-exchange chromatography.[3]
-
Reduced overall yield of the desired full-length product after purification.
-
-
Chemical Causality: The amide bond of the N2-isobutyryl group on guanine is sterically shielded and less susceptible to nucleophilic attack by hydroxide or ammonia compared to the benzoyl group on adenine. This necessitates more forcing conditions (higher temperature or longer incubation times) for complete cleavage.
-
Solutions:
-
Optimize Standard Deprotection: Ensure your ammonium hydroxide solution is fresh and of high concentration (28-30%). For standard DNA oligos, a minimum of 8-15 hours at 55°C is recommended.[8] For G-rich sequences, extending this time may be necessary.[3]
-
Use Accelerated Deprotection Reagents: A mixture of Ammonium Hydroxide/Methylamine (AMA) can significantly reduce deprotection times.[5] Methylamine is a more potent nucleophile than ammonia. A typical AMA protocol is 10-15 minutes at 65°C.[9]
-
Comparative Deprotection Conditions for dG
| Protecting Group | Reagent | Temperature (°C) | Time | Primary Advantage |
| Isobutyryl (iBu) | Conc. NH₄OH | 55 | 8-15 hours | Standard, cost-effective |
| Isobutyryl (iBu) | AMA | 65 | 10-15 min | Very fast |
| Acetyl (Ac) | Conc. NH₄OH | 55 | ~2 hours | Faster than iBu |
| Dimethylformamidine (dmf) | Conc. NH₄OH | 55 | 1 hour | Rapid deprotection, protects against depurination[4] |
| iso-Propyl-phenoxyacetyl (iPr-Pac) | K₂CO₃ in MeOH | Room Temp | 4-17 hours | Ultra-mild, for sensitive labels[7] |
Problem 2: Base Modification by Acrylonitrile (+53 Da)
After the iBu group is removed, the newly exposed N2-amino group of guanine, along with other sites on the nucleobases, becomes susceptible to alkylation.
-
Symptoms:
-
Mass spectrometry reveals adducts of +53 Da on one or more bases.
-
The modified oligo may appear as an n+1 peak in reverse-phase HPLC analysis.[4]
-
-
Chemical Causality: The 2-cyanoethyl groups protecting the phosphate backbone are removed via β-elimination under basic deprotection conditions. This reaction releases acrylonitrile (CH₂=CHCN) as a byproduct.[1] Acrylonitrile is a reactive Michael acceptor that can alkylate nucleophilic sites on the DNA bases, particularly the N3 of thymine and potentially the N2 of guanine.[1][4]
-
Solutions:
-
Use a Scavenger: Deprotection with AMA is effective at minimizing this side reaction because the methylamine acts as a nucleophile to scavenge the acrylonitrile before it can react with the oligonucleotide.[4]
-
Increase Deprotection Volume: Using a larger volume of ammonium hydroxide can help dilute the acrylonitrile, reducing the rate of the side reaction.[4]
-
Visualizing the Acrylonitrile Side Reaction
The following diagram illustrates the Michael addition of acrylonitrile to a deprotected guanine base.
Caption: Michael addition of acrylonitrile to the N2 position of guanine.
Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
This protocol is suitable for standard DNA oligonucleotides without base-labile modifications.
-
Transfer the solid support (CPG) containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1-2 mL of fresh, concentrated ammonium hydroxide (28-30%).
-
Seal the vial tightly. Ensure the cap has a suitable seal (e.g., O-ring) to prevent ammonia gas from escaping upon heating.
-
Incubate the vial in a heating block or oven at 55°C for a minimum of 8 hours. For G-rich sequences, extend this to 12-15 hours.[8][9]
-
Allow the vial to cool completely to room temperature before opening.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microfuge tube.
-
Dry the oligonucleotide solution using a vacuum concentrator (e.g., SpeedVac).
Protocol 2: UltraFast Deprotection with AMA
This protocol is for rapid deprotection but requires the use of Ac-dC amidite in the synthesis to avoid side reactions.
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. (Caution: Prepare in a fume hood. Highly volatile and corrosive).
-
Transfer the solid support to a 2 mL screw-cap vial.
-
Add 1-2 mL of freshly prepared AMA solution.
-
Seal the vial tightly. For cleavage from the support, let the vial stand at room temperature for 5 minutes.[9]
-
For deprotection, incubate the vial at 65°C for 10-15 minutes.[5][9]
-
Allow the vial to cool completely to room temperature before opening in a fume hood.
-
Transfer the supernatant to a new tube and dry using a vacuum concentrator.
Troubleshooting Workflow Diagram
This diagram outlines a logical workflow for diagnosing issues related to oligonucleotide deprotection.
Caption: A logical workflow for troubleshooting common oligonucleotide deprotection issues.
References
- Avoiding modification of guanine bases during 5-methylcytidine oligo synthesis. BenchChem. (URL: )
- Incomplete deprotection of oligonucleotides and how to resolve it. BenchChem. (URL: )
-
Glen Report 21.21: Technical Brief – Synthesis of Long Oligonucleotides. Glen Research. (URL: [Link])
-
Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules. (URL: [Link])
-
Deprotection Guide. Glen Research. (URL: [Link])
- Identifying and minimizing side reactions during oligonucleotide synthesis. BenchChem. (URL: )
-
Solid-phase oligonucleotide synthesis. ATDBio. (URL: [Link])
-
Modifications of guanine bases during oligonucleotide synthesis. Nucleic Acids Research. (URL: [Link])
-
Oligonucleotide synthesis under mild deprotection conditions. RSC Advances. (URL: [Link])
-
Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. (URL: [Link])
-
Solid Phase Oligonucleotide Synthesis. Biotage. (URL: [Link])
-
Glen Report 25 Supplement: Deprotection. Glen Research. (URL: [Link])
- Enzymatic Digestion/Base Composition Analysis & Manual Detritylation of Oligonucleotides after Deprotection. (Source URL not available)
-
Modifications of guanine bases during oligonucleotide synthesis. Nucleic Acids Research. (URL: [Link])
-
Modifications of guanine bases during oligonucleotide synthesis. PubMed. (URL: [Link])
- Cleavage and deprotection protocols for oligonucleotides containing 5'-Amino-5'-deoxyuridine. BenchChem. (URL: )
-
Advanced method for oligonucleotide deprotection. ResearchGate. (URL: [Link])
-
Synthesis of oligonucleotides containing 3'-alkyl amines using isobutyryl protected deoxyadenosine phosphoramidite. Tetrahedron Letters. (URL: [Link])
-
The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research. (URL: [Link])
-
An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. PubMed. (URL: [Link])
-
Glen Report 25 Supplement: Deprotection - Volumes 1-5. Glen Research. (URL: [Link])
-
Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules. (URL: [Link])
Sources
- 1. atdbio.com [atdbio.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Morpholino Oligonucleotide Purification: A Technical Support Guide
Welcome to the technical support center dedicated to navigating the complexities of morpholino oligonucleotide purification. This guide is designed for researchers, scientists, and drug development professionals who utilize morpholino oligos and seek to achieve the highest possible purity for their experimental and therapeutic applications. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the challenges you may encounter and the rationale behind the solutions presented. Here, we will delve into the unique chemical nature of morpholinos and how it dictates the strategies for their purification.
Understanding the Core Challenge: The Neutral Backbone
Unlike native DNA or RNA, which possess a negatively charged phosphodiester backbone, morpholino oligonucleotides have an uncharged phosphorodiamidate linkage at physiological pH.[1] This fundamental difference is the primary source of many of the purification challenges and dictates the choice of methodologies. While this neutrality contributes to their excellent stability and low off-target effects in biological systems, it renders many standard nucleic acid purification techniques, particularly those based on charge, less effective without modification.[2][3]
Frequently Asked Questions (FAQs)
This section addresses common questions and provides concise, actionable answers to get you started.
Q1: Why is my standard reverse-phase HPLC (RP-HPLC) purification giving poor resolution for my morpholino?
A: The poor resolution of morpholinos on RP-HPLC is primarily due to their neutral backbone.[4] RP-HPLC separates molecules based on hydrophobicity. While the nucleobases provide some hydrophobicity, the uncharged backbone reduces the overall interaction with the C18 stationary phase, leading to poor retention and co-elution of the full-length product with closely related impurities like truncated sequences (n-1).[4] This method is more effective for morpholinos conjugated to larger, hydrophobic molecules like peptides, which significantly alter the hydrophobicity of the conjugate.[4]
Q2: I have a morpholino with a high Guanine (G) content and it's difficult to dissolve. Why is this happening and what can I do?
A: High G-content in morpholinos can lead to the formation of intermolecular G-quadruplexes or other aggregates through Hoogsteen hydrogen bonding.[5][6] This self-association reduces the solubility of the oligonucleotide.[2] To address this, gentle heating to 65°C can help disrupt these structures. For persistent aggregation, autoclaving the morpholino solution on a liquid cycle can be effective.[7] It is also recommended to prepare stock solutions at a concentration no higher than 1 mM and store them at room temperature, as freeze-thaw cycles can promote precipitation.[8]
Q3: What are the primary impurities I should be concerned about in my crude morpholino sample?
A: The most common impurities are byproducts of the solid-phase synthesis process. These include:
-
Truncated sequences (n-x): Oligos that are shorter than the full-length product due to incomplete coupling at one or more steps.[1]
-
Deletion sequences: Oligos missing one or more internal bases.
-
Incompletely deprotected oligos: Morpholinos that still retain some of the protecting groups used during synthesis.[4]
-
3'-capped sequences: Truncated oligos where the terminal morpholine nitrogen has been capped, preventing further elongation.[4]
Q4: How can I accurately quantify my purified morpholino?
A: UV spectrophotometry at 260 nm is the standard method for quantifying oligonucleotides. However, for accurate quantification of morpholinos, it's crucial to denature the oligo to disrupt secondary structures that can cause hypochromicity and lead to an underestimation of the concentration. This is typically achieved by dissolving the morpholino in 0.1 M HCl, which protonates the A, C, and G bases, causing electrostatic repulsion that unfolds the molecule.[9] The concentration is then calculated using the Beer-Lambert law and the sequence-specific molar extinction coefficient.
Troubleshooting Guide: From Synthesis to Pure Product
This section provides a more in-depth look at specific problems you might encounter during the purification workflow, their probable causes, and systematic solutions.
Issue 1: Poor Resolution and Peak Splitting in Anion-Exchange (AEX) HPLC
Anion-exchange HPLC is the most effective method for purifying unmodified morpholinos.[1] It exploits the fact that under basic conditions (typically pH > 10), the guanine and thymine bases become deprotonated, imparting a net negative charge to the otherwise neutral molecule.[1] This allows for separation based on the number of G and T bases.
Scenario: Your AEX-HPLC chromatogram shows broad peaks, poor separation between the main peak and impurities, or a split main peak.
Potential Causes & Solutions:
-
Suboptimal pH: The mobile phase pH is critical for achieving a charge differential. If the pH is too low, the G and T bases will not be sufficiently deprotonated, leading to weak binding and poor separation.
-
Solution: Ensure your high pH mobile phase (e.g., sodium hydroxide) is fresh and at the correct pH (typically 11-12). Verify the pH of your buffers before use.[10]
-
-
Inappropriate Salt Gradient: A gradient that is too steep will cause all species to elute too quickly and close together. A shallow gradient provides better resolution.
-
Column Overload: Injecting too much sample can lead to peak broadening and splitting.
-
Solution: Reduce the amount of morpholino injected onto the column. Perform a loading study to determine the optimal capacity of your column.
-
-
Secondary Structures: Even at high pH, some morpholinos can form stable secondary structures that can lead to peak broadening or splitting.
-
Solution: Increase the column temperature to 60-80°C to help denature these structures.
-
-
System Issues: A blocked column frit or a void in the column packing can cause peak splitting for all analytes.[12]
-
Solution: If all peaks are split, first try replacing the in-line filter and column frit. If the problem persists, the column may need to be replaced.[12]
-
Issue 2: Co-elution of Impurities in Reverse-Phase (RP) HPLC of Morpholino Conjugates
While not ideal for unmodified morpholinos, RP-HPLC is often used for purifying morpholinos conjugated to peptides or other moieties that increase their hydrophobicity.[4]
Scenario: You are purifying a peptide-morpholino conjugate, but the unconjugated morpholino co-elutes with the product.
Potential Causes & Solutions:
-
Insufficient Hydrophobicity Difference: If the conjugated moiety is small or not very hydrophobic, the difference in retention time between the conjugate and the unconjugated morpholino may be minimal.
-
Solution: Optimize the mobile phase. The use of an ion-pairing reagent like triethylammonium acetate (TEAA) can improve resolution.[13] Adjusting the organic solvent (acetonitrile or methanol) gradient is also crucial. A shallower gradient will provide better separation.
-
-
Choice of Stationary Phase: A standard C18 column may not provide the best selectivity.
-
Solution: Consider a different stationary phase, such as a phenyl-hexyl column, which offers different selectivity based on pi-pi interactions.[14]
-
Issue 3: Low Recovery After Polyacrylamide Gel Electrophoresis (PAGE) Purification
PAGE provides excellent resolution for oligonucleotides based on size, making it a good option for obtaining highly pure morpholinos.[15] However, recovery of the product from the gel matrix can be challenging.
Scenario: After excising the band corresponding to your morpholino from a denaturing PAGE gel and eluting it, the final yield is very low.
Potential Causes & Solutions:
-
Inefficient Elution: The morpholino may not be diffusing out of the gel slice effectively.
-
Loss During Desalting: The desalting step after elution is a common point of sample loss.
-
Solution: Use a desalting method appropriate for the amount of oligonucleotide. For small amounts, ethanol precipitation is an option, though care must be taken not to lose the small pellet.[16] For larger amounts, a size-exclusion spin column can be more efficient.
-
-
Overexposure to UV during Visualization: Prolonged exposure to UV light during band visualization can damage the morpholino.
-
Solution: Use a low-intensity UV source and minimize the exposure time. Work quickly to excise the band.[16]
-
Experimental Protocols: A Practical Guide
Here, we provide detailed, step-by-step methodologies for the most common and effective morpholino purification techniques.
Protocol 1: Anion-Exchange HPLC (AEX-HPLC) Purification
This method is the gold standard for unmodified morpholinos.
Materials:
-
HPLC system with a UV detector
-
Strong anion-exchange column (e.g., Agilent PL-SAX, TSKgel DNA-NPR)[10][17]
-
Mobile Phase A: 10 mM Sodium Hydroxide (NaOH), pH 12[10]
-
Mobile Phase B: 10 mM NaOH, 2 M Sodium Chloride (NaCl), pH 12[10]
-
Crude morpholino, dissolved in water
Procedure:
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A until a stable baseline is achieved.[17]
-
Sample Injection: Inject the dissolved crude morpholino onto the column.
-
Gradient Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes). A shallow gradient is recommended for better resolution.
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the full-length product.
-
Desalting: Pool the fractions containing the purified morpholino and proceed to desalting (see Protocol 3).
-
Analysis: Analyze the purity of the final product by analytical AEX-HPLC and/or LC-MS.
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
Ideal for achieving very high purity, especially for critical applications.
Materials:
-
Vertical gel electrophoresis apparatus
-
10-20% polyacrylamide/8 M urea gel (denaturing)[16]
-
1X TBE buffer (Tris/Borate/EDTA)
-
Formamide loading buffer[16]
-
UV transilluminator
-
Sterile scalpel or razor blade
-
Elution buffer (0.5 M NaCl)[16]
Procedure:
-
Sample Preparation: Dissolve the crude morpholino in formamide loading buffer. Heat at 95°C for 2 minutes and immediately place on ice.[16]
-
Electrophoresis: Load the sample onto the denaturing PAGE gel. Run the gel at a constant voltage until the desired separation is achieved (this will depend on the gel percentage and the length of the morpholino).
-
Visualization: Carefully remove the gel and visualize the bands using UV shadowing on a fluorescent TLC plate. The full-length product will be the most intense band.[16]
-
Excision: Quickly excise the band corresponding to the full-length morpholino.[16]
-
Elution: Crush the gel slice and place it in a microcentrifuge tube. Add elution buffer and incubate overnight at 37°C with shaking.[16]
-
Purification from Gel Matrix: Centrifuge the tube to pellet the gel debris and carefully collect the supernatant containing the purified morpholino.
-
Desalting: Desalt the eluted morpholino using an appropriate method (see Protocol 3).
Protocol 3: Desalting the Purified Morpholino
A crucial final step to remove salts from HPLC buffers or elution buffers.
Method A: Ethanol Precipitation (for smaller quantities)
-
To the morpholino solution, add 1/10th volume of 3 M sodium acetate.
-
Add 3 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the purified, desalted morpholino in nuclease-free water.
Method B: Size-Exclusion Spin Columns (for larger quantities)
-
Select a spin column with a molecular weight cutoff (MWCO) appropriate for your morpholino (typically 3-5 kDa).
-
Equilibrate the column according to the manufacturer's instructions, typically by washing with nuclease-free water.
-
Load your morpholino sample onto the column.
-
Centrifuge as per the manufacturer's protocol. The desalted morpholino will be in the retentate.
-
Recover the sample from the column.
Advanced Topics
Endotoxin Removal
For in vivo applications, it is critical to ensure that your purified morpholino is free of endotoxins, which are pyrogenic components of Gram-negative bacteria.[18]
Challenge: Morpholinos are similar in size to endotoxin monomers, making simple size-based filtration challenging. Their neutral charge also means that standard anion-exchange methods for endotoxin removal may not be directly applicable without pH modification.
Recommended Strategy: Phase Separation with Triton X-114 This method relies on the partitioning of hydrophobic endotoxins into a detergent phase.[19]
Protocol Outline:
-
Add Triton X-114 to your morpholino solution to a final concentration of 1%.
-
Incubate on ice to ensure the solution is homogeneous.
-
Warm the solution to a temperature above the cloud point of Triton X-114 (e.g., 37°C) to induce phase separation.
-
Centrifuge to pellet the detergent phase containing the endotoxins.
-
Carefully collect the upper aqueous phase containing the purified morpholino.
-
Repeat the process for higher purity.
-
Remove residual Triton X-114 using a suitable method, such as hydrophobic interaction chromatography.
Note: Always test the final product for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.
Mass Spectrometry Analysis: What to Expect
Mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS), is an indispensable tool for confirming the identity and purity of your morpholino.
Key Considerations:
-
Due to the neutral backbone, morpholinos are often analyzed in positive ion mode.[20]
-
Collision-induced dissociation (CID) can sometimes lead to dominant base loss rather than backbone fragmentation, making sequencing difficult. Electron capture dissociation (ECD) has been shown to provide better sequence coverage by inducing backbone cleavage.[20][21]
-
Common Artifacts: Be aware of potential artifacts such as sodium or potassium adducts, which can complicate spectral interpretation.
Visualizing the Workflow
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of the appropriate purification strategy for morpholino oligonucleotides.
AEX-HPLC Purification Workflow
Caption: The sequential workflow for the purification of morpholino oligonucleotides using anion-exchange HPLC.
Data Summary Tables
| Purification Method | Principle | Typical Purity | Advantages | Disadvantages | Best For |
| Anion-Exchange HPLC | Charge-based separation at high pH | >90%[1] | Good resolution for unmodified morpholinos; Scalable | Requires high pH; Not MS-compatible due to high salt | Unmodified morpholinos |
| Reverse-Phase HPLC | Hydrophobicity-based separation | Variable; often <85% for unmodified | MS-compatible; Good for hydrophobic molecules | Poor resolution for unmodified morpholinos[4] | Morpholino conjugates |
| Denaturing PAGE | Size-based separation | >95%[15] | Excellent resolution; Gold standard for purity | Low yield; Labor-intensive; Not easily scalable[15] | High-purity applications; difficult separations |
| Desalting | Size-exclusion or precipitation | N/A (removes salts) | Removes buffer components | Potential for sample loss | Final step for all methods |
References
-
Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]
-
Oligonucleotide Purification. (1998-10-16). [Link]
-
When using HPLC, how do you deal with split peaks? ResearchGate. (2013-05-08). [Link]
-
Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Gene Tools, LLC. (2018-09-14). [Link]
-
Guide for Morpholino Users: Toward Therapeutics. Gene Tools. (2016-05-03). [Link]
-
How to Deal With Peak Splitting in HPLC? uHPLCs. (2024-10-24). [Link]
-
What is Peak Splitting? Chromatography Today. [Link]
-
Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE). PubMed. [Link]
-
Purification of DNA Oligos by Denaturing Polyacrylamide Gel Electrophoresis (PAGE) | Request PDF. ResearchGate. (2025-08-07). [Link]
-
Aggregation and Disaggregation of Morpholino Oligomers in Solution. PubMed. [Link]
- Process for the preparation of endotoxin-free or endotoxin-depleted nucleic acids and/or oligonucleotides for gene therapy.
-
Endotoxin Removal Methods, Steps, and More. Sino Biological. [Link]
-
TIDES 2023: Addressing Complex Oligonucleotide Therapeutics and Approach Towards Endotoxin Removal. YouTube. (2023-10-02). [Link]
-
Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. YMC Europe. [Link]
-
Using Morpholinos to Control Gene Expression. PMC - PubMed Central - NIH. [Link]
-
Using Morpholinos to Control Gene Expression. PMC - PubMed Central - NIH. [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins. PMC. [Link]
-
Development of a Two-dimensional Liquid Chromatography/Mass Spectrometry Workflow for Characterization of Phosphorodiamidate Morpholino Oligomers. ResearchGate. [Link]
-
Morpholino Oligomers. ResearchGate. (2025-08-10). [Link]
-
HPLC purification of Morpholino Oligos. Gene Tools. [Link]
-
Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method. ChemRxiv. [Link]
-
Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. ACS Publications. [Link]
-
Development and Qualification Factors for Endotoxin Removal from Proteins Using Chromatographic Columns. American Pharmaceutical Review. [Link]
-
Addressing Complex Oligonucleotide Therapeutics and Approach Towards Endotoxin Removal. Informa Connect. (2023-06-21). [Link]
-
Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. PubMed. [Link]
-
Optimizing Antisense Oligonucleotides Using Phosphorodiamidate Morpholino Oligomers. Springer Link. (2025-08-06). [Link]
-
Oligonucleotide Purification using Anion Exchange Liquid Chromatography. Agilent. (2024-04-22). [Link]
-
My morpholino antisense oligomer sometimes precipitates. What could the problem be? ResearchGate. (2016-03-08). [Link]
-
Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development. NIH. [Link]
-
Solutions for Oligonucleotide Analysis and Purification. [Link]
-
Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry | Request PDF. ResearchGate. [Link]
-
Using Morpholinos to Control Gene Expression. PMC - PubMed Central - NIH. [Link]
-
Strategies to Address Large Molecule Purification Challenges: Case Studies on Plasma Proteins and Virus Purification. BioProcess International. [Link]
-
Experimental strategy and validation of the morpholino experiments.... ResearchGate. [Link]
-
Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. [Link]
-
Morpholino-Mediated Gene Knockdown in Zebrafish: It Is All About Dosage and Validation. ScienceDirect. [Link]
-
Recovery and purification process development for monoclonal antibody production. PMC. [Link]
-
VALIDATION OF ANALYTICAL METHOD BY UV SPECTROPHOTOMETRIC QUANTIFICATION OF GEMFIBROZIL INCORPORATED IN THE MICROEMULSIONS. Portal AmeliCA. [Link]
-
Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery. PMC - NIH. [Link]
-
Reversed Phase HPLC Method Development. Phenomenex. [Link]
-
Validation of an UV spectrophotometric assay for the quantification of polymyxin B in solid lipid nanoparticles. PubMed. [Link]
-
Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. SciELO. [Link]
Sources
- 1. gene-tools.com [gene-tools.com]
- 2. gene-tools.com [gene-tools.com]
- 3. researchgate.net [researchgate.net]
- 4. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples | Gene Tools, LLC [gene-tools.com]
- 5. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aggregation and Disaggregation of Morpholino Oligomers in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 10. 相关内容暂不可用 [sigmaaldrich.cn]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. research.fredhutch.org [research.fredhutch.org]
- 17. agilent.com [agilent.com]
- 18. youtube.com [youtube.com]
- 19. sinobiological.com [sinobiological.com]
- 20. researchgate.net [researchgate.net]
- 21. Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identifying n-1 Deletions in Morpholino Oligonucleotide Synthesis
Welcome to the technical support resource for Morpholino oligonucleotide (MO) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most critical quality control challenges: the identification and characterization of n-1 deletion impurities. We will move beyond simple protocols to explain the causality behind these impurities and the analytical strategies required to ensure the integrity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What exactly is an "n-1 deletion" in Morpholino synthesis, and why is it a significant problem?
An n-1 deletion (also called an n-1 shortmer) is a product-related impurity that is precisely one nucleotide shorter than the intended full-length product (FLP).[1] Unlike simple truncations that occur at the end of a synthesis run, n-1 deletions are typically internal, meaning a base is missing from within the sequence.
These impurities are particularly challenging because their physicochemical properties—such as size, hydrophobicity, and, under certain conditions, charge—are nearly identical to the FLP. This similarity makes them difficult to separate using standard chromatographic purification techniques.[2] The presence of n-1 impurities can compromise downstream applications by reducing the potency of the target Morpholino and potentially leading to off-target effects, thereby impacting experimental reproducibility and the safety profile of therapeutic candidates.[1]
Q2: What are the root causes of n-1 deletion formation during solid-phase synthesis?
The formation of an n-1 deletion is a two-step failure event rooted in the cyclic nature of oligonucleotide synthesis. The process is not a result of a single failed reaction but a sequence of two consecutive failures:
-
Incomplete Coupling: The first failure occurs when an activated morpholino monomer does not successfully couple to the free 5'-hydroxyl group of the growing chain on the solid support.[1][3] This leaves a portion of the chains unextended in that specific cycle.
-
Inefficient Capping: The subsequent capping step is designed to permanently block these unreacted 5'-hydroxyl groups, typically by acetylation, rendering them inert in future cycles.[1] If this capping step is also inefficient, the unreacted chain remains available for elongation in the next synthesis cycle.
When the next monomer is added, it couples to this previously un-capped failure sequence, resulting in a product that is missing the nucleotide from the cycle where the initial coupling failure occurred.
Q3: Which analytical techniques are most effective for detecting and confirming n-1 deletions?
No single technique provides a complete picture. A multi-modal approach is essential for robust identification, quantification, and characterization of n-1 deletions. The three pillars of analysis are High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS).
| Feature | Anion-Exchange (AEX) HPLC | Capillary Gel Electrophoresis (CGE) | Mass Spectrometry (MS) |
| Principle | Separation by charge | Separation by size in a sieving matrix[4][5] | Separation by mass-to-charge ratio |
| Resolution | Good, but can fail to resolve deletions of uncharged bases (A, C)[3] | Excellent, often single-base resolution[6] | Definitive for mass difference; does not separate isomers alone |
| Information | Purity quantification | High-resolution purity quantification[4] | Absolute mass confirmation, sequence information (MS/MS)[7][8] |
| Key Advantage | Widely available, robust for purification | Highest resolution for purity assessment, automated[4][9] | Unambiguously confirms identity of impurities |
| Limitation | Poor resolution for species with identical charge character[3] | Less common than HPLC, sensitive to sample matrix | Requires coupling to a separation technique (LC or CE) to resolve isomers |
Troubleshooting Guide 1: Analysis by Anion-Exchange HPLC
AEX-HPLC is a powerful method for both purifying and analyzing Morpholinos. Because the phosphorodiamidate backbone is neutral, this technique leverages the charge of the nucleobases themselves.[3]
Causality Behind the Method: At a high pH (typically >10), the guanine (G) and thymine (T) bases deprotonate, imparting a net negative charge to the Morpholino oligo. This allows the oligo to bind to an anion-exchange column. Elution with a salt gradient separates the oligos based on the number of charged bases (G and T). An n-1 deletion of a G or T will result in a detectable change in retention time, but a deletion of A or C may not be resolved from the full-length product.[3]
Step-by-Step Protocol:
-
Column Selection: Use a strong anion-exchange column, such as a quaternary ammonium-functionalized polymeric resin (e.g., DNAPac series).[10]
-
Mobile Phase Preparation:
-
Buffer A: Nuclease-free water with a low concentration of a buffering agent (e.g., Tris) and a denaturant like sodium perchlorate, adjusted to a pH of ~12 with NaOH.
-
Buffer B: Buffer A with a high concentration of salt (e.g., 1.0 M NaClO₄).
-
-
Sample Preparation: Dissolve the lyophilized Morpholino in Buffer A to a concentration of 0.1-1.0 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: Typical for the selected column (e.g., 0.5-1.0 mL/min).
-
Gradient: A linear gradient from a low percentage of Buffer B to a high percentage over 20-30 minutes.
-
Detection: UV at 260 nm.
-
-
Data Interpretation: The FLP will be the main peak. An n-1 deletion of G or T will typically elute slightly earlier. The inability to resolve A or C deletions is a critical limitation to recognize.
Troubleshooting Guide 2: High-Resolution Analysis by Capillary Gel Electrophoresis (CGE)
CGE has become an industry standard for assessing oligonucleotide purity due to its exceptional resolving power.[6] It separates molecules based on their size as they migrate through a sieving matrix under an electric field.[4][5]
Causality Behind the Method: The dissolved polymer in the capillary acts as a dynamic sieve. Shorter fragments (like n-1 deletions) move through this matrix faster than the longer FLP, allowing for clear separation and quantification.[4] This method is purely size-based, so it can resolve any n-1 deletion regardless of which base was removed.
Step-by-Step Protocol:
-
System Preparation: Use an automated CE system with a coated capillary to minimize wall interactions.[4][9]
-
Capillary & Buffer:
-
Sample Preparation:
-
Electrophoretic Conditions:
-
Data Interpretation: The resulting electropherogram will show the FLP as the latest major peak, with the n-1 population appearing as a distinct, faster-migrating peak just before it.[6] Purity is calculated as the percentage of the FLP peak area relative to the total peak area.[9]
Troubleshooting Guide 3: Definitive Identification by Mass Spectrometry (MS)
While chromatography and electrophoresis can suggest the presence of an n-1 deletion, only MS can provide definitive proof by measuring the precise molecular weight of the impurity.
Causality Behind the Method: MS separates ions based on their mass-to-charge ratio. An n-1 deletion will have a mass that is exactly the mass of one morpholino monomer less than the FLP. For ultimate confidence, tandem MS (MS/MS) can be used to fragment the impurity and the FLP, allowing for sequence confirmation and pinpointing the exact location of the deletion.[11] Electron Capture Dissociation (ECD) is a powerful fragmentation technique for sequencing Morpholinos.[7][8]
Step-by-Step Protocol (LC-MS Workflow):
-
LC Separation: Couple a liquid chromatography system (either reverse-phase or HILIC) to the mass spectrometer. HILIC is often effective for separating PMO impurities.[11]
-
Sample Preparation: Prepare the sample as you would for LC analysis, typically by diluting a stock solution in a mixture of water and organic solvent (e.g., acetonitrile).[11]
-
MS Instrument Settings:
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI), typically in positive ion mode, as the neutral backbone favors positive ion formation.[7]
-
Analyzer: A high-resolution mass analyzer (e.g., TOF, Orbitrap) is required to accurately measure the mass difference.
-
-
Data Acquisition & Analysis:
-
Acquire full scan MS data.
-
Deconvolute the resulting mass spectrum to determine the neutral molecular weights of the species present.
-
Compare the mass of the impurity peak to the mass of the FLP. The difference should match the mass of one of the monomers listed in the table below.
-
-
(Advanced) MS/MS for Positional Isomer Identification:
-
Perform a targeted MS/MS experiment, isolating the precursor ion for the n-1 species.
-
Fragment the ion using ECD or CID.
-
Analyze the fragment ions to reconstruct the sequence and identify the missing base. This is invaluable for troubleshooting the synthesis process itself.[11]
-
| Deleted Base | Morpholino Monomer Structure | Monoisotopic Mass Loss (Da) |
| Cytosine (C) | C₉H₁₂N₃O₂ + C₄H₁₀N₂O₂P | 359.1434 |
| Thymine (T) | C₁₀H₁₃N₂O₃ + C₄H₁₀N₂O₂P | 374.1481 |
| Adenine (A) | C₁₀H₁₂N₅O₁ + C₄H₁₀N₂O₂P | 383.1542 |
| Guanine (G) | C₁₀H₁₂N₅O₂ + C₄H₁₀N₂O₂P | 399.1492 |
| Note: Masses represent the phosphorodiamidate monomer unit incorporated during synthesis. |
Q4: I see a suspect peak. How do I design a workflow to confirm its identity?
If your initial purity analysis (e.g., CGE) shows a peak consistent with an n-1 deletion, a systematic workflow is essential for confirmation.
References
- Bio-Rad. (n.d.). Oligonucleotide Purity Analysis by Capillary Electrophoresis. Bio-Rad.
- Integrated DNA Technologies. (2011). Capillary Electrophoresis of Oligonucleotides. IDT.
-
Kandimalla, R., & Sharma, V. K. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules. [Link]
- Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Gene Tools.
- BenchChem. (2025). Technical Support Center: Minimizing (n-1) Shortmers in Oligonucleotide Synthesis. BenchChem.
- Sinha, S., et al. (2020). Synthesis and Delivery of Phosphorodiamidatemorpholino Oligonucleotides. Morressier.
- BenchChem. (2025). A Comparative Guide to Oligonucleotide Purity Analysis. BenchChem.
- The Scientist. (n.d.). Analyzing Oligonucleotide Purity with Capillary Electrophoresis. The Scientist.
- Boden, J., & Meixner, J. (2021). Analysis of Oligonucleotides by Capillary Gel Electrophoresis with the Agilent 7100 Capillary Electrophoresis System. Agilent Technologies.
- Kundu, J., et al. (2020). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method. ChemRxiv.
-
Karasawa, K., et al. (2023). Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. Analytical Chemistry. [Link]
- Gene Tools, LLC. (n.d.).
-
Chen, D., et al. (1998). Analysis of internal (n-1)mer deletion sequences in synthetic oligodeoxyribonucleotides by hybridization to an immobilized probe array. Nucleic Acids Research. [Link]
- Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research.
- Thermo Fisher Scientific. (n.d.). Oligonucleotide Analysis Using HPLC Columns. Thermo Fisher Scientific.
-
Wang, M., et al. (2024). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. Analytical Chemistry. [Link]
-
Karasawa, K., et al. (2023). Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. gene-tools.com [gene-tools.com]
- 4. bio-rad.com [bio-rad.com]
- 5. agilent.com [agilent.com]
- 6. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cleavage of Morpholino Oligonucleotides from Solid Support
Welcome to the Technical Support Center for Morpholino Oligonucleotide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical final step of releasing your custom morpholino oligonucleotides (PMOs) from their solid support. Achieving high yield and purity at this stage is paramount for the success of downstream applications. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter, grounded in the chemistry of the process.
Troubleshooting Guide: Diagnosing and Solving Cleavage Issues
This section is formatted to help you quickly identify a problem, understand its root cause, and implement an effective solution.
Q1: My final yield is significantly lower than expected after cleavage and precipitation. What are the likely causes?
A1: Low yield is one of the most common issues and can stem from several factors, primarily incomplete cleavage from the solid support or loss during workup.
-
Root Cause 1: Incomplete Cleavage Reaction. The standard method for cleaving morpholinos, particularly those attached via ester-based linkers (like a succinyl linker), is hydrolysis with aqueous ammonia.[1] If this reaction does not go to completion, a significant portion of your product remains bound to the resin.
-
Solution:
-
Verify Reagent Quality: Ensure you are using fresh, concentrated (typically 28-30%) aqueous ammonia. Old ammonia solutions can have a lower effective concentration, reducing cleavage efficiency.[2]
-
Optimize Reaction Time & Temperature: Standard conditions are often 55°C for 12-18 hours.[3] If you suspect incomplete cleavage, extending the incubation time to 24 hours can be beneficial. Ensure the reaction vessel is properly sealed to prevent ammonia evaporation, which would halt the reaction.
-
Ensure Proper Resin Contact: The entire volume of the resin must be suspended in the ammonia solution. Inadequate mixing or insufficient volume of the cleavage cocktail can lead to localized areas of incomplete reaction. Gently agitate the resin slurry periodically during incubation.
-
-
-
Root Cause 2: Premature Cleavage. Some linkers may have partial lability to reagents used in the synthesis cycles before the final cleavage step. For instance, a succinimide ester linkage can show partial cleavage in the presence of certain deblocking reagents used during chain assembly.[1]
-
Solution: This is a more complex issue related to the overall synthesis strategy. If you suspect this is occurring, consider using a more robust linker, such as a disulfide linkage, which requires a specific reductive cleavage step (e.g., with DTT) and is orthogonal to the standard synthesis chemistry.[1]
-
-
Root Cause 3: Loss During Workup. Morpholinos, especially those with high guanine (G) content, can have limited aqueous solubility, leading to precipitation and loss during handling.[4][5]
-
Solution: After cleavage, if you are performing a precipitation step (e.g., with ether), ensure conditions are optimal.[6] If the oligo is difficult to redissolve, heating the solution to 65°C or autoclaving on a liquid cycle can help restore solubility.[4][7] For particularly G-rich sequences, it may be advisable to work with more dilute solutions throughout the purification process.[8]
-
Q2: My HPLC analysis shows the correct mass, but the peak is broad or shows significant tailing. What does this indicate?
A2: Poor peak shape in HPLC often points to aggregation of the morpholino oligo or interaction with the column matrix.
-
Root Cause: Oligo Aggregation. Morpholinos with sequences containing four or more contiguous G's or a high overall G-content (>30%) are prone to forming G-quadruplexes or other aggregates.[5][8] This aggregation can happen in solution before injection.
-
Solution:
-
Heat Denaturation: Before HPLC analysis, heat your sample to 65-80°C for 5-10 minutes to disrupt aggregates.[7]
-
Modify HPLC Conditions: Adjusting the mobile phase composition, such as increasing the organic solvent percentage or adding denaturants (use with caution as it may affect the column), can sometimes improve peak shape. Anion-exchange HPLC at a high pH can also be effective for improving resolution.[9]
-
-
Q3: Mass spectrometry of my final product shows a peak corresponding to the full-length product, but also a significant peak with a mass ~261 or ~275 Da higher. What is this impurity?
A3: This is a classic sign of incomplete cleavage from a universal support linker, where part of the linker remains attached to your oligonucleotide.[10]
-
Root Cause: Inefficient Linker Hydrolysis. The bond connecting the universal linker to the oligonucleotide is designed to be cleaved under the same conditions as the base-protecting groups. However, steric hindrance or suboptimal cleavage conditions can lead to incomplete reaction at this position.
-
Solution:
-
Extend Cleavage Time/Increase Temperature: As with general incomplete cleavage, the first step is to ensure the ammonolysis is robust. Increase the incubation time in aqueous ammonia or slightly increase the temperature (e.g., to 65°C) if your sequence and any modifications are stable at that temperature.[2]
-
Review Support-Specific Protocols: Different universal supports can have slightly different optimal cleavage protocols. For instance, some may benefit from a two-step process involving an initial cleavage with anhydrous ammonia in methanol followed by standard aqueous ammonia deprotection.[11] Always consult the manufacturer's specific recommendations for the solid support you are using.
-
-
Frequently Asked Questions (FAQs)
Q: What is the standard, most reliable cleavage cocktail for morpholinos on polystyrene resin? A: The most widely used and reliable method for cleaving morpholinos from solid supports (like polystyrene or CPG) attached via an ester linker is treatment with concentrated aqueous ammonia (28-30%) at 55°C for 16-18 hours.[1][3] This single step simultaneously cleaves the oligo from the support and removes the standard protecting groups from the nucleobases.
Q: Can I use milder cleavage conditions if my morpholino contains sensitive modifications? A: Yes, although options are more limited than for standard DNA/RNA synthesis. Morpholino backbones are generally stable, but specific modifications (e.g., certain fluorescent dyes) might be base-labile. For such cases, milder conditions like using potassium carbonate in methanol or t-butylamine/water mixtures at room temperature can be explored, but these must be validated for their efficiency in cleaving the specific linker used in your synthesis.[2] These are not standard for morpholinos and would require significant optimization.
Q: How does the choice of solid support linker affect the cleavage strategy? A: The linker is a critical determinant of the cleavage strategy.[12][13]
-
Ester-based linkers (e.g., succinyl): These are the most common and are cleaved by nucleophilic attack with ammonia (ammonolysis). This is the basis of the standard cleavage protocol.
-
Disulfide linkers: These offer an orthogonal cleavage strategy. They are stable to ammonia but are cleaved by reducing agents like dithiothreitol (DTT). This can be useful if premature cleavage is observed with standard linkers.[1]
-
Photocleavable linkers: These linkers are cleaved by exposure to UV light at a specific wavelength. This offers a non-chemical, neutral cleavage method, but care must be taken to ensure complete irradiation of the resin and to avoid potential photodamage to the oligo itself.[14]
Q: My morpholino has a very high G-content. Are there special considerations for cleavage? A: High G-content does not typically inhibit the chemical cleavage reaction itself, but it poses significant challenges for the subsequent workup and analysis due to poor solubility.[4][5]
-
Pre-emptive Action: During workup, use larger volumes of solvents to keep the oligo in solution.
-
Solubilization: After lyophilization, the pellet may be very difficult to dissolve. Heating to 65°C with vortexing is a first step. If that fails, autoclaving the sample in sterile water on a liquid cycle can often restore solubility.[4][7]
-
Storage: Store high G-content oligos at room temperature in tightly sealed vials; refrigeration or freezing can cause them to precipitate out of solution.[5][15]
Q: How do I properly prepare my cleaved morpholino for HPLC and Mass Spectrometry analysis? A: After cleavage, the ammonia solution is typically removed by evaporation (e.g., using a SpeedVac). The resulting pellet should be redissolved in a suitable solvent, usually sterile, nuclease-free water.[7] For HPLC, this aqueous solution can be directly injected. For mass spectrometry, it is crucial to use a method that can handle the neutral backbone of morpholinos. MALDI-TOF and ESI-Q-ToF with optimized conditions are commonly used.[1][16][17] If you observe solubility issues, follow the heating/autoclaving procedures described above before analysis.
Data & Protocols
Table 1: Standard Morpholino Cleavage & Deprotection Conditions
| Parameter | Standard Condition | Alternative/Optimized Condition | Key Considerations |
| Cleavage Reagent | Concentrated Aqueous Ammonia (28-30%) | Ammonium Hydroxide / 40% Methylamine (AMA) | AMA is much faster but requires validation for morpholinos; primarily used for DNA/RNA.[2] |
| Temperature | 55 °C | Room Temperature to 65 °C | Lower temperatures require significantly longer times. Higher temperatures risk degradation of sensitive moieties.[3] |
| Time | 16-18 hours | 4-24 hours | Time is dependent on temperature and the stability of protecting groups and linkers.[1][3] |
| Solid Support | Polystyrene, Controlled Pore Glass (CPG) | Universal Support III | Universal supports may require specific two-step cleavage protocols for optimal yield.[11] |
| Linker Type | Succinyl (Ester) | Disulfide | Disulfide linkers require a separate cleavage step with a reducing agent (e.g., DTT).[1] |
Experimental Protocol: Standard Cleavage from Solid Support
Objective: To cleave a morpholino oligonucleotide from a solid support (e.g., polystyrene) and remove base-protecting groups.
Materials:
-
Dried morpholino-bound resin in a synthesis column or screw-cap vial.
-
Concentrated aqueous ammonia (NH₄OH), 28-30%.
-
Heating block or oven set to 55°C.
-
2 mL screw-cap vials with O-rings for sealing.
-
Centrifugal evaporator (e.g., SpeedVac).
-
Sterile, nuclease-free water.
Procedure:
-
Resin Transfer: Carefully transfer the dry resin from the synthesis column to a 2 mL screw-cap vial. Ensure the vial cap has a chemically resistant O-ring to create a tight seal.
-
Add Cleavage Reagent: Add 1-2 mL of concentrated aqueous ammonia to the resin. The volume should be sufficient to fully immerse the resin beads.
-
Seal and Incubate: Tightly seal the vial. Caution: Ammonia gas will build up pressure at elevated temperatures. Ensure your vial is rated for this. Place the vial in a heating block or oven set to 55°C.
-
Incubation: Allow the reaction to proceed for 16-18 hours. Gentle, periodic agitation can help ensure even reaction but is not always necessary.
-
Cooling: After incubation, remove the vial and allow it to cool completely to room temperature before opening. This is a critical safety step to prevent the rapid release of ammonia gas.
-
Supernatant Collection: Once cool, open the vial carefully in a fume hood. Using a pipette, carefully transfer the ammonia supernatant, which now contains your cleaved morpholino, to a new microcentrifuge tube.
-
Resin Wash: Wash the resin beads with 0.5 mL of sterile water and add this wash to the supernatant from the previous step. Repeat once.
-
Evaporation: Dry the combined supernatant and washes to a pellet using a centrifugal evaporator. Do not overheat the sample.
-
Reconstitution: Dissolve the dried pellet in a known volume of sterile, nuclease-free water for quantification and analysis. If the pellet is difficult to dissolve, heat to 65°C for 5-10 minutes and vortex.[7]
Visualizations
Workflow for Morpholino Cleavage and Analysis
Caption: General workflow from solid support to purified morpholino.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common cleavage issues.
References
-
Gene Tools, LLC. Troubleshooting. [Link]
-
Abes, S., Moulton, H. M., Clair, P., Yang, D., Abes, R., Melikov, S., Prevot, P., Chernoy, V., Iversen, P. L., & Lebleu, B. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. PMC. [Link]
-
Bigey, P., Pratviel, G., & Meunier, B. (1995). Cleavage of double-stranded DNA by 'metalloporphyrin-linker-oligonucleotide' molecules: influence of the linker. Nucleic Acids Research, 23(19), 3894–3900. [Link]
-
Gene Tools, LLC. (2018). Morpholino Oligomers Essential Information. [Link]
-
Gene Tools, LLC. Morpholino Antisense Oligos. [Link]
-
Chien Lab, University of Utah. (2010). Morpholino tips. Protocols - Confluence. [Link]
-
Kundu, J., Ghosh, U., Ghosh, A., Das, A., Nagar, D., Ghose, A., & Sinha, S. (2020). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method. ChemRxiv. [Link]
-
Sinha, S. (2020). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. ResearchGate. [Link]
-
Ghosh, K. C. (2020). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides (PMOs) Using Staudinger Reduction as a Deblocking Condition and Its Usefulness for Orthogonal Conjugation in Bi. ResearchGate. [Link]
-
Bigey, P., Pratviel, G., & Meunier, B. (1995). Cleavage of double-stranded DNA by 'metalloporphyrin-linker-oligonucleotide' molecules: influence of the linker. PubMed. [Link]
-
Gene Tools, LLC. (2023). Gene Tools - What are morpholinos? YouTube. [Link]
-
ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? [Link]
-
Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. [Link]
-
Xiang, Y., & Zhang, H. (2018). Oligonucleotide synthesis under mild deprotection conditions. PMC. [Link]
-
ResearchGate. Characterization of the protease cleavable linker. (a) Comparison of cleavage efficiency of MMP-1. [Link]
-
Zhang, G., Liu, Z., Lin, Y., & Zhang, X. (2022). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. ACS Publications. [Link]
-
ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? [Link]
-
Sierra BioSystems. Cleavage and Deprotection of Oligonucleotides. [Link]
-
Summerton, J., & Weller, D. (2017). Using Morpholinos to Control Gene Expression. PMC. [Link]
-
Glen Research. (2018). Technical Brief – Universal Support III PS Cleavage and Dephosphorylation. Glen Report 31.25. [Link]
-
Karasawa, K., Duchoslav, E., Burton, L., Kawakami, J., & Baba, T. (2023). Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. ResearchGate. [Link]
-
Kim, E. G., Kim, D., Lee, J. Y., Lee, Y., Choi, H., Park, J. H., & Chae, J. R. (2023). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. PMC. [Link]
-
Karasawa, K., Duchoslav, E., Burton, L., Kawakami, J., & Baba, T. (2023). Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. PubMed. [Link]
-
Maru, B., & Kool, E. T. (2022). Fluorogenic oligonucleotide cleavage probes with a branched linker improve RNA detection. Nucleic Acids Research, 50(14), 7799–7809. [Link]
-
Deiters, A. (2015). Small Molecule Control of Morpholino Antisense Oligonucleotide Function through Staudinger Reduction. PMC. [Link]
-
Hogrefe, R. I. (2012). GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES. PMC. [Link]
-
ResearchGate. (2019). Complete (a) and incomplete (b, c) cleavage of oligonucleotide from... [Link]
-
ResearchGate. (2000). (PDF) Synthesis of Full-Length Oligonucleotides: Cleavage of Apurinic Molecules on a Novel Support. [Link]
-
Bui, V. (2002). Chemical cleavage reactions of DNA on solid support: Application in mutation detection. BMC Biotechnology, 2, 13. [Link]
-
Grajkowski, A., & Beaucage, S. L. (2020). The breaking beads approach for photocleavage from solid support. PubMed. [Link]
-
Summerton, J., & Weller, D. (2008). Using Morpholinos to Control Gene Expression. PMC. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. support.sierrabio.com [support.sierrabio.com]
- 3. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting | Gene Tools, LLC [gene-tools.com]
- 5. Morpholino Antisense Oligos | Gene Tools, LLC [gene-tools.com]
- 6. researchgate.net [researchgate.net]
- 7. gene-tools.com [gene-tools.com]
- 8. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples | Gene Tools, LLC [gene-tools.com]
- 10. researchgate.net [researchgate.net]
- 11. glenresearch.com [glenresearch.com]
- 12. Cleavage of double-stranded DNA by 'metalloporphyrin-linker-oligonucleotide' molecules: influence of the linker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cleavage of double-stranded DNA by 'metalloporphyrin-linker-oligonucleotide' molecules: influence of the linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The breaking beads approach for photocleavage from solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. zfin.atlassian.net [zfin.atlassian.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N2-isobutyryl Guanosine in Oligonucleotide Synthesis
Welcome to the technical support center for the degradation pathways of N2-isobutyryl protected guanosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving N2-isobutyryl-2'-deoxyguanosine (ibu-dG). Here, we will explore the chemical principles underlying its use, from its stability during synthesis to its removal during deprotection, and provide practical solutions to common challenges.
Section 1: Understanding the Chemistry of N2-isobutyryl Guanosine
The N2-isobutyryl group is a robust protecting group for the exocyclic amine of guanosine during solid-phase oligonucleotide synthesis. Its primary function is to prevent unwanted side reactions at the N2 position during the various steps of oligonucleotide synthesis, ensuring the fidelity of the final product.[1]
The isobutyryl group is known for its high stability under the acidic conditions required for detritylation and the reagents used in coupling and capping steps. However, this robustness necessitates more stringent basic conditions for its removal compared to more labile protecting groups like dimethylformamidine (dmf).[1] The cleavage of the isobutyryl group is often the rate-determining step in the final deprotection of the oligonucleotide.[2][3]
Desired Degradation Pathway: Deprotection (Ammonolysis)
The removal of the N2-isobutyryl group is a desired degradation pathway, achieved by ammonolysis. This is a nucleophilic acyl substitution reaction where ammonia acts as the nucleophile, attacking the carbonyl carbon of the isobutyryl group.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the isobutyryl group. This forms a tetrahedral intermediate.[4]
-
Tetrahedral Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the amide bond between the guanine base and the isobutyryl group is cleaved.
-
Proton Transfer: A proton is transferred from the attacking ammonia molecule to the nitrogen of the guanine, resulting in the deprotected guanosine and isobutyramide as a byproduct.
Deprotection mechanism of N2-isobutyryl guanosine.
Undesired Degradation Pathway: Depurination
While the N2-isobutyryl group provides good protection, depurination, the cleavage of the β-N-glycosidic bond, can still occur under acidic conditions, although to a lesser extent than with N6-benzoyl-protected deoxyadenosine.[5] This results in an apurinic (AP) site in the oligonucleotide chain, which can lead to chain cleavage during the subsequent basic deprotection step. The rate of depurination is influenced by factors such as pH and temperature.[6][7]
Section 2: Troubleshooting Guide for N2-isobutyryl Guanosine Deprotection
Incomplete deprotection of the N2-isobutyryl group is a common issue that can significantly impact the purity and yield of the final oligonucleotide product. This section provides a troubleshooting guide in a question-and-answer format to address specific problems you may encounter.
Q1: My HPLC analysis shows a broad or late-eluting peak in addition to my main product. What does this indicate?
A1: A late-eluting peak in reverse-phase HPLC is a classic sign of incomplete deprotection.[8] The residual isobutyryl group increases the hydrophobicity of the oligonucleotide, causing it to be retained longer on the column. A broad peak may indicate the presence of multiple, closely related species with incomplete deprotection.
Q2: My mass spectrometry results show a mass greater than the expected molecular weight. What is the likely cause?
A2: A higher-than-expected mass is a strong indicator of incomplete deprotection. The mass of the residual N2-isobutyryl group is +70 Da.[9] Therefore, you will observe a peak corresponding to the molecular weight of your desired oligonucleotide +70 Da (or multiples of 70 if more than one guanosine remains protected).
| Modification | Mass Shift (Da) |
| Residual N2-isobutyryl group | +70 |
| Depurination (loss of Guanine) | -151 |
Q3: I suspect incomplete deprotection. What are the common causes?
A3: Several factors can contribute to incomplete deprotection:
-
Deprotection Reagent Quality: Concentrated ammonium hydroxide, a common deprotection reagent, can lose its potency over time due to the evaporation of ammonia gas. Always use fresh, high-quality reagents.[8]
-
Insufficient Deprotection Time or Temperature: The removal of the isobutyryl group is a slow reaction. Insufficient time or temperatures below the recommended values can lead to incomplete deprotection.[8]
-
Guanine-Rich Sequences: Oligonucleotides with a high guanine content are more prone to incomplete deprotection as the removal of the isobutyryl group is the rate-limiting step.[8] These sequences may require longer deprotection times or more stringent conditions.
-
Steric Hindrance: The local sequence context and the formation of secondary structures can sometimes hinder the access of the deprotection reagent to the N2-isobutyryl group.
Q4: How can I optimize my deprotection protocol to ensure complete removal of the N2-isobutyryl group?
A4: Here are several strategies to improve deprotection efficiency:
-
Extend Deprotection Time and/or Increase Temperature: For standard oligonucleotides, a common starting point is treatment with concentrated ammonium hydroxide at 55°C for 8-12 hours. For G-rich sequences or if you observe incomplete deprotection, you can extend the incubation time to 16 hours or increase the temperature to 65°C.
-
Use AMA (Ammonium Hydroxide/Methylamine): A 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can significantly reduce deprotection times.[10] A typical AMA treatment is 10-15 minutes at 65°C. However, be aware that AMA is more aggressive and may not be suitable for all modified oligonucleotides.
-
Ensure Proper Mixing: Gentle agitation during the deprotection reaction can improve the diffusion of the reagent and ensure uniform deprotection.
Troubleshooting workflow for incomplete deprotection.
Section 3: Experimental Protocols
Standard Deprotection Protocol for N2-isobutyryl Guanosine
This protocol is suitable for most standard DNA oligonucleotides.
Materials:
-
Oligonucleotide synthesized on a solid support (CPG)
-
Concentrated ammonium hydroxide (28-30%)
-
Screw-cap vials
-
Heating block or oven
Procedure:
-
Transfer the CPG with the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly.
-
Place the vial in a heating block or oven set to 55°C.
-
Incubate for 8-12 hours. For G-rich sequences, extend the incubation to 16 hours.
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.
-
Dry the oligonucleotide using a vacuum concentrator.
-
Resuspend the oligonucleotide in an appropriate buffer for analysis and purification.
Quality Control: Analysis by RP-HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Reagents:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
Procedure:
-
Dissolve the dried oligonucleotide in Mobile Phase A.
-
Inject an appropriate amount of the sample onto the HPLC system.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B (e.g., 5-50% over 30 minutes).
-
Monitor the absorbance at 260 nm.
-
Analyze the chromatogram for the presence of a single, sharp peak corresponding to the full-length product. The absence of significant late-eluting peaks indicates complete deprotection.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Can I use methylamine instead of ammonium hydroxide for deprotection?
-
A: Yes, aqueous methylamine can be used and often results in faster deprotection times compared to ammonium hydroxide. A mixture of ammonium hydroxide and methylamine (AMA) is also a very effective and fast deprotection reagent.[10]
-
-
Q: What are the downstream consequences of incomplete deprotection?
-
A: Residual protecting groups can interfere with downstream applications. For example, they can inhibit the activity of enzymes like polymerases and ligases, and can also affect the hybridization properties of the oligonucleotide.
-
-
Q: How can I purify my oligonucleotide to remove incompletely deprotected species?
-
A: Reversed-phase HPLC is an effective method for purifying oligonucleotides and separating the fully deprotected product from more hydrophobic, incompletely deprotected species.[11]
-
-
Q: Are there any alternatives to the N2-isobutyryl protecting group for guanosine?
-
A: Yes, several alternative protecting groups are available, each with its own advantages and disadvantages. N-dimethylformamidine (dmf) and N-acetyl (Ac) are common alternatives that allow for milder and faster deprotection conditions.[1] The choice of protecting group depends on the specific requirements of your synthesis, especially if your oligonucleotide contains sensitive modifications.
-
References
-
FutureLearn. Nucleophilic Acyl Substitution. University of York. [Link]
-
ATDBio Ltd. Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. [Link]
-
Pchenitchnikov, S. V., & Dobrikov, M. I. (2001). Advanced method for oligonucleotide deprotection. Nucleic acids research, 29(19), E90. [Link]
-
Kuimelis, R. G., & Nambiar, K. P. (1994). Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. Nucleic acids research, 22(14), 2732–2738. [Link]
-
Galaverna, G., & Schievano, E. (2020). Current State of Oligonucleotide Characterization Using Liquid Chromatography−Mass Spectrometry: Insight into Critical Issues. Analytical Chemistry, 92(15), 10256-10265. [Link]
-
Phenomenex. Oligonucleotide Purification. [Link]
-
Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic acids research, 15(2), 397–416. [Link]
-
Glen Research. Deprotection Guide. [Link]
-
An, R., Jia, Y., Wan, B., Zhang, Y., Dong, P., Li, J., & Liang, X. (2014). Non-enzymatic depurination of nucleic acids: factors and mechanisms. PloS one, 9(12), e115950. [Link]
-
Sekine, M., & Nakanishi, T. (2003). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules (Basel, Switzerland), 8(1), 84-105. [Link]
-
Glen Research. (2008). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. [Link]
-
Gryaznov, S. M., & Letsinger, R. L. (1992). A new method for the deprotection of synthetic oligonucleotides. Nucleic acids research, 20(8), 1879–1882. [Link]
-
Glen Research. Deprotection Guide. [Link]
-
Nawrot, B., & Sochacka, E. (1996). On the rapid deprotection of synthetic oligonucleotides and analogs. Collection of Czechoslovak chemical communications, 61(s1), S193-S196. [Link]
-
Barley-Maloney, L., & Agris, P. F. (2003). Assessing incomplete deprotection of microarray oligonucleotides in situ. Nucleic acids research, 31(14), e79. [Link]
-
Apffel, A., Chakel, J. A., Fischer, S., Lichtenwalter, K., & Hancock, W. S. (1997). Analysis of oligonucleotides by HPLC-electrospray ionization mass spectrometry. Analytical chemistry, 69(7), 1320–1325. [Link]
-
Ali, S., Gurumurthy, P., Suresh, R., Narayanan, S., Meenakshi, S. S., & Sanghvi, Y. S. (2003). Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside. Nucleosides, nucleotides & nucleic acids, 22(5-8), 1327–1330. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Oligonucleotide Synthesis with N2-Isobutyrylguanosine Monohydrate. [Link]
-
Wikipedia. Depurination. [Link]
-
Wikipedia. Depurination. [Link]
-
Solodinin, A., Helmkay, J., Ollivier, S., & Yan, H. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molecules, 25(5), 1184. [Link]
- Ramasamy, K. S. (1996). U.S. Patent No. 5,518,651. Washington, DC: U.S.
-
Gryaznov, S. M., & Letsinger, R. L. (1992). A new method for the deprotection of synthetic oligonucleotides. Nucleic acids research, 20(8), 1879–1882. [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. futurelearn.com [futurelearn.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. glenresearch.com [glenresearch.com]
- 7. Video: Acid Halides to Amides: Aminolysis [jove.com]
- 8. byjus.com [byjus.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. byjus.com [byjus.com]
minimizing depurination during morpholino oligonucleotide synthesis
A Guide to Minimizing Depurination for Researchers and Developers
Welcome to the Technical Support Center for Morpholino Oligonucleotide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge in the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs): the prevention of depurination. Depurination, the acid-catalyzed cleavage of the N-glycosidic bond linking a purine base (adenine or guanine) to its sugar moiety, is a primary cause of yield loss and impurity generation, ultimately impacting the efficacy and safety of the final product.[1][2][3]
This guide provides in-depth, experience-driven advice in a user-friendly question-and-answer format, moving from fundamental questions to advanced troubleshooting. Our goal is to equip you with the knowledge to not only identify and solve depurination-related issues but also to proactively design more robust synthesis protocols.
Part 1: Frequently Asked Questions (FAQs) on Depurination
This section addresses the most common questions regarding depurination in the context of PMO synthesis.
Q1: What is depurination and why is it a major concern in morpholino synthesis?
A1: Depurination is a chemical reaction where the bond connecting a purine base (adenine or guanine) to the morpholino ring is broken under acidic conditions.[2] This results in an "abasic" or "apurinic" site in the oligonucleotide chain.[2] This is a significant problem for several reasons:
-
Chain Cleavage: The newly formed abasic site is unstable under the basic conditions used for final deprotection and cleavage from the solid support. This instability leads to the cleavage of the oligonucleotide backbone, generating truncated sequences.[3]
-
Reduced Yield of Full-Length Product: Chain cleavage directly lowers the yield of the desired full-length, active morpholino oligo.
-
Purification Challenges: The resulting shorter fragments act as impurities that can be difficult to separate from the target oligonucleotide, complicating downstream purification and analysis.
-
Impact on Biological Activity: The presence of depurinated species can compromise the biological activity and specificity of the final product. In a therapeutic context, this can lead to reduced efficacy and potential off-target effects.[4][5]
Q2: Which steps in morpholino synthesis are most susceptible to depurination?
A2: The primary step where depurination occurs is during the removal of the 5'-terminal protecting group, which is typically a trityl (Tr) or dimethoxytrityl (DMT) group. This "detritylation" or "deblocking" step requires acidic conditions to proceed.[1][6] The repeated acid exposure throughout the synthesis cycles makes purine-rich sequences particularly vulnerable. While standard synthesis protocols are generally optimized, deviations in acid concentration, exposure time, or the use of overly harsh acids can significantly increase the rate of depurination.[3][7]
Q3: Are adenine and guanine equally susceptible to depurination?
A3: No. Adenosine is generally more susceptible to depurination than guanosine.[1] This is due to the electron-donating properties of the exocyclic amine group on guanine, which provides some stability to the N-glycosidic bond. Furthermore, the type of protecting group used on the purine base itself can influence its lability. Acyl protecting groups, for instance, are electron-withdrawing and can destabilize the glycosidic bond, making the purine more prone to cleavage.[3]
Q4: How can I detect if depurination is occurring in my synthesis?
A4: Depurination can be identified by analyzing the crude or purified oligonucleotide product using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Both ion-pair reversed-phase (IP-RP) and anion-exchange (AEX) HPLC can be used. Depurination leading to chain cleavage will result in the appearance of shorter fragment peaks in the chromatogram, typically eluting earlier than the full-length product.[8]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are powerful for identifying depurination-related products.[9] You may observe species with masses corresponding to the cleaved fragments. Direct detection of the apurinic site itself is also possible, appearing as a mass loss of approximately 135 Da for adenine or 151 Da for guanine relative to the full-length product.[9]
Part 2: Troubleshooting Guide: Isolating and Solving Depurination Issues
This section provides a structured approach to troubleshooting common problems linked to depurination.
| Problem | Likely Cause(s) | Recommended Solutions & Scientific Rationale |
| Low yield of full-length product with a significant number of shorter fragments observed via HPLC/MS. | Excessive Depurination: The detritylation conditions are too harsh, leading to significant cleavage of the N-glycosidic bond and subsequent chain scission. | 1. Switch to a Milder Detritylation Acid: Replace Trichloroacetic Acid (TCA) with Dichloroacetic Acid (DCA).[7] DCA is less acidic than TCA, which slows the rate of depurination while still being effective for detritylation. This is a common first-line strategy for sensitive or long sequences. 2. Optimize Acid Concentration and Contact Time: Systematically reduce the concentration of your detritylation acid (e.g., from 3% DCA to 2% DCA) and minimize the contact time to the shortest duration required for complete trityl removal.[7] This minimizes the total acid exposure over the entire synthesis. 3. Ensure Anhydrous Conditions: Water can participate in the hydrolytic cleavage of the glycosidic bond. Ensure all reagents and solvents used in the synthesis cycle, particularly the detritylation solution and wash solvents, are anhydrous. |
| Depurination is still observed, especially in A-rich sequences, even after switching to DCA. | Inherent Sequence Sensitivity: Some sequences, particularly those with multiple consecutive adenosine residues, are inherently more prone to acid-catalyzed degradation. The protecting groups on the purines may also contribute to instability. | 1. Use Modified Purine Phosphoramidites with Stabilizing Protecting Groups: Employ purine monomers with formamidine protecting groups (e.g., dmf-dG, Pac-dA).[3][10] Unlike traditional acyl groups, formamidines are electron-donating, which helps to stabilize the N-glycosidic bond against acid-catalyzed cleavage.[3] 2. Implement a Neutralizing Wash Step: Immediately following the acid detritylation step, introduce a brief wash with a mild, non-nucleophilic base solution (e.g., a solution of pyridine in acetonitrile) to quench any residual acid on the solid support before proceeding to the next coupling step. |
| Product analysis shows peaks corresponding to the mass of the full-length oligo minus a purine base. | Incomplete Chain Cleavage Post-Depurination: An apurinic site has formed but did not lead to complete chain cleavage during the final basic deprotection. This can happen if the deprotection conditions are not harsh enough to fully induce β-elimination at the abasic site. | 1. Review Final Deprotection Conditions: Ensure the time, temperature, and concentration of the base used for final cleavage and deprotection (e.g., aqueous ammonia) are sufficient. While harsh conditions can degrade the oligo, overly mild conditions may not efficiently cleave all abasic sites. Refer to established protocols for standard and modified bases.[11] 2. Analytical Confirmation: Use tandem MS (MS/MS) to fragment the ion of interest. The fragmentation pattern can confirm the identity of the species as a full-length oligo with a missing base. |
Part 3: Key Experimental Protocols & Visual Guides
Protocol: Optimized Detritylation Step to Minimize Depurination
This protocol details a best-practice detritylation step within an automated solid-phase synthesis cycle for a standard morpholino oligonucleotide.
Objective: To efficiently remove the 5'-DMT group while minimizing acid contact time and preventing depurination.
Reagents:
-
Detritylation Solution: 3% Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM).
-
Wash Solvent: Anhydrous Acetonitrile (ACN).
-
Neutralization Wash (Optional): 5% Pyridine in ACN.
-
Solid-supported oligonucleotide (post-coupling and capping).
Procedure:
-
Initial Column Wash: Wash the synthesis column containing the solid-supported oligonucleotide with anhydrous ACN (3x column volumes) to remove any residual reagents from the previous step.
-
Acid Delivery: Deliver the 3% DCA in DCM solution to the synthesis column.
-
Incubation: Allow the detritylation solution to incubate in the column for a precisely controlled time. A typical starting point is 90-120 seconds. This is the most critical parameter to optimize. Shorter times are better if detritylation is complete.
-
Acid Removal: Expel the detritylation solution from the column. The orange color of the cleaved DMT cation serves as a visual indicator of successful deprotection.
-
Solvent Wash: Immediately wash the column thoroughly with anhydrous ACN (5x column volumes) to remove all traces of the acid and the cleaved DMT group.[7]
-
(Optional but Recommended for Sensitive Sequences) Neutralization Wash: Wash the column with the 5% Pyridine/ACN solution (2x column volumes) to neutralize any residual acid adsorbed to the solid support. Follow immediately with another anhydrous ACN wash (3x column volumes).
-
Drying: Thoroughly dry the support with an inert gas (e.g., Argon) before proceeding to the next coupling step.
Visualizing the Problem: The Mechanism of Depurination
The following diagram illustrates the acid-catalyzed hydrolysis of the N-glycosidic bond at an adenosine residue within a growing morpholino chain.
Caption: Mechanism of acid-catalyzed depurination and subsequent chain cleavage.
Workflow for Minimizing Depurination
This flowchart outlines a logical workflow for optimizing a morpholino synthesis protocol to reduce depurination.
Caption: Iterative workflow for troubleshooting and minimizing depurination.
References
- Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. (2023). MDPI.
- Synthesis and properties of morpholino chimeric oligonucleotides. (2025). Request PDF.
- Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method.ChemRxiv.
- Synthesis of morpholino nucleosides starting from enantiopure glycidol. (2022). RSC Publishing.
- Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. (2023). PMC - NIH.
- Morpholino Antisense Oligomers: Design, Prepar
- Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography. (2024).
- DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY.NIH.
- Determination of Oligonucleotide Deamination by High Resolution Mass Spectrometry.
- (PDF) Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. (2025).
- (PDF) ChemInform Abstract: Improved Protocol for the Synthesis of Flexibly Protected Morpholino Monomers from Unprotected Ribonucleosides. (2012).
- Avoiding Depurination During Trityl-on Purific
- Understanding oligonucleotides mass spectrometry. (2023).
- Synthesis of Antisense Oligonucleotides with Minimum Depurination. (2025).
- Depurin
- Morpholino Oligo Synthesis.Amerigo Scientific.
- Technical Brief - Depurination of DNA During Oligonucleotide Synthesis.Glen Report 22.19.
- Functionalizing Morpholino Oligos for Antisense Drug Research and Development.[Source not explicitly provided in search results].
- Technical Support Center: Minimizing Depurination During Acidic Detritylation of Modified Oligonucleotides.Benchchem.
- Depurination causes mut
- Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras.PubMed.
- Design, Synthesis and Molecular Modeling Study of Conjugates of ADP and Morpholino Nucleosides as A Novel Class of Inhibitors of PARP-1, PARP-2 and PARP-3.MDPI.
- Using Morpholinos to Control Gene Expression.PMC - PubMed Central - NIH.
- In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection.[Source not explicitly provided in search results].
- Role of depurination in mutagenesis by chemical carcinogens.PubMed - NIH.
- Evaluation of developmental phenotypes produced by morpholino antisense targeting of a sea urchin Runx gene.PMC - PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Depurination - Wikipedia [en.wikipedia.org]
- 3. glenresearch.com [glenresearch.com]
- 4. Depurination causes mutations in SOS-induced cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of depurination in mutagenesis by chemical carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. researchgate.net [researchgate.net]
- 11. glenresearch.com [glenresearch.com]
Technical Support Center: HPLC Analysis of Impurities in Synthetic Morpholinos
Welcome to the technical support center for the analysis of synthetic phosphorodiamidate morpholino oligomers (PMOs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in morpholino products using High-Performance Liquid Chromatography (HPLC). Given the unique uncharged backbone of morpholinos, their analysis presents distinct challenges compared to traditional charged oligonucleotides.[1][2] This resource provides in-depth, field-proven insights to help you troubleshoot common issues, optimize your methods, and ensure the quality and integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the HPLC analysis of morpholinos.
Q1: What are the most common types of impurities in synthetic morpholinos?
A1: Impurities in synthetic morpholinos are typically product-related, arising from inefficiencies in the solid-phase synthesis process.[1] The most prevalent impurities include:
-
Truncated Sequences (n-x): Oligos missing one or more bases from the 5' end.
-
Deletion Sequences (n-1): The most common impurity class, where a single base is missing from within the sequence. These are particularly challenging as different positional isomers (isomers with the deletion at different locations) have identical molecular weights.[2][3]
-
Elongated Sequences (n+1): Resulting from an extra coupling cycle.
-
Incompletely Deprotected Oligos: Sequences where base-protecting groups have not been fully removed after synthesis.[4]
-
Modified Oligos: Impurities arising from side reactions, such as depurination or modifications to the bases or backbone.[5]
Q2: Why is HPLC analysis of morpholinos challenging?
A2: The primary challenge stems from the neutral phosphorodiamidate backbone of morpholinos.[1][2] Unlike natural oligonucleotides with negatively charged phosphate backbones, the separation of morpholinos cannot rely solely on charge-based interactions at neutral pH. Their separation is influenced by the subtle charges of the nucleobases, overall hydrophobicity, and size, making high-resolution separation of closely related impurities like n-1 deletions difficult.[2][3]
Q3: Which HPLC mode is best for morpholino impurity analysis?
A3: There is no single "best" mode; the choice depends on the specific analytical goal (e.g., routine purity check vs. in-depth characterization). The three most common techniques are:
-
Anion-Exchange (AEX) HPLC: This method can be effective under basic pH conditions. At high pH, guanine and thymine bases deprotonate, imparting a net negative charge that allows for separation on an AEX column.[1] However, it may poorly resolve impurities with identical charge characteristics, such as an n-1 oligo missing a cytosine or adenine.[1]
-
Ion-Pair Reversed-Phase (IP-RP) HPLC: This is a powerful and widely used technique for oligonucleotide analysis.[3][6] An ion-pairing agent (e.g., triethylamine) is added to the mobile phase to form a neutral, hydrophobic complex with any charged sites on the oligo, allowing for separation on a reversed-phase column based on hydrophobicity and length.[7][8]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative, particularly for its compatibility with mass spectrometry (MS).[2][3][9] It separates polar analytes like morpholinos on a polar stationary phase using a high concentration of organic solvent, without requiring ion-pairing agents that can suppress the MS signal.[3][9]
Q4: Is a mass spectrometer (MS) necessary for impurity analysis?
A4: While UV detection is sufficient for routine purity assessment, a mass spectrometer is indispensable for comprehensive impurity characterization. MS allows for the identification of co-eluting impurities by their mass differences and is crucial for confirming the identity of truncated, elongated, and modified species.[2][3] High-resolution mass spectrometry (HRMS) is particularly powerful for resolving complex and isobaric (same mass) impurities.[10] Furthermore, tandem MS (MS/MS) is essential for sequencing and pinpointing the exact location of modifications or deletions in n-1 positional isomers.[2][3]
Q5: What are the regulatory expectations for morpholino impurity profiling?
A5: Regulatory agencies like the FDA and EMA require a thorough characterization of the impurity profile for therapeutic oligonucleotides to ensure product quality, safety, and efficacy.[3] While oligonucleotides are often excluded from standard ICH Q3A/B guidelines for small molecules, the principles still apply.[5] Impurities must be identified, quantified, and assessed for potential impact. Meaningful data from techniques like LC-MS are required to support manufacturing process development and optimization. The EMA has released a specific draft guideline on the development and manufacture of oligonucleotides.[11]
Section 2: HPLC Troubleshooting Guide
This guide is structured in a question-and-answer format to address specific experimental problems.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My main morpholino peak is tailing significantly, making it difficult to integrate and quantify small impurity peaks next to it. What are the causes and solutions?
A: Peak tailing is a common issue that compromises quantification.[12] The causes can be chemical or physical.
Potential Causes & Solutions
| Cause | Solution & Rationale |
| Secondary Silanol Interactions | Solution: Use a bio-inert or metal-free HPLC system and column.[13] If unavailable, add a competitive amine (e.g., a small amount of triethylamine) to the mobile phase to block active silanol sites. Rationale: The electron-rich backbone of oligonucleotides can interact with residual charged silanol groups on silica-based columns and metal surfaces of the HPLC system, causing adsorption and peak tailing.[13] Bio-inert hardware minimizes these interactions. |
| Column Overload | Solution: Reduce the sample mass injected onto the column. Perform a loading study to determine the column's capacity for your specific morpholino. Rationale: Injecting too much sample saturates the stationary phase, leading to a non-ideal distribution of the analyte as it travels through the column, resulting in peak distortion.[12] |
| Mismatched Injection Solvent | Solution: Dissolve the sample in a solvent that is weaker than or identical to the initial mobile phase. For IP-RP, this is typically the aqueous buffer. For HILIC, this should be a high-organic solvent matching the starting conditions.[9][13] Rationale: Injecting a sample in a solvent significantly stronger than the mobile phase causes the analyte to travel down the column before properly partitioning with the stationary phase, leading to band broadening and distorted peaks. |
| Column Degradation or Void | Solution: First, try cleaning the column according to the manufacturer's instructions. If this fails, backflush the column (if permissible). As a last resort, replace the column. Rationale: Over time, the packed bed of the column can settle, creating a void at the inlet, or become contaminated with strongly retained sample components. This disrupts the flow path and leads to poor peak shape.[14] |
Issue 2: Poor Resolution of Impurities
Q: I can see a shoulder on my main peak in the MS data that corresponds to an n-1 impurity, but I can't resolve it chromatographically. How can I improve the separation?
A: Resolving closely related species like n-1 impurities from the full-length product (FLP) is the primary goal of impurity analysis. This requires optimizing chromatographic selectivity.
Potential Causes & Solutions
| Cause | Solution & Rationale |
| Suboptimal Mobile Phase (IP-RP) | Solution: 1. Adjust Ion-Pair Agent: Increase the concentration or hydrophobicity of the ion-pairing agent (e.g., switch from triethylamine (TEA) to dibutylamine (DBA)). 2. Optimize pH: Adjust the mobile phase pH. For morpholinos, a higher pH can induce charges on G and T bases, adding an AEX-like separation mechanism.[1][4] Rationale: The choice and concentration of the ion-pairing reagent directly influence retention and selectivity in IP-RP chromatography.[6] A more hydrophobic ion-pair agent will increase retention, potentially improving resolution between sequences of different lengths. |
| Suboptimal Gradient | Solution: Decrease the gradient slope (i.e., make the gradient longer and shallower). Consider using a multi-step or non-linear (logarithmic-like) gradient to provide more separation power where the impurities of interest are eluting. Rationale: A steep gradient may not provide enough time for the stationary phase to differentiate between the FLP and closely eluting impurities. A shallower gradient increases the interaction time and improves resolution. |
| Incorrect Column Chemistry | Solution: 1. Change Stationary Phase: If using C18, try a different hydrophobicity (e.g., C8) or a phenyl phase. 2. Switch HPLC Mode: If IP-RP is not providing resolution, develop a HILIC method. HILIC separates based on a different mechanism (hydrophilicity) and often provides a different selectivity profile.[15][16] Rationale: Different stationary phases offer different selectivities. HILIC and IP-RP are orthogonal techniques, meaning their separation mechanisms are fundamentally different, which can be exploited to resolve difficult peaks.[16] |
| Elevated Column Temperature | Solution: Lower the column temperature. While higher temperatures can improve peak shape by reducing mobile phase viscosity, they can sometimes decrease selectivity. Experiment with temperatures between 30-60 °C. Rationale: Temperature affects analyte-stationary phase kinetics. Lowering the temperature can sometimes enhance the subtle interaction differences needed to resolve closely related compounds. |
Issue 3: Inconsistent Retention Times
Q: The retention times for my main peak and impurities are drifting between injections and across different days. What could be causing this instability?
A: Stable retention times are critical for reliable peak identification and quantification. Drifting retention is often a sign of an unstable system or method.[17]
Potential Causes & Solutions
| Cause | Solution & Rationale |
| Inadequate Column Equilibration | Solution: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. A good rule of thumb is to flush with 10-20 column volumes. Rationale: If the column is not returned to the exact same starting conditions after each gradient run, the retention of analytes in the subsequent injection will be inconsistent. This is especially critical in IP-RP, where the ion-pairing agent needs to fully equilibrate on the surface. |
| Mobile Phase Instability | Solution: Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and the pH is stable. Keep mobile phase bottles capped to prevent evaporation of the more volatile organic component. Rationale: The composition of the mobile phase directly controls retention. Evaporation of the organic solvent will increase the mobile phase's aqueous content, leading to longer retention times in reversed-phase.[17] Buffer degradation can change pH and affect selectivity. |
| Fluctuating Column Temperature | Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature. Rationale: Retention in HPLC is temperature-dependent. A change of just 1 °C can alter retention times by 1-2%.[17] Without a stable column temperature, ambient lab temperature fluctuations will cause retention to drift. |
| HPLC Pump or Mixer Issues | Solution: Degas mobile phases thoroughly to prevent air bubbles. If the problem persists, perform pump maintenance (e.g., check seals, check valves). Verify mixer performance by adding a UV-active tracer to one solvent line and monitoring the baseline.[17] Rationale: Inaccurate or inconsistent mobile phase composition delivery from the pump will lead directly to retention time variability.[17] Air bubbles in the pump head are a common cause of pressure fluctuations and poor gradient formation. |
Section 3: Experimental Protocols & Workflows
General Workflow for Morpholino Impurity Analysis
This workflow outlines the key steps from sample receipt to final data analysis, forming a self-validating system for impurity characterization.
Caption: General workflow for HPLC-MS analysis of morpholino impurities.
Protocol: Generic IP-RP-HPLC Method for Morpholino Analysis
This protocol provides a starting point for developing an ion-pair reversed-phase method. Optimization will be required for specific morpholino sequences.
1. Materials & Reagents:
-
HPLC-grade or LC-MS grade Acetonitrile (ACN)
-
HPLC-grade or LC-MS grade Water
-
Ion-Pairing Agent: Triethylamine (TEA)
-
Counter-Ion: Hexafluoroisopropanol (HFIP) for MS-compatibility
-
Column: A C18 reversed-phase column suitable for oligonucleotides (e.g., Agilent PLRP-S, Waters ACQUITY Premier Oligonucleotide BEH C18).
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a solution of 15 mM TEA and 400 mM HFIP in water. Adjust pH if necessary. Filter through a 0.22 µm filter.
-
Mobile Phase B (Organic): Prepare a solution of 15 mM TEA and 400 mM HFIP in 50:50 ACN:Water. Filter through a 0.22 µm filter.
-
Rationale: HFIP is a volatile counter-ion that improves MS sensitivity compared to non-volatile buffers like phosphate.[3] The presence of water in the organic phase can sometimes improve peak shape.
-
3. HPLC Conditions:
| Parameter | Setting |
| Column | Waters ACQUITY Premier Oligonucleotide BEH C18, 130Å, 1.7 µm, 2.1 x 50 mm |
| Column Temp | 60 °C |
| Flow Rate | 0.3 mL/min |
| Injection Vol | 5 µL |
| UV Detection | 260 nm |
| Gradient | 25% to 45% B over 20 minutes (starting point, must be optimized) |
4. Method Execution:
-
Thoroughly degas both mobile phases.
-
Install the column and set the column oven temperature to 60 °C.
-
Purge the pump lines with fresh mobile phase.
-
Equilibrate the column with the starting mobile phase composition (e.g., 25% B) for at least 20 column volumes or until a stable baseline is achieved.
-
Prepare the morpholino sample by diluting it in Mobile Phase A to a concentration of ~0.1-0.5 mg/mL.
-
Inject the sample and acquire data.
-
At the end of the sequence, flush the column and system with a non-buffered, high-organic mobile phase (e.g., 80% ACN/Water) to remove residual ion-pairing agents, followed by storage in the manufacturer's recommended solvent.
Troubleshooting Decision Tree: Unresolved n-1 Impurity
This diagram provides a logical path for troubleshooting one of the most common challenges in morpholino analysis.
Caption: Decision tree for improving the resolution of n-1 impurities.
References
-
Chen, G., Weiss, D., Zhai, L., Wang, B., & Wang, Y. (2024). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Bio-Analysis Centre. (2025). Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines. Technology Networks. Available at: [Link]
-
Gene Tools, LLC. (n.d.). HPLC purification of Morpholino Oligos. Gene Tools. Available at: [Link]
-
Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Gene Tools. Available at: [Link]
-
Chen, G., Weiss, D., Zhai, L., Wang, B., & Wang, Y. (2024). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
Karasawa, K., et al. (2023). Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. ResearchGate. Available at: [Link]
-
Chen, G., et al. (2024). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Pourshahian, S. (2021). Therapeutic oligonucleotides, impurities, degradants, and their characterization by mass spectrometry. Mass Spectrometry Reviews, 40(2), 75-109. Available at: [Link]
-
Karasawa, K., et al. (2023). Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. Analytical Chemistry, 95(44), 16352-16358. Available at: [Link]
-
Jora, M., et al. (2025). Hydrophilic Interaction Liquid Chromatography for Oligonucleotide Therapeutics: Method Considerations. LCGC International. Available at: [Link]
-
Bio-Synthesis Inc. (n.d.). Peptide impurities. Bio-Synthesis. Available at: [Link]
-
Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Agilent. Available at: [Link]
-
Dong, M. W. (2025). An Introduction to Ion-Paired Reverse-Phase Oligonucleotide Separations: From Analysis to Purification. Genentech. Available at: [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. (2025). Oligos Made Easy Part 4: HILIC for Oligonucleotide Analysis. KNAUER. Available at: [Link]
- Weller, D. D., & Summerton, J. E. (2012). Method of synthesis of morpholino oligomers. Google Patents.
-
European Medicines Agency. (2024). Guideline on the Development and Manufacture of Oligonucleotides. EMA. Available at: [Link]
-
L-A. L. A. et al. (2020). Conception and Synthesis of Sequence-Coded Morpholinos. National Institutes of Health. Available at: [Link]
-
Jora, M., et al. (n.d.). Platform Ion Pairing RPLC Method for Oligonucleotides Using High Throughput 20 mm Length Columns. Waters Corporation. Available at: [Link]
-
Goyon, A., et al. (2025). Ion-Pairing Hydrophilic Interaction Chromatography for Impurity Profiling of Therapeutic Phosphorothioated Oligonucleotides. Analytical Chemistry. Available at: [Link]
-
Pradère, U., et al. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. National Institutes of Health. Available at: [Link]
-
Yang, K. (2022). In-Depth Impurity Assessment of Synthetic Oligonucleotides Enabled by HRMS. FDA. Available at: [Link]
-
Rupp, T. (2021). Analytical and regulatory CMC strategies for oligonucleotide therapeutics. Informa Connect. Available at: [Link]
-
Kumar, P., et al. (2018). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method. ChemRxiv. Available at: [Link]
-
Waters Corporation. (n.d.). Reproducible Hydrophilic Interaction Chromatography for Denaturing and Non-Denaturing Analyses of Oligonucleotides Using GTxResolve Premier BEH Amide Columns. Waters Corporation. Available at: [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. Available at: [Link]
-
Wadhwani, P. (2015). What is the usual nature of impurities in synthetic peptides?. ResearchGate. Available at: [Link]
-
YMC. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. YMC. Available at: [Link]
-
Teledyne ISCO. (2021). HPLC Troubleshooting and Maintenance Techniques. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of the morpholinoadenosine monomer. ResearchGate. Available at: [Link]
-
Yang, K. (n.d.). Table 7: Best Practices for Analyzing Oligonucleotides Using MS. CASSS. Available at: [Link]
-
YMC. (2023). Oligonucleotides in HILIC mode: Determination of optimum method parameters. YMC. Available at: [Link]
-
Hamilton Company. (n.d.). Oligonucleotide Purification by Reversed-Phase Ion Pairing Chromatography (PRP-C18). Hamilton Company. Available at: [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex. Available at: [Link]
Sources
- 1. gene-tools.com [gene-tools.com]
- 2. Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples | Gene Tools, LLC [gene-tools.com]
- 5. Analytical and regulatory CMC strategies for oligonucleotide therapeutics [informaconnect.com]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Oligos Made Easy Part 4: HILIC for Oligonucleotide Analysis [knauer.net]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. lcms.cz [lcms.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Improving the Yield of Full-Length Morpholino Oligonucleotides
Welcome to the technical support center for Phosphorodiamidate Morpholino Oligomer (PMO) synthesis. This resource is designed for researchers, scientists, and drug development professionals dedicated to advancing antisense technology. Morpholino oligos, with their unique uncharged backbone, offer exceptional stability and specificity for applications ranging from basic research to therapeutic development.[1][][3][4] However, achieving a high yield of pure, full-length product can be challenging.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthesis protocols, maximize your yield, and ensure the integrity of your final product.
Troubleshooting Guide: Common Synthesis Issues & Solutions
This section addresses specific problems encountered during PMO synthesis in a direct question-and-answer format.
Problem 1: Low overall yield of the final PMO product after synthesis and cleavage.
Q: My final yield of purified Morpholino oligo is significantly lower than expected. What are the primary causes and how can I fix this?
A: Low overall yield is a common issue stemming from inefficiencies at one or more stages of the synthesis and purification process. The most critical stage to investigate is the coupling reaction during solid-phase synthesis.
Potential Causes & Recommended Solutions:
-
Suboptimal Coupling Efficiency: The formation of the phosphorodiamidate linkage is the cornerstone of PMO synthesis. Incomplete coupling at each cycle leads to the accumulation of truncated sequences (N-1, N-2, etc.), which reduces the amount of full-length product.[1]
-
Solution: Optimize your coupling reaction conditions. Recent studies have shown that parameters like the choice of organic base, the use of additives, reaction temperature, and duration are critical.[5] For instance, using N-ethylmorpholine as the organic base and lithium iodide (LiI) as a reaction additive can significantly boost coupling efficiency.[5] Increasing the reaction temperature, in some systems up to 90°C, can also dramatically decrease reaction times and improve yields, though reagent stability must be considered.[6]
-
-
Inefficient Deprotection: Incomplete removal of the trityl protecting group from the morpholino nitrogen after each coupling cycle prevents the addition of the next subunit, leading to truncated sequences.[7]
-
Solution: Ensure your deprotecting agent is fresh and effective. Traditionally, carboxylic acids have been used, but they must be completely removed to prevent acylation of the 3'-terminus.[7] Consider alternative deblocking reagents or optimized protocols, such as using a combination of trichloroacetic acid (TCA) and methanesulfonic acid in dichloromethane (DCM), which has been shown to be effective.[8]
-
-
Loss During Purification: Significant product loss can occur during post-synthesis purification steps.[9]
-
Solution: Choose your purification method based on the required purity and scale. Anion-exchange (AEX) HPLC is a highly effective method for purifying Morpholinos, as it separates the full-length product from truncated impurities based on charge differences at basic pH.[1] For desalting and neutralization post-HPLC, solid-phase extraction cartridges are recommended.[1] Be aware that even with optimized purification, a loss of up to 50% of the theoretical yield can occur.[9]
-
Problem 2: High proportion of truncated sequences (e.g., N-1mers) in the final product.
Q: My mass spectrometry and HPLC analysis show a significant amount of shorter, incomplete oligo sequences. How can I minimize the generation of these impurities?
A: The presence of truncated sequences is a direct indicator of inefficient coupling or deprotection at each cycle of the solid-phase synthesis. While a coupling efficiency of 99% may seem high, for a 25-mer oligo, this still results in a theoretical maximum yield of only ~78% full-length product.
Potential Causes & Recommended Solutions:
-
Poor Monomer Quality or Stability: The activated morpholino monomers are susceptible to degradation, especially in the presence of moisture.[8][10]
-
Solution: Always use freshly prepared, high-quality monomers for each coupling reaction.[8] Ensure that solvents like acetonitrile are anhydrous. Solubility can also be an issue; Fmoc-protected monomers have shown better solubility and stability in acetonitrile compared to trityl-protected monomers.[8]
-
-
Insufficient Coupling Time or Activation: The reaction may not be going to completion within the allotted time.
-
Solution: Increase the coupling duration. Studies have found that a duration of 90 minutes can be optimal under specific conditions.[5] Also, verify the effectiveness of your activating agent. Activators like 5-Ethylthio-1H-tetrazole (ETT) and iodine have been found to be highly suitable for efficient coupling.[8][11]
-
-
Ineffective Capping: If your synthesis protocol includes a capping step, its failure will leave unreacted 3'-amines available for elongation in subsequent cycles, leading to deletion sequences (oligos missing an internal base) rather than simple truncations.
-
Solution: While not always standard in older PMO chemistries, incorporating an effective capping step (e.g., using acetic anhydride) after coupling can terminate truncated chains, simplifying downstream purification by preventing the formation of more complex impurities.[12]
-
Experimental Workflow & Data
To provide a clearer path for optimization, the following sections detail a generalized workflow, a protocol for quality control, and a table summarizing key optimization parameters.
Generalized PMO Synthesis & Purification Workflow
The diagram below illustrates the key stages of producing high-quality Morpholino oligonucleotides, from initial synthesis to final quality control.
Caption: High-level workflow for Morpholino oligo synthesis and purification.
Table 1: Summary of Optimized Coupling Reaction Parameters
This table consolidates quantitative data from studies focused on improving the phosphorodiamidate coupling reaction.
| Parameter | Standard Condition | Optimized Condition | Rationale for Improvement | Reference |
| Organic Base | Diisopropylethylamine (DIPEA) | N-ethylmorpholine | Provides a more favorable reaction environment, enhancing coupling speed and efficiency. | [5] |
| Additive | None | Lithium Iodide (LiI) | Acts as a potent catalyst, significantly accelerating the coupling reaction. | [5] |
| Temperature | Room Temperature (~25°C) | 30°C to 90°C | Increased temperature enhances reaction kinetics, shortening coupling times from hours to minutes.[5][6] | [5][6] |
| Duration | 2-4 hours | 90 minutes (at 30°C) | Optimized conditions allow for shorter reaction times without sacrificing efficiency. | [5] |
| Activator | Tetrazole | 5-Ethylthio-1H-tetrazole (ETT) | ETT has been shown to be a more efficient coupling agent for this chemistry. | [8][11] |
Protocol: Quality Control by Anion-Exchange (AEX) HPLC
This protocol outlines a self-validating method to assess the purity of your synthesized Morpholino oligo.
Objective: To separate full-length product (FLP) from truncated failure sequences.
Principle: At a basic pH, the guanine (G) and thymine (T) bases in a Morpholino oligo become partially deprotonated, imparting a net negative charge. This allows the otherwise neutral molecule to be separated via anion-exchange chromatography, where longer oligos (with more G/T bases) bind more strongly to the column.[1]
Step-by-Step Methodology:
-
Sample Preparation:
-
Resuspend the lyophilized crude or purified oligo in nuclease-free water to a concentration of ~1 OD/50 µL.
-
If the oligo is difficult to dissolve, especially with high G content, gently heat and vortex.[13]
-
-
Chromatography Conditions:
-
Column: Strong anion-exchange column (e.g., TSKgel SuperQ-5PW).
-
Mobile Phase A: Nuclease-free water with a basic modifier (e.g., sodium hydroxide) to achieve pH > 10.
-
Mobile Phase B: Mobile Phase A + high salt concentration (e.g., 1.0 M Sodium Chloride).
-
Gradient: Run a linear gradient from low to high salt concentration (e.g., 0-50% B over 30 minutes).
-
Detection: UV at 260 nm.
-
-
Analysis:
-
The full-length product should appear as the main, late-eluting peak due to its higher charge density compared to shorter sequences.
-
Truncated sequences (N-1, N-2) will typically elute earlier.
-
Calculate purity by integrating the peak areas: Purity % = (Area of FLP Peak / Total Area of All Peaks) * 100.
-
-
Validation:
-
Collect the main peak fraction and confirm its identity using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The observed mass should match the calculated mass of the full-length oligo. Electron Capture Dissociation (ECD) mass spectrometry is particularly effective for sequencing PMOs.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the main differences between Trityl and Fmoc chemistry for PMO synthesis?
A: Both Trityl (acid-labile) and Fmoc (base-labile) protecting groups can be used for the 3'-amine of the morpholino subunit. The primary difference is the chemical condition required for their removal.[8] Fmoc chemistry has been reported to offer advantages such as better monomer solubility and stability in acetonitrile.[8] The choice may depend on the specific sequence, scale, and available instrumentation, as Fmoc chemistry is analogous to that used in peptide synthesizers.[8][11]
Q2: How does automated fast-flow synthesis compare to traditional batch synthesis for PMOs?
A: Automated fast-flow synthesis offers a significant advantage in speed. By enabling reactions at higher temperatures (e.g., 90°C), it can reduce the synthesis time for an 18-mer PMO from many hours to just over 3.5 hours.[6][14] This rapid cycling is achieved by efficiently mixing and heating reagents in a flow-through system, a process that is difficult to replicate in standard batch methods.[6]
Q3: Can alternative synthetic strategies like the H-phosphonate approach improve yields?
A: Yes, the H-phosphonate approach is a promising alternative to the traditional chlorophosphoramidate chemistry. This method has been shown to achieve high coupling yields (98-100%) with significantly shorter reaction times (around 10 minutes).[14][15] It also opens the door to convergent synthesis (fragment condensation), which could facilitate the large-scale manufacturing of PMOs by simplifying purification of the final product.[14][15]
Q4: My Morpholino oligo is difficult to dissolve. What should I do?
A: Solubility issues can arise, particularly with sequences high in G content or those with certain modifications.[13] To dissolve a difficult oligo, try making a stock no more concentrated than 0.5 mM. If problems persist, you can autoclave the solution on a liquid cycle, removing it as soon as the pressure normalizes, and then vortex vigorously. Leaving it on a shaker overnight may also help.[13] Always use sterile, nuclease-free water for resuspension.
Q5: How can I be sure my Morpholino is targeting the correct RNA sequence?
A: The specificity of a Morpholino is paramount to its function.[4] Always verify your target sequence against the latest transcript databases (e.g., NCBI, Ensembl). Use a tool like BLAST to check for potential off-target homology.[4] If significant homology exists with another mRNA in a critical region, consider selecting a different target site on your primary transcript to avoid unintended effects.[4]
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing and solving common issues in PMO synthesis.
Caption: A step-by-step decision tree for troubleshooting low PMO yield.
References
-
LONG Renjie, WANG Baogang, SONG Yabin. (2024). Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides. Military Medical Sciences, 48(9): 664-670. [Link]
-
Gene Tools, LLC. (n.d.). HPLC purification of Morpholino Oligos. Retrieved from [Link]
-
Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Retrieved from [Link]
- Popplewell, L. J., et al. (2011). Optimizing Antisense Oligonucleotides Using Phosphorodiamidate Morpholino Oligomers. In Methods in Molecular Biology.
-
Kundu, J., et al. (2020). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method. ChemRxiv. [Link]
-
Tsurusaki, T., et al. (2023). Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach. Scientific Reports, 13(1), 12576. [Link]
-
Tsurusaki, T., et al. (2023). Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach. Scientific Reports, 13, 12576. [Link]
-
Gene Tools, LLC. (n.d.). Troubleshooting. Retrieved from [Link]
-
Kundu, J., et al. (2020). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method. ChemRxiv. [Link]
-
Abdel-Rahman, A. A., et al. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 28(14), 5434. [Link]
-
Bill, B. R., et al. (2017). Using Morpholinos to Control Gene Expression. Current protocols in nucleic acid chemistry, 69, 4.49.1–4.49.20. [Link]
-
Li, Y., et al. (2021). Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers. Nature Communications, 12(1), 4396. [Link]
- Weller, D., et al. (2009). Method of synthesis of morpholino oligomers.
- Karasawa, K., et al. (2022). Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(4), 656-663.
-
Bio-Synthesis Inc. (2011). What affects the yield of your oligonucleotides synthesis. Retrieved from [Link]
Sources
- 1. gene-tools.com [gene-tools.com]
- 3. Morpholino Oligomers Synthesis Service - Creative Biogene [creative-biogene.com]
- 4. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides [jsyx.magtechjournal.com]
- 6. Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2009064471A1 - Method of synthesis of morpholino oligomers - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting | Gene Tools, LLC [gene-tools.com]
- 14. Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
strategies to avoid GG dimer formation in oligo synthesis
Welcome to the technical support center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues encountered during synthesis, with a specific focus on the formation of guanine-guanine (GG) dimers.
As Senior Application Scientists, we have designed this resource to provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs) on GG Dimer Formation
This section addresses the fundamental questions surrounding the formation of GG dimers, a common side reaction in phosphoramidite chemistry.
Q1: What is a GG dimer, and why is it a problem in my oligo synthesis?
A GG dimer is a side product formed when two guanosine (dG) phosphoramidites react with each other and are subsequently incorporated into the growing oligonucleotide chain. This results in an "n+1" impurity, meaning the final oligonucleotide contains an extra guanine base.
This is problematic for several reasons:
-
Compromised Purity: The final product is a heterogeneous mixture, which is unacceptable for most downstream applications like PCR, sequencing, antisense therapies, or diagnostics.
-
Purification Challenges: The n+1 GG dimer impurity has a 5'-DMT group, just like the desired full-length product. This makes it very difficult to separate from the target oligonucleotide using standard reverse-phase purification techniques like cartridge or HPLC purification, which rely on the hydrophobicity of the DMT group.[1][2]
-
Reduced Yield: The formation of side products consumes reagents and reduces the overall yield of the correct, full-length oligonucleotide.[3]
Q2: What is the primary chemical mechanism behind GG dimer formation?
The formation of a GG dimer is primarily driven by the premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the incoming dG phosphoramidite monomer during the coupling step.[1]
Here's the mechanism:
-
Activator Acidity: The activators used in phosphoramidite chemistry (e.g., Tetrazole, ETT, BTT, DCI) are mild organic acids. Their function is to protonate the nitrogen of the phosphoramidite, making it highly reactive for coupling with the 5'-hydroxyl group of the growing oligo chain.
-
Premature Detritylation: Because these activators are acidic, they can inadvertently remove the 5'-DMT protecting group from a small fraction of the dG phosphoramidite monomers in solution before they have a chance to couple to the chain.
-
Dimerization: This prematurely detritylated dG monomer now has a free 5'-hydroxyl group, making it a target for another activated dG phosphoramidite. The two react, forming a GG dimer phosphoramidite.
-
Incorporation: This GG dimer is then incorporated into the growing oligonucleotide chain, leading to an n+1 impurity.[1][4]
Guanosine is particularly susceptible to this side reaction because it detritylates more rapidly than the other bases (A, C, and T) under acidic conditions.[1]
Q3: Is GG dimer formation the same as depurination?
No, they are distinct side reactions, though both are promoted by acidic conditions and are significant concerns in G-rich sequences.
-
GG Dimer Formation is an addition event (n+1) that happens during the coupling step due to premature detritylation of the monomer in solution.[1]
-
Depurination is a deletion or truncation event that occurs during the deblocking (detritylation) step. The strong acid used to remove the 5'-DMT group from the growing chain can also cleave the N-glycosidic bond between a purine base (A or G) and the sugar backbone. This creates an abasic site, which leads to chain cleavage during the final basic deprotection step, resulting in truncated oligonucleotides.[5][6]
While different, strategies aimed at mitigating one issue, such as using reagents that stabilize the guanine base, can often help with the other.
Section 2: Troubleshooting and Detection
Identifying a problem is the first step to solving it. This section provides guidance on how to recognize GG dimer formation from your analytical data and a logical workflow to follow.
Q4: How can I detect GG dimers in my synthesized oligonucleotide?
GG dimers are typically identified using standard analytical techniques for oligonucleotide quality control:
-
High-Performance Liquid Chromatography (HPLC): In reverse-phase HPLC analysis, a GG dimer will typically appear as a distinct peak eluting very close to, and often slightly after, the main full-length product peak. It is characterized as an "n+1" impurity.
-
Mass Spectrometry (MS): This is the definitive method for confirmation. The mass of the n+1 impurity will correspond to the mass of the full-length oligo plus the mass of a protected guanosine monomer. For example, you will see a species with a mass approximately +329.2 Da (for a dG phosphoramidite residue) greater than the expected product.
Q5: I see a significant n+1 peak in my G-rich sequence analysis. What should I do?
If you suspect GG dimer formation, a systematic troubleshooting approach is recommended. The following flowchart provides a logical path from detection to resolution.
References
- Glen Report 21.21: Technical Brief – Synthesis of Long Oligonucleotides. Glen Research. [URL: https://www.glenresearch.com/reports/gr21-21]
- Pon, R. T., Damha, M. J., & Ogilvie, K. K. (1985). Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides.Nucleic Acids Research, 13(18), 6447–6465. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC321975/]
- Krotz, A. H., et al. (1997). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis.Nucleic Acids Research, 25(15), 3087–3093. [URL: https://academic.oup.com/nar/article/25/15/3087/1110330]
- Pon, R. T., et al. (1985). Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides.ResearchGate. [URL: https://www.researchgate.net/publication/19225700_Modification_of_guanine_bases_by_nucleoside_phosphoramidite_reagents_during_the_solid_phase_synthesis_of_oligonucleotides]
- Ogilvie, K. K., et al. (1986). Prevention of guanine modification and chain cleavage during the solid phase synthesis of oligonucleotides using phosphoramidite derivatives.ResearchGate. [URL: https://www.researchgate.
- Ogilvie, K. K., et al. (1985). Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides.Nucleic Acids Research. [URL: https://academic.oup.com/nar/article/13/18/6447/1058284]
- Oligonucleotide synthesis.Wikipedia. [URL: https://en.wikipedia.org/wiki/Oligonucleotide_synthesis]
- Oligo purification. LGC Biosearch Technologies. [URL: https://www.biosearchtech.
- Eadie, J. S., & Davidson, D. S. (1987). Guanine modification during chemical DNA synthesis.Nucleic Acids Research, 15(20), 8333–8349. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC306388/]
- Glen Report 28.14: New Product - Depurination Resistant dA-CE Phosphoramidite. Glen Research. [URL: https://www.glenresearch.com/reports/gr28-14]
- Glen Report 9.12: Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Research. [URL: https://www.glenresearch.com/reports/gr9-12]
- Glen Report 22.19: Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. Glen Research. [URL: https://www.glenresearch.com/reports/gr22-19]
- Common side reactions in phosphoramidite synthesis and their prevention. BenchChem. [URL: https://www.benchchem.com/blog/common-side-reactions-in-phosphoramidite-synthesis-and-their-prevention/]
- Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies. [URL: https://www.trilinkbiotech.com/troubleshooting-the-synthesis-of-modified-oligonucleotides]
- Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Glen Research. [URL: https://www.glenresearch.com/reports/gr20-24]
- Deprotection Guide. Glen Research. [URL: https://www.glenresearch.com/media/DeprotectionGuide.pdf]
- Troubleshooting low coupling efficiency in oligonucleotide synthesis. BenchChem. [URL: https://www.benchchem.com/blog/troubleshooting-low-coupling-efficiency-in-oligonucleotide-synthesis/]
- What affects the yield of your oligonucleotides synthesis. Bio-Synthesis Inc. [URL: https://www.biosyn.com/what-affects-the-yield-of-your-oligonucleotides-synthesis.aspx]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. Oligo purification | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 3. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. glenresearch.com [glenresearch.com]
Validation & Comparative
A Researcher's Guide to Guanine Phosphoramidites: A Performance Comparison of N2-dmf-Guanosine vs. N2-iso-Butyryl-Guanosine
In the precise world of solid-phase oligonucleotide synthesis, the selection of phosphoramidite building blocks is a critical decision that dictates the efficiency of synthesis, the purity of the final product, and the integrity of sensitive modifications. Among the canonical bases, guanosine presents unique challenges, making the choice of its N2-exocyclic amine protecting group a pivotal consideration. This guide provides an in-depth, objective comparison between the two most prevalent guanine phosphoramidites: the traditional N2-isobutyryl-deoxyguanosine (iBu-dG) and the more modern N2-dimethylformamidine-deoxyguanosine (dmf-dG).
This analysis is grounded in field-proven insights and experimental data to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
The Critical Role of the Guanine N2-Protecting Group
During automated solid-phase synthesis, the exocyclic amines of adenosine, cytosine, and guanosine must be protected to prevent unwanted side reactions during the phosphoramidite coupling cycle.[1][2] The ideal protecting group must be stable throughout all synthesis cycles but readily and completely removable under conditions that do not damage the final oligonucleotide.
The rate-limiting step in standard oligonucleotide deprotection is often the removal of the guanine protecting group.[3][4] Incomplete removal leads to impurities that can be difficult to separate and may compromise the biological activity of the oligonucleotide.[3] This makes the choice between the robust isobutyryl (iBu) group and the labile dimethylformamidine (dmf) group a crucial determinant of success.
Head-to-Head Comparison: dmf-dG vs. iBu-dG
The primary distinction between dmf-dG and iBu-dG lies in the lability of the protecting group, which directly influences the required deprotection conditions—speed, temperature, and reagents. This difference is the main driver for choosing one over the other.
Data Summary: Performance & Deprotection Parameters
| Parameter | N2-dmf-dG Phosphoramidite | N2-iBu-dG Phosphoramidite | Key Advantage of dmf-dG |
| Deprotection Speed | Fast. Approx. 4x faster than iBu-dG.[5] Can be as short as 5-10 minutes with AMA.[3][6] | Slow. Requires prolonged incubation, typically overnight.[6] | Faster turnaround, ideal for high-throughput synthesis. |
| Deprotection Conditions | Mild. Allows for room temperature deprotection or low-temperature heating.[6][7] | Harsh. Requires elevated temperatures (e.g., 55-65°C) for extended periods.[8][9] | High compatibility with base-labile modifications (dyes, modified bases).[7][10] |
| Coupling Efficiency | High, typically ~99% per step.[7][11] | High, typically ~99% per step.[7][11] | Comparable per-step efficiency. |
| Purity of Final Oligo | Generally higher, especially for long or G-rich sequences, due to more complete deprotection.[10] | Can be high, but risk of incomplete deprotection or side products with sensitive oligos.[7] | Reduced risk of base modifications and failure sequences.[7] |
| Depurination Resistance | The electron-donating nature of the dmf group helps protect guanosine from depurination during the acidic detritylation step.[1][10][12] | Standard protection. | Improved stability for synthesizing long oligonucleotides.[12] |
Causality Behind Experimental Choices: When to Use dmf-dG vs. iBu-dG
The decision to use dmf-dG or iBu-dG is not arbitrary; it is a strategic choice based on the specific requirements of the final oligonucleotide product.
Choose N2-dmf-dG When:
-
Synthesizing Long Oligonucleotides (>50 bases): The milder deprotection conditions and reduced risk of depurination minimize damage to the growing chain, leading to higher yields of the full-length product.[10]
-
Working with G-Rich Sequences: Sequences with high guanosine content are prone to incomplete deprotection with iBu-dG. The fast kinetics of dmf removal significantly reduces this risk, resulting in a purer final product.[5][10]
-
Incorporating Base-Labile Modifications: If your oligonucleotide contains sensitive components like fluorescent dyes (e.g., TAMRA), quenchers, or modified bases that would be degraded by prolonged exposure to hot ammonia, the mild deprotection offered by dmf-dG is essential.[8][10][13]
-
High-Throughput Synthesis is Required: The dramatically shorter deprotection times (minutes vs. hours) accelerate the entire workflow from synthesis to purification.[5][14]
-
Synthesizing RNA or Chimeric Oligonucleotides: RNA is inherently more labile than DNA. The mild deprotection protocols compatible with dmf-dG are critical for preserving the integrity of RNA strands.[15]
Choose N2-iBu-dG When:
-
Synthesizing Standard, Unmodified DNA Oligonucleotides: For routine applications like PCR primers or simple sequencing probes without sensitive modifications, iBu-dG is a robust and reliable choice.[8][13]
-
Established Protocols are in Place: iBu-dG has been the traditional standard for decades, and many labs have long-established and validated protocols built around its use.[2][4]
-
Cost is a Primary Consideration: In some cases, iBu-dG may be a more economical option for routine synthesis where the advantages of dmf-dG are not required.
Decision Workflow Diagram
The following diagram illustrates the logical process for selecting the appropriate guanine phosphoramidite.
Caption: Decision tree for selecting between dmf-dG and iBu-dG.
Experimental Protocols: A Self-Validating System
The trustworthiness of a protocol lies in its ability to yield pure, full-length products consistently. The key difference is in the deprotection step. The synthesis cycle (detritylation, coupling, capping, oxidation) is largely identical for both phosphoramidites.[10]
Protocol 1: Standard Deprotection for Oligonucleotides with iBu-dG
This protocol is suitable for standard DNA oligonucleotides without sensitive modifications.
Objective: To cleave the oligonucleotide from the solid support and completely remove all protecting groups.
Methodology:
-
Cleavage & Deprotection:
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide (28-30%).
-
Seal the vial tightly.
-
Incubate in a heating block at 55°C for 16-17 hours (overnight) .[9]
-
-
Work-up:
-
Allow the vial to cool completely to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the ammonium hydroxide solution containing the oligonucleotide to a new microfuge tube, leaving the solid support behind.
-
Dry the oligonucleotide solution in a vacuum concentrator.
-
The resulting pellet is the crude oligonucleotide, ready for purification (e.g., HPLC or PAGE).
-
Protocol 2: Fast Deprotection for Oligonucleotides with dmf-dG
This protocol is ideal for all types of oligonucleotides, especially those with sensitive modifications or for high-throughput applications. It utilizes AMA (a 1:1 mixture of Ammonium Hydroxide and 40% aqueous Methylamine).
Objective: To rapidly cleave and deprotect the oligonucleotide under milder conditions.
Methodology:
-
Cleavage & Deprotection:
-
Work-up:
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the AMA solution to a new tube.
-
Dry the oligonucleotide solution in a vacuum concentrator.
-
The crude oligonucleotide is now ready for purification.
-
Deprotection Workflow Comparison
Caption: Comparison of deprotection workflows for iBu-dG and dmf-dG.
Conclusion: Authoritative Grounding and Final Recommendation
The choice between N2-dmf-dG and N2-iBu-dG phosphoramidites has profound implications for the efficiency of oligonucleotide synthesis and the quality of the final product. While both can produce high-quality oligonucleotides under optimal conditions, their performance profiles diverge significantly based on the application.
-
N2-iBu-dG remains a viable, cost-effective option for routine, unmodified DNA synthesis where harsh, lengthy deprotection is not a concern.
-
N2-dmf-dG offers clear and significant advantages in speed, mildness, and efficiency, making it the superior choice for virtually all modern applications.[7] Its compatibility with sensitive modifications, improved performance with long and G-rich sequences, and dramatic acceleration of the deprotection workflow establish it as the preferred reagent for researchers developing therapeutic oligonucleotides, complex molecular probes, and RNA-based constructs.[5][10]
For laboratories seeking to optimize purity, shorten turnaround times, and broaden their synthetic capabilities to include modified and challenging oligonucleotides, standardizing on N2-dmf-dG is a scientifically sound and forward-looking strategy.
References
- Technical Support Center: Optimizing Long Oligonucleotide Synthesis with dG(dmf) Phosphoramidite - Benchchem.
- dG (iBu) CE-Phosphoramidite - LGC, Biosearch Technologies.
- Deprotection Guide - Glen Research.
- Evaluating the Coupling Efficiency of Guanosine Phosphoramidites: A Compar
- Application Note: Purification of Oligonucleotides Synthesized with DMT-dG(dmf) Phosphoramidite - Benchchem.
- Nucleic Acid Technologies Amidites for Fast Deprotection Conditions - Thermo Fisher Scientific.
- Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion - Glen Research.
- Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides.
- Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies.
- Fast Deprotection Chemistry.
- The Performance of dG(dmf)
- A Comparative Guide to dG(dmf) and dG(iBu) in Target Sequence Synthesis - Benchchem.
- A Technical Guide to 5'-O-DMT-N2-DMF-dG in Solid-Phase Oligonucleotide Synthesis - Benchchem.
- Glen Report 8.13: New Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers.
- Application Notes and Protocols for the Synthesis of G-Rich Oligonucleotides Using dG(dmf)-Monomer - Benchchem.
- Solid Phase Oligonucleotide Synthesis - Biotage.
- DNA Oligonucleotide Synthesis - Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
- 3. glenresearch.com [glenresearch.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dG (iBu) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. Fast Deprotection [qualitysystems.com.tw]
- 15. glenresearch.com [glenresearch.com]
A Senior Application Scientist's Guide to HPLC Analysis for Purity Assessment of Modified Oligonucleotides
In the rapidly advancing field of oligonucleotide therapeutics, ensuring the purity of synthetic modified oligonucleotides is paramount for both efficacy and safety. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of analytical techniques for this purpose. This guide provides an in-depth comparison of the two most prevalent HPLC methodologies: Ion-Pair Reversed-Phase (IP-RP) and Anion-Exchange (AEX) chromatography. We will delve into the fundamental principles, practical applications, and experimental nuances of each technique, supported by data-driven comparisons and detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Challenge of Oligonucleotide Purity Assessment
The solid-phase synthesis of modified oligonucleotides, while highly efficient, is not flawless. The iterative nature of adding nucleotide monomers can lead to a variety of impurities.[1][2] These impurities often include:
-
Shortmer sequences (n-1, n-2, etc.): Truncated sequences resulting from incomplete coupling reactions.[3][4][]
-
Longmer sequences (n+1, n+2, etc.): Extended sequences due to inefficiencies in the capping step.[3][4][]
-
Depurination: Loss of a purine base (adenine or guanine) from the oligonucleotide backbone.[2]
-
Modifications of the phosphate backbone: Such as the formation of phosphodiester linkages in phosphorothioate oligonucleotides.[2]
-
Residual protecting groups: Incomplete removal of protecting groups used during synthesis can lead to adducts.[2]
These closely related impurities can be challenging to separate and quantify, necessitating high-resolution analytical techniques.[1] Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of these impurities.[4]
Comparative Analysis of HPLC Techniques
The two most widely adopted HPLC techniques for oligonucleotide analysis are Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC.[6][7][8] The choice between them depends on the specific oligonucleotide, its modifications, and the analytical goal.
Ion-Pair Reversed-Phase (IP-RP) HPLC
Principle of Separation: IP-RP HPLC separates oligonucleotides based on their hydrophobicity.[9] The negatively charged phosphate backbone of oligonucleotides makes them too polar to be retained on a traditional reversed-phase C18 column. To overcome this, an ion-pairing agent, typically a tertiary amine like triethylamine (TEA), is added to the mobile phase.[9][10] The positively charged amine forms an ion pair with the negatively charged phosphate groups, neutralizing the charge and increasing the overall hydrophobicity of the oligonucleotide, thus allowing it to interact with and be retained by the hydrophobic stationary phase.[10][11] Elution is then achieved by increasing the concentration of an organic solvent, such as acetonitrile or methanol, in the mobile phase.[10]
Key Advantages:
-
High Resolution: IP-RP HPLC can provide excellent resolution, often capable of separating oligonucleotides that differ by a single nucleotide (n-1 and n+1 impurities).[8]
-
MS Compatibility: When volatile ion-pairing agents and buffers are used, such as triethylamine (TEA) and hexafluoroisopropanol (HFIP), IP-RP HPLC can be directly coupled to mass spectrometry (MS) for mass confirmation and impurity identification.[3][10][12]
-
Versatility: It is effective for a wide range of oligonucleotide lengths and modifications.
Causality in Experimental Choices: The choice of ion-pairing agent and its concentration is critical. A more hydrophobic ion-pairing agent will increase retention. Temperature is another key parameter; elevated temperatures (e.g., 60-80°C) are often used to disrupt secondary structures that can interfere with the separation and to improve peak shape.[7][13]
Anion-Exchange (AEX) HPLC
Principle of Separation: AEX HPLC separates oligonucleotides based on the net negative charge of their phosphate backbone.[14][15] The stationary phase consists of a solid support functionalized with positively charged groups (e.g., quaternary ammonium). The negatively charged oligonucleotides bind to the stationary phase through electrostatic interactions. Elution is achieved by increasing the ionic strength of the mobile phase with a salt gradient (e.g., sodium chloride or sodium perchlorate), which disrupts the electrostatic interactions and releases the oligonucleotides.[14][15] Longer oligonucleotides, having more phosphate groups and thus a greater negative charge, bind more tightly and elute at higher salt concentrations.[14]
Key Advantages:
-
Separation by Charge: AEX is highly effective at separating oligonucleotides based on their length (number of phosphate groups).[14]
-
Analysis of Oligonucleotides with Secondary Structures: AEX can be performed at high pH, which denatures secondary structures like hairpins and G-quadruplexes that can complicate separations by other methods.[3][14]
-
Cost-Effective: The mobile phases used in AEX are generally less expensive than the specialized ion-pairing reagents required for IP-RP.[16]
Causality in Experimental Choices: The choice of salt and the gradient slope are crucial for achieving optimal resolution. A shallow salt gradient will provide better resolution between species with small charge differences. The pH of the mobile phase can also be adjusted to modulate the charge of the oligonucleotide and improve separation. Polymeric stationary phases are often preferred for their stability at high pH.[3][14]
Performance Comparison: IP-RP vs. AEX HPLC
| Feature | Ion-Pair Reversed-Phase (IP-RP) HPLC | Anion-Exchange (AEX) HPLC |
| Primary Separation Principle | Hydrophobicity | Net Negative Charge (Length) |
| Resolution of n-1/n+1 | Excellent | Good to Excellent |
| MS Compatibility | Yes (with volatile reagents like TEA/HFIP)[3][12] | No (due to high salt concentrations)[16] |
| Analysis of Secondary Structures | Can be challenging, often requires elevated temperatures | Excellent (especially at high pH)[3][14] |
| Mobile Phase Complexity | Requires ion-pairing agents | Simple salt gradients |
| Cost of Reagents | Higher (specialized ion-pairing reagents) | Lower (common salts)[16] |
| Typical Applications | Purity assessment, impurity identification (with MS), QC | Purity assessment, analysis of oligonucleotides with strong secondary structures, preparative purification |
Experimental Protocols
IP-RP HPLC Method for a 21-mer Modified Oligonucleotide
Objective: To assess the purity of a 21-mer phosphorothioate-modified oligonucleotide and resolve n-1 and n+1 impurities.
Instrumentation:
-
UHPLC/HPLC system with a binary pump, autosampler, and UV detector.
-
Column: C18 column suitable for oligonucleotide analysis (e.g., 2.1 x 50 mm, 1.7 µm particle size).[17]
Reagents:
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.[12]
-
Mobile Phase B: Methanol.[12]
-
Sample: 21-mer modified oligonucleotide dissolved in water at a concentration of 30 µM.[12]
Procedure:
-
Equilibrate the column with 9% Mobile Phase B for at least 10 column volumes.
-
Set the column temperature to 55°C.[12]
-
Inject 10 µL of the sample.[12]
-
Run the following gradient at a flow rate of 0.2 mL/min:
-
0-1 min: 9% B
-
1-25 min: Linear gradient from 9% to 15% B
-
25.1-27.5 min: Linear gradient to 95% B (column wash)
-
27.6-30 min: Return to 9% B (re-equilibration)[12]
-
-
Monitor the elution profile at 260 nm.
AEX HPLC Method for a GC-Rich 30-mer Oligonucleotide
Objective: To assess the purity of a 30-mer oligonucleotide with high GC content, prone to forming secondary structures.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Column: A polymer-based strong anion-exchange column (e.g., DNAPac PA200).[3]
Reagents:
-
Mobile Phase A: 20 mM Tris pH 11.5
-
Mobile Phase B: 20 mM Tris, 1 M NaCl pH 11.5
-
Sample: 30-mer GC-rich oligonucleotide dissolved in water.
Procedure:
-
Equilibrate the column with the starting mobile phase composition.
-
Set the column temperature to 30°C.
-
Inject the sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes at a flow rate of 1.0 mL/min.
-
Monitor the elution profile at 260 nm.
Visualizing the Workflows
IP-RP HPLC Workflow
Caption: Workflow for IP-RP HPLC analysis of oligonucleotides.
AEX HPLC Workflow
Caption: Workflow for AEX HPLC analysis of oligonucleotides.
Conclusion: A Dual-Pronged Approach for Comprehensive Purity Assessment
Both IP-RP and AEX HPLC are powerful techniques for the purity assessment of modified oligonucleotides. IP-RP HPLC, with its high resolution and MS compatibility, is often the method of choice for detailed impurity profiling and identification. AEX HPLC provides an orthogonal separation mechanism based on charge, making it invaluable for analyzing oligonucleotides prone to secondary structures and for preparative applications.
For comprehensive characterization and to meet stringent regulatory expectations, a dual-pronged approach utilizing both IP-RP and AEX HPLC is often recommended. This provides a more complete picture of the impurity profile, ensuring the development of safe and effective oligonucleotide therapeutics.
References
-
Qualitative Analysis of Oligonucleotides Using The Advion Interchim Scientific® HPLC-UV/MS System. (n.d.). Advion Interchim Scientific. Retrieved from [Link]
-
Purification and characterisation of oligonucleotides. (n.d.). ATDBio. Retrieved from [Link]
-
High-resolution Separation of Oligonucleotide using Anion Exchange HPLC columns. (2020, July 13). LCGC International. Retrieved from [Link]
-
Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines. (2025, April 9). Agilent Technologies. Retrieved from [Link]
-
Oligonucleotides Purity and Impurities Analysis. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Oligonucleotide Purification using Anion Exchange Liquid Chromatography. (2024, April 22). Agilent Technologies. Retrieved from [Link]
-
Oligonucleotide Biopolymers. (n.d.). Chromatography Today. Retrieved from [Link]
-
Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography. (2025, April 14). Chromatography Online. Retrieved from [Link]
-
Navigating the Complexity of Oligonucleotide Impurities. (2025, November 3). TS Quality & Engineering. Retrieved from [Link]
-
A Study on the Optimization of the Ion-Pair Reversed Phase Liquid Chromatography Analysis of Protected And Unprotected DNA Oligonucleotides. (2024, July 3). LCGC International. Retrieved from [Link]
-
Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. (n.d.). Chromatography Today. Retrieved from [Link]
-
Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. (n.d.). YMC. Retrieved from [Link]
-
Efficient separation of various oligo types and lengths using AEX! High resolution with IP-RP! (n.d.). YMC Europe. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 6. tsquality.ch [tsquality.ch]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ymc.eu [ymc.eu]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. advion.com [advion.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. atdbio.com [atdbio.com]
- 15. ymc.co.jp [ymc.co.jp]
- 16. agilent.com [agilent.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Decoding Fidelity: A Comparative Guide to the Validation of Modified Oligonucleotide Sequence Integrity
For Researchers, Scientists, and Drug Development Professionals
The advent of chemically modified oligonucleotides has revolutionized the landscape of therapeutics and diagnostics, offering unprecedented specificity and stability. However, these intricate modifications, while enhancing function, introduce significant analytical challenges. Ensuring the fidelity of the oligonucleotide sequence, including the precise placement and integrity of modified bases, is paramount for safety, efficacy, and regulatory compliance. This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of key analytical methodologies for validating the sequence fidelity of modified oligonucleotides, supported by experimental rationale and detailed protocols.
The Criticality of Sequence Validation for Modified Oligonucleotides
Unlike their unmodified counterparts, synthetic oligonucleotides incorporating modifications such as phosphorothioate linkages, 2'-O-methyl (2'-OMe), or 2'-fluoro (2'-F) substitutions cannot be reliably sequenced using traditional enzymatic methods like Sanger sequencing. These modifications can inhibit or alter the behavior of polymerases and ligases, leading to inaccurate or incomplete sequence readouts.[1][2] The chemical synthesis process itself, while highly optimized, is not flawless and can generate a heterogeneous mixture of product-related impurities, including truncated (n-1, n-2) and extended (n+1) sequences, as well as sequences with unintended modifications or deletions.[3]
Regulatory bodies like the FDA and EMA, while not having dedicated guidelines specifically for oligonucleotides, apply principles from small molecule and synthetic peptide regulations, demanding rigorous characterization of the active pharmaceutical ingredient (API) and its impurities.[4][5][6] Therefore, robust analytical strategies are not just a matter of quality control but a critical component of the entire drug development and approval process.[7][8]
A Comparative Analysis of Core Validation Methodologies
The validation of modified oligonucleotide sequence fidelity hinges on a multi-pronged analytical approach, often combining high-resolution separation techniques with mass spectrometry. The choice of methodology depends on the specific oligonucleotide chemistry, the desired level of resolution, and the intended application (e.g., quality control versus de novo sequencing).
The Powerhouse: Mass Spectrometry (MS)
Mass spectrometry has emerged as the gold standard for the characterization of oligonucleotides due to its ability to provide precise mass measurements, which can confirm the expected molecular weight and reveal the presence of impurities.[9][10][] When coupled with fragmentation techniques (MS/MS), it can elucidate the complete sequence, including the location of modified residues.[12][13]
Key MS-Based Approaches:
-
Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing large, charged molecules like oligonucleotides. It is readily coupled with liquid chromatography (LC) for online separation and analysis (LC-MS).[2][14][15] ESI-MS is the preferred method for accurate mass determination and sequencing of modified oligonucleotides.[2]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is a high-throughput technique often used for rapid screening and quality control of smaller oligonucleotides.[][16] While generally providing lower resolution than ESI, it can be effective for routine analysis.[16]
-
Tandem Mass Spectrometry (MS/MS): By isolating a specific ion (the parent ion) and inducing fragmentation, MS/MS provides structural information. The resulting fragment ions can be used to read the oligonucleotide sequence.[12][13] This "top-down" approach allows for the sequencing of the intact oligonucleotide.[13]
-
"Bottom-up" Approach: For very long or complex oligonucleotides, a "bottom-up" strategy involving enzymatic or chemical digestion followed by LC-MS/MS analysis of the resulting smaller fragments can be employed to confirm the sequence in segments.[14][17][18]
Workflow for Oligonucleotide Sequence Validation using LC-MS/MS
Caption: LC-MS/MS workflow for modified oligonucleotide validation.
Complementary and Orthogonal Techniques
While MS is central, a comprehensive validation strategy incorporates orthogonal methods to provide a more complete picture of the oligonucleotide's identity and purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique used both for purification and analysis.
-
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is the most common HPLC method for oligonucleotide analysis, separating molecules based on both their charge and hydrophobicity.[19] It can effectively resolve full-length products from truncated sequences.[20]
-
Anion-Exchange HPLC (AEX-HPLC): AEX-HPLC separates oligonucleotides based on their charge, which is proportional to their length. It is particularly useful for resolving species with the same length but different modifications.[16]
-
-
Capillary Gel Electrophoresis (CGE): CGE offers high-resolution separation based on size and charge, providing an excellent orthogonal method to HPLC for purity assessment.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a sequencing tool, 2D-NMR can provide detailed structural information, confirming the presence and integrity of specific modifications and the overall conformation of the oligonucleotide.[7]
Comparative Analysis of Validation Techniques
| Technique | Primary Application | Strengths | Limitations | Best Suited For |
| LC-ESI-MS/MS | Sequence confirmation, impurity identification, de novo sequencing | High resolution and mass accuracy; Provides full sequence coverage; Can identify and locate modifications.[2][12][13] | Can be complex to implement in a QC environment; Signal intensity can be lower for larger oligonucleotides.[9][16] | Comprehensive characterization, root cause analysis of impurities, validation of novel modifications. |
| MALDI-TOF-MS | Rapid molecular weight confirmation, QC screening | High throughput; Fast analysis time.[][16] | Lower resolution compared to ESI; Not ideal for sequencing complex modified oligonucleotides.[2][16] | Routine QC of small to medium-sized oligonucleotides (<50 bases).[] |
| IP-RP-HPLC | Purity assessment, separation of n-1 impurities | Excellent resolution of closely related species; Robust and widely used.[19][20] | Does not provide direct sequence information; Method development can be complex.[19] | Quantifying the purity of the bulk drug substance and identifying truncated sequences. |
| AEX-HPLC | Purity assessment, separation of charge variants | Orthogonal to IP-RP-HPLC; Good for separating species with different charge states.[16] | Less effective at separating species of the same length with different hydrophobic modifications. | Analysis of phosphorothioate-modified oligonucleotides and other charge variants. |
| CGE | Purity assessment | High resolving power; Orthogonal to HPLC methods.[20] | Can be less robust than HPLC for routine QC; Does not provide structural information. | Orthogonal purity assessment to complement HPLC data. |
| NMR | Structural confirmation | Provides detailed information on atomic connectivity and 3D structure.[7] | Not a sequencing method; Requires high sample concentrations; Complex data interpretation. | Confirming the structure of novel modifications and assessing higher-order structure. |
A Self-Validating Protocol for Sequence Fidelity Assessment using LC-MS/MS
This protocol outlines a robust, self-validating workflow for the confirmation of sequence and identification of impurities in a modified oligonucleotide sample.
Objective: To confirm the sequence of a modified oligonucleotide and identify any product-related impurities using IP-RP-HPLC coupled with ESI-QTOF MS/MS.
1. Sample Preparation:
- Reconstitute the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM.
- For LC-MS analysis, dilute the stock solution to 10 µM in the initial mobile phase conditions. The rationale here is to ensure the sample is fully dissolved and at a concentration suitable for sensitive detection without overloading the column or the mass spectrometer.
2. LC Separation (IP-RP-HPLC):
- Column: Use a column specifically designed for oligonucleotide separations (e.g., a C18 column with appropriate pore size).
- Mobile Phase A: An aqueous solution of an ion-pairing agent (e.g., triethylamine, hexafluoroisopropanol) to enhance retention and resolution.
- Mobile Phase B: An organic solvent like acetonitrile or methanol containing the same ion-pairing agent.
- Gradient: A shallow gradient of increasing Mobile Phase B is crucial for resolving closely eluting species like n-1 and n-2 impurities from the full-length product.[19]
- Temperature: Elevated column temperature (e.g., 60-80°C) is often necessary to denature any secondary structures of the oligonucleotide, ensuring a single chromatographic peak for the main product.[19]
3. Mass Spectrometry Analysis (ESI-QTOF MS):
- Ionization Mode: Negative ion mode is typically used for oligonucleotides due to the negatively charged phosphate backbone.
- MS1 (Full Scan): Acquire a full scan MS spectrum to determine the intact mass of the eluting species. The high resolution of a QTOF instrument allows for accurate mass determination.
- MS1 Data Processing: Deconvolute the raw MS1 spectrum to obtain the neutral mass of the oligonucleotide. This is a critical step as ESI produces a series of multiply charged ions. The deconvoluted mass should match the theoretical mass of the expected sequence.
- MS/MS (Fragmentation): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to trigger fragmentation of the most abundant ions from the MS1 scan. This will generate fragment ions that can be used for sequence confirmation.[13]
4. Data Analysis and Sequence Validation:
- Intact Mass Confirmation: Compare the experimentally determined deconvoluted mass with the theoretical mass of the target oligonucleotide. A mass difference can indicate a synthesis error or an unexpected modification.
- Impurity Identification: Analyze the masses of minor peaks in the chromatogram to identify potential impurities such as truncated sequences (mass difference corresponding to a nucleotide), failure sequences, or products of side reactions (e.g., depurination).
- Sequence Confirmation from MS/MS Data: Use specialized software to match the observed fragment ions in the MS/MS spectrum to the theoretical fragmentation pattern of the expected sequence. Achieving high sequence coverage provides strong evidence for the correct sequence.[13][18]
Logical Relationship of Validation Methods
Caption: Inter-relationship of analytical techniques for oligonucleotide validation.
Conclusion
The validation of modified oligonucleotide sequence fidelity is a complex but essential task in the development of nucleic acid-based therapeutics and diagnostics. A reliance on a single analytical technique is insufficient. Instead, a multi-faceted approach, with high-resolution mass spectrometry at its core, complemented by orthogonal separation and spectroscopic methods, provides the most robust and reliable characterization. By understanding the principles, strengths, and limitations of each technique, researchers and drug developers can design and implement effective, self-validating analytical workflows that ensure the quality, safety, and efficacy of these promising molecules, while satisfying stringent regulatory expectations.
References
-
Novatia, LLC. Oligonucleotide Sequence Confirmation. [Link]
-
Gala, F., & Gosselin, F. (2009). De Novo Sequence Determination of Modified Oligonucleotides. Analytical Chemistry, 81(10), 3723-30. [Link]
-
Manufacturing Chemist. (2023). Easy mass spectrometry (MS) methods for oligonucleotide sequence confirmation and impurity detection. [Link]
-
CASSS. (n.d.). Table 7: Best Practices for Analyzing Oligonucleotides Using MS. [Link]
-
LabRulez LCMS. (n.d.). SEQUENCE CONFIRMATION OF OLIGONUCLEOTIDES VIA AUTOMATED TOP-DOWN SPECTRAL ANNOTATION. [Link]
-
Liu, Y., et al. (2019). Navigating the pitfalls of mapping DNA and RNA modifications. Nature Cell Biology, 21(10), 1197-1207. [Link]
-
Farand, J., & Gosselin, F. (2009). De Novo Sequence Determination of Modified Oligonucleotides. Analytical Chemistry, 81(10), 3723-30. [Link]
-
PubMed. (2009). De novo sequence determination of modified oligonucleotides. [Link]
-
Agilent. (n.d.). Oligonucleotide Sequence Confirmation and Bioanalysis. [Link]
-
BioPharmaSpec. (n.d.). Oligonucleotide Structural Analysis - Sequencing Strategies and Mass Spectrometry Approaches. [Link]
-
BioPharmaSpec. (2025). Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines. [Link]
-
Intertek. (n.d.). Analytical Strategies for Quality Control of Oligonucleotide Therapeutics. [Link]
-
Bioprocess Online. (2022). Therapeutic Oligonucleotides: Regulations & Quality Standards. [Link]
-
Separation Science. (2025). Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. [Link]
-
The Scientist. (n.d.). Advancing Oligonucleotide Characterization for Quality Control. [Link]
-
CRB. (n.d.). Best practices in oligonucleotide manufacturing. [Link]
-
PubMed. (2009). Validation of oligonucleotide-mediated gene editing. [Link]
-
FDA. (n.d.). CMC Regulatory Considerations for Oligonucleotide Drug Products: FDA Perspective. [Link]
-
Altasciences. (n.d.). Regulatory Guidance for Oligonucleotide Bioanalysis in Drug Development. [Link]
-
Informa Connect. (2021). Analytical and regulatory CMC strategies for oligonucleotide therapeutics. [Link]
-
Wang, Z., et al. (2015). Enzymatic Synthesis of Modified Oligonucleotides by PEAR Using Phusion and KOD DNA Polymerases. PLoS One, 10(8), e0135489. [Link]
-
Oxford Global. (2023). Revolutionizing Biologics: Unveiling the Challenges and Innovations in Large-Scale Oligonucleotide Synthesis. [Link]
-
The National Academies Press. (2024). Charting a Future for Sequencing RNA and Its Modifications: A New Era for Biology and Medicine. [Link]
-
Miam, A., & Fountain, K. J. (2022). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International. [Link]
-
Exactmer. (2025). The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. [Link]
-
FDA. (2024). AGDD 2024 | D2S06 - Emerging Generic Oligonucleotides -Challenges and Progress. [Link]
-
YouTube. (2024). Cytotoxicity of Modified Oligonucleotides: Sequence & Structure Impact | Dr. Croft & Dr. Fisher. [Link]
-
PubMed. (1998). The fidelity of template-directed oligonucleotide ligation and its relevance to DNA computation. [Link]
-
Waters Corporation. (2024). Oligonucleotide Sequence Confirmation for Quality Control by Micheal Ruhl from BioSpring. [Link]
Sources
- 1. Navigating the pitfalls of mapping DNA and RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. exactmer.com [exactmer.com]
- 4. Quality Standards, Regulations for Oligonucleotide Therapeutics [bioprocessonline.com]
- 5. pqri.org [pqri.org]
- 6. Analytical and regulatory CMC strategies for oligonucleotide therapeutics [informaconnect.com]
- 7. Analytical Strategies for Quality Control of Oligonucleotide Therapeutics [intertek.com]
- 8. Regulatory Guidance for Oligonucleotide Bioanalysis | Altasciences Blog [altasciences.com]
- 9. Easy mass spectrometry (MS) methods for oligonucleotide sequence confirmation and impurity detection [manufacturingchemist.com]
- 10. bachem.com [bachem.com]
- 12. enovatia.com [enovatia.com]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. De novo sequence determination of modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. casss.org [casss.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
A Senior Application Scientist's Guide to the Comparative Stability of Guanine Phosphoramidites in Solution
In the precise world of oligonucleotide synthesis, the chemical integrity of your building blocks is paramount. Every coupling cycle's success is predicated on the quality and stability of the phosphoramidite monomers. Among the four canonical deoxyribonucleoside phosphoramidites, 2'-deoxyguanosine (dG) is notoriously the least stable in the acetonitrile solutions used on automated synthesizers.[1][2] This inherent instability is not merely a matter of academic interest; it directly impacts the efficiency of coupling reactions, the purity of the final oligonucleotide, and ultimately, the viability of research and therapeutic development programs.[3][4]
This guide provides an in-depth comparison of the solution stability of dG phosphoramidites protected with different exocyclic amine protecting groups. We will delve into the causality behind their degradation, present supporting experimental data, and provide validated protocols for in-house stability assessment.
The Underlying Challenge: Autocatalytic Degradation of dG Phosphoramidites
The instability of dG phosphoramidites stems from a unique autocatalytic degradation process.[1][5] Studies have shown that the degradation of dG in solution is a second-order reaction with respect to the phosphoramidite concentration, meaning the phosphoramidite itself catalyzes its own hydrolysis.[1][6] This reaction with trace amounts of water is a primary degradation pathway that limits the shelf life of these critical reagents once in solution.[2][6]
The nature of the protecting group on the exocyclic N2 amine of the guanine base is a critical determinant in the rate of this degradation.[4][6] A direct correlation has been observed: the easier the protecting group is to remove during the final deprotection step, the greater the propensity for the phosphoramidite to undergo autocatalytic degradation in solution.[6][7] This presents a classic chemical trade-off: lability for rapid deprotection versus stability for a longer solution lifetime.
Comparative Stability: A Data-Driven Analysis
The most commonly employed protecting groups for the N2 position of guanine are isobutyryl (ibu) and dimethylformamidine (dmf). Other groups, such as tert-butylphenoxyacetyl (tac), have also been studied. The dmf group is known to be removed approximately four times faster than the ibu group, a significant advantage when synthesizing oligonucleotides with base-labile modifications.[8][9] However, as predicted by the correlation between lability and instability, this comes at the cost of reduced stability in solution.
The following data, compiled from studies performing accelerated degradation analysis, highlights the relative stabilities of dG phosphoramidites with dmf, ibu, and tac protecting groups.[1]
| Time (hours) | dG(dmf) % Remaining | dG(ibu) % Remaining | dG(tac) % Remaining |
| 0 | 100 | 100 | 100 |
| ~20 | ~75 | ~80 | ~60 |
| ~40 | ~60 | ~65 | ~40 |
| ~60 | ~50 | ~55 | ~25 |
| ~80 | ~40 | ~45 | ~15 |
| ~100 | ~35 | ~40 | ~10 |
| Table 1: Comparative stability of dG phosphoramidites with dmf, ibu, and tac protecting groups in propylene carbonate containing a molar excess of water. Data is extrapolated and compiled from graphical representations in Hargreaves et al., 2015.[1] |
From this data, it is evident that while all dG phosphoramidites degrade over time, the tac-protected variant is significantly less stable. The dmf- and ibu-protected phosphoramidites exhibit more comparable and favorable stability profiles, making them more reliable choices for routine and high-throughput oligonucleotide synthesis.[1]
Experimental Workflow for Phosphoramidite Stability Assessment
A systematic evaluation of phosphoramidite stability is a critical component of quality control. The following workflow diagram illustrates the key steps in a typical stability study.
Detailed Experimental Protocol: HPLC-MS Analysis of Phosphoramidite Stability
This protocol provides a validated method for assessing the purity and degradation of guanine phosphoramidites in solution over time.
Objective: To quantitatively determine the stability of a guanine phosphoramidite solution by monitoring its purity at various time points using Reverse-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS).
Materials:
-
Guanosine phosphoramidite powder (e.g., DMT-dG(ibu) or DMT-dG(dmf))
-
Anhydrous acetonitrile (ACN) for DNA synthesis (<30 ppm water)[10]
-
Triethylamine (TEA)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonium acetate
-
Calibrated HPLC-MS system with a UV detector and a mass spectrometer (e.g., QDa)[11]
-
Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[10]
-
Inert atmosphere glove box or similar setup
-
Autosampler vials
Methodology:
-
Reagent Preparation (Causality Explanation):
-
Phosphoramidite Solution (0.1 M): Inside an inert atmosphere glove box, dissolve the required amount of guanosine phosphoramidite powder in anhydrous acetonitrile to achieve a final concentration of 0.1 M. Rationale: Anhydrous conditions are critical to minimize the primary hydrolytic degradation pathway from the outset.[][13]
-
Analysis Diluent: Prepare a solution of HPLC-grade acetonitrile containing 0.01% (v/v) triethylamine (TEA). Rationale: Trace acidic impurities in acetonitrile can catalyze hydrolysis. The addition of a non-nucleophilic base like TEA neutralizes these impurities, preventing artificially accelerated degradation during the analysis itself.[10]
-
Mobile Phase A: Prepare a 10 mM ammonium acetate solution in water.
-
Mobile Phase B: HPLC-grade acetonitrile.[10]
-
-
Sample Incubation and Collection:
-
Store the bulk 0.1 M phosphoramidite solution in a sealed container under an inert atmosphere (e.g., Argon) at a controlled room temperature.
-
Immediately after preparation (T=0), withdraw an aliquot.
-
Withdraw subsequent aliquots at predetermined time points (e.g., 24, 48, 72, 96, and 168 hours).
-
-
Sample Preparation for Analysis:
-
For each time point, dilute the aliquot of the phosphoramidite solution with the Analysis Diluent (ACN + 0.01% TEA) to a final concentration of approximately 0.1 mg/mL.[11]
-
Transfer the diluted sample to an autosampler vial.
-
Rationale: Samples must be prepared fresh just before analysis to minimize any degradation that might occur in the vial, ensuring the data reflects the state of the bulk solution at the time of collection.[10]
-
-
HPLC-MS Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
UV Detection: 260 nm
-
Injection Volume: 5 µL
-
Gradient: A typical gradient would be 50% to 100% Mobile Phase B over 20 minutes.
-
MS Detection: Set to detect the expected mass of the intact phosphoramidite and potential degradation products (e.g., H-phosphonate).
-
-
Data Analysis:
-
Integrate the peak area of the intact phosphoramidite and all degradation product peaks in the UV chromatogram for each time point.
-
Calculate the purity of the phosphoramidite at each time point using the formula: Purity (%) = (Area of Intact Phosphoramidite Peak / Total Area of All Peaks) x 100
-
Plot the Purity (%) against Time (hours) to generate a degradation curve.
-
Practical Implications and Recommendations
-
Freshness is Key: Given the autocatalytic nature of dG degradation, it is imperative to use solutions as fresh as possible, especially for demanding syntheses of long or high-purity oligonucleotides.[10]
-
Concentration Matters: The second-order degradation kinetics mean that lowering the concentration of the dG solution can slow its degradation.[10] If a solution must be stored, using a lower concentration may be beneficial.
-
Choice of Protecting Group: For standard oligonucleotides, dG(ibu) offers a robust balance of stability and performance. For sequences containing base-labile modifications (e.g., certain fluorescent dyes or modified bases) that require mild deprotection conditions, dG(dmf) is the superior choice, despite its slightly lower solution stability.[8][9] The significantly faster deprotection with dmf minimizes damage to these sensitive moieties.
-
Storage Conditions: While phosphoramidites are used at ambient temperature on a synthesizer, bulk solutions should be stored at lower temperatures (-20°C) if the instrument allows, under a rigorously maintained inert atmosphere.[5][14]
Conclusion
While all 2'-deoxyguanosine phosphoramidites exhibit inherent instability in solution, a nuanced understanding of the role of the N2-protecting group allows for informed selection and handling. The dG(dmf) and dG(ibu) phosphoramidites provide the best available balance of performance and stability for routine synthesis. By implementing rigorous quality control measures, such as the HPLC-MS protocol detailed here, and adhering to best practices for reagent handling, researchers and drug development professionals can mitigate the challenges posed by dG instability, ensuring the synthesis of high-quality oligonucleotides for critical applications.
References
-
Hargreaves, J. S., Kaiser, R., & Wolber, P. K. (2015). The Degradation of dG Phosphoramidites in Solution. Nucleosides, Nucleotides and Nucleic Acids, 34(9), 691–707. [Link]
-
Sandahl, A. F., et al. (2021). On-demand synthesis of phosphoramidites. Nature Communications, 12(1), 2816. [Link]
-
ResearchGate. The degradation of the four different phosphoramidites as a function of time in propylene carbonate with added water. [Link]
-
Micura, R., et al. (N/A). An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis. PMC - NIH. [Link]
-
ResearchGate. List of dG phosphoramidites with different protecting groups and their source. [Link]
-
Amerigo Scientific. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. [Link]
-
Twist Bioscience. Phosphoramidite Chemistry for DNA Synthesis. [Link]
-
Biotage. Solid Phase Oligonucleotide Synthesis. [Link]
-
Glen Research. (2008). New Products – Click Chemistry, DMF-dG-5'-CE Phosphoramidite. Glen Report 21.17. [Link]
-
Semantic Scholar. The Degradation of dG Phosphoramidites in Solution. [Link]
-
Abdu, K. (2016). Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry, 13(2), 1–7. [Link]
-
ResearchGate. (PDF) Prevention of guanine modification and chain cleavage during the solid phase synthesis of oligonucleotides using phosphoramidite derivatives. [Link]
-
Morita, K., et al. (2010). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 15(10), 7501-7512. [Link]
-
Janssen. (N/A). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. [Link]
-
Yamamoto, T., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(24), 8501. [Link]
-
Glen Research. (2008). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.211. [Link]
-
Chromatography Today. (2022). HPLC Analysis of Phosphoramidites using RP or NP conditions - Maximum Flexibility with YMC-Triart. [Link]
-
Pon, R. T., et al. (1985). Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides. Nucleic Acids Research, 13(18), 6447–6465. [Link]
-
MDPI. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N 3 -Cyano-Ethylthymine. [Link]
-
Pon, R. T., et al. (1998). Prevention of guanine modification and chain cleavage during the solid phase synthesis of oligonucleotides using phosphoramidite derivatives. PMC - NIH. [Link]
-
Hargreaves, J. S., Kaiser, R., & Wolber, P. K. (2015). The Degradation of dG Phosphoramidites in Solution. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. blog.entegris.com [blog.entegris.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lcms.cz [lcms.cz]
- 13. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Performance Evaluation of Morpholino Guanine in Long Oligonucleotide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of longer and more complex synthetic oligonucleotides for applications ranging from gene synthesis to therapeutic development, the limitations of standard phosphoramidite chemistry become increasingly apparent. Side reactions, particularly the depurination of guanosine residues, can significantly impair the yield and purity of full-length products. This guide provides a comprehensive performance evaluation of a promising alternative: the morpholino guanine phosphoramidite. We will objectively compare its theoretical and practical advantages against the widely used dG(dmf) phosphoramidite, supported by mechanistic insights and established data from related chemistries.
The Challenge of Guanine in Long Oligonucleotide Synthesis
The synthesis of oligonucleotides is a cyclical process of adding nucleotide building blocks (phosphoramidites) to a growing chain on a solid support.[1] A critical step in this cycle is the removal of a dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the newly added nucleotide, which is achieved by treatment with an acid.[2] However, this acidic environment poses a significant risk to the integrity of the oligonucleotide, particularly at guanine and adenine residues. The N-glycosidic bond that links the purine base to the deoxyribose sugar is susceptible to hydrolysis under acidic conditions, a process known as depurination.[2][3]
Depurination results in an abasic site in the oligonucleotide chain.[3] This site is prone to cleavage during the final deprotection step with a basic solution, leading to truncated sequences that are often difficult to separate from the desired full-length product.[3] For long oligonucleotides, the cumulative exposure to acid during repeated detritylation steps exacerbates the problem of depurination, making it a major limiting factor in achieving high yields of pure product.[4]
To mitigate this, specialized protecting groups for the exocyclic amine of guanine have been developed. The dimethylformamidine (dmf) group, for instance, is an electron-donating group that helps to stabilize the glycosidic bond, offering a degree of protection against depurination compared to older protecting groups like isobutyryl (iBu).[5] Nevertheless, for very long oligonucleotides, the challenge of depurination persists.
Morpholino Guanine: A Structural Solution to Depurination
A morpholino guanine phosphoramidite introduces a fundamental change to the nucleotide structure. Instead of a deoxyribose sugar, the guanine base is attached to a six-membered morpholine ring.[6][7] This alteration has profound implications for the stability of the molecule, particularly its resistance to acidic conditions.
dot
Caption: Structural comparison of standard deoxyguanosine and morpholino guanine.
The linkage between the morpholine ring and the guanine base is inherently more stable and resistant to acid-catalyzed hydrolysis compared to the N-glycosidic bond in deoxyguanosine. This structural modification provides a robust solution to the problem of depurination during oligonucleotide synthesis.
Performance Comparison: Morpholino Guanine vs. dG(dmf)
While direct, head-to-head quantitative data for the synthesis of long DNA oligonucleotides using a morpholino guanine phosphoramidite versus dG(dmf) is not extensively available in the public domain, we can extrapolate a comparative performance profile based on mechanistic principles and data from the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) and DNA-morpholino chimeras.[8][9][10]
| Performance Metric | dG(dmf) Phosphoramidite | Morpholino Guanine Phosphoramidite (Projected) | Rationale & Causality |
| Depurination Resistance | Moderate | Very High | The morpholine-guanine linkage is not an N-glycosidic bond and is inherently resistant to acid hydrolysis, a primary cause of chain cleavage in long oligo synthesis.[2][3] |
| Coupling Efficiency | High (>99%) | Potentially Lower / Requires Optimization | The bulkier morpholino ring may cause steric hindrance, potentially requiring longer coupling times or more potent activators to achieve comparable efficiency to standard phosphoramidites.[11] |
| Final Yield of Long Oligos | Decreases with length due to depurination | Potentially Higher for very long oligos | By minimizing depurination-induced chain cleavage, the overall yield of full-length product for oligonucleotides exceeding 100-150 bases is expected to be significantly improved.[4] |
| Purity of Crude Product | Contains n-1 and truncated sequences from depurination | Fewer depurination-related impurities | The primary source of guanine-related truncation is eliminated, leading to a cleaner crude product and simplifying subsequent purification. |
| Nuclease Resistance | Susceptible | High | The morpholino backbone modification is not recognized by nucleases, imparting significant resistance to enzymatic degradation in biological applications.[6][12] |
| Hybridization & Thermal Stability | Standard | May be altered | The modified backbone can affect the thermodynamics of duplex formation. Studies on PMO-DNA chimeras have shown both increases and decreases in melting temperature (Tm) depending on the specific modifications.[13] |
Experimental Protocols
The incorporation of morpholino guanine phosphoramidites into a standard automated oligonucleotide synthesis workflow is feasible with modifications to the synthesis cycle.[9][14]
Experimental Workflow: A Comparative Synthesis
dot
Caption: Workflow for comparative synthesis and analysis.
Protocol 1: Synthesis of a Long Oligonucleotide using Standard dG(dmf) Phosphoramidite
This protocol assumes a standard automated DNA synthesizer.
-
Reagent Preparation:
-
Prepare solutions of dG(dmf), dA(bz), dC(ac), and T phosphoramidites in anhydrous acetonitrile.
-
Use standard activator (e.g., DCI), capping, oxidation, and deblocking (3% DCA in DCM) reagents.
-
-
Synthesis Cycle:
-
Deblocking: Removal of the 5'-DMT group with 3% DCA.
-
Coupling: Activation of the phosphoramidite with DCI and coupling to the free 5'-hydroxyl group. Standard coupling times are typically sufficient.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of n-1 deletion mutants.
-
Oxidation: Oxidation of the phosphite triester to the more stable phosphate triester.
-
-
Cleavage and Deprotection:
-
Cleave the oligonucleotide from the solid support and remove protecting groups using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
-
Purification and Analysis:
Protocol 2: Synthesis of a Long Oligonucleotide Incorporating Morpholino Guanine Phosphoramidite
This protocol outlines the necessary modifications to the standard cycle for the incorporation of a morpholino guanine phosphoramidite.
-
Reagent Preparation:
-
Prepare a solution of the morpholino guanine phosphoramidite in anhydrous acetonitrile. Other standard phosphoramidites are prepared as usual.
-
Consider using a more potent activator such as 5-ethylthio-1H-tetrazole (ETT) if coupling efficiency is a concern.[9]
-
-
Modified Synthesis Cycle for Morpholino Guanine Incorporation:
-
Deblocking, Capping, Oxidation: These steps can often remain the same as the standard protocol.
-
Coupling:
-
Deliver the morpholino guanine phosphoramidite and activator to the synthesis column.
-
Increase the coupling time significantly. A coupling time of 300 seconds or more may be necessary to achieve high efficiency, compared to the shorter times used for standard phosphoramidites.[19]
-
-
-
Cleavage, Deprotection, Purification, and Analysis:
-
These steps are generally the same as for standard oligonucleotides. The stability of the morpholino linkage to the cleavage and deprotection reagents should be confirmed.
-
Conclusion and Future Outlook
The use of morpholino guanine phosphoramidites presents a compelling strategy to overcome one of the most significant hurdles in the synthesis of long oligonucleotides: depurination. By replacing the acid-labile N-glycosidic bond with a stable morpholine linkage, this modification has the potential to dramatically improve the yield and purity of long synthetic DNA. While the coupling kinetics may require optimization, the downstream benefits of a cleaner crude product and the inherent nuclease resistance of the resulting oligonucleotide make morpholino guanine a valuable tool for demanding applications.
Further research is needed to generate direct, quantitative comparative data on the performance of morpholino guanine phosphoramidites in the synthesis of long DNA oligonucleotides. Such studies will be crucial for establishing optimized protocols and fully realizing the potential of this promising technology in both research and therapeutic development.
References
-
Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry. Journal of the American Chemical Society. [Link]
- Synthesis of backbone modified morpholino oligonucleotides and chimeras using phosphoramidite chemistry.
-
Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. MDPI. [Link]
-
A Unified Phosphoramidite Platform for the Synthesis of Morpholino Oligonucleotides and Diverse Chimeric Backbones. PubMed. [Link]
-
Nuclease Resistance Modifications. Synoligo. [Link]
-
Phosphoramidite Platform for the Automated Synthesis of Morpholino Antisense Oligonucleotides and Their Chimeras. PubMed. [Link]
-
Controlling morpholino experiments: don't stop making antisense. Development. [Link]
-
Morpholino antisense oligonucleotides: tools for investigating vertebrate development. Genome Biology. [Link]
-
Morpholino Antisense Oligos. Gene Tools, LLC. [Link]
-
A Brief Introduction to Morpholino Antisense. Gene Tools, LLC. [Link]
-
Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. PMC. [Link]
-
A Unified Phosphoramidite Platform for the Synthesis of Morpholino Oligonucleotides and Diverse Chimeric Backbones. Journal of the American Chemical Society. [Link]
-
Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide. MDPI. [Link]
-
A 5′→3′ Phosphoramidite Approach for the Synthesis of Phosphorodiamidate and Thiophosphoramidate Morpholino Oligonucleotides and Their Chimera. ChemRxiv. [Link]
-
Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. ResearchGate. [Link]
-
Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Gene Tools, LLC. [Link]
-
Profiling DNA and RNA Modifications Using Advanced LC–MS/MS Technologies. Chromatography Today. [Link]
-
Mass Spectrometry of Structurally Modified DNA. PMC. [Link]
-
Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry. PubMed. [Link]
-
Influence of an exocyclic guanine adduct on the thermal stability, conformation, and melting thermodynamics of a DNA duplex. PubMed. [Link]
-
Unveiling the complex pattern of intermolecular interactions responsible for the stability of the DNA duplex. Chemical Science. [Link]
-
Synthesis and properties of morpholino chimeric oligonucleotides. ResearchGate. [Link]
-
Thermodynamic properties of duplex DNA containing a site-specific d(GpG) intrastrand crosslink formed by an antitumor dinuclear platinum complex. PMC. [Link]
-
Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms. PLOS ONE. [Link]
-
Depurination. Wikipedia. [Link]
-
Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process. PMC. [Link]
-
Impact of the oxidized guanine lesion spiroiminodihydantoin on the conformation and thermodynamic stability of a 15-mer DNA duplex. PubMed. [Link]
-
Mechanism of depurination in acidic conditions. ResearchGate. [Link]
-
Mechanism of acid-catalyzed depurination and cleavage in DNA, shown for... ResearchGate. [Link]
-
What is Oligonucleotide Synthesis?. YouTube. [Link]
-
Mechanistic studies on depurination and apurinic site chain breakage in oligodeoxyribonucleotides. PMC. [Link]
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Depurination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. synoligo.com [synoligo.com]
- 7. Morpholino Antisense Oligos | Gene Tools, LLC [gene-tools.com]
- 8. US20220144867A1 - Synthesis of backbone modified morpholino oligonucleotides and chimeras using phosphoramidite chemistry - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. A Unified Phosphoramidite Platform for the Synthesis of Morpholino Oligonucleotides and Diverse Chimeric Backbones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples | Gene Tools, LLC [gene-tools.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sequencing of Morpholino Antisense Oligonucleotides Using Electron Capture Dissociation Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Antisense Landscape: A Comparative Efficacy Guide to Guanine-Modified Oligonucleotides
For researchers, scientists, and drug development professionals dedicated to advancing RNA-targeted therapeutics, the rational design of antisense oligonucleotides (ASOs) is paramount. Chemical modifications are the cornerstone of this design, fine-tuning the delicate balance between target affinity, nuclease resistance, and minimizing off-target effects. While backbone and sugar modifications have been extensively explored, modifications to the nucleobases themselves, particularly guanine, offer a compelling frontier for enhancing ASO efficacy.
This guide provides an in-depth technical comparison of ASOs featuring modified guanine analogs, primarily focusing on the well-characterized "G-clamp" modification. We will delve into the mechanistic underpinnings of its enhanced performance and provide a comparative analysis against standard ASO chemistries. While the deliberate incorporation of other guanine modifications like 8-oxo-guanine for therapeutic antisense applications is less documented in current literature, we will touch upon its known biophysical properties. This guide is designed to equip you with the foundational knowledge and practical methodologies to assess the efficacy of these novel ASO designs in your own research.
The Rationale for Guanine Modification: Beyond the Backbone
Standard ASO modifications, such as phosphorothioate (PS) linkages and 2'-O-methoxyethyl (2'-MOE) or locked nucleic acid (LNA) sugars, have significantly improved the in vivo stability and binding affinity of ASOs.[1][2] However, these modifications can also influence off-target effects and toxicity profiles.[3] Modifying the nucleobase itself presents a direct strategy to enhance the specificity and strength of the Watson-Crick pairing at the heart of antisense action.
Guanine, with its multiple hydrogen bond donors and acceptors, is a prime candidate for such modifications. The goal is to create a more stable and specific interaction with the target cytosine on the mRNA, thereby increasing the melting temperature (Tm) of the ASO-RNA duplex and, consequently, the potency of the ASO.
The "G-clamp": A Paradigm of Enhanced Affinity
The "G-clamp," a tricyclic analog of cytosine, is a potent modification designed to bind with exceptional affinity to its complementary guanine on the target RNA.[4][5] This enhanced binding is achieved through the formation of an additional hydrogen bond, effectively "clamping" the ASO onto its target.[6]
Key Performance Advantages of G-clamp ASOs:
-
Increased Thermodynamic Stability: A single G-clamp substitution can significantly increase the melting temperature (Tm) of an ASO-RNA duplex, in some cases by as much as 23°C for a single substitution in a peptide nucleic acid (PNA) backbone.[6] This heightened stability translates to a more durable interaction with the target mRNA.
-
Enhanced Potency: The increased binding affinity of G-clamp modified ASOs leads to more effective gene silencing at lower concentrations.[5][7] Studies have shown that a single G-clamp modification can enhance antisense activity to a greater extent than multiple C5-propynyl modifications, another potent modification.[5]
-
Improved Mismatch Discrimination: The rigid, multi-hydrogen bond structure of the G-clamp interaction makes it highly sensitive to mismatches in the target sequence. A single nucleotide mismatch can significantly reduce the potency of a G-clamp ASO, indicating a high degree of sequence specificity.[5][8]
-
RNase H Activation: Importantly, the incorporation of a G-clamp modification is compatible with the RNase H mechanism of action, which is a primary pathway for ASO-mediated mRNA degradation.[5][8]
8-Oxo-Guanine: A Double-Edged Sword
8-oxo-7,8-dihydroguanine (8-oxoG) is one of the most common oxidative DNA lesions and is typically associated with mutagenesis if not repaired.[9][10] While not extensively explored as a deliberate therapeutic modification in ASOs, its biophysical properties are noteworthy. The presence of 8-oxoG can alter the stability of a nucleic acid duplex, though its effects are context-dependent.[9] Some studies suggest it can enhance the accessibility of a complementary strand.[11] However, its potential to induce off-target effects and its recognition by cellular repair pathways present significant hurdles for its therapeutic application in ASOs.[12][13] Further research is required to determine if 8-oxoG can be harnessed to improve ASO efficacy without compromising safety.
Comparative Performance Data
The following table summarizes the key performance characteristics of G-clamp modified ASOs in comparison to standard ASO chemistries.
| Modification | Target Affinity (Tm) | Potency (IC50) | Nuclease Resistance | Mismatch Sensitivity | RNase H Activity |
| Phosphorothioate (PS) | Baseline | Baseline | Good | Moderate | Yes |
| 2'-O-Methoxyethyl (2'-MOE) | Increased | Increased | Excellent | High | No (in wings) |
| Locked Nucleic Acid (LNA) | Significantly Increased | Significantly Increased | Excellent | Very High | No (in wings) |
| G-clamp | Dramatically Increased | Dramatically Increased | Good (when combined with PS) | Very High | Yes |
Experimental Workflows for Efficacy Assessment
A rigorous assessment of ASO efficacy requires a multi-faceted experimental approach. Below are detailed protocols for key in vitro assays.
Visualizing the Path to Discovery
The following diagram illustrates a typical workflow for the design and in vitro validation of a novel ASO.
Caption: A streamlined workflow for the design, synthesis, in vitro evaluation, and lead selection of antisense oligonucleotides.
Experimental Protocols
Determination of Melting Temperature (Tm)
Objective: To measure the thermal stability of the ASO-RNA duplex, a key indicator of binding affinity.
Principle: The Tm is the temperature at which 50% of the oligonucleotide is in a duplex with its complement and 50% is single-stranded. This is measured by monitoring the change in UV absorbance as the temperature is increased.[14][15]
Materials:
-
ASO and complementary RNA strand
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Anneal the ASO and its complementary RNA target by mixing equimolar amounts in annealing buffer.
-
Heat the mixture to 95°C for 5 minutes and then slowly cool to room temperature to allow for duplex formation.
-
Transfer the annealed duplex to a quartz cuvette.
-
Place the cuvette in the spectrophotometer and monitor the absorbance at 260 nm.
-
Increase the temperature in a stepwise manner (e.g., 1°C per minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
Record the absorbance at each temperature point.
-
The Tm is the temperature at the midpoint of the transition between the lower (duplex) and upper (single-stranded) absorbance plateaus.[14]
In Vitro ASO Transfection
Objective: To deliver ASOs into cultured cells to assess their biological activity.
Principle: Cationic lipid-based transfection reagents are commonly used to facilitate the uptake of negatively charged ASOs across the cell membrane.[16][17]
Materials:
-
Cultured cells (e.g., HeLa, A549)
-
ASOs (modified and control)
-
Cationic lipid transfection reagent (e.g., Lipofectamine)
-
Reduced-serum medium (e.g., Opti-MEM)
-
Complete growth medium
Procedure:
-
Plate cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
-
For each well to be transfected, dilute the ASO in a reduced-serum medium.
-
In a separate tube, dilute the transfection reagent in a reduced-serum medium.
-
Combine the diluted ASO and the diluted transfection reagent. Mix gently and incubate at room temperature for 20-30 minutes to allow for the formation of ASO-lipid complexes.
-
Aspirate the growth medium from the cells and wash with PBS.
-
Add the ASO-lipid complex mixture to the cells.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C.
-
After incubation, remove the transfection mixture and replace it with a complete growth medium.
-
Cells are typically harvested for analysis 24-72 hours post-transfection.[18]
Quantification of mRNA Knockdown by RT-qPCR
Objective: To measure the reduction in target mRNA levels following ASO treatment.
Principle: Reverse transcription quantitative polymerase chain reaction (RT-qPCR) is a sensitive method to quantify mRNA levels. The amount of target mRNA is normalized to a stable housekeeping gene.[19][20]
Materials:
-
RNA extraction kit
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Harvest cells at the desired time point after transfection and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase.
-
qPCR:
-
Set up qPCR reactions containing cDNA, qPCR master mix, and forward and reverse primers for either the target gene or the housekeeping gene.
-
Run the reactions in a qPCR instrument. The instrument will monitor the fluorescence increase in real-time as the PCR product accumulates.
-
-
Data Analysis:
RNase H Cleavage Assay
Objective: To determine if an ASO can mediate the cleavage of its target RNA by RNase H.
Principle: This assay uses a fluorescently labeled RNA/DNA duplex as a substrate. Cleavage of the RNA strand by RNase H results in a change in fluorescence, which can be monitored over time.[23][24]
Materials:
-
Fluorescently labeled RNA substrate
-
ASO
-
Recombinant RNase H
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Nuclease-free water
Procedure:
-
Anneal the fluorescently labeled RNA with the ASO to form a duplex.
-
In a microplate well, combine the RNA/ASO duplex with the RNase H reaction buffer.
-
Initiate the reaction by adding RNase H.
-
Incubate the reaction at 37°C.
-
Monitor the change in fluorescence over time using a plate reader. Cleavage of the RNA will result in an increase or decrease in fluorescence depending on the labeling strategy.
-
The rate of cleavage can be calculated from the initial linear phase of the reaction.
Visualizing the Mechanism of Action
The following diagram illustrates the RNase H-mediated degradation of a target mRNA by a gapmer ASO, a common design compatible with G-clamp modifications.
Caption: Mechanism of action for an RNase H-dependent antisense oligonucleotide.
Conclusion and Future Directions
The incorporation of guanine modifications, particularly the G-clamp, represents a significant advancement in the design of highly potent and specific antisense oligonucleotides. The enhanced thermodynamic stability and mismatch discrimination offered by this modification can lead to ASOs with superior in vitro and in vivo efficacy. The experimental protocols provided in this guide offer a robust framework for assessing the performance of these next-generation ASOs.
While the therapeutic potential of other guanine modifications like 8-oxo-guanine is still under investigation, the continued exploration of novel nucleobase chemistry will undoubtedly pave the way for the development of safer and more effective RNA-targeted therapies. As our understanding of the intricate interplay between ASO chemistry and biological activity deepens, so too will our ability to rationally design oligonucleotides to combat a wide range of diseases.
References
-
Bio-Synthesis. (2024, August 13). Adding a G-clamp improves the thermodynamic stability of the DNA duplex. Bio-Synthesis Inc. [Link]
-
Flanagan, W. M., Wolf, J. J., Olson, P., Grant, D., Lin, K. Y., Wagner, R. W., & Matteucci, M. D. (1999). A cytosine analog that confers enhanced potency to antisense oligonucleotides. Proceedings of the National Academy of Sciences of the United States of America, 96(7), 3513–3518. [Link]
-
Bio-protocol. (2015, August 20). RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes. Bio-protocol. [Link]
-
Matsubayashi, M., et al. (2024). Favorable efficacy and reduced acute neurotoxicity by antisense oligonucleotides with 2′,4′-BNA/LNA with 9-(aminoethoxy)phenoxazine. Molecular Therapy - Nucleic Acids, 35(1), 102146. [Link]
-
Glen Research. (n.d.). AP-dC - a Cytosine Analogue Capable of Clamp-like Binding to Guanine - G-clamp. Glen Research. [Link]
-
protocols.io. (2024, February 8). ASO transfection of iPSC-derived cells. protocols.io. [Link]
-
Stein, C. A., & Krieg, A. M. (2025, August 10). Transfection Protocol for Antisense Oligonucleotides Affects Uniformity of Transfection in Cell Culture and Efficiency of mRNA Target Reduction. Antisense & Nucleic Acid Drug Development, 9(2), 129-137. [Link]
-
Shen, X., & Corey, D. R. (2018). Chemistry, mechanism and clinical status of antisense oligonucleotides and duplex RNAs. Nucleic acids research, 46(4), 1584–1600. [Link]
-
ResearchGate. (n.d.). (A) Chemical structure of heterocycle analogs. (B) Model of G-clamp hybridized to guanine within a RNA/oligonucleotide helix. ResearchGate. [Link]
-
Jedidi, A., & Behlke, M. A. (2012). Measuring RNAi knockdown using qPCR. Methods in molecular biology (Clifton, N.J.), 942, 239–254. [Link]
-
Crooke, S. T., et al. (2020). Phosphorothioate modified oligonucleotide–protein interactions. Nucleic Acids Research, 48(8), 3933-3950. [Link]
-
Plum, G. E., Grollman, A. P., Johnson, F., & Breslauer, K. J. (1995). Characterization of DNA with an 8-oxoguanine modification. Proceedings of the National Academy of Sciences of the United States of America, 92(21), 9771–9775. [Link]
-
Lindow, M., et al. (2021). Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides. Nucleic Acid Therapeutics, 31(5), 329-342. [Link]
-
Aartsma-Rus, A., et al. (2022). Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides. Nucleic Acid Therapeutics, 32(6), 355-365. [Link]
-
Jeong, H. C., & Lee, J. S. (2022). 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification. Experimental & molecular medicine, 54(10), 1667–1677. [Link]
-
Methods in Enzymology. (2012). Measuring RNAi Knockdown using qPCR. ScienceDirect. [Link]
-
Fouquerel, E., et al. (2019). Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress. Frontiers in Cell and Developmental Biology, 7, 31. [Link]
-
Bio-Rad. (n.d.). Quantification of mRNA Expression using DNA-based Standard Curve RT-qPCR Methods. Bio-Rad. [Link]
-
Obolenskaya, M. Y., et al. (2016). Practical approach to quantification of mRNA abundance using RT‑qPCR, normalization of experimental data and MIQE. Biopolymers and Cell, 32(3), 163-172. [Link]
-
Mazurek, A., Berardini, M., & Fishel, R. (2002). Strand-specific processing of 8-oxoguanine by the human mismatch repair pathway. The Journal of biological chemistry, 277(46), 44178–44185. [Link]
-
Li, C., et al. (2022). Effect of 8-Hydroxyguanine DNA Glycosylase 1 on the Function of Immune Cells. Antioxidants (Basel, Switzerland), 12(1), 2. [Link]
Sources
- 1. RNA modifications can affect RNase H1-mediated PS-ASO activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorothioate modified oligonucleotide–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adding a G-clamp improves the thermodynamic stability of the DNA duplex [biosyn.com]
- 5. A cytosine analog that confers enhanced potency to antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Favorable efficacy and reduced acute neurotoxicity by antisense oligonucleotides with 2′,4′-BNA/LNA with 9-(aminoethoxy)phenoxazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. Characterization of DNA with an 8-oxoguanine modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Roles for the 8-Oxoguanine DNA Repair System in Protecting Telomeres From Oxidative Stress [frontiersin.org]
- 12. Strand-specific processing of 8-oxoguanine by the human mismatch repair pathway: inefficient removal of 8-oxoguanine paired with adenine or cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 寡核苷酸解链温度 [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. ASO transfection of iPSC-derived cells [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 21. Redirecting [linkinghub.elsevier.com]
- 22. gene-quantification.de [gene-quantification.de]
- 23. bio-protocol.org [bio-protocol.org]
- 24. neb.com [neb.com]
A Senior Application Scientist's Guide to Functional Assays for Morpholino Oligonucleotides
Welcome to this in-depth technical guide on the functional validation of morpholino oligonucleotides (MOs). As researchers harnessing the power of these synthetic molecules to transiently modulate gene expression, the onus is on us to demonstrate not only the efficacy of our chosen MOs but also their specificity. This guide moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices, empowering you to design and execute self-validating studies. We will explore a range of functional assays, from initial in vitro assessments to rigorous in vivo validation, providing you with the technical details and field-proven insights necessary for robust and publishable results.
The Morpholino Mechanism: A Tale of Two Blocks
Morpholino oligonucleotides are synthetic antisense oligos that differ from native nucleic acids in their backbone structure, rendering them resistant to nuclease degradation.[1][2] They do not elicit RNAse H-mediated degradation of their target mRNA. Instead, their efficacy lies in steric hindrance.[3][4] There are two primary mechanisms of action:
-
Translation Blocking: These MOs are designed to bind to the 5' untranslated region (UTR) of an mRNA, physically obstructing the assembly of the ribosomal initiation complex and thereby preventing protein synthesis.[3][5]
-
Splice Blocking: These MOs target splice junctions in pre-mRNA, preventing the spliceosome from correctly excising introns. This can lead to the inclusion of introns or the exclusion of exons in the mature mRNA, often resulting in a frameshift mutation and a premature stop codon.[3][6][7]
The choice between these two types of MOs will dictate the most appropriate functional assays for validation.
Figure 1: Mechanisms of Morpholino Action.
A Multi-tiered Approach to Functional Validation
A robust validation strategy employs a combination of assays to build a comprehensive picture of MO efficacy and specificity. We will explore these in a logical progression, from initial in vitro checks to definitive in vivo functional readouts.
Tier 1: In Vitro Efficacy Assessment
Before embarking on complex and costly in vivo experiments, it is prudent to confirm that your MO can indeed inhibit the translation of its target mRNA in a cell-free system.
In Vitro Translation (IVT) Assay
This assay provides a direct and quantitative measure of a translation-blocking MO's ability to prevent protein synthesis.[2][8][9]
-
Principle: A plasmid containing the target cDNA is transcribed and translated in a rabbit reticulocyte lysate system in the presence or absence of the MO. The amount of synthesized protein is quantified, typically through the incorporation of radiolabeled amino acids like 35S-methionine.
-
Experimental Causality: This is a direct test of the MO's intended mechanism. A significant reduction in protein synthesis in the presence of the MO provides strong evidence of its efficacy.
-
Self-Validation: The inclusion of a control MO (e.g., a standard control or a 5-base mismatch MO) is critical to demonstrate that the observed inhibition is sequence-specific and not a general effect of the MO backbone.[2]
Step-by-Step Protocol: In Vitro Translation Assay
-
Plasmid Preparation: Linearize a plasmid containing the full-length cDNA of your target gene.
-
In Vitro Transcription: Use an in vitro transcription kit (e.g., T7 or SP6 RNA polymerase) to synthesize capped and polyadenylated mRNA from the linearized plasmid.
-
In Vitro Translation Reaction:
-
Set up reactions in a rabbit reticulocyte lysate system.
-
For each reaction, include the in vitro transcribed mRNA, 35S-methionine, and either the specific MO, a control MO, or no MO.
-
Incubate the reactions at 30°C for 90 minutes.
-
-
Analysis:
-
Resolve the translation products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Quantify the band corresponding to your protein of interest using densitometry.
-
| Treatment | Target Protein Level (Relative to No MO) |
| No MO | 100% |
| Target MO | 15% |
| Control MO | 98% |
| A representative table of expected results from an in vitro translation assay. |
Tier 2: Cell-Based and In Vivo Validation of Knockdown
While IVT assays are informative, demonstrating knockdown in a cellular or whole organism context is essential.
Western Blot Analysis
For translation-blocking MOs, Western blotting is the gold standard for demonstrating a reduction in target protein levels.[5][10][11][12][13]
-
Principle: Protein lysates are collected from cells or embryos treated with the MO and a control. The target protein is detected and quantified using a specific antibody.
-
Experimental Causality: A significant and dose-dependent decrease in the target protein in the MO-treated group compared to controls directly validates the MO's efficacy in a biological system.
-
Self-Validation: The use of a loading control (e.g., β-actin or GAPDH) is crucial to ensure equal protein loading across lanes. A control MO should not affect the levels of the target protein.
Figure 2: Western Blot Workflow.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
For splice-blocking MOs, RT-PCR is the primary method for assessing their impact on pre-mRNA splicing.[6][14][15]
-
Principle: RNA is extracted from MO-treated and control cells or embryos. This RNA is then reverse-transcribed into cDNA, which is used as a template for PCR with primers flanking the targeted splice site.
-
Experimental Causality: A successful splice-blocking MO will result in a PCR product of a different size than the wild-type transcript. This could be a larger product due to intron inclusion or a smaller product due to exon skipping.
-
Self-Validation: Sequencing the altered PCR product is essential to confirm the precise nature of the splicing defect. A control MO should only produce the wild-type PCR product.
Step-by-Step Protocol: RT-PCR for Splice-Blocking MO Validation
-
RNA Extraction: Extract total RNA from MO-injected and control embryos at the desired developmental stage.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.
-
PCR Amplification:
-
Design PCR primers that flank the targeted exon-intron boundaries.
-
Perform PCR using the synthesized cDNA as a template.
-
Include a no-reverse transcriptase control to ensure no genomic DNA contamination.
-
-
Analysis:
-
Resolve the PCR products on an agarose gel.
-
Excise the bands of interest and purify the DNA.
-
Sequence the purified DNA to confirm the splicing alteration.
-
Tier 3: Phenotypic Analysis and Rescue Experiments
The ultimate validation of an MO is the demonstration that the observed knockdown of the target gene results in a specific and reproducible phenotype that can be rescued.
Phenotypic Analysis
-
Principle: Carefully observe and quantify any developmental or cellular abnormalities in MO-injected organisms compared to controls. This requires a deep understanding of the normal developmental processes of the model system.
-
Experimental Causality: The phenotype should be consistent with the known or predicted function of the target gene. It is crucial to perform a dose-response analysis to identify the optimal MO concentration that produces a clear phenotype with minimal toxicity.[16][17]
-
Self-Validation: The use of at least two non-overlapping MOs targeting the same mRNA should produce the same phenotype.[14] This significantly reduces the likelihood that the observed phenotype is due to off-target effects.
Phenotype Rescue
This is arguably the most critical experiment for demonstrating MO specificity.[3][14][18][19][20]
-
Principle: Co-injecting the MO with a synthetic mRNA that encodes the target protein but is resistant to the MO should rescue the observed phenotype.
-
Experimental Causality: If the phenotype is indeed caused by the knockdown of the target gene, re-introducing the protein should restore the normal phenotype.
-
Self-Validation: The rescue mRNA should be designed to lack the MO binding site. For a translation-blocking MO, this can be achieved by removing the 5' UTR or introducing silent mutations in the MO binding site. For a splice-blocking MO, a cDNA-derived mRNA that already represents the correctly spliced transcript can be used.
Addressing the Elephant in the Room: Off-Target Effects
A significant concern with MOs is the potential for off-target effects, most notably the induction of p53-mediated apoptosis, which can lead to non-specific developmental defects.[21][22][23]
The p53 Co-injection Control
-
Principle: Co-injecting the experimental MO with an MO that targets p53 can help to distinguish between a specific phenotype and a non-specific, p53-mediated artifact.[1][21][22]
-
Experimental Causality: If the observed phenotype is alleviated by p53 co-knockdown, it is likely an off-target effect. A true, specific phenotype should persist even in the absence of p53-mediated apoptosis.
-
Caveat: It is important to consider that the target gene itself may be involved in a p53-dependent pathway, in which case this control could be misleading.[21]
Comparative Analysis of Functional Assays
| Assay | MO Type | Information Provided | Pros | Cons |
| In Vitro Translation | Translation-blocking | Direct measure of translation inhibition | Quantitative, rapid, inexpensive | Does not reflect in vivo conditions |
| Western Blot | Translation-blocking | In vivo protein knockdown | Direct measure of protein levels, quantitative | Requires a specific antibody, protein stability can delay results |
| RT-PCR | Splice-blocking | Alteration of pre-mRNA splicing | Sensitive, provides sequence-level information | Does not directly measure protein levels |
| Phenotypic Analysis | Both | Functional consequence of knockdown | In vivo relevance, can uncover novel gene functions | Can be subjective, susceptible to off-target effects |
| Phenotype Rescue | Both | High-level confirmation of specificity | Gold standard for specificity, definitive | Can be technically challenging, rescue construct may have overexpression artifacts |
Conclusion: A Rigorous and Multi-faceted Approach is Key
The validation of morpholino oligonucleotides is not a one-size-fits-all process. A combination of well-chosen functional assays, each with its own set of controls, is essential to build a compelling case for the efficacy and specificity of your MO. By understanding the principles behind each assay and designing your experiments with self-validation in mind, you can generate robust and reliable data that will stand up to the rigors of scientific scrutiny.
References
-
A Primer for Morpholino Use in Zebrafish - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
-
Guidelines for morpholino use in zebrafish - PMC - NIH. (2017, October 19). Retrieved from [Link]
-
Morpholino Injection: A Method to Knockdown Target Gene Expression to Study Function in Zebrafish - JoVE. (2023, April 30). Retrieved from [Link]
-
Guide for Morpholino Users: Toward Therapeutics - International Zebrafish Society. (2016, May 3). Retrieved from [Link]
-
Lessons from morpholino-based screening in zebrafish - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
-
Assessment of morpholino efficacy by in vitro translation in the... - ResearchGate. (n.d.). Retrieved from [Link]
-
Making a Morpholino Experiment Work: Controls, Favoring Specificity, Improving Efficacy, Storage, and Dose - PubMed. (n.d.). Retrieved from [Link]
-
p53 Activation by Knockdown Technologies | PLOS Genetics - Research journals. (n.d.). Retrieved from [Link]
-
Zebrafish Morpholino Injection Protocol - ResearchGate. (2007, February 17). Retrieved from [Link]
-
Controlling morpholino experiments: don't stop making antisense | Development. (2008, May 15). Retrieved from [Link]
-
Using Morpholinos to Control Gene Expression - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
-
Gene knockdown by morpholino-modified oligonucleotides in the zebrafish model: applications for developmental toxicology - PMC - NIH. (n.d.). Retrieved from [Link]
-
Using Morpholinos to Control Gene Expression - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]
-
Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development - NIH. (n.d.). Retrieved from [Link]
-
Design and Microinjection of Morpholino Antisense Oligonucleotides and mRNA into Zebrafish Embryos to Elucidate Specific Gene Function in Heart Development - PubMed Central. (n.d.). Retrieved from [Link]
-
Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus - NIH. (2018, February 22). Retrieved from [Link]
-
Morpholino tips, Chien lab - Protocols - Confluence. (n.d.). Retrieved from [Link]
-
In vitro efficacy of morpholino-modified antisense oligomers directed against tumor necrosis factor-alpha mRNA - PubMed. (1996, July 19). Retrieved from [Link]
-
Quantitative assessment of the knockdown efficiency of morpholino antisense oligonucleotides in zebrafish embryos using a luciferase assay - PubMed. (n.d.). Retrieved from [Link]
-
Morpholino-Mediated Gene Knockdown in Zebrafish: It Is All About Dosage and Validation. (2019, July). Retrieved from [Link]
-
Guide for Morpholino Users: Toward Therapeutics - Gene Tools. (2016, May 3). Retrieved from [Link]
-
Making a Morpholino Experiment Work: Controls, Favoring Specificity, Improving Efficacy, Storage, and Dose. | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Morpholino gene knock-down service | ZeClinics® CRO. (n.d.). Retrieved from [Link]
-
Gene Knockdowns in Adult Animals: PPMOs and Vivo-Morpholinos - MDPI. (n.d.). Retrieved from [Link]
-
Experimental strategy and validation of the morpholino experiments.... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Validating Morpholino phenotypes with CRISPRs | Gene Tools, LLC. (2016, December 8). Retrieved from [Link]
-
Western Blot analyses of the splice blocking affect of morpholino... - ResearchGate. (n.d.). Retrieved from [Link]
-
In Vitro Validation of Phosphorodiamidate Morpholino Oligomers - MDPI. (2019, August 12). Retrieved from [Link]
-
Achieving targeted and quantifiable alteration of mRNA splicing with Morpholino oligos - Gene Tools. (2007, May 7). Retrieved from [Link]
-
Confirming Specificity | Gene Tools, LLC. (2017, September 27). Retrieved from [Link]
-
Morpholino oligos can block translation or nuclear processing - Gene Tools. (n.d.). Retrieved from [Link]
-
Rescuing the morpholino phenotype Embryos were injected with 100ng... - ResearchGate. (n.d.). Retrieved from [Link]
-
Fig. S3. Morpholino antisense oligonucleotide knock down efficiency... - ResearchGate. (n.d.). Retrieved from [Link]
-
Rescue morpholinos cause restoration of full-length protein without... - ResearchGate. (n.d.). Retrieved from [Link]
-
Gene Tools - What are morpholinos? - YouTube. (2023, July 4). Retrieved from [Link]
-
Functionalizing Morpholino Oligos for Antisense Drug Research and Development. (n.d.). Retrieved from [Link]
-
(PDF) Morpholino Oligomers - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Vivo-Morpholinos | Gene Tools, LLC. (n.d.). Retrieved from [Link]
-
In Vitro Efficacy of Morpholino-modified Antisense Oligomers Directed against Tumor Necrosis Factor- mRNA - ResearchGate. (2025, August 6). Retrieved from [Link]
Sources
- 1. izfs.org [izfs.org]
- 2. Gene knockdown by morpholino-modified oligonucleotides in the zebrafish model: applications for developmental toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Primer for Morpholino Use in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Design and Microinjection of Morpholino Antisense Oligonucleotides and mRNA into Zebrafish Embryos to Elucidate Specific Gene Function in Heart Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gene-tools.com [gene-tools.com]
- 8. researchgate.net [researchgate.net]
- 9. In vitro efficacy of morpholino-modified antisense oligomers directed against tumor necrosis factor-alpha mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gene-tools.com [gene-tools.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journals.biologists.com [journals.biologists.com]
- 15. gene-tools.com [gene-tools.com]
- 16. Guidelines for morpholino use in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Confirming Specificity | Gene Tools, LLC [gene-tools.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Lessons from morpholino-based screening in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 22. p53 Activation by Knockdown Technologies | PLOS Genetics [journals.plos.org]
- 23. Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Characterizing Impurities from Guanine Protection Strategies
Introduction: The Guanine Conundrum in Oligonucleotide Synthesis
In the synthesis of therapeutic oligonucleotides, achieving high purity is not merely a goal; it is a regulatory and clinical necessity. Each step of the solid-phase synthesis cycle, from detritylation to coupling, capping, and oxidation, is a potential source of impurities.[1] Among the four DNA bases, guanine presents a unique set of challenges. Its exocyclic amine (N2) must be protected to prevent side reactions, but the guanine base itself is susceptible to degradation, most notably depurination, under the acidic conditions required for synthesis.[2][3]
The choice of protecting group for guanine is therefore a critical decision that directly influences the impurity profile of the final oligonucleotide product. A protecting group that is too stable requires harsh deprotection conditions that can damage the oligonucleotide. Conversely, a group that is too labile may be prematurely removed, leading to unwanted side reactions. This guide provides an in-depth comparison of common guanine protection strategies, details the characteristic impurities of each, and presents validated analytical workflows for their characterization, empowering researchers to make informed decisions for their specific applications.
The Specter of Depurination
Before comparing specific protecting groups, it is crucial to understand the primary degradation pathway for guanine: depurination. This reaction involves the acid-catalyzed hydrolytic cleavage of the β-N-glycosidic bond that links the guanine base to the deoxyribose sugar.[4][5] This process leaves behind an apurinic (AP) site in the oligonucleotide chain. While the AP site itself is stable during the subsequent synthesis cycles, it is readily cleaved during the final basic deprotection step, resulting in two shorter oligonucleotide fragments and a significant loss of full-length product (FLP) yield.[2]
The electron-withdrawing nature of the N2-protecting group can exacerbate this issue by further destabilizing the glycosidic bond.[2] Therefore, a key performance indicator for any guanine protection strategy is its ability to minimize depurination during the repeated acidic detritylation steps of the synthesis cycle.[6]
Caption: Comparison of guanine protection strategies and their trade-offs.
Advanced and "Ultra-Mild" Protecting Groups
For extremely sensitive oligonucleotides, such as those containing complex modifications that cannot withstand any ammonia exposure, "ultra-mild" protecting groups have been developed. [7][8]Groups like phenoxyacetyl (PAC) allow for deprotection under non-aqueous conditions, such as methanolic potassium carbonate. [7][9]While these strategies offer the highest degree of protection for the final product, the phosphoramidite monomers are typically more expensive.
Quantitative Comparison of Impurity Profiles
The choice of guanine protection strategy has a quantifiable impact on the purity of the crude oligonucleotide product. The following table summarizes typical impurity levels observed for a standard 20-mer DNA oligonucleotide synthesized using different guanine protection.
| Impurity Type | Isobutyryl (iBu) | Dimethylformamidine (dmf) | Source / Rationale |
| Full-Length Product (FLP) Purity (%) | ~75-85% | ~85-95% | Higher purity with dmf is due to reduced depurination and side reactions. |
| Depurination-related Fragments (%) | 2-5% | < 1% | The electron-donating dmf group stabilizes the glycosidic bond. [10] |
| Incompletely Deprotected FLP (+ mass) | 0.5-2% (+70 Da) | < 0.1% | The lability of dmf ensures more complete removal under milder conditions. [][12] |
| Other Major Impurities | n-1 deletions | n-1 deletions | n-1 species are common synthesis-related impurities independent of the G-protecting group. |
Note: Values are representative and can vary based on sequence, synthesis cycle efficiency, and deprotection conditions.
Analytical Workflows for Impurity Characterization
A multi-pronged analytical approach is required to fully characterize the complex mixture of impurities in a crude oligonucleotide sample. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone of this analysis. [13][14]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. glenresearch.com [glenresearch.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Depurination - Wikipedia [en.wikipedia.org]
- 6. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
- 7. biotage.com [biotage.com]
- 8. atdbio.com [atdbio.com]
- 9. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Acyl Protecting Groups: Comparing the Cleavage and Deprotection Efficiency of Isobutyryl (iBu)
In the intricate world of multi-step organic synthesis, particularly in drug development and nucleotide chemistry, the strategic use of protecting groups is paramount.[1] The choice of which group to mask a reactive functional group, such as a hydroxyl or an amine, can dictate the success or failure of a synthetic route. Among the arsenal of acyl protecting groups, the isobutyryl (iBu) group offers a unique balance of stability and lability. This guide provides an in-depth comparison of the iBu group with other common acyl protecting groups like acetyl (Ac), benzoyl (Bz), and pivaloyl (Piv), focusing on the critical aspects of cleavage conditions and deprotection efficiency.
The Physicochemical Landscape: Why Structure Dictates Reactivity
The behavior of a protecting group is fundamentally governed by its steric and electronic properties. These characteristics influence its stability across a range of chemical environments and determine the conditions required for its removal.
-
Acetyl (Ac): With minimal steric hindrance, the acetyl group is highly susceptible to nucleophilic attack, making it one of the most labile ester protecting groups under basic conditions.[2]
-
Benzoyl (Bz): The phenyl ring of the benzoyl group introduces electronic effects, including resonance stabilization. It is generally more stable than the acetyl group but less sterically hindered than iBu or Piv.[3]
-
Isobutyryl (iBu): The two methyl groups on the α-carbon introduce moderate steric hindrance. This bulk impedes the approach of nucleophiles to the carbonyl carbon, rendering the iBu group significantly more stable to basic hydrolysis than acetyl and benzoyl groups.[3][4]
-
Pivaloyl (Piv): Featuring a quaternary α-carbon (t-butyl group), the pivaloyl group represents an extreme in steric hindrance among this series. This makes it the most robust of the four under basic conditions, often requiring harsh conditions for cleavage.[1][2]
The interplay between sterics and electronics is the causal factor behind the differential stability and cleavage efficiency of these groups. Increased steric bulk directly correlates with greater stability towards basic hydrolysis, a principle that allows for selective deprotection in complex molecules.[4][5][6]
Caption: Relative steric hindrance of common acyl protecting groups.
Comparative Analysis of Deprotection Efficiency
The "efficiency" of a deprotection reaction is a function of reaction time, temperature, reagent concentration, and yield. The key to strategic synthesis is exploiting the different lability of these groups under specific conditions.[7][8] While all are generally stable in moderately acidic conditions, their cleavage rates vary dramatically under basic hydrolysis.[3]
This differential stability is particularly crucial in fields like oligonucleotide synthesis, where specific protecting groups are chosen for nucleobases to allow for sequential and controlled deprotection.[9][10] For instance, the iBu group is often used on guanine, while the more labile acetyl group might be used on cytosine.[11][12]
Table 1: Comparison of Cleavage Conditions and Stability
| Protecting Group | Structure | Relative Stability (Base) | Typical Basic Cleavage Conditions | Stability to Acid | Orthogonal Cleavage |
| Acetyl (Ac) | -COCH₃ | Low | K₂CO₃/MeOH, rt; NH₃/MeOH, rt | Stable (mild acid) | No |
| Benzoyl (Bz) | -COC₆H₅ | Moderate | NaOH/MeOH, rt to reflux | Stable (mild acid) | No |
| Isobutyryl (iBu) | -COCH(CH₃)₂ | High | Conc. NH₄OH, 55°C; AMA*, 65°C | Stable (mild acid) | No |
| Pivaloyl (Piv) | -COC(CH₃)₃ | Very High | NaOH/MeOH, reflux; LiAlH₄ | Stable (mild acid) | Reductive (LiAlH₄) |
*AMA (Ammonium Hydroxide/aqueous MethylAmine 1:1) is a common reagent in oligonucleotide synthesis for rapid deprotection.[12][13]
Quantitative data from studies on 2'-deoxyribonucleosides highlights these differences. For example, under identical conditions with ethanolic ammonia, the N-isobutyryl group is approximately 7 times more stable than the N-benzoyl group.[3] This allows for the selective removal of a benzoyl group in the presence of an isobutyryl group, a key strategy in orthogonal protection schemes.[3][9]
Experimental Protocols: A Practical Guide
Trustworthy protocols are the foundation of reproducible science. Below are detailed, step-by-step methodologies for the deprotection of an iBu-protected alcohol and an Ac-protected alcohol, illustrating the difference in required conditions.
Protocol 1: Deprotection of an Isobutyryl (iBu) Ester
This protocol is typical for removing the robust iBu group, for example, from a protected nucleoside in oligonucleotide synthesis.[14]
-
Objective: To cleave an isobutyryl ester from a hydroxyl group.
-
Materials: iBu-protected substrate, Ammonium hydroxide solution (28-30%), Ethanol, Round-bottom flask, Magnetic stirrer, Heating mantle/oil bath, TLC plates, Ethyl acetate, Hexane.
-
Dissolution: Dissolve the iBu-protected substrate in a minimal amount of ethanol in a round-bottom flask.
-
Reagent Addition: Add an excess of concentrated ammonium hydroxide (e.g., 10-20 equivalents).
-
Reaction: Seal the flask and heat the mixture to 55-65°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 1:1 Ethyl Acetate:Hexane). The reaction may take several hours (e.g., 6-16 hours).[15]
-
Workup: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Extraction: Remove the ammonia and ethanol under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude deprotected alcohol. Purify further by column chromatography if necessary.
Protocol 2: Deprotection of an Acetyl (Ac) Ester
This protocol demonstrates the milder conditions required for cleaving the more labile acetyl group.
-
Objective: To cleave an acetyl ester from a hydroxyl group.
-
Materials: Ac-protected substrate, Methanol, Potassium carbonate (K₂CO₃), Round-bottom flask, Magnetic stirrer, TLC plates.
-
Dissolution: Dissolve the Ac-protected substrate in methanol in a round-bottom flask.
-
Reagent Addition: Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.2-0.5 equivalents).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 1-4 hours.
-
Workup: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., dilute HCl or acetic acid) until pH ~7.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alcohol.
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. Protective Groups [organic-chemistry.org]
- 9. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 15. EP1294736A1 - Deprotection of synthetic oligonucleotides using an acrylonitrile scavenger - Google Patents [patents.google.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine
For the diligent researcher engaged in the intricate world of oligonucleotide synthesis and drug development, the proper handling and disposal of specialized reagents like N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine is not just a matter of regulatory compliance, but a cornerstone of laboratory safety and scientific integrity. This guide provides a comprehensive framework for the safe disposal of this modified nucleoside, grounded in established safety protocols and an understanding of its chemical properties.
Understanding the Compound: A Profile of N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine
N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine is a nucleoside derivative utilized in chemical synthesis, particularly in the production of oligonucleotides[][4]. Its structure incorporates a guanine core, modified with an isobutyroyl protecting group, a dimethoxytrityl (DMT) group, and a morpholino moiety[4][5][6]. These modifications enhance its utility in synthetic applications but also inform our approach to its safe disposal[7].
| Property | Value | Source |
| Chemical Formula | C35H38N6O6 | [][5] |
| Molecular Weight | 638.71 g/mol | [][5] |
| Appearance | Likely a solid powder | [8] |
| Storage Conditions | Store at < -15°C or -20°C in a tightly sealed container, protected from light and moisture. | [][5] |
| Primary Application | Oligonucleotide synthesis | [] |
Core Principles of Disposal: A Risk-Based Approach
Given the absence of specific toxicological data, the disposal of N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine and its associated waste must be handled as hazardous chemical waste[9]. The primary goal is to prevent its release into the environment and to minimize exposure to laboratory personnel.
The following decision-making workflow provides a systematic approach to the disposal process.
Caption: Disposal decision workflow for N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine.
Personal Protective Equipment (PPE)
Before handling the compound for disposal, it is imperative to wear appropriate personal protective equipment to prevent skin and eye contact, and inhalation[1][2][10].
-
Eye Protection: Wear chemical safety goggles as described by OSHA[1][2].
-
Hand Protection: Wear compatible chemical-resistant gloves[1][2].
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure[1][2][10].
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator[1][2].
Handling and Segregation of Waste
Proper segregation of waste streams is crucial to ensure safe and compliant disposal.
-
Solid Waste:
-
Unused or Expired Reagent: The pure compound should be disposed of in its original container or a securely sealed and clearly labeled hazardous waste container.
-
Contaminated Labware: Items such as weigh boats, pipette tips, and contaminated gloves should be collected in a designated hazardous waste container lined with a chemically resistant bag[10]. Avoid generating dust during transfer[10].
-
-
Liquid Waste:
-
Solutions: Aqueous and solvent-based solutions containing N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine should be collected in a dedicated, sealed, and labeled hazardous liquid waste container[1][2].
-
Incompatible Materials: Be aware of the composition of the liquid waste. For instance, waste from oligonucleotide synthesis can be complex and may contain flammable solvents[11]. Do not mix incompatible waste streams.
-
Waste Container Management
Proper labeling and storage of waste containers are critical for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine". Also, list any other chemical constituents in the waste container.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials[10]. Keep containers tightly closed when not in use[1][2].
Final Disposal
The ultimate disposal of the hazardous waste must be conducted through the proper channels.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste[12]. They will have established procedures with licensed hazardous waste disposal contractors.
-
Regulatory Compliance: All waste disposal must be in accordance with local, state, and federal regulations[9][10].
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust and place it in a labeled hazardous waste container[10].
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Special Considerations for Oligonucleotide Synthesis Waste
Waste generated from oligonucleotide synthesis is often a complex mixture of chemicals. The presence of flammable and hazardous solvents like acetonitrile, dichloromethane, and toluene necessitates careful handling[11]. This waste should be collected and disposed of as a composite hazardous material, following your institution's specific guidelines for solvent and chemical waste.
Furthermore, if the work involves recombinant or synthetic nucleic acids, all contaminated liquid or solid wastes must be decontaminated prior to disposal, often as regulated medical waste[13].
References
-
Safety Data Sheet: Guanine. Carl ROTH. [Link]
-
CAS 2243974-78-7 N2-iso-Butyroyl-7'-O-(4,4'-dimethoxytrityloxy)morpholinoguanine. AHH Chemical Co., Ltd. [Link]
-
Building the Future of RNA Manufacturing. The Medicine Maker. [Link]
-
How do I properly dispose of chemical waste from a Promega purification kit? Reddit. [Link]
-
N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine. CliniSciences. [Link]
-
Trash Disposal. Princeton University Environmental Health and Safety. [Link]
-
Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. PMC - PubMed Central. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. biosynth.com [biosynth.com]
- 4. NB-64-95812-50mg | N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine [2243974 [clinisciences.com]
- 5. N2-Isobutyryl-7'-O-DMT-morpholino guanine | 2243974-78-7 | NI180545 [biosynth.com]
- 6. N2-Isobutyryl-5’-O-DMT-morpholinoguanosine-N’-CE phosphoramidite | 2243974-81-2 | NI184363 [biosynth.com]
- 7. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. The Medicine Maker | Building the Future of RNA Manufacturing [themedicinemaker.com]
- 12. reddit.com [reddit.com]
- 13. med.nyu.edu [med.nyu.edu]
Personal protective equipment for handling N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine
Comprehensive Safety & Handling Guide: N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine
Hazard Profile: A Synthesis of Component Risks
The potential hazards of N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine are best understood by examining the known risks associated with its structural components.
Morpholine Moiety: The morpholine component presents the most significant acute hazards. Morpholine is a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[4] It is also toxic if inhaled or absorbed through the skin.[4] Vapors are heavier than air and may travel to an ignition source.[5] In case of fire, poisonous gases such as nitrogen oxides and ammonia can be produced.[5]
Guanine Core: Guanine is a combustible solid that can form flammable dust clouds.[6] While less acutely hazardous than morpholine, it may emit poisonous and corrosive fumes upon combustion.[6] Standard precautions for handling powdered organic compounds should be observed to avoid inhalation.[7]
Dimethoxytrityl (DMT) Group: The DMT group is a bulky protecting group used to selectively block the 5'-hydroxyl group during oligonucleotide synthesis.[8][9] It is stable under most synthetic conditions but is readily removed by mild acidic treatment.[][10] The primary hazard associated with the DMT group arises from the acidic deprotection step, which requires careful handling of corrosive acids.
N-iso-Butyroyl Group: The isobutyryl group is a protecting group for the exocyclic amine of guanine. While not possessing significant inherent hazards, its presence and eventual removal may involve reagents that require careful handling.
Overall Assessment: Based on this analysis, N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine should be handled as a hazardous substance with primary risks of skin and eye corrosion, toxicity upon inhalation or skin contact, and flammability.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | To prevent skin contact with the corrosive morpholine moiety.[11] Gloves should be inspected before use and changed frequently, especially after direct contact. |
| Eye Protection | Safety goggles with side shields or a full-face shield | To protect against splashes of the compound, which could cause severe eye damage due to the morpholine component.[4] |
| Body Protection | Impervious laboratory coat or disposable coveralls ("bunny suit") | To protect skin from potential spills and to prevent contamination of personal clothing.[12][13] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for powders, or an air-purifying respirator with appropriate cartridges for vapors) | Required when handling the powdered form to prevent inhalation of dust, and when there is a potential for aerosol or vapor generation.[7][13][14] |
Operational Plan: From Receipt to Reaction
A systematic workflow is critical to minimize exposure and ensure experimental success.
Receiving and Storage
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[][4] Recommended storage temperature is -20°C.[]
-
Store away from incompatible materials, particularly strong oxidizing agents and acids.[5][15]
Handling and Weighing
-
All handling of the solid compound should be performed within a certified chemical fume hood to control dust and potential vapors.
-
Use non-sparking tools for weighing and transferring the material.[16]
-
Take precautionary measures against electrostatic discharges.[4]
Experimental Workflow
The following diagram illustrates a generalized workflow for the use of N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine in a laboratory setting.
Experimental workflow for handling the compound.
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is required.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, lifting the upper and lower eyelids.[5] Seek immediate medical attention.
-
Skin Contact: Promptly remove contaminated clothing and wash the affected skin area with large amounts of soap and water.[5] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing has stopped, provide artificial respiration.[6] Seek immediate medical attention.
-
Spill: Evacuate the area and eliminate all ignition sources.[5] Absorb liquid spills with an inert material such as vermiculite or sand and place in a sealed container for disposal.[5][16] For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container.[6] Do not wash spills into the sewer system.[5]
Disposal Plan: A Commitment to Environmental Stewardship
All waste containing N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine, including unused product, contaminated PPE, and cleaning materials, must be treated as hazardous waste.
Waste Segregation and Collection
-
Collect all waste in clearly labeled, sealed containers suitable for chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal Pathway
The following diagram outlines the decision-making process for the proper disposal of waste generated from the use of this compound.
Decision tree for the disposal of generated waste.
Disposal must be carried out in accordance with all local, state, and federal regulations.[16] Contact your regional Environmental Protection Agency (EPA) office or a licensed waste disposal contractor for specific guidance.[5]
References
-
N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine [2243974-78-7]. CliniSciences. Available from: [Link]
-
Hazardous Substance Fact Sheet: Morpholine. New Jersey Department of Health. Available from: [Link]
-
Safety Data Sheet: MORPHOLINE. Solvents & Petroleum Service, Inc. Available from: [Link]
-
Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A. Available from: [Link]
-
Safety Data Sheet: Guanine. Carl ROTH. Available from: [Link]
-
Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG. Available from: [Link]
-
Dimethoxytrityl. Wikipedia. Available from: [Link]
-
N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine. ChemBK. Available from: [Link]
-
Alternatives to the 4,4 ′-dimethoxytrityl (DMTr) protecting group. Request PDF. Available from: [Link]
-
5'-DMT-protected double-stranded DNA: Synthesis and competence to enzymatic reactions. Analytical Biochemistry. Available from: [Link]
-
4,4′-Dimethoxytrityl and 4,4′,4″-trimethoxytrityl as protecting groups for amino functions; selectivity for primary amino groups and application in 15N-labelling. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available from: [Link]
-
UNODC Laboratory: Full chemical resistant personal protective equipment (PPE) ensemble. UNODC. Available from: [Link]
Sources
- 1. NB-64-95812-50mg | N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine [2243974 [clinisciences.com]
- 3. N2-Isobutyryl-7'-O-DMT-morpholino guanine | 2243974-78-7 | NI180545 [biosynth.com]
- 4. chemos.de [chemos.de]
- 5. nj.gov [nj.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 14. m.youtube.com [m.youtube.com]
- 15. echemi.com [echemi.com]
- 16. solventsandpetroleum.com [solventsandpetroleum.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
